Methyl (S)-2-(Boc-amino)-4-iodobutanoate
Description
Properties
IUPAC Name |
methyl (2S)-4-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18INO4/c1-10(2,3)16-9(14)12-7(5-6-11)8(13)15-4/h7H,5-6H2,1-4H3,(H,12,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAWQKJZQJHWPR-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCI)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCI)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80559783 | |
| Record name | Methyl (2S)-2-[(tert-butoxycarbonyl)amino]-4-iodobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80559783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101650-14-0 | |
| Record name | Methyl (2S)-2-[(tert-butoxycarbonyl)amino]-4-iodobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80559783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is Methyl (S)-2-(Boc-amino)-4-iodobutanoate?
An In-Depth Technical Guide to Methyl (S)-2-(Boc-amino)-4-iodobutanoate
Authored by a Senior Application Scientist
This compound is a versatile chiral building block of significant interest to researchers in medicinal chemistry and drug development. As a derivative of L-glutamic acid, it incorporates several key functional groups: a tert-butyloxycarbonyl (Boc)-protected amine, a methyl ester, and a primary alkyl iodide. This unique combination allows for orthogonal chemical manipulations, making it an invaluable intermediate for the synthesis of complex peptides, enzyme inhibitors, and radiolabeled imaging agents.[1][2] The Boc group provides stable protection for the α-amine, which can be selectively removed under acidic conditions, while the methyl ester can be hydrolyzed or reduced.[2][3] The primary iodide serves as an excellent leaving group for nucleophilic substitution and as a handle for carbon-carbon bond formation via cross-coupling reactions.[1] This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, and a discussion of its key applications, grounded in established chemical principles and field-proven insights.
Core Compound Properties and Handling
Precise knowledge of a reagent's properties is fundamental to its successful application in synthesis. This compound is a stable, solid compound under recommended storage conditions, but requires careful handling to maintain its purity and integrity.
Physicochemical Data
The key quantitative data for this compound are summarized below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 101650-14-0 | [4][5][6] |
| Molecular Formula | C₁₀H₁₈INO₄ | [1][4] |
| Molecular Weight | 343.16 g/mol | [1][2][4] |
| Purity | Typically ≥95% | [1][4] |
| Appearance | Solid | |
| IUPAC Name | methyl (2S)-2-[(tert-butoxycarbonyl)amino]-4-iodobutanoate | |
| Storage Conditions | 2-8°C, under inert gas, protected from light | [1][6] |
Safety and Handling
As with any laboratory chemical, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Operations should be conducted in a well-ventilated fume hood.
| Hazard Class | GHS Statements | Precautionary Codes | Source(s) |
| Health Hazards | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261, P264, P280, P302+P352, P305+P351+P338 | [7] |
Scientist's Note: The primary iodide functionality necessitates storage protected from light, as alkyl iodides can undergo light-induced decomposition, releasing free iodine and leading to product discoloration and degradation. Storage under an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent oxidation.
Synthesis of this compound
The synthesis of this compound is typically achieved via a multi-step sequence starting from a readily available chiral precursor, such as a protected L-glutamic acid derivative. The following pathway represents a robust and logical approach to obtaining the target molecule.
Synthetic Pathway Overview
The overall transformation involves the selective reduction of the γ-carboxylic acid of N-Boc-L-glutamic acid 5-methyl ester to a primary alcohol, followed by conversion of the alcohol to a suitable leaving group (e.g., a tosylate), and finally, nucleophilic substitution with an iodide source.
Caption: Representative synthetic pathway for this compound.
Detailed Experimental Protocol: Synthesis
This protocol is a self-validating system based on well-established organic transformations. Each step includes purification and characterization checkpoints.
Starting Material: N-Boc-L-glutamic acid 5-methyl ester (CAS: 45214-91-3)[8]
Step 1: Selective Reduction to Methyl (S)-2-(Boc-amino)-5-hydroxypentanoate
-
To a stirred solution of N-Boc-L-glutamic acid 5-methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C under an argon atmosphere, add borane-THF complex (1.0 M in THF, 1.1 eq) dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Cool the mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of methanol until gas evolution ceases.
-
Remove the solvent under reduced pressure. Co-evaporate the residue with methanol (3x) to remove borate esters.
-
Purify the crude product by flash column chromatography (Silica gel, gradient elution with ethyl acetate/hexanes) to yield the desired alcohol as a clear oil.
-
Rationale: Borane is a chemoselective reducing agent that will reduce a carboxylic acid in the presence of an ester. The Boc protecting group is stable to these conditions.[3]
-
Step 2: Tosylation of the Primary Alcohol
-
Dissolve the alcohol from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C.
-
Add pyridine (2.0 eq), 4-dimethylaminopyridine (DMAP, 0.05 eq), and p-toluenesulfonyl chloride (TsCl, 1.2 eq) sequentially.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.
-
Dilute the reaction with DCM and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which is often used in the next step without further purification.
-
Rationale: The primary alcohol is converted to a tosylate, an excellent leaving group, in preparation for nucleophilic substitution. DMAP serves as a highly effective acylation catalyst. An analogous procedure is well-documented for similar substrates.[9]
-
Step 3: Iodination via Finkelstein Reaction
-
Dissolve the crude tosylate from Step 2 (1.0 eq) in acetone (0.2 M) in a flask protected from light.
-
Add sodium iodide (NaI, 3.0 eq) in one portion.
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, remove the acetone under reduced pressure.
-
Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with saturated sodium thiosulfate (aq) to remove any residual iodine, then wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final product by flash column chromatography (Silica gel, ethyl acetate/hexanes) to yield this compound.
-
Rationale: This is a classic Finkelstein reaction where the tosylate leaving group is displaced by iodide. The reaction is driven to completion by the precipitation of sodium tosylate in acetone.[9]
-
Applications in Research and Development
The utility of this compound stems from its identity as a functionalized, non-proteinogenic amino acid derivative.
Intermediate in Medicinal Chemistry
This compound is a key precursor for synthesizing modified peptides and peptidomimetics.[1][2] The alkyl iodide allows for the introduction of diverse functionalities through nucleophilic substitution reactions with amines, thiols, or other nucleophiles, enabling the creation of novel side chains not found in natural amino acids. Such modifications are crucial for enhancing the therapeutic properties of peptide drugs, such as stability, bioactivity, and cell permeability.[2][10]
Substrate for Cross-Coupling Reactions
The C-I bond is reactive towards transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings.[1] This allows for the direct attachment of aryl, heteroaryl, or alkynyl groups to the amino acid side chain, providing rapid access to a wide array of complex molecular scaffolds.
Caption: Workflow for a Suzuki cross-coupling reaction using the title compound.
Precursor for Radiolabeled Compounds
The stable iodine atom can be replaced with a radioisotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I) via isotopic exchange or from an organometallic precursor (e.g., a stannane derivative).[11][12] This makes the compound a valuable precursor for developing radioiodinated pharmaceuticals, which are used as tracers in medical imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[13][14] The design of such tracers requires careful consideration of the C-I bond's metabolic stability to prevent in vivo deiodination.[11]
Detailed Experimental Protocol: Suzuki Coupling
This protocol provides a framework for the palladium-catalyzed Suzuki-Miyaura cross-coupling of the title compound with an arylboronic acid.
-
In a reaction vial, combine this compound (1.0 eq), the desired arylboronic acid (1.5 eq), potassium carbonate (3.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the vial with argon three times.
-
Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1, 0.1 M).
-
Seal the vial and heat the reaction mixture to 80-90 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to isolate the coupled product.
-
Trustworthiness: This protocol is based on standard and widely published conditions for Suzuki couplings involving alkyl halides.[15] The specific base, solvent, and catalyst may require optimization depending on the specific arylboronic acid used.
-
Conclusion
This compound is more than a simple chemical reagent; it is an enabling tool for molecular innovation. Its trifunctional nature provides a robust platform for synthetic chemists to build complex molecules with precise stereochemical control. From constructing novel peptide side chains to developing next-generation medical imaging agents, its versatility ensures its continued relevance in the demanding fields of pharmaceutical and chemical research. Understanding its properties, synthesis, and reactivity is key to unlocking its full potential.
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Methyl (S)-2-(Boc-amino)-4-iodobutanoate CAS number 101650-14-0
Abstract
This technical guide provides an in-depth exploration of Methyl (S)-2-(Boc-amino)-4-iodobutanoate, CAS Number 101650-14-0. Intended for researchers, scientists, and professionals in drug development, this document details the synthesis, characterization, handling, and strategic applications of this versatile chiral building block. By integrating established chemical principles with practical, field-proven insights, this guide aims to serve as a comprehensive resource for leveraging the unique reactivity of this compound in complex organic synthesis.
Introduction and Core Compound Analysis
This compound is a valuable synthetic intermediate, particularly in the fields of medicinal chemistry and peptide synthesis.[1][2] Its structure combines several key features that impart significant synthetic utility:
-
Chiral Center: The defined (S)-stereochemistry is crucial for the synthesis of stereochemically pure bioactive molecules, such as enzyme inhibitors and peptidomimetics, where biological activity is critically dependent on stereoisomerism.[2]
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides robust protection for the α-amino group. It is stable under a wide range of reaction conditions, particularly basic and nucleophilic conditions, yet can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid, TFA), allowing for controlled deprotection in multi-step syntheses.[1][3][]
-
Methyl Ester: The methyl ester serves as a protecting group for the carboxylic acid, which can be later hydrolyzed to the free acid or reduced to an alcohol, offering further avenues for molecular diversification.[2]
-
Primary Alkyl Iodide: The iodine atom is an excellent leaving group, making the C4 position highly susceptible to nucleophilic substitution.[5] This functionality is key for introducing a wide array of substituents and for participating in various cross-coupling reactions.[2][5]
The strategic combination of these functionalities makes this compound a powerful tool for constructing complex molecular architectures with precise stereochemical control.
Compound Properties Summary
| Property | Value | Source(s) |
| CAS Number | 101650-14-0 | [6][7] |
| Molecular Formula | C₁₀H₁₈INO₄ | [2][6] |
| Molecular Weight | 343.16 g/mol | [2][6] |
| Purity | Typically ≥95% - 97% | [2][6][7] |
| Appearance | White to off-white solid | [8] |
| Solubility | Soluble in organic solvents like DCM and THF; slightly soluble in water. | [1][8] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is not a trivial one-step process. A common and logical synthetic route proceeds from a readily available chiral precursor, such as a derivative of glutamic acid or serine. A highly effective and industrially scalable approach involves the conversion of a hydroxyl or other suitable leaving group at the C4 position to an iodide.
A prime example is the synthesis from a tosylated serine derivative, which undergoes a Finkelstein reaction.[9][10] This classic S(_N)2 reaction involves the exchange of one halogen (or a pseudohalogen like tosylate) for another.[11][12]
Illustrative Synthetic Pathway: The Finkelstein Reaction
The Finkelstein reaction is driven to completion by exploiting the differential solubility of the halide salts in a polar aprotic solvent like acetone.[11] Sodium iodide (NaI) is soluble in acetone, whereas the resulting sodium tosylate (NaOTs) or other sodium halides (NaCl, NaBr) are not, causing them to precipitate out of the solution and drive the equilibrium forward according to Le Châtelier's principle.[9][11]
Caption: Finkelstein SN2 reaction for iodide synthesis.
Detailed Experimental Protocol: Synthesis via Finkelstein Reaction
This protocol is adapted from established procedures for similar transformations.[10]
Materials:
-
Methyl (S)-2-(Boc-amino)-4-(tosyloxy)butanoate (1 equivalent)
-
Sodium Iodide (NaI, 1.2 - 1.5 equivalents)
-
Acetone (anhydrous)
-
Deionized Water
-
Saturated Sodium Thiosulfate solution
-
Brine (Saturated NaCl solution)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask protected from light (wrapped in aluminum foil), dissolve Methyl (S)-2-(Boc-amino)-4-(tosyloxy)butanoate in anhydrous acetone.
-
Reagent Addition: Add sodium iodide to the solution in one portion.
-
Reaction Conditions: Stir the mixture at room temperature. The reaction is typically run in the dark to prevent potential light-induced side reactions involving iodine.[10] Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may take several hours to days for completion.
-
Work-up: a. Once the starting material is consumed, remove the acetone under reduced pressure using a rotary evaporator. b. Partition the residue between ethyl acetate and deionized water. c. Wash the organic layer sequentially with saturated sodium thiosulfate solution (to quench any excess iodine), deionized water, and brine. d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. e. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Characterization and Quality Control
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.
Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the Boc group (singlet, ~1.4 ppm, 9H), the methyl ester (singlet, ~3.7 ppm, 3H), the α-proton (multiplet, ~4.3 ppm, 1H), the β-protons (multiplets, ~2.1-2.4 ppm, 2H), and the γ-protons adjacent to the iodine (triplet, ~3.2 ppm, 2H). |
| ¹³C NMR | Resonances for the carbons of the Boc group, the methyl ester, and the butanoate backbone, with the carbon bearing the iodine appearing at a characteristic upfield chemical shift (~5-10 ppm). |
| Mass Spec (ESI) | Expected [M+H]⁺ or [M+Na]⁺ peaks corresponding to the molecular weight of 343.16 g/mol . |
Stability, Storage, and Handling
Stability Profile
Organoiodides, including the title compound, are known to be sensitive to light and, to a lesser extent, heat.[13] Exposure to light, particularly UV light, can cause the cleavage of the carbon-iodine bond, leading to the formation of radical species and subsequent degradation products.[13][14]
Recommended Storage and Handling Protocol
To ensure the integrity and longevity of this compound, the following storage and handling procedures are mandatory:
-
Storage: The compound should be stored at 2-8°C in a tightly sealed, opaque container, such as an amber glass vial.[1][2] For long-term storage, placing the container inside a secondary, light-proof package (e.g., an aluminum foil pouch) is recommended. The storage atmosphere should be inert (e.g., under Argon or Nitrogen) to prevent oxidative degradation.[2]
-
Handling:
-
Minimize exposure to light during all manipulations. Work in a well-ventilated fume hood, and if possible, reduce ambient laboratory lighting.[13][15]
-
Use amber-colored glassware or wrap standard glassware in aluminum foil for reactions and purifications.[13][15]
-
Prepare solutions fresh whenever possible. If stock solutions must be stored, they should be kept in amber vials at low temperatures.[13]
-
Caption: Workflow for handling light-sensitive organoiodides.
Applications in Drug Development and Organic Synthesis
The primary utility of this compound lies in its role as a versatile chiral building block.[2] The reactive C-I bond allows for the introduction of diverse functionalities, enabling the synthesis of complex target molecules.
Application 1: Synthesis of Modified Amino Acids via Cross-Coupling
The iodide functionality is ideal for participating in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings.[2][5] This allows for the formation of new carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups at the C4 position.
Caption: Suzuki cross-coupling for C-C bond formation.
Exemplary Protocol: Suzuki Coupling
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add this compound, the desired boronic acid (1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water.
-
Reaction Conditions: Heat the reaction mixture (e.g., to 80-100°C) and stir until TLC or LC-MS indicates consumption of the starting material.
-
Work-up and Purification: After cooling, dilute the reaction with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography.
Application 2: Precursor for Unnatural Amino Acids in Peptide Synthesis
This compound is a precursor for synthesizing unnatural amino acids that can be incorporated into peptides to enhance their therapeutic properties, such as stability, bioactivity, or binding affinity.[1] After modification at the C4 position, the methyl ester can be hydrolyzed to the carboxylic acid, and the resulting Boc-protected unnatural amino acid can be used directly in solid-phase peptide synthesis (SPPS).[16]
Safety and Hazard Information
As with any chemical reagent, proper safety precautions must be observed.
-
Hazard Statements: May cause skin and eye irritation. Harmful if swallowed.[17][18]
-
Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[18] Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors.[18]
-
First Aid: In case of skin contact, wash with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If ingested, seek immediate medical attention.[19]
A full Material Safety Data Sheet (MSDS) should be consulted before use.
Conclusion
This compound is a high-value, strategically designed chiral building block. Its utility is rooted in the orthogonal reactivity of its functional groups: a stereochemically defined center, an acid-labile Boc-protecting group, a versatile methyl ester, and a highly reactive primary iodide. Understanding the principles behind its synthesis, the necessity of its careful handling, and the breadth of its synthetic applications allows researchers to effectively harness its potential for the efficient construction of complex and novel molecules, particularly in the pursuit of new therapeutic agents.
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Jackson, R. F. W., & Perez-Gonzalez, M. (n.d.). SYNTHESIS OF N-(tert-BUTOXYCARBONYL)-β-IODOALANINE METHYL ESTER: A USEFUL BUILDING BLOCK IN THE SYNTHESIS OF NONNATURAL α-AMINO ACIDS VIA PALLADIUM CATALYZED CROSS COUPLING REACTIONS. Organic Syntheses Procedure. Retrieved from [Link]
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- 19. lgcstandards.com [lgcstandards.com]
An In-Depth Technical Guide to (S)-2-(Boc-amino)-4-iodobutyric acid methyl ester: A Cornerstone for Advanced Pharmaceutical Synthesis
Abstract
(S)-2-(Boc-amino)-4-iodobutyric acid methyl ester, a chiral building block of significant interest, holds a pivotal role in the landscape of modern medicinal chemistry and drug development. Its unique trifunctional architecture, comprising a stereodefined α-amino acid core, a versatile primary iodide, and orthogonally protected amine and carboxyl moieties, offers a strategic platform for the synthesis of complex bioactive molecules. This technical guide provides a comprehensive exploration of its chemical structure, stereospecific synthesis, and multifaceted applications. We will delve into the mechanistic underpinnings of its preparation from readily available chiral precursors and detail the analytical techniques for its structural elucidation. Furthermore, this guide will illuminate its utility in the construction of novel peptidomimetics and enzyme inhibitors, offering field-proven insights for researchers, scientists, and professionals in drug discovery.
Introduction: The Strategic Importance of a Trifunctional Building Block
In the quest for novel therapeutics, the ability to precisely control three-dimensional molecular architecture is paramount. (S)-2-(Boc-amino)-4-iodobutyric acid methyl ester emerges as a powerful tool in this endeavor. The molecule, with the chemical formula C₁₀H₁₈INO₄ and a molecular weight of 343.16 g/mol , is distinguished by several key features that underpin its synthetic utility[1][2].
The inherent chirality at the α-carbon, fixed in the (S)-configuration, is crucial for designing molecules that can selectively interact with biological targets, a fundamental principle in modern pharmacology. The primary iodide serves as a versatile functional handle, amenable to a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki and Stille couplings[1]. This allows for the introduction of diverse aryl, heteroaryl, or other complex fragments.
The amine group is protected by the tert-butyloxycarbonyl (Boc) group, a robust yet readily cleavable protecting group that is a mainstay in peptide synthesis and medicinal chemistry. Its stability to a wide range of reaction conditions, coupled with its facile removal under acidic conditions, allows for precise and sequential synthetic manipulations[1]. Finally, the methyl ester provides a stable protecting group for the carboxylic acid, which can be selectively hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, further expanding the synthetic possibilities[1]. The strategic combination of these functionalities in a single, stereochemically defined molecule makes (S)-2-(Boc-amino)-4-iodobutyric acid methyl ester an invaluable intermediate in the synthesis of enzyme inhibitors and sophisticated peptidomimetics where precise stereochemical control is critical for biological activity[1].
Stereospecific Synthesis: A Mechanistic Approach
The synthesis of (S)-2-(Boc-amino)-4-iodobutyric acid methyl ester in an enantiomerically pure form is critical to its application. A common and efficient strategy commences with the readily available and optically pure amino acid, L-homoserine. This approach ensures the preservation of the desired (S)-stereochemistry at the α-carbon throughout the synthetic sequence. The overall transformation involves the protection of the amino and carboxyl groups, followed by the conversion of the primary alcohol to an iodide.
A logical workflow for this synthesis is depicted below:
Caption: Synthetic workflow from L-Homoserine.
Experimental Protocol: A Step-by-Step Guide
The following protocol provides a detailed methodology for the synthesis of (S)-2-(Boc-amino)-4-iodobutyric acid methyl ester, starting from L-homoserine. This self-validating system includes in-process checks and purification steps to ensure the integrity of the final product.
Step 1: Esterification of L-Homoserine
This initial step converts the carboxylic acid of L-homoserine to its corresponding methyl ester, preventing unwanted side reactions in subsequent steps.
-
Procedure: To a suspension of L-homoserine (1.0 eq.) in methanol, slowly add trimethylchlorosilane (TMSCl) (2.0 eq.) at room temperature with stirring. The reaction mixture will become a clear solution. After stirring for the appropriate time (monitored by TLC), the solvent is removed under reduced pressure to yield (S)-2-amino-4-hydroxybutyric acid methyl ester hydrochloride as a crude product, which can be used in the next step without further purification[3].
-
Causality: TMSCl reacts with methanol to generate HCl in situ, which catalyzes the esterification. This method is convenient and avoids the use of gaseous HCl[3].
Step 2: Boc Protection of the Amino Group
The amino group is protected with the Boc group to prevent its interference in the subsequent mesylation and iodination steps.
-
Procedure: The crude methyl ester hydrochloride from the previous step is dissolved in a suitable solvent such as dichloromethane (DCM). A base, for example, triethylamine (Et₃N) (2.2 eq.), is added to neutralize the hydrochloride salt. Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) is then added, and the reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then washed with aqueous acid and brine, dried over anhydrous sodium sulfate, and concentrated to give N-Boc-L-homoserine methyl ester, which can be purified by column chromatography.
-
Causality: The Boc group is introduced under basic conditions to ensure the amine is deprotonated and nucleophilic. The bulky nature of the Boc group provides steric hindrance, preventing unwanted reactions at the nitrogen atom.
Step 3: Mesylation of the Primary Alcohol
The primary hydroxyl group is converted to a good leaving group, a mesylate, to facilitate the subsequent nucleophilic substitution with iodide.
-
Procedure: To a solution of N-Boc-L-homoserine methyl ester (1.0 eq.) and triethylamine (1.5 eq.) in dichloromethane at 0 °C, methanesulfonyl chloride (MsCl) (1.2 eq.) is added dropwise. The reaction is stirred at 0 °C for 1 hour. The mixture is then diluted with DCM, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is removed to yield the crude mesylate, which is often used directly in the next step[4].
-
Causality: The hydroxyl group is a poor leaving group. Conversion to a mesylate transforms it into a highly effective leaving group, readily displaced by nucleophiles like iodide.
Step 4: Iodination
The final step involves the displacement of the mesylate group with iodide to furnish the target molecule.
-
Procedure: The crude mesylate is dissolved in acetone, and sodium iodide (NaI) (excess) is added. The reaction mixture is stirred at room temperature, typically in the dark to prevent decomposition of the iodide, until the reaction is complete (monitored by TLC). The solvent is then evaporated, and the residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by flash column chromatography to afford (S)-2-(Boc-amino)-4-iodobutyric acid methyl ester as a pure compound.
-
Causality: This is a classic Finkelstein reaction, an Sₙ2 displacement where the iodide ion acts as the nucleophile. The use of acetone as a solvent is advantageous as sodium mesylate is insoluble in acetone, driving the equilibrium towards the product.
Structural Elucidation and Physicochemical Properties
The unambiguous characterization of (S)-2-(Boc-amino)-4-iodobutyric acid methyl ester is essential to confirm its identity and purity. A combination of spectroscopic techniques is employed for this purpose.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₈INO₄ | [1] |
| Molecular Weight | 343.16 g/mol | [1] |
| CAS Number | 101650-14-0 | [5] |
| Appearance | Colorless to pale yellow crystal or powder | [6] |
| Solubility | Soluble in alcohols, ketones, and chlorinated hydrocarbons; sparingly soluble in water. | [6] |
| Storage | 2-8°C, protected from light, under an inert gas. | [1] |
Spectroscopic Data (Predicted and based on similar structures):
-
¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the different protons in the molecule. The Boc group will appear as a singlet at approximately 1.45 ppm (9H). The methyl ester protons will be a singlet around 3.75 ppm (3H). The α-proton (CH-N) will likely be a multiplet around 4.3-4.5 ppm. The β-protons (CH₂) will be diastereotopic and appear as multiplets in the range of 2.1-2.4 ppm. The γ-protons (CH₂-I) will be downfield due to the deshielding effect of the iodine atom, appearing as a multiplet around 3.2-3.4 ppm.
-
¹³C NMR (CDCl₃, 101 MHz): The carbon NMR spectrum will provide information about the carbon skeleton. The carbonyl carbon of the ester is expected around 172 ppm, and the carbamate carbonyl around 155 ppm. The quaternary carbon of the Boc group will be at approximately 80 ppm, and the methyl carbons of the Boc group around 28 ppm. The α-carbon (CH-N) should appear around 53 ppm, the methyl ester carbon around 52 ppm, the β-carbon (CH₂) around 35 ppm, and the γ-carbon (CH₂-I) will be significantly upfield due to the heavy atom effect of iodine, expected around 5-10 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present. A strong absorption around 3350 cm⁻¹ will correspond to the N-H stretch of the carbamate. Strong C=O stretching vibrations for the ester and carbamate groups will be observed in the region of 1680-1750 cm⁻¹. C-H stretching vibrations will be visible around 2850-3000 cm⁻¹.
-
High-Resolution Mass Spectrometry (HRMS): HRMS (ESI-TOF) would be used to confirm the elemental composition. The calculated exact mass for C₁₀H₁₈INO₄Na ([M+Na]⁺) is 366.0173. The experimentally observed mass should be in close agreement with this value.
Applications in Drug Discovery and Development
The synthetic versatility of (S)-2-(Boc-amino)-4-iodobutyric acid methyl ester makes it a valuable precursor for a variety of complex molecular targets in drug discovery.
Caption: Key synthetic applications of the title compound.
-
Synthesis of Unnatural Amino Acids: The primary iodide can be readily displaced by various nucleophiles or engaged in cross-coupling reactions to introduce novel side chains. This allows for the creation of a diverse library of unnatural amino acids that can be incorporated into peptides to modulate their conformation, stability, and biological activity.
-
Construction of Peptidomimetics: By modifying the side chain and subsequently deprotecting the amine and carboxyl groups, this building block can be incorporated into peptide sequences. The modified side chain can mimic the functionality of natural amino acid residues or introduce novel interaction motifs, leading to the development of potent and selective enzyme inhibitors or receptor ligands.
-
Development of Molecular Probes: The iodine atom can be replaced with a radiolabel (e.g., ¹²⁵I or ¹²³I) for use in radiolabeling of peptides and other bioactive molecules for imaging and diagnostic applications.
Safety and Handling
As with all laboratory chemicals, (S)-2-(Boc-amino)-4-iodobutyric acid methyl ester should be handled with appropriate safety precautions.
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat[5].
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C), protected from light and moisture[1].
-
Hazard Identification: This compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4)[5].
-
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes.
-
Skin Contact: Wash off with soap and plenty of water.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.
-
In all cases of exposure, seek medical attention.
-
Conclusion
(S)-2-(Boc-amino)-4-iodobutyric acid methyl ester is a highly valuable and versatile chiral building block for the synthesis of complex organic molecules. Its stereodefined center, orthogonally protected functional groups, and reactive iodide moiety provide a powerful platform for the construction of novel pharmaceuticals and research tools. The synthetic route from L-homoserine is robust and scalable, ensuring access to this important intermediate. A thorough understanding of its chemical properties, synthesis, and handling, as outlined in this guide, will empower researchers to fully exploit its potential in advancing the frontiers of medicinal chemistry and drug discovery.
References
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An In-Depth Technical Guide to the Physical Properties of Methyl (S)-2-(Boc-amino)-4-iodobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl (S)-2-(Boc-amino)-4-iodobutanoate is a chiral building block of significant interest in pharmaceutical development and medicinal chemistry.[1] As a derivative of glutamic acid, this compound incorporates several key functionalities: a Boc-protected amine, a methyl ester, and a primary iodide. The tert-butyloxycarbonyl (Boc) protecting group offers stability during multi-step syntheses and can be selectively removed under acidic conditions.[1] The methyl ester provides a handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or reduction to an alcohol.[1] Critically, the presence of the iodine atom allows for the introduction of diverse molecular complexity through various cross-coupling reactions, such as Suzuki or Stille couplings.[1] This versatility makes it a valuable intermediate in the synthesis of enzyme inhibitors, peptidomimetics, and other biologically active molecules where precise stereochemistry is paramount for activity.[1]
This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and insights into its molecular structure and synthesis.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that while many properties are well-documented, specific experimental values for melting point and optical rotation are not widely reported in publicly available literature.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₈INO₄ | [1] |
| Molecular Weight | 343.16 g/mol | [1] |
| CAS Number | 101650-14-0 | [2][3] |
| Appearance | Solid (predicted) | [4] |
| Purity | ≥95% to 97% | [1][2] |
| Solubility | Slightly soluble in water; Soluble in dichloromethane (DCM) and tetrahydrofuran (THF). | [4] |
| Storage Conditions | 2-8°C, protected from light, under an inert atmosphere. | [1][5] |
| Melting Point | Not explicitly reported. | |
| Boiling Point | No data available. | [3] |
| Specific Optical Rotation | Not explicitly reported. |
Molecular Structure and Spectroscopic Data
The structural integrity and purity of this compound are paramount for its application in synthesis. Spectroscopic methods are essential for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Based on data from structurally similar compounds, the following chemical shifts can be expected for this compound in a deuterated solvent like chloroform (CDCl₃).
¹H NMR:
-
δ ~ 1.4 ppm: A characteristic singlet corresponding to the nine equivalent protons of the tert-butyl group of the Boc protecting group.[4]
-
δ ~ 2.0-2.4 ppm: Multiplets arising from the two diastereotopic protons of the β-methylene group (-CH₂-).
-
δ ~ 3.2-3.4 ppm: A triplet corresponding to the two protons of the γ-methylene group adjacent to the iodine atom (-CH₂-I).
-
δ ~ 3.7 ppm: A singlet from the three protons of the methyl ester group (-OCH₃).[4]
-
δ ~ 4.2-4.4 ppm: A multiplet corresponding to the α-proton (-CH-).
-
δ ~ 5.0-5.2 ppm: A broad singlet or doublet corresponding to the N-H proton of the Boc-protected amine.
¹³C NMR:
-
δ ~ 6 ppm: The carbon of the γ-methylene group attached to iodine (C-I).
-
δ ~ 28.3 ppm: The three equivalent methyl carbons of the tert-butyl group of the Boc protecting group.[6]
-
δ ~ 36-38 ppm: The β-methylene carbon (-CH₂-).
-
δ ~ 52-54 ppm: The α-carbon.[6]
-
δ ~ 52.5 ppm: The methyl ester carbon (-OCH₃).[6]
-
δ ~ 80 ppm: The quaternary carbon of the tert-butyl group of the Boc protecting group.[6]
-
δ ~ 155 ppm: The carbonyl carbon of the Boc protecting group.[6]
-
δ ~ 172 ppm: The carbonyl carbon of the methyl ester group.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in the molecule.
-
~3350 cm⁻¹: N-H stretch of the amide in the Boc group.
-
~2980-2850 cm⁻¹: C-H stretching vibrations of the alkyl and methyl groups.
-
~1740 cm⁻¹: A strong C=O stretching band corresponding to the methyl ester carbonyl group.[4]
-
~1680–1720 cm⁻¹: A strong C=O stretching band for the carbonyl of the Boc protecting group.[4]
-
~1160 cm⁻¹: C-O stretching of the ester and carbamate groups.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, the expected molecular ion peak [M]+ would be at m/z 343.16. Due to the presence of iodine, a characteristic isotopic pattern would be observed. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[4]
Experimental Protocols for Physical Property Determination
The following section provides detailed, step-by-step methodologies for determining the key physical properties of this compound.
Melting Point Determination
The melting point of a solid is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound.
Methodology:
-
Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is the melting point of the substance.
Caption: Workflow for Melting Point Determination.
Optical Rotation Measurement
As a chiral compound, this compound will rotate the plane of polarized light. The specific rotation is a characteristic physical constant.
Methodology:
-
Solution Preparation: A precise concentration of the compound is prepared by dissolving a known mass in a specific volume of a suitable solvent (e.g., methanol or chloroform).
-
Polarimeter Calibration: The polarimeter is calibrated using a blank solvent cell.
-
Sample Measurement: The prepared solution is placed in a polarimeter cell of a known path length (typically 1 decimeter).
-
Rotation Reading: The observed angle of rotation is measured.
-
Specific Rotation Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (c * l) where α is the observed rotation, c is the concentration in g/mL, and l is the path length in decimeters.
Caption: Workflow for Optical Rotation Measurement.
Solubility Determination
Understanding the solubility profile is crucial for selecting appropriate solvents for reactions, purification, and analysis.
Methodology:
-
Solvent Screening: A small, known amount of the compound is added to a test tube.
-
Solvent Addition: A measured volume of a specific solvent is added incrementally.
-
Observation: The mixture is agitated, and the solubility is observed at room temperature. The compound is classified as soluble, partially soluble, or insoluble.
-
Systematic Testing: This process is repeated with a range of solvents of varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexanes).
Synthesis Outline
The synthesis of this compound typically proceeds from L-glutamic acid in a multi-step sequence. The general synthetic strategy involves protection of the amino group, conversion of the γ-carboxylic acid to an alcohol and then to an iodide, and finally, esterification of the α-carboxylic acid. A plausible synthetic pathway is outlined below.
Caption: Plausible Synthetic Pathway.
Conclusion
This compound is a cornerstone chiral building block for the synthesis of complex molecular targets in drug discovery and development. Its well-defined chemical functionalities, combined with its stereochemical purity, provide a versatile platform for constructing novel therapeutic agents. This technical guide has summarized the key physical properties and provided detailed protocols for their characterization. A thorough understanding of these properties is essential for the effective utilization of this important synthetic intermediate.
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13-C NMR Chemical Shift Table.pdf. [Link]
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-
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-
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Methyl (S)-2-(Boc-amino)-4-iodobutanoate molecular weight and formula
An In-Depth Technical Guide to Methyl (S)-2-(Boc-amino)-4-iodobutanoate for Advanced Pharmaceutical Research
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of this compound, a chiral building block of significant utility in modern drug discovery and development. We will delve into its core molecular attributes, reactivity, synthesis, and key applications, providing field-proven insights for researchers and scientists.
Core Molecular Attributes and Significance
This compound is a valuable synthetic intermediate, prized for its trifunctional nature. It incorporates a stereodefined α-amino acid backbone, a Boc-protected amine for orthogonal synthesis strategies, and a reactive primary iodide. This unique combination allows for its seamless integration into complex synthetic pathways, particularly in peptide and peptidomimetic drug development.[1][2]
The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the amine under a wide range of conditions, yet it can be selectively removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), without affecting other functionalities.[1] The methyl ester provides a stable handle that can be later hydrolyzed to the corresponding carboxylic acid if required for subsequent amide bond formation.[1][2] Crucially, the primary iodide serves as a versatile electrophilic site, enabling nucleophilic substitution and cross-coupling reactions to introduce diverse functionalities.[1][2]
Key Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈INO₄ | [1][2][3][4] |
| Molecular Weight | 343.16 g/mol | [1][2][3][4] |
| CAS Number | 101650-14-0 | [1][3] |
| Appearance | Typically a solid | N/A |
| Storage Conditions | 2-8°C, protect from light, under inert gas | [2] |
Chemical Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from the distinct reactivity of its three primary functional groups. Understanding these pathways is key to leveraging this reagent effectively.
-
Boc Group Deprotection: The Boc group is readily cleaved using acids like trifluoroacetic acid (TFA) in a non-nucleophilic solvent such as dichloromethane (DCM). This unmasks the primary amine, making it available for peptide coupling or other derivatization.
-
Ester Hydrolysis: The methyl ester can be saponified using an aqueous base (e.g., LiOH, NaOH) in a solvent like THF/methanol to yield the corresponding carboxylic acid. This is a common step when the C-terminus needs to be activated for amide bond formation.[1]
-
Iodide Displacement: The carbon-iodine bond is susceptible to nucleophilic attack. This allows for the introduction of various side-chain functionalities. Common nucleophiles include amines, thiols, and alkoxides.[1]
-
Cross-Coupling Reactions: The iodide functionality is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. This enables the formation of carbon-carbon bonds, introducing aryl or vinyl groups to the side chain.[2]
Caption: Key reaction pathways for this compound.
Synthesis and Purification Protocol
This compound is typically synthesized from a readily available chiral precursor, such as a protected L-glutamic acid derivative. The following protocol is a representative example based on established methodologies.[5]
Experimental Protocol: Synthesis from Boc-L-Glutamic Acid 5-benzyl ester
Objective: To convert the γ-carboxylic acid of a protected glutamic acid into a primary iodide via reduction and subsequent iodination.
Step 1: Reduction of the Carboxylic Acid to the Alcohol
-
Dissolve Boc-L-glutamic acid 5-benzyl ester (1 equiv.) in anhydrous tetrahydrofuran (THF) under an argon atmosphere and cool the solution to 0°C.
-
Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, ~1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction at 0°C by the slow addition of methanol.
-
Concentrate the mixture under reduced pressure. The resulting crude alcohol (Boc-L-2-amino-5-hydroxypentanoate benzyl ester) is often carried forward without extensive purification.
Step 2: Iodination of the Alcohol
-
Dissolve the crude alcohol from Step 1 in anhydrous dichloromethane (DCM).
-
Add triphenylphosphine (PPh₃, 1.5 equiv.) and imidazole (1.5 equiv.).
-
Cool the mixture to 0°C and add iodine (I₂, 1.5 equiv.) portion-wise, maintaining the temperature.
-
Stir at room temperature for 2-4 hours until TLC analysis indicates complete conversion.
-
Quench the reaction with aqueous sodium thiosulfate solution and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
Step 3: Purification
-
Purify the crude product via flash column chromatography on silica gel.
-
Use a gradient elution system, typically starting with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 20% ethyl acetate in hexanes).
-
Combine fractions containing the pure product and concentrate under reduced pressure to yield the final compound. Note: A similar benzyl ester has been synthesized with a 58% overall yield for these steps.[1]
Sources
The Strategic Utility of Methyl (S)-2-(Boc-amino)-4-iodobutanoate in Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and peptide science, the strategic deployment of highly functionalized chiral building blocks is paramount to the successful development of novel therapeutics. Among these, Methyl (S)-2-(Boc-amino)-4-iodobutanoate has emerged as a cornerstone intermediate, prized for its unique combination of a protected amino acid scaffold and a reactive alkyl iodide moiety. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of this versatile compound, delving into its nomenclature, synthesis, and critical applications that drive innovation in pharmaceutical research. As a senior application scientist, the following narrative is structured to not only present protocols but to also illuminate the causal reasoning behind experimental choices, ensuring a self-validating and authoritative resource.
Nomenclature and Key Synonyms: A Rosetta Stone for the Medicinal Chemist
Clarity in chemical communication is non-negotiable. This compound is identified in literature and commercial databases under several names. A thorough understanding of these synonyms is crucial for efficient literature searches and procurement.
The systematic IUPAC name for this compound is methyl (2S)-4-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate [1]. However, for brevity and convenience, a variety of semi-systematic and trivial names are more commonly employed.
Table 1: Key Synonyms and Identifiers
| Synonym/Identifier | Source/Context |
| Methyl (S)-2-(tert-butoxycarbonylamino)-4-iodobutanoate | A frequently used alternative, explicitly naming the "tert-butoxycarbonyl" group. |
| (S)-2-(Boc-amino)-4-iodobutanoic acid methyl ester | Emphasizes the parent amino acid structure. |
| Boc-L-γ-iodo-α-aminobutyric acid methyl ester | Utilizes the common "Boc" abbreviation and highlights the gamma-iodinated aminobutyric acid core. |
| CAS Number: 101650-14-0 | The unique Chemical Abstracts Service registry number for unambiguous identification[2]. |
It is imperative for researchers to recognize these variations to ensure comprehensive access to relevant patents, publications, and safety data.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective handling, reaction setup, and purification.
Table 2: Physicochemical Data
| Property | Value |
| Molecular Formula | C₁₀H₁₈INO₄ |
| Molecular Weight | 343.16 g/mol [2] |
| Appearance | Typically a colorless to pale yellow oil |
| Storage | Recommended storage at 2-8°C, protected from light and kept under an inert atmosphere to prevent degradation of the light-sensitive iodide and hydrolysis of the ester[1]. |
Synthesis: A Guided Pathway to a Key Intermediate
The synthesis of this compound is a multi-step process that demands careful control of reaction conditions to ensure high yield and enantiopurity. A common and efficient route starts from the readily available and relatively inexpensive chiral precursor, L-glutamic acid. This pathway leverages the inherent stereochemistry of the starting material to produce the desired (S)-enantiomer of the final product.
Experimental Protocol: Synthesis from L-Glutamic Acid
This protocol is a representative synthesis; specific conditions may be optimized based on laboratory-specific equipment and reagent purity.
Step 1: Protection of the Amino Group and Esterification of the Carboxylic Acids
-
Rationale: The initial step involves the protection of the amino group of L-glutamic acid with a tert-butoxycarbonyl (Boc) group and the esterification of both carboxylic acid functionalities to their methyl esters. The Boc group is a robust protecting group that is stable to a wide range of reaction conditions but can be readily removed under acidic conditions. Esterification prevents the carboxylic acids from interfering with subsequent reduction and iodination steps.
-
Procedure:
-
Suspend L-glutamic acid in methanol.
-
Cool the suspension in an ice bath and bubble with dry hydrogen chloride gas until saturation.
-
Allow the reaction to stir at room temperature overnight.
-
Remove the solvent under reduced pressure to yield the dimethyl ester hydrochloride salt.
-
Dissolve the salt in a suitable solvent (e.g., dichloromethane) and add a base (e.g., triethylamine) to neutralize the hydrochloride.
-
Add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction by washing with aqueous acid, base, and brine, followed by drying and concentration to yield Boc-L-glutamic acid dimethyl ester.
-
Step 2: Selective Reduction of the Side-Chain Ester
-
Rationale: The next critical step is the selective reduction of the side-chain methyl ester to a primary alcohol, leaving the α-ester intact. This is typically achieved using a mild reducing agent at low temperatures.
-
Procedure:
-
Dissolve the Boc-L-glutamic acid dimethyl ester in an anhydrous solvent (e.g., tetrahydrofuran).
-
Cool the solution to -78 °C.
-
Slowly add a solution of a reducing agent such as lithium borohydride (LiBH₄) or sodium borohydride (NaBH₄) in a suitable solvent.
-
Monitor the reaction progress carefully by TLC to avoid over-reduction.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry, and concentrate to yield the corresponding alcohol.
-
Step 3: Iodination of the Primary Alcohol
-
Rationale: The final step is the conversion of the primary alcohol to the corresponding iodide. The Appel reaction is a common and effective method for this transformation.
-
Procedure:
-
Dissolve the alcohol intermediate in an anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Add triphenylphosphine and imidazole.
-
Cool the solution in an ice bath and add iodine portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a solution of sodium thiosulfate.
-
Extract the product, wash, dry, and purify by column chromatography to afford this compound.
-
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery and Development
The utility of this compound in drug discovery stems from its dual functionality. The Boc-protected amine allows for its seamless integration into standard peptide synthesis protocols, while the alkyl iodide serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Peptide Synthesis and Peptidomimetics
As a non-canonical amino acid, it is a valuable building block for the synthesis of modified peptides and peptidomimetics[1]. The introduction of the iodinated side chain can modulate the peptide's conformation, stability, and biological activity. Furthermore, the iodide can be displaced by a wide range of nucleophiles, allowing for the introduction of diverse functionalities to probe structure-activity relationships.
A Key Intermediate in the Synthesis of Carfilzomib
A prominent example of its application in drug development is its role as a key intermediate in the synthesis of Carfilzomib (Kyprolis®), an FDA-approved proteasome inhibitor for the treatment of multiple myeloma[3][4].
Caption: Role in Carfilzomib synthesis.
In the synthesis of Carfilzomib, the iodo-butanoate derivative serves as an electrophilic building block. The iodide is displaced by a nucleophile to construct a portion of the complex carbon skeleton of the drug. The Boc-protected amine and the methyl ester functionalities are then further manipulated in subsequent steps of the total synthesis. This highlights the compound's value in providing a chiral, functionalized fragment for the convergent synthesis of complex drug molecules.
Synthesis of Enzyme Inhibitors and Bioactive Probes
The reactivity of the carbon-iodine bond makes this compound an excellent precursor for the synthesis of various enzyme inhibitors and bioactive probes[1]. The iodide can be readily converted to other functional groups through reactions such as Suzuki or Stille couplings, allowing for the introduction of aromatic or heteroaromatic moieties[1]. This versatility enables the rapid generation of compound libraries for screening against biological targets.
Conclusion
This compound is a testament to the power of well-designed chiral building blocks in accelerating drug discovery. Its strategic combination of a protected amino acid and a reactive alkyl iodide provides medicinal chemists with a versatile tool for the synthesis of complex peptides, peptidomimetics, and small molecule therapeutics. A thorough understanding of its nomenclature, synthesis, and reactivity is essential for any researcher aiming to leverage its potential in the development of next-generation pharmaceuticals. The insights and protocols provided in this guide serve as a foundational resource for the effective application of this key synthetic intermediate.
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PubChem. (+-)-(R/S)-2-tert-Butoxycarbonylamino-3-(4-iodo-phenyl)-propionic acid methyl ester. [Link]
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American Elements. Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate. [Link]
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ChemUniverse. This compound. [Link]
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PubChem. methyl (2R)-2-(((tert-butoxy)carbonyl)amino)-3-iodopropanoate. [Link]
- Google Patents. WO2018027021A1 - Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof.
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ResearchGate. Efficient synthesis of benzyl 2-( S )-[( tert-butoxycarbonyl)amino]-ω-iodoalkanoates. [Link]
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Organic Syntheses. Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. [Link]
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ResearchGate. Synthesis of Boc protected amino acid methyl ester 4. [Link]
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Organic Syntheses. L-Proline. [Link]
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PubMed. Methyl-containing pharmaceuticals: Methylation in drug design. [Link]
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Solubility Profile of Methyl (S)-2-(Boc-amino)-4-iodobutanoate in Organic Solvents: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers
Abstract: Methyl (S)-2-(Boc-amino)-4-iodobutanoate is a valuable chiral building block in medicinal chemistry, prized for its utility in peptide synthesis and the introduction of an iodine moiety for cross-coupling reactions.[1] A thorough understanding of its solubility is paramount for its effective use in reaction design, purification, and formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. It combines an analysis of its physicochemical properties with established chemical principles to offer a predicted solubility profile across a range of common organic solvents. Crucially, this document furnishes a detailed, self-validating experimental protocol for researchers to accurately determine solubility in their own laboratory settings, ensuring reproducibility and safety.
Introduction to this compound
This compound is a derivative of glutamic acid, where the amine is protected by a tert-butyloxycarbonyl (Boc) group, the gamma-carboxyl is esterified to a methyl group, and the gamma-methylene is substituted with an iodine atom. This unique combination of functional groups makes it a versatile intermediate in organic synthesis.[1] The Boc group provides stability under various conditions and allows for controlled deprotection, typically using a strong acid like trifluoroacetic acid (TFA).[2] The primary iodide serves as an excellent leaving group and a reactive site for nucleophilic substitution and, more importantly, for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), enabling the construction of complex molecular architectures.[1]
The success of any synthetic step involving this reagent—from initial dissolution to reaction work-up and chromatographic purification—hinges on selecting an appropriate solvent system. Poor solubility can lead to low reaction yields, difficult handling, and challenges in achieving desired purity. This guide aims to empower researchers by providing the foundational knowledge and practical tools to confidently assess and utilize the solubility characteristics of this important synthetic intermediate.
Physicochemical Properties
Understanding the inherent properties of a molecule is the first step in predicting its behavior. The key physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 101650-14-0 | [3][4][5][6] |
| Molecular Formula | C₁₀H₁₈INO₄ | [1][3][6] |
| Molecular Weight | 343.16 g/mol | [1][3][5][6] |
| Appearance | Solid | [5] |
| Storage | 2-8°C, protect from light, under inert gas | [1][6] |
| Amine Protection | tert-butyloxycarbonyl (Boc) | [7] |
| Key Functional Groups | Urethane (Boc), Ester (Methyl), Primary Iodide |
Theoretical Principles of Solubility
The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be soluble in one another.[8]
-
Polarity: The subject molecule possesses a mixed polarity. The large, nonpolar tert-butyl group of the Boc protecting group and the C-I bond contribute significant nonpolar character. Conversely, the ester and urethane carbonyl groups (C=O) and the N-H bond introduce polarity and the potential for hydrogen bonding. The N-H group can act as a hydrogen bond donor, while the oxygen atoms of the carbonyls can act as hydrogen bond acceptors.
-
Solvent-Solute Interactions:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the solute's carbonyls and N-H group, which should promote solubility. However, the bulky nonpolar Boc group may limit interaction.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF, Ethyl Acetate): These solvents have strong dipole moments and can interact favorably with the polar regions of the molecule. Solvents like DMF and DMSO are excellent hydrogen bond acceptors and are often effective at dissolving amides and esters.
-
Nonpolar Solvents (e.g., Hexanes, Toluene): These solvents primarily interact through weaker van der Waals forces. The significant polar functionality of the molecule will likely dominate, leading to strong solute-solute interactions that nonpolar solvents cannot overcome, resulting in poor solubility.
-
Predicted Solubility Profile
| Solvent | Type | Predicted Solubility | Rationale |
| Dichloromethane (DCM) | Chlorinated | High | Effective at dissolving a wide range of organic compounds with mixed polarity. |
| Chloroform (CHCl₃) | Chlorinated | High | Similar to DCM; its ability to act as a weak H-bond donor may aid solubility. |
| Ethyl Acetate (EtOAc) | Polar Aprotic | Moderate to High | A good solvent for moderately polar compounds containing esters. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to High | The ether oxygen can accept hydrogen bonds, and its polarity is suitable for this molecule. |
| Acetonitrile (MeCN) | Polar Aprotic | Moderate | Its high polarity should facilitate dissolution. |
| Dimethylformamide (DMF) | Polar Aprotic | High | An excellent solvent for amides and other polar functional groups. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A highly polar solvent capable of disrupting strong intermolecular forces. |
| Methanol (MeOH) | Polar Protic | Moderate | Capable of hydrogen bonding, but the overall polarity may be lower than DMF/DMSO. |
| Ethanol (EtOH) | Polar Protic | Moderate | Similar to methanol, but slightly less polar. |
| Toluene | Aromatic | Low to Sparingly Soluble | Primarily nonpolar, likely insufficient to dissolve the polar functional groups. |
| Hexanes / Heptane | Nonpolar Aliphatic | Insoluble | Lacks the polarity needed to overcome the solute's polar interactions. |
| Water | Polar Protic | Insoluble | The large nonpolar Boc group and alkyl chain make the molecule too hydrophobic to dissolve in water. |
Experimental Protocol for Solubility Determination (Equilibrium Shake-Flask Method)
This protocol describes a reliable, step-by-step method for determining the approximate solubility of this compound at room temperature. The objective is to create a saturated solution and then determine the concentration of the dissolved solid.
Safety Precautions:
-
Always consult the Material Safety Data Sheet (MSDS) before handling any chemical.[9] This compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5]
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Materials:
-
This compound
-
Candidate organic solvents (high purity, anhydrous where appropriate)
-
Analytical balance (readable to 0.1 mg)
-
Multiple glass vials (e.g., 4 mL) with screw caps and PTFE septa
-
Vortex mixer or magnetic stirrer with stir bars
-
Thermostatically controlled shaker or water bath (set to 25 °C)
-
Syringes (1 mL) and syringe filters (0.2 or 0.45 µm, PTFE for organic solvents)
-
Volumetric flasks and pipettes for dilution
-
HPLC or UPLC system with a suitable detector (e.g., UV-Vis) for quantification (alternative: gravimetric analysis)
Methodology:
Part A: Preparation of Saturated Solution
-
Aliquot Solute: Add an excess amount of this compound to a pre-weighed vial. "Excess" means adding enough solid so that undissolved material is clearly visible after equilibration. A starting point of ~50-100 mg is often sufficient. Record the exact mass of the solid added.
-
Add Solvent: Add a precise volume of the chosen solvent (e.g., 2.0 mL) to the vial.[10] Record the volume.
-
Initial Mixing: Cap the vial tightly and vortex vigorously for 60-90 seconds to break up any clumps and promote initial dissolution.[10][11]
-
Equilibration: Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to agitate for at least 24 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium between the dissolved and undissolved solute.
-
Settling: After 24 hours, remove the vial from the shaker and let it stand undisturbed at the same constant temperature for at least 2 hours to allow the excess, undissolved solid to settle to the bottom.
Part B: Sample Analysis (HPLC Method Recommended)
-
Sample Withdrawal: Carefully draw a small aliquot (e.g., 0.5 mL) of the clear supernatant into a syringe, ensuring not to disturb the solid at the bottom.
-
Filtration: Attach a syringe filter to the syringe and dispense the solution into a clean, pre-weighed HPLC vial. This step is critical to remove any microscopic solid particles.
-
Dilution: Accurately dilute a known volume of the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Quantification: Analyze the diluted sample by HPLC. Use the peak area and the calibration curve to determine the exact concentration of the solute in the diluted sample.
-
Calculation: Calculate the original concentration in the saturated solution (in mg/mL or mol/L), accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
Part C: Alternative Analysis (Gravimetric Method)
-
Sample Withdrawal: Follow steps B1 and B2 above, dispensing the filtered solution into a pre-weighed, clean, and dry vial.
-
Evaporation: Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature low enough to avoid decomposition of the compound.
-
Final Weighing: Once the solid residue is completely dry, weigh the vial again.
-
Calculation: The difference between the final and initial vial weights is the mass of the dissolved solute. Divide this mass by the volume of the filtered solution taken to determine the solubility (e.g., in mg/mL).
Visualized Experimental Workflow
The following diagram outlines the key decision points and steps in the experimental determination of solubility.
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A Technical Guide to the Thermal Stability of Methyl (S)-2-(Boc-amino)-4-iodobutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl (S)-2-(Boc-amino)-4-iodobutanoate is a chiral building block pivotal in the synthesis of complex pharmaceutical agents and peptidomimetics.[1] Its utility is derived from the orthogonal reactivity of its functional groups: the Boc-protected amine, the methyl ester, and the primary iodide. However, the inherent reactivity of these moieties, particularly the thermally labile tert-butoxycarbonyl (Boc) group and the carbon-iodine bond, raises significant concerns regarding the compound's thermal stability. This guide provides a comprehensive analysis of the potential thermal degradation pathways of this compound, outlines robust experimental protocols for its stability assessment, and offers evidence-based recommendations for its handling and storage to ensure its integrity throughout the drug development lifecycle.
Introduction: A Molecule of Synthetic Importance
This compound serves as a versatile intermediate in medicinal chemistry. The Boc-protected amine allows for its participation in peptide coupling reactions, while the iodine atom provides a reactive site for nucleophilic substitution and cross-coupling reactions, enabling the introduction of diverse functionalities.[1][2] The ester can be hydrolyzed to the corresponding carboxylic acid, further expanding its synthetic utility.[1] Given its role in multi-step syntheses, understanding its stability under various thermal conditions is paramount to prevent the formation of impurities that could compromise the quality and safety of the final active pharmaceutical ingredient (API). Vendor specifications recommend storing the compound at 2-8°C under an inert atmosphere and protected from light, which suggests inherent instability at elevated temperatures.[1][3]
Predicted Thermal Decomposition Pathways
The thermal lability of this compound is primarily dictated by two key structural features: the Boc-protecting group and the primary alkyl iodide.
Thermolysis of the Boc Group
The Boc group is notoriously susceptible to thermal cleavage. At elevated temperatures, typically in the range of 100-150°C or higher, it can decompose via a retro-ene type reaction mechanism.[4][5] This process involves the elimination of isobutylene and carbon dioxide, resulting in the formation of the corresponding free amine, Methyl (S)-2-amino-4-iodobutanoate.[4]
This degradation pathway is problematic for several reasons:
-
Introduction of Impurities: The formation of the free amine introduces a significant impurity that can be difficult to separate from the starting material.
-
Unintended Reactivity: The newly formed primary amine is nucleophilic and can participate in unintended side reactions, such as intermolecular amide formation.
-
Stereochemical Integrity: High temperatures can promote racemization at the chiral center, compromising the enantiopurity of the material.[4]
Caption: Boc-group thermolysis pathway.
Lability of the Carbon-Iodine Bond
The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds and is susceptible to cleavage upon heating. This can initiate several degradation pathways:
-
Elimination Reaction: Intramolecular cyclization can occur where the Boc-protected nitrogen acts as a nucleophile, displacing the iodide to form a five-membered ring (a protected proline derivative). This is a common pathway for γ-haloamines.
-
Homolytic Cleavage: At higher temperatures, homolytic cleavage of the C-I bond can generate radical intermediates. These highly reactive species can lead to a complex mixture of degradation products.
-
Nucleophilic Substitution: If nucleophiles are present (e.g., trace water or the free amine from Boc-deprotection), they can displace the iodide.
Caption: Potential C-I bond degradation pathways.
Experimental Assessment of Thermal Stability
A robust evaluation of thermal stability requires empirical data. The primary techniques for this are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and decomposition onsets.
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. The use of a sealed pan is crucial to contain any off-gassing during decomposition.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25°C.
-
Ramp the temperature from 25°C to 350°C at a rate of 10°C/min under a nitrogen atmosphere (flow rate of 50 mL/min).
-
-
Data Analysis:
-
Identify the endotherm corresponding to the melting point.
-
Determine the onset temperature of any exothermic event, which typically signifies decomposition. A sharp exotherm indicates a rapid, potentially hazardous, decomposition.
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is ideal for quantifying the mass loss associated with decomposition events, such as the loss of the Boc group.
Experimental Protocol: TGA Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the sample pan onto the TGA balance.
-
Thermal Program:
-
Equilibrate at 30°C.
-
Ramp the temperature from 30°C to 400°C at a rate of 10°C/min under a nitrogen atmosphere (flow rate of 50 mL/min).
-
-
Data Analysis:
-
Analyze the resulting TGA curve (mass vs. temperature).
-
Calculate the percentage mass loss at each decomposition step. For example, the thermolysis of the Boc group (loss of C₅H₈O₂) would theoretically correspond to a mass loss of approximately 29.2% (100.12 g/mol / 343.16 g/mol ).
-
The derivative of the TGA curve (DTG) will show peaks at the temperatures of maximum rate of mass loss.
-
Data Interpretation and Summary
The combined data from DSC and TGA will provide a comprehensive thermal stability profile.
| Parameter | Technique | Expected Information |
| Melting Point (T_m) | DSC | A sharp endotherm indicating the solid-to-liquid phase transition. |
| Decomposition Onset (T_d) | DSC | The temperature at which decomposition begins, marked by an exothermic event. |
| Mass Loss Events | TGA | Stepwise mass loss corresponding to the elimination of volatile fragments (e.g., isobutylene, CO₂). |
| Temperature of Max Rate of Loss | DTG | The peak of the derivative curve, indicating the most rapid decomposition point. |
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// Edges A -- B; A -- C; B -- D; C -- E; D -- F; E -- F; }
Caption: Workflow for thermal stability assessment.
Handling, Storage, and Mitigation Strategies
Based on the predicted lability, strict handling and storage protocols are essential to maintain the quality of this compound.
-
Storage: The compound should be stored at the recommended 2-8°C.[1][3] Long-term storage at -20°C may be preferable. It must be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and oxygen.
-
Light Protection: The container should be opaque or stored in the dark to prevent photolytic cleavage of the C-I bond.[1]
-
Handling: When handling the material, it should be allowed to warm to room temperature in a desiccator before opening to prevent condensation of moisture. Exposure to ambient laboratory conditions should be minimized.
-
Process Considerations: In synthetic applications, prolonged heating should be avoided. If a reaction requires elevated temperatures, the stability of the compound under those specific conditions (solvent, other reagents) should be evaluated on a small scale first. Low-temperature iodination conditions are recommended during its synthesis to prevent decomposition.[2]
Conclusion
While this compound is a powerful synthetic tool, its utility is intrinsically linked to its purity and stability. The presence of a thermally labile Boc group and a reactive primary iodide necessitates a thorough understanding of its thermal behavior. The predicted decomposition pathways—Boc thermolysis and reactions involving the C-I bond—can be empirically confirmed and quantified using standard thermal analysis techniques like DSC and TGA. By adhering to the rigorous experimental protocols and storage recommendations outlined in this guide, researchers and drug development professionals can mitigate the risks of degradation, ensuring the integrity of this critical chiral building block in the synthesis of next-generation therapeutics.
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MySkinRecipes. This compound. [Link]
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ACS GCI Pharmaceutical Roundtable Reagent Guides. Thermal Methods - Wordpress. [Link]
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An In-Depth Technical Guide to the Recommended Storage of Methyl (S)-2-(Boc-amino)-4-iodobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The-Role and-Chemical-Nature of Methyl (S)-2-(Boc-amino)-4-iodobutanoate
This compound is a chiral building block of significant utility in pharmaceutical and organic synthesis.[1] Its structure incorporates three key functional groups that dictate its reactivity and, consequently, its storage requirements: a labile tert-butyloxycarbonyl (Boc) protecting group on the amine, a methyl ester, and a primary alkyl iodide. This combination makes it a versatile intermediate for introducing amino acid moieties with a handle for further chemical transformations, such as cross-coupling reactions at the iodinated position.[1] However, the very features that make this compound synthetically valuable also render it susceptible to degradation if not stored under optimal conditions. This guide provides a comprehensive overview of the recommended storage conditions for this compound, grounded in the chemical principles governing its stability.
Core Storage Recommendations
Based on supplier data and the inherent chemical properties of the molecule, the optimal storage conditions for this compound are summarized below.[1] Adherence to these conditions is critical for maintaining the compound's purity and reactivity for long-term use.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Minimizes thermal degradation of the Boc group and slows down potential side reactions. |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | Prevents oxidation of the alkyl iodide moiety. |
| Light | Light-proof container (e.g., Amber Vial) | Protects the C-I bond from photolytic cleavage. |
| Moisture | Tightly sealed container | Prevents hydrolysis of the ester and the Boc-protecting group. |
The-Science Behind the Storage Conditions: A Deeper Dive
Understanding the chemical rationale for each storage parameter is crucial for ensuring the long-term stability of this compound.
Temperature: Mitigating Thermal Lability
While the Boc protecting group is generally stable, it is known to be thermally labile, especially at elevated temperatures. Thermal deprotection of Boc-amines can occur without any catalyst, proceeding through a fragmentation mechanism to yield the free amine, isobutylene, and carbon dioxide. While this typically requires temperatures significantly higher than ambient, prolonged storage at room temperature or above can lead to gradual degradation. Refrigeration at 2-8°C significantly reduces the rate of this and other potential decomposition reactions.
Atmosphere: The Threat of Oxidation
The alkyl iodide functionality is susceptible to oxidation, particularly in the presence of air and light. Oxygen can mediate radical reactions of alkyl iodides, leading to the formation of various byproducts and a decrease in the compound's purity. Storing the compound under an inert atmosphere, such as argon or nitrogen, displaces oxygen and minimizes this oxidative degradation pathway.
Light: Preventing Photodegradation
Organic iodides are notoriously sensitive to light. The carbon-iodine bond can undergo photolytic cleavage upon exposure to light, especially in the UV range, generating radical intermediates. This process can lead to the formation of elemental iodine, often observed as a yellow or brownish discoloration of the sample, and other degradation products. The use of light-proof containers, such as amber glass vials, is essential to prevent this photodegradation.
Moisture: Avo-iding Hydrolysis
This compound has two functional groups susceptible to hydrolysis: the methyl ester and the Boc-protecting group.
-
Ester Hydrolysis: In the presence of moisture, the methyl ester can be hydrolyzed to the corresponding carboxylic acid. This reaction can be catalyzed by trace amounts of acid or base.
-
Boc Group Hydrolysis: The Boc group is highly sensitive to acidic conditions and will be cleaved to reveal the free amine. While neutral water will cause slow hydrolysis, any acidic impurities will accelerate this process significantly.
Therefore, it is imperative to store the compound in a tightly sealed container to exclude atmospheric moisture.
Visualizing Degradation Pathways
The following diagram illustrates the primary degradation pathways for this compound under improper storage conditions.
Sources
Methyl (S)-2-(Boc-amino)-4-iodobutanoate material safety data sheet (MSDS)
An In-depth Technical Guide to the Safe Handling of Methyl (S)-2-(Boc-amino)-4-iodobutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No. 101650-14-0) is a valuable chiral building block in pharmaceutical research and development, particularly in the synthesis of enzyme inhibitors and peptidomimetics where stereochemistry is crucial for biological activity.[1] Its utility stems from the presence of a Boc-protected amine, a methyl ester, and a reactive iodine functional group, which allows for various synthetic transformations such as cross-coupling reactions.[1] This guide provides a comprehensive overview of the material's safety data, outlines detailed protocols for its safe handling and storage, and offers emergency procedures to mitigate risks in a laboratory setting.
Compound Profile and Significance
This compound is a key intermediate in organic synthesis. The tert-butoxycarbonyl (Boc) protecting group offers stability for the amine functionality and allows for controlled deprotection under specific reaction conditions.[1] The iodine atom serves as an excellent leaving group, enabling carbon-carbon bond formation through reactions like Suzuki or Stille couplings.[1] The methyl ester can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, adding to its synthetic versatility.[1]
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 101650-14-0[2][3][4] |
| Molecular Formula | C₁₀H₁₈INO₄[1][2] |
| Molecular Weight | 343.16 g/mol [1][2][4] |
| Physical Form | Solid[4] |
| Purity | ≥95%[1][4] |
| Storage Temperature | 2-8°C, in a dark, inert atmosphere[1][2] |
Hazard Identification and Risk Assessment
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
GHS Pictogram:
[4]Hazard Statements:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
The primary risks associated with this compound are acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system. The causality behind these hazards lies in its chemical reactivity. As an organoiodide, it can potentially react with biological macromolecules. The ester and Boc-protected amine functionalities, while generally stable, can undergo hydrolysis under certain physiological conditions, potentially leading to metabolites with different toxicological profiles.
Risk Assessment Workflow
A systematic risk assessment is paramount before handling this compound. The following diagram illustrates a logical workflow for this process.
Caption: Risk assessment workflow for handling hazardous chemicals.
Exposure Controls and Personal Protection
To mitigate the identified risks, stringent exposure controls must be implemented.
Table 2: Exposure Control and Personal Protective Equipment (PPE)
| Control Measure | Specification | Rationale |
| Engineering Controls | Chemical Fume Hood | To prevent inhalation of dust or vapors, addressing the H335 hazard.[5] |
| Eye Protection | Safety goggles with side-shields | To protect against splashes and dust, preventing serious eye irritation (H319).[5][6] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) | To prevent skin contact and irritation (H315). Gloves must be inspected before use.[5][6] |
| Skin and Body Protection | Laboratory coat, long pants, closed-toe shoes | To minimize skin exposure. For larger quantities, impervious clothing may be necessary.[5][6] |
| Respiratory Protection | Not typically required if used in a fume hood. If not, a NIOSH-approved respirator is necessary. | To provide an additional layer of protection against respiratory irritation (H335).[5][6] |
Safe Handling and Storage Protocols
Adherence to strict protocols is essential for the safe use of this compound.
Protocol for Handling and Weighing
-
Preparation: Before handling, ensure the work area within the chemical fume hood is clean and uncluttered. Assemble all necessary equipment, including spatulas, weighing paper, and a tared, sealable container.
-
Don PPE: Put on all required personal protective equipment as detailed in Table 2.
-
Transfer: Conduct all transfers and weighing of the solid compound inside a certified chemical fume hood to prevent inhalation of dust.
-
Avoid Dust Formation: Handle the solid gently to minimize the generation of airborne dust.
-
Cleaning: After handling, decontaminate the work surface and any equipment used. Wash hands thoroughly with soap and water.[5]
Protocol for Storage
-
Container: Keep the compound in its original, tightly sealed container.[5]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1][2]
-
Light: Protect from light, as organoiodides can be light-sensitive.[1][2]
-
Segregation: Store away from incompatible materials, such as strong oxidizing agents.
Emergency and First-Aid Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
-
If Swallowed (H302): Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention and show the safety data sheet to the medical professional.[6]
-
If on Skin (H315): Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[5][7]
-
If in Eyes (H319): Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][7]
-
If Inhaled (H335): Move the person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms develop, seek medical attention.[6]
Accidental Release Measures
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, but only if it is safe to do so.
-
Contain: Prevent further spillage. Keep the material away from drains and water courses.[5]
-
Absorb: For small spills, carefully sweep up the solid material, avoiding dust generation. Use a liquid-binding material for solutions.[5]
-
Dispose: Collect the spilled material in a suitable, labeled container for disposal according to local, state, and federal regulations.[7]
Caption: Workflow for responding to an accidental chemical spill.
Disposal Considerations
Dispose of unused material and its container as hazardous waste. Contact a licensed professional waste disposal service to dispose of this material in accordance with all applicable local, state, and federal regulations.[7]
Conclusion
This compound is a cornerstone intermediate for advanced organic synthesis in drug discovery. Its safe and effective use is contingent upon a thorough understanding of its hazards and the diligent application of safety protocols. By integrating the information and procedures outlined in this guide, researchers can minimize risks and maintain a safe laboratory environment.
References
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methyl (2R)-2-(((tert-butoxy)carbonyl)amino)-3-iodopropanoate - PubChem. PubChem. [Link]
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A Senior Application Scientist's Guide to Sourcing and Quality Control of Methyl (S)-2-(Boc-amino)-4-iodobutanoate (97% Purity)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Chiral Purity in Drug Discovery
In the landscape of modern drug development, the stereochemical identity of a molecule is not a trivial detail; it is a fundamental determinant of biological activity, efficacy, and safety. Chiral building blocks, such as Methyl (S)-2-(Boc-amino)-4-iodobutanoate, are foundational to the synthesis of complex active pharmaceutical ingredients (APIs). The (S)-enantiomer of this versatile intermediate is a key component in the synthesis of various therapeutic agents, including enzyme inhibitors and peptidomimetics, where precise stereochemistry is paramount for target engagement.[1] The presence of the undesired (R)-enantiomer can lead to reduced efficacy, off-target effects, or unforeseen toxicity. Therefore, the reliable sourcing of this chiral building block at a high purity of 97% or greater is a critical first step in any drug discovery and development program.
This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on navigating the commercial landscape for this compound, understanding the potential synthetic impurities, and implementing a robust in-house quality control (QC) protocol to verify the purity and chiral integrity of the procured material.
Commercial Availability and Supplier Overview
This compound, identified by the CAS Number 101650-14-0, is available from a range of chemical suppliers specializing in research chemicals and pharmaceutical intermediates.[1][2] When selecting a supplier, it is imperative to look beyond the catalog listing and scrutinize the accompanying technical data and services.
| Supplier | Purity Specification | Available Quantities | Noteworthy Information |
| Arctom Scientific | 97% | 250mg, 1g | Provides clear purity specification. |
| MySkinRecipes | ≥95% | 100mg, 250mg, 1g | Offers product specification and MSDS documents.[1] |
| ChemUniverse | 95% | 50mg, 250mg | - |
| BLDpharm | Not specified | Various | Offers the (R)-enantiomer as well (CAS 219752-75-7).[3] |
| Benchchem | >95% | Not specified on search result | Provides some synthesis and reaction details.[4] |
| Creative Peptides | Not specified | Not specified | Lists the (R)-enantiomer (CAS 219752-75-7).[5] |
This table is a representative summary based on publicly available data and is not exhaustive. Researchers should always contact suppliers directly for the most current information and to request a Certificate of Analysis (CoA).
Understanding the Synthetic Landscape: Potential Impurities
A thorough understanding of the synthetic route to this compound is crucial for anticipating potential impurities. A common and efficient synthesis starts from the readily available and enantiomerically pure L-glutamic acid.[6]
Caption: Recommended workflow for incoming quality control.
Step-by-Step Methodologies:
1. Visual Inspection:
-
Objective: To assess the physical appearance of the material.
-
Procedure: Visually inspect the material for color and form. It should be a white to off-white solid. Any significant deviation, such as a pronounced yellow or brown color, may indicate the presence of iodine impurities due to decomposition and warrants further investigation. [7]* Acceptance Criteria: Homogeneous white to off-white solid.
2. Identity and Purity Verification by ¹H NMR Spectroscopy:
-
Objective: To confirm the chemical structure and assess for the presence of organic impurities. [8]* Protocol:
-
Prepare a solution of the sample in a deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field instrument.
-
Analyze the spectrum for the characteristic peaks of this compound. Key signals include the tert-butyl protons of the Boc group, the methoxy protons of the ester, and the protons of the butanoate backbone.
-
Integrate the peaks and compare the ratios to the expected values.
-
Examine the baseline for the presence of impurity peaks, including residual solvents.
-
-
Acceptance Criteria: The spectrum should be consistent with the structure of the target molecule. The purity, as determined by the relative integration of the product peaks versus impurity peaks, should be ≥ 97%.
3. Chiral Purity Determination by High-Performance Liquid Chromatography (HPLC):
-
Objective: To quantify the enantiomeric purity and confirm it meets the ≥ 97% (S)-isomer specification.
-
Protocol: The development and validation of a chiral HPLC method are critical. [9][10] 1. Column Selection: Utilize a chiral stationary phase (CSP) known to be effective for the separation of N-protected amino acids. Polysaccharide-based CSPs (e.g., Chiralpak IA or IC) or macrocyclic glycopeptide-based CSPs (e.g., Chirobiotic T) are often good starting points. [10] 2. Mobile Phase Optimization: A typical mobile phase for normal-phase chiral HPLC would be a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The ratio will need to be optimized to achieve baseline separation of the (S) and (R) enantiomers. 3. Sample Preparation: Prepare a standard solution of the sample in the mobile phase. 4. Analysis: Inject the sample onto the HPLC system and record the chromatogram. 5. Quantification: The enantiomeric purity is calculated based on the peak areas of the (S) and (R) isomers.
-
Acceptance Criteria: The peak corresponding to the (S)-enantiomer should represent ≥ 97% of the total peak area for both enantiomers.
4. Storage and Handling:
-
Objective: To ensure the long-term stability of the material.
-
Recommendations: Organoiodine compounds should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation. [1]Recommended storage is typically at 2-8°C. [1]Exposure to light and heat should be avoided to prevent the liberation of free iodine.
Conclusion
The successful integration of this compound into a synthetic workflow hinges on the diligent selection of a reputable supplier and the implementation of a rigorous in-house quality control protocol. By understanding the potential synthetic impurities and employing validated analytical techniques such as NMR and chiral HPLC, researchers can ensure the quality and stereochemical integrity of this critical chiral building block. This proactive approach to quality assurance is not merely a procedural formality but a fundamental necessity for the generation of reliable and reproducible scientific data and the ultimate success of a drug development program.
References
- Wrezel, P., Chion, I., & Weissmueller, D. W. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 24(11), 1224-1234.
- BenchChem. (2025).
- ResearchGate. (n.d.). Chiral Purity in Drug Analysis.
- Benchchem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
- Royal Society of Chemistry. (n.d.). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs)
- Sigma-Aldrich. (n.d.).
- PubMed Central. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods.
- AiFChem. (2025). How Chiral Building Blocks Drive Advances in Drug Discovery.
- BOC Sciences. (n.d.). Amino Acid Chiral Analysis Services.
- ResearchGate. (2025).
- MySkinRecipes. (n.d.). Methyl (S)-2-(Boc-amino)
- Wikipedia. (n.d.). Organoiodine chemistry.
- ResearchGate. (2018). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?.
- Benchchem. (n.d.). Methyl (S)-2-(Boc-amino)
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- ResearchGate. (2025). Efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)
- Google Patents. (n.d.). Process for synthesizing l-y-methylene glutamic acid and analogs.
- BLDpharm. (n.d.). 101650-14-0|Methyl (S)-2-(Boc-amino)
- Arctom Scientific. (n.d.). CAS NO. 101650-14-0 | Methyl (S)-2-(Boc-amino)
- ChemUniverse. (n.d.). METHYL (S)-2-(BOC-AMINO)
- BLDpharm. (n.d.). 219752-75-7|(R)-Methyl 2-((tert-butoxycarbonyl)amino)
- Creative Peptides. (n.d.). (R)-2-(Boc-amino)-4-iodobutyric acid methyl ester.
- MedchemExpress.com. (n.d.).
- National Institutes of Health. (2014).
- National Institutes of Health. (n.d.). Studies on the stability of iodine compounds in iodized salt.
- National Institutes of Health. (n.d.).
- National Institutes of Health. (2013).
- AiFChem. (2025). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development.
- Enamine. (n.d.). Chiral Building Blocks Selection.
- AiFChem. (2025). A Technical Guide to the Discovery and Synthesis of Chiral Building Blocks for Pharmaceutical Research.
- MDPI. (n.d.).
- National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- MDPI. (n.d.). NMR-Based Approaches in the Study of Foods.
- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
- BOC Sciences. (n.d.). BOC-amino acids.
- Wikipedia. (n.d.). Hypervalent organoiodine compounds.
- Chemical Bull Pvt Ltd. (n.d.). Organoiodine Compounds.
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IUPAC name for Methyl (S)-2-(Boc-amino)-4-iodobutanoate
An In-Depth Technical Guide to Methyl (S)-2-(Boc-amino)-4-iodobutanoate: Synthesis, Mechanistic Insights, and Advanced Applications
Introduction: A Versatile Chiral Building Block
This compound is a strategically important chiral amino acid derivative that serves as a cornerstone in modern pharmaceutical and chemical research. Its structure is characterized by four key features: an L-stereocenter ((S)-configuration) at the alpha-carbon, a tert-butoxycarbonyl (Boc) protecting group on the primary amine, a methyl ester at the carboxyl terminus, and a reactive primary iodide on the side chain. This unique combination of functional groups makes it an exceptionally versatile intermediate for the synthesis of complex peptides, peptidomimetics, enzyme inhibitors, and radiolabeled diagnostic agents.[1][2]
The official IUPAC name for this compound is methyl (2S)-4-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate .[1] Its utility stems from the orthogonal reactivity of its functional groups: the Boc group provides stable, acid-labile protection essential for peptide synthesis, while the iodo-substituent offers a reactive handle for introducing molecular complexity through carbon-carbon bond-forming reactions.[2][3] This guide provides a senior-level perspective on its synthesis, properties, and critical applications for researchers and professionals in drug development.
Physicochemical Properties and Handling
A clear understanding of the compound's properties is critical for its effective use and storage. The key data is summarized below.
| Property | Value | Reference |
| IUPAC Name | methyl (2S)-4-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | [1] |
| CAS Number | 101650-14-0 | [1][4][5][6] |
| Molecular Formula | C₁₀H₁₈INO₄ | [1][2][5] |
| Molecular Weight | 343.16 g/mol | [1][2][5] |
| Purity | Typically ≥95% | [2][5] |
| Appearance | Varies (often an oil or low-melting solid) | N/A |
| Storage | 2-8°C, under inert atmosphere, protected from light | [2][4] |
Expert Insight on Handling: The presence of a primary iodide makes the compound susceptible to degradation, particularly in the presence of light or nucleophiles. Storing under argon or nitrogen at refrigerated temperatures is crucial to maintain its integrity and prevent the formation of impurities that could complicate subsequent reactions.
Rational Synthesis: A Multi-Step Approach
The synthesis of this compound is a well-established process that typically begins with a readily available, chiral-pool starting material such as a protected L-glutamic acid derivative.[7] This approach ensures the desired (S)-stereochemistry is maintained throughout the synthesis.
Causality Behind the Synthetic Strategy
The chosen pathway is designed for selectivity and efficiency. The core logic involves:
-
Protection: Starting with a Boc-protected amino acid prevents unwanted side reactions at the α-amino group.
-
Selective Transformation: The γ-carboxylic acid of the glutamic acid derivative is selectively converted into the primary iodide.
-
Purification: Chromatographic purification is essential to isolate the target compound from reaction byproducts and unreacted starting materials.[1]
The overall workflow can be visualized as follows:
Caption: Synthetic pathway from a protected L-glutamic acid derivative.
Detailed Experimental Protocol: Synthesis
This protocol is a representative, self-validating system for laboratory-scale synthesis.
Objective: To synthesize this compound from Boc-L-glutamic acid 5-methyl ester.
Step 1: Selective Reduction of the γ-Carboxylic Acid
-
Dissolve Boc-L-glutamic acid 5-methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere.
-
Cool the solution to 0°C in an ice-water bath.
-
Add borane-dimethyl sulfide complex (BH₃·SMe₂, ~1.05 eq) dropwise over 30 minutes, maintaining the temperature at 0°C. Rationale: Borane selectively reduces carboxylic acids over esters.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of methanol at 0°C.
-
Concentrate the mixture under reduced pressure. The resulting crude alcohol (Methyl (S)-2-(Boc-amino)-5-hydroxypentanoate) is typically carried forward without extensive purification.
Step 2: Tosylation of the Primary Alcohol
-
Dissolve the crude alcohol from Step 1 in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.5 eq) and cool the solution to 0°C.
-
Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, ensuring the temperature does not exceed 5°C. Rationale: This converts the hydroxyl into a good leaving group (tosylate) for the subsequent substitution.
-
Stir the reaction at 0°C for 2 hours, then at room temperature overnight.
-
Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude tosylate.
Step 3: Iodination (Finkelstein Reaction)
-
Dissolve the crude tosylate from Step 2 in acetone.
-
Add sodium iodide (NaI, 3.0 eq). Rationale: A large excess of NaI drives the equilibrium towards the iodo-product via Le Châtelier's principle. Acetone is the ideal solvent as NaI is soluble, but the byproduct sodium tosylate is not, causing it to precipitate.
-
Heat the mixture to reflux and stir for 12-24 hours. Monitor by TLC.
-
Cool the mixture to room temperature and filter to remove the precipitated sodium tosylate.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
Step 4: Purification
-
Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.[1]
-
Combine fractions containing the pure product and concentrate under reduced pressure to yield this compound as a purified oil or solid.
Core Applications in Drug Discovery and Chemical Biology
The true value of this building block is realized in its diverse applications, which leverage its unique structural features.
A. Advanced Peptide Synthesis and Peptidomimetics
In Boc-based solid-phase peptide synthesis (SPPS), the compound is used to incorporate a functionalizable side chain.[1][3][8] The workflow involves coupling the amino acid to a growing peptide chain, followed by post-synthetic modification of the iodo-group.
Caption: Workflow for creating complex peptidomimetics via cross-coupling.
This strategy is paramount for creating peptidomimetics where novel side chains are installed to enhance binding affinity, selectivity, or metabolic stability. The reactive iodine is a perfect handle for reactions like Suzuki or Stille couplings, allowing for the introduction of aromatic or heteroaromatic moieties.[2]
B. Enhancing Pharmacological Properties in Medicinal Chemistry
The incorporation of iodine into a drug candidate is a proven strategy to modulate its pharmacological profile.[9] Iodine, being a large and lipophilic halogen, can:
-
Improve Binding Affinity: The iodine atom can form potent halogen bonds or engage in favorable van der Waals interactions within a protein's binding pocket, significantly enhancing potency.[10]
-
Increase Lipophilicity: This can improve membrane permeability and alter the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Block Metabolic Sites: Placing a stable iodine atom at a site prone to metabolic oxidation can increase the drug's half-life.
C. Development of Radiopharmaceuticals for Molecular Imaging
A key application for iodinated molecules is in the development of diagnostic imaging agents for techniques like Single-Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET).[9] The stable ¹²⁷I atom in this compound can be readily exchanged for a radioactive isotope (e.g., ¹²³I, ¹²⁵I for SPECT; ¹²⁴I for PET) through various radio-iodination techniques.[9][11]
Once incorporated into a peptide or small molecule that targets a specific biological process (e.g., a tumor receptor), the resulting radiopharmaceutical allows for non-invasive visualization of that process in vivo.[9]
Detailed Experimental Protocol: Suzuki Cross-Coupling
Objective: To demonstrate the utility of the iodo-substituent in a Suzuki cross-coupling reaction.
-
To a reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Add a suitable base, such as K₂CO₃ (3.0 eq).
-
Evacuate and backfill the vial with argon three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1).
-
Heat the reaction mixture to 80-100°C and stir for 6-12 hours until the starting iodide is consumed (monitor by LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over Na₂SO₄.
-
Filter and concentrate the solution.
-
Purify the crude product via flash column chromatography to yield the desired arylated amino acid derivative.
Conclusion
This compound is far more than a simple protected amino acid. It is a sophisticated and versatile chemical tool that empowers researchers to push the boundaries of peptide science and drug discovery. Its well-defined stereochemistry, orthogonal protecting groups, and reactive iodide handle provide a robust platform for constructing novel molecular architectures with tailored biological functions. From creating advanced peptidomimetics through cross-coupling chemistry to developing next-generation radiopharmaceuticals for medical imaging, this building block continues to be an invaluable asset for the scientific community.
References
- The Role of Iodinated Amino Acids in Pharmaceutical Research and Development. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- Methyl (S)-2-(Boc-amino)
- Methyl (S)-2-(Boc-amino)
- Iodine Atoms: A New Molecular Feature for the Design of Potent Transthyretin Fibrillogenesis Inhibitors. (2009). PMC - PubMed Central.
- Understanding (Boc-amino)methyl Acetate: Synthesis, Properties, and Applications in Peptide Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.
- 101650-14-0|Methyl (S)-2-(Boc-amino)
- METHYL (S)-2-(BOC-AMINO)
- Efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates. (2025).
- Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. (2022). PMC - NIH.
- CAS NO. 101650-14-0 | Methyl (S)-2-(Boc-amino)
- Boc Solid Phase Peptide Synthesis. ChemPep.
- Fmoc vs Boc: Choosing the Right Amino Acid Deriv
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Expected 1H NMR chemical shifts for Methyl (S)-2-(Boc-amino)-4-iodobutanoate
An In-Depth Technical Guide to the Expected ¹H NMR Chemical Shifts for Methyl (S)-2-(Boc-amino)-4-iodobutanoate
Executive Summary
This technical guide provides a detailed predictive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for this compound. As a key intermediate in synthetic organic chemistry, particularly in the synthesis of modified amino acids and peptidomimetics, unambiguous structural confirmation is paramount. This document offers researchers, scientists, and drug development professionals a foundational understanding of the expected spectral features, rooted in fundamental NMR principles and supported by empirical data. We will deconstruct the molecule's proton environments, predict their chemical shifts (δ), multiplicities, and coupling constants (J), and provide a rationale for these predictions based on the interplay of inductive and anisotropic effects. A standardized experimental protocol for data acquisition is also detailed to ensure reproducibility.
Introduction: The Role of NMR in Structural Elucidation
This compound is a valuable chiral building block. Its structure incorporates several key functional groups: a carbamate (Boc protecting group), a methyl ester, and a primary alkyl iodide. The stereocenter at the α-carbon adds a layer of complexity to its spectroscopic analysis. ¹H NMR spectroscopy serves as the primary and most effective non-destructive technique for confirming its covalent structure and assessing its purity. The precise chemical shift and multiplicity of each proton signal act as a unique fingerprint, directly reflecting the electronic environment of the nuclei within the molecule's three-dimensional structure. Understanding these expected features is crucial for monitoring reaction progress, verifying successful synthesis, and ensuring the integrity of the material for downstream applications.
Molecular Structure and Proton Environments
To systematically analyze the ¹H NMR spectrum, the unique proton environments within this compound are labeled as follows. This labeling scheme will be used throughout the guide.
Caption: Labeled proton environments in this compound.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR data for this compound, assuming the spectrum is acquired in deuterated chloroform (CDCl₃). Chemical shifts can vary slightly based on solvent and concentration.[1]
| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Predicted Coupling Constants (J, Hz) |
| Hf | ~ 1.45 | Singlet (s) | 9H | N/A |
| Hb | ~ 2.1 - 2.4 | Multiplet (m) | 2H | Jb,a ≈ 7 Hz, Jb,c ≈ 6-8 Hz, Jgem ≈ 14 Hz |
| Ha | ~ 3.25 | Triplet (t) | 2H | Ja,b ≈ 7 Hz |
| He | ~ 3.75 | Singlet (s) | 3H | N/A |
| Hc | ~ 4.3 - 4.5 | Multiplet (m) | 1H | Jc,b ≈ 6-8 Hz, Jc,d ≈ 7-8 Hz |
| Hd | ~ 5.1 | Broad Doublet (br d) | 1H | Jd,c ≈ 7-8 Hz |
Detailed Signal Analysis and Rationale
Boc Protecting Group (Hf): ~1.45 ppm
The most prominent and diagnostically useful signal is that of the tert-butyl group of the Boc protector.[1] The nine protons are chemically and magnetically equivalent, and they have no adjacent protons to couple with. Consequently, this signal appears as a sharp, intense singlet integrating to nine protons.[1] Its upfield position (~1.4-1.5 ppm) is characteristic and serves as an excellent confirmation of successful Boc protection.[2]
Methyl Ester Group (He): ~3.75 ppm
The three protons of the methyl ester group are deshielded by the adjacent electronegative oxygen atom. This inductive effect pulls electron density away from the protons, causing them to resonate at a lower field.[3] Like the Boc group, these protons have no adjacent proton neighbors, resulting in a sharp singlet integrating to three protons. A chemical shift around 3.7 ppm is standard for methyl esters.[2]
Iodinated Methylene Group (Ha): ~3.25 ppm
The two protons on the carbon adjacent to the iodine atom are significantly deshielded. Iodine, being an electronegative halogen, withdraws electron density, shifting this signal downfield.[4] These protons (Ha) are coupled to the two adjacent Hb protons. According to the n+1 rule, this signal is expected to appear as a triplet (2+1=3), with a typical vicinal coupling constant (³J) of approximately 7 Hz.
α-Proton (Hc): ~4.3 - 4.5 ppm
The methine proton at the chiral center (C2) is subject to multiple deshielding effects. It is positioned alpha to both the nitrogen atom of the carbamate and the carbonyl group of the ester. This cumulative electron withdrawal shifts its signal significantly downfield into the 4.3-4.5 ppm region. Its multiplicity is complex; it couples to the two diastereotopic Hb protons and the amide proton (Hd). This will result in a multiplet. If the amide coupling is resolved, it might appear as a doublet of multiplets.
β-Methylene Group (Hb): ~2.1 - 2.4 ppm
The protons on C3 are adjacent to a stereocenter, making them diastereotopic. This means they are chemically non-equivalent and can have different chemical shifts and coupling constants. They couple to the Ha protons (2H) and the Hc proton (1H), as well as to each other (geminal coupling). This complex spin system will result in a higher-order multiplet that is often difficult to resolve into a simple pattern. The chemical shift is intermediate, being influenced by the adjacent iodinated carbon and the α-carbon.
Amide Proton (Hd): ~5.1 ppm
The chemical shift of the N-H proton is highly variable and sensitive to solvent, temperature, and concentration due to its involvement in hydrogen bonding.[1][5] It typically appears as a broad signal. It is coupled to the α-proton (Hc), and if this coupling is observed, the signal will be a doublet (1+1=2). In many cases, this signal can be confirmed by performing a D₂O shake, wherein the proton exchanges with deuterium, causing the signal to disappear from the spectrum.
Standardized Experimental Protocol for ¹H NMR Acquisition
To ensure the acquisition of high-quality, reproducible data, the following protocol should be followed.
Caption: Standard workflow for ¹H NMR sample preparation, acquisition, and processing.
Methodology:
-
Sample Preparation : Weigh approximately 5-10 mg of purified this compound.[1] Dissolve the sample in about 0.6 mL of a suitable deuterated solvent, typically Chloroform-d (CDCl₃), in a clean vial. Tetramethylsilane (TMS) is often pre-dissolved in the solvent by the manufacturer to serve as an internal reference at 0.00 ppm. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup : Insert the NMR tube into the spectrometer. The instrument's software is used to "lock" onto the deuterium signal of the solvent, which stabilizes the magnetic field.
-
Shimming : The magnetic field homogeneity is optimized through a process called shimming. This automated or manual procedure adjusts electrical currents in coils to produce sharp, symmetrical peaks.
-
Data Acquisition : A standard ¹H pulse program is executed. Typically, 8 to 16 scans are acquired and averaged to improve the signal-to-noise ratio.
-
Processing : The resulting Free Induction Decay (FID) is processed using a Fourier Transform to generate the frequency-domain spectrum. The spectrum is then phase-corrected and baseline-corrected. The chemical shift axis is calibrated by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃) or the TMS peak to 0.00 ppm.[1] Finally, the signals are integrated to determine the relative number of protons for each peak.
Conclusion
The ¹H NMR spectrum of this compound is predicted to exhibit six distinct sets of signals, each with characteristic chemical shifts and multiplicities that directly correlate to its molecular structure. The key diagnostic features include the intense singlet for the Boc group at ~1.45 ppm, the methyl ester singlet at ~3.75 ppm, and the downfield triplet for the methylene group attached to iodine at ~3.25 ppm. The signals for the protons on the chiral backbone (Hb and Hc) are expected to be complex multiplets. This detailed predictive guide, combined with the provided experimental protocol, serves as an authoritative resource for the unambiguous structural verification of this important synthetic intermediate.
References
- A Comparative Guide to ¹H NMR Characterization of N-Boc Protected Amines and Altern
- NMR Analysis of Methyl Butanoate: Chemical Shift (ppm) Integration Multiplicity Corresponding Part of Structure. Brainly.
- Methyl (S)-2-(Boc-amino)
- Plot of NH chemical shifts in the 1 H NMR spectra of the...
- 1H NMR Chemical Shifts. YouTube.
Sources
Decoding the Molecular Blueprint: A Senior Scientist's Guide to the ¹³C NMR Spectrum of Methyl (S)-2-(Boc-amino)-4-iodobutanoate
An In-Depth Technical Guide for Drug Development Professionals
Abstract: This technical guide provides a comprehensive, in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Methyl (S)-2-(Boc-amino)-4-iodobutanoate. Designed for researchers and drug development professionals, this document moves beyond simple peak identification to explain the underlying chemical principles governing the spectral data. We will dissect the molecular architecture, predict chemical shifts based on established substituent effects, and provide a self-validating framework for interpretation. This guide emphasizes the causality behind spectral features, grounding its claims in authoritative scientific literature and providing a robust protocol for data acquisition.
The Molecular Architecture: Functional Groups and Their Electronic Environment
This compound is a chiral, non-standard amino acid derivative commonly used as a building block in synthetic organic chemistry, particularly in the synthesis of peptidomimetics and other complex molecules. A thorough understanding of its structure via NMR is critical for quality control and reaction monitoring.
The molecule's structure is defined by several key functional groups, each exerting a distinct electronic influence on the carbon backbone:
-
Methyl Ester (-COOCH₃): An electron-withdrawing group that strongly deshields the carbonyl carbon and, to a lesser extent, the attached methyl carbon.
-
Boc-Protecting Group (-NH-Boc): A carbamate that introduces three distinct carbon environments: a carbonyl, a quaternary carbon, and three equivalent methyl groups. Its presence significantly influences the electronic environment of the alpha-carbon (C2).
-
Primary Iodide (-CH₂I): The iodine atom at C4 introduces a significant "heavy atom effect," which, contrary to the trend of other halogens, results in a pronounced shielding of the directly attached carbon.
-
Chiral Center (C2): The stereochemistry at the alpha-carbon (S-configuration) does not alter the number of signals in a standard broadband-decoupled ¹³C NMR spectrum but is a critical attribute of the molecule's identity.
To facilitate a clear discussion, the carbons are numbered as follows:
Caption: Molecular structure of this compound with carbon numbering for NMR assignment.
Foundational Principles for Spectral Interpretation
The chemical shift (δ) of a ¹³C nucleus is exquisitely sensitive to its local electronic environment. Our interpretation relies on three core principles:
-
Electronegativity and Inductive Effects: Electronegative atoms (O, N) withdraw electron density from adjacent carbons, reducing their shielding and shifting their signals downfield (to higher ppm values). This effect is most pronounced on the alpha-carbon (the directly attached carbon) and diminishes with distance.
-
Hybridization: The hybridization state of carbon significantly impacts its chemical shift. Carbonyl carbons (sp²) are highly deshielded and appear far downfield (150-220 ppm), whereas sp³ carbons appear further upfield.
-
The Heavy Atom Effect: For halogens, while electronegativity predicts a downfield shift (F > Cl > Br > I), a countervailing "heavy atom effect" becomes dominant for heavier elements like iodine. This effect, arising from the large number of electrons and spin-orbit coupling, induces significant shielding on the directly attached carbon. Consequently, the signal for a carbon bonded to iodine (C-I) appears at a much lower chemical shift (more upfield) than for C-Br, C-Cl, or even C-H.
Peak-by-Peak Interpretation and Predicted Assignments
Based on these principles and data from analogous structures, we can predict the chemical shift for each of the eight unique carbon environments in the molecule.
-
Carbonyl Carbons (C2, C6): The molecule contains two carbonyl carbons operating in different environments. The ester carbonyl (C2) is typically found around 170-174 ppm . The carbamate carbonyl of the Boc group (C6) is generally more shielded, appearing in the range of 155-157 ppm due to the influence of the adjacent nitrogen atom.
-
Boc Quaternary Carbon (C7): The central quaternary carbon of the tert-butyl group is shielded by the three methyl groups but is attached to an electronegative oxygen. This results in a characteristic signal around 80-82 ppm .
-
Alpha-Carbon (C3): This chiral methine carbon is attached to the electron-withdrawing nitrogen of the carbamate and the ester carbonyl group. This deshielding environment places its signal in the 52-56 ppm range.
-
Ester Methyl Carbon (C1): The methyl carbon of the ester group is attached to an electronegative oxygen, placing its signal consistently around 51-53 ppm .
-
Boc Methyl Carbons (C8): The three methyl groups of the tert-butyl group are equivalent due to free rotation. They are highly shielded and produce a strong, sharp signal in the 28-29 ppm range.
-
Methylene Carbons (C4, C5):
-
C4 (β-carbon): The C4 methylene carbon is adjacent to the deshielded C3 and the C5 carbon. Its chemical shift is predicted to be in a typical alkane region, around 33-36 ppm .
-
C5 (γ-carbon): This is the most distinctive signal in the aliphatic region. The potent shielding from the heavy atom effect of the directly attached iodine atom will shift this signal significantly upfield. While a typical primary alkyl carbon might appear around 10-20 ppm, the C-I bond will shift this into the 5-8 ppm range.
-
Data Synthesis and Visualization
The predicted chemical shifts provide a clear, self-validating map of the molecule's ¹³C NMR spectrum.
Table 1: Predicted ¹³C NMR Chemical Shift Assignments
| Carbon Number | Carbon Type | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | C=O (Ester) | 170 – 174 | Standard sp² ester carbonyl, deshielded. |
| C6 | C=O (Boc) | 155 – 157 | Carbamate carbonyl, shielded by adjacent nitrogen. |
| C7 | C (Quaternary, Boc) | 80 – 82 | Quaternary carbon attached to oxygen. |
| C3 | CH (α-carbon) | 52 – 56 | Deshielded by adjacent N and C=O group. |
| C1 | CH₃ (Ester) | 51 – 53 | Methyl carbon attached to ester oxygen. |
| C4 | CH₂ (β-carbon) | 33 – 36 | Standard aliphatic methylene. |
| C8 | CH₃ (Boc, x3) | 28 – 29 | Equivalent, shielded methyls of the tert-butyl group. |
| C5 | CH₂I (γ-carbon) | 5 – 8 | Strong shielding due to the "heavy atom effect" of iodine. |
Experimental Protocol for Spectrum Acquisition
To obtain a high-quality ¹³C NMR spectrum for structural verification, the following protocol is recommended. This system is self-validating, ensuring that the resulting data is both accurate and reproducible.
Workflow: ¹³C NMR Acquisition
Caption: Standard workflow for acquiring a high-resolution ¹³C NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve 15-25 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable choice as it is a good solvent for this type of compound and its residual solvent peak (δ ≈ 77.16 ppm) provides a convenient internal reference.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if absolute referencing is required.
-
-
Instrument Parameters (for a 400 MHz Spectrometer):
-
Spectrometer Frequency: Approximately 100 MHz for ¹³C.
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).
-
Acquisition Time (AQ): ~1.0 – 1.5 seconds.
-
Relaxation Delay (D1): 2.0 seconds. A longer delay (5-10s) may be needed for accurate integration of quaternary carbons, but is not necessary for simple peak identification.
-
Number of Scans (NS): 1024 to 4096 scans, depending on sample concentration. This may require 30-120 minutes of acquisition time.
-
Spectral Width (SW): 240-250 ppm to ensure all signals, from the shielded C-I to the deshielded carbonyls, are captured.
-
-
Data Processing:
-
Apply an exponential multiplication (line broadening of 0.5-1.0 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier transform.
-
Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.
-
Perform baseline correction.
-
Calibrate the spectrum by setting the CDCl₃ triplet center to 77.16 ppm.
-
Conclusion
The ¹³C NMR spectrum of this compound provides a distinct and information-rich fingerprint of its molecular structure. The key identifying features are the two downfield carbonyl signals (ester and carbamate), the characteristic signals of the Boc group, and most notably, the highly shielded signal of the iodinated carbon (CH₂I) below 10 ppm. This upfield shift is a direct and unambiguous consequence of the heavy atom effect. By understanding the foundational principles behind these chemical shifts, researchers can confidently verify the structure and purity of this important synthetic building block, ensuring the integrity of their drug development pipeline.
References
-
Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag Berlin Heidelberg.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons, Inc.
-
"Boc-L-leucine 13C-NMR." Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. (Note: A direct deep link to a specific spectrum is often not stable; the main database URL is provided for searching.)
A Comprehensive Guide to the Mass Spectrometric Fragmentation of Methyl (S)-2-(Boc-amino)-4-iodobutanoate
Introduction
Methyl (S)-2-(Boc-amino)-4-iodobutanoate is a chiral amino acid derivative of significant interest in the fields of synthetic organic chemistry and drug development.[1] With a molecular formula of C₁₀H₁₈INO₄ and a molecular weight of 343.16 g/mol , this compound serves as a versatile building block.[2][3] Its structure incorporates three key functionalities that dictate its reactivity and, consequently, its behavior under mass spectrometric analysis: a tert-butyloxycarbonyl (Boc) protecting group, a primary iodoalkane, and a methyl ester. The Boc group provides stability during synthetic steps and allows for controlled deprotection, the iodine atom is an excellent leaving group and enables cross-coupling reactions, and the ester provides a handle for further chemical transformations.[1]
Understanding the gas-phase ion chemistry of this molecule is paramount for its unambiguous identification, purity assessment, and structural confirmation in complex reaction mixtures. This guide provides an in-depth analysis of the fragmentation pathways of this compound, grounded in the principles of electrospray ionization tandem mass spectrometry (ESI-MS/MS). As a soft ionization technique, ESI typically generates protonated precursor ions, [M+H]⁺, which can then be subjected to collision-induced dissociation (CID) to elicit structurally informative product ions.[4] This document will elucidate the characteristic fragmentation patterns, explain the underlying chemical principles, and provide a robust experimental framework for researchers.
Core Fragmentation Pathways: A Mechanistic Perspective
The fragmentation of the protonated molecule, [C₁₀H₁₈INO₄ + H]⁺ at m/z 344.03, is dominated by the lability of the Boc group and the inherent weakness of the carbon-iodine bond. The resulting MS/MS spectrum is a composite of several competing and sequential fragmentation channels, which, when understood, provide a definitive fingerprint of the molecule.
Fragmentation of the N-Boc Group
The tert-butyloxycarbonyl (Boc) group is notoriously labile under CID conditions and its fragmentation is a hallmark of Boc-protected amines and amino acids.[5] Two primary pathways are observed:
-
Loss of Isobutylene (C₄H₈, 56 Da): This is often the most prominent fragmentation pathway for Boc-protected compounds.[6][7] It proceeds through a six-membered cyclic transition state, resulting in the elimination of a neutral isobutylene molecule and the formation of a carbamic acid intermediate. This leads to a characteristic fragment at m/z 288.
-
Loss of the Entire Boc Group (C₅H₈O₂, 100 Da): Cleavage of the N-C bond of the carbamate results in the complete loss of the Boc group as a neutral species (dehydro-Boc). This generates a protonated amine, resulting in a highly abundant ion at m/z 244. This is often the most diagnostic ion for identifying the deprotected amino acid ester backbone.
Cleavage of the Carbon-Iodine Bond
The C-I bond is the weakest covalent bond in the molecule, making its scission a highly favorable fragmentation event.[8][9][10] Iodine is also monoisotopic (¹²⁷I), which simplifies spectral interpretation as it does not produce the characteristic isotope patterns seen with chlorine or bromine.[8][9][11]
-
Loss of Iodine (I•, 127 Da): Homolytic cleavage of the C-I bond from the protonated precursor results in the loss of a neutral iodine radical. This pathway generates a carbocation at m/z 217. While this is a plausible pathway, the loss of HI is often more favorable.
-
Loss of Hydrogen Iodide (HI, 128 Da): A more common pathway involves the elimination of a neutral hydrogen iodide molecule, which is a very stable species. This would lead to a fragment ion at m/z 216.
Sequential Fragmentations
The most informative aspect of the MS/MS spectrum arises from the sequential loss of these key functional groups. The initial, most facile fragmentation (e.g., loss of the Boc group) generates a primary product ion, which can then undergo further fragmentation in the collision cell.
-
[M+H-100]⁺ → Further Fragmentation: The abundant m/z 244 ion (resulting from the loss of the Boc group) can subsequently lose hydrogen iodide (128 Da) to produce a fragment at m/z 116. This sequential loss is a powerful confirmation of the structure.
-
[M+H-56]⁺ → Further Fragmentation: The ion at m/z 288 (from the loss of isobutylene) can also lose HI, yielding the same fragment at m/z 116, providing a confluent validation pathway.
Predicted Fragmentation Summary
| Precursor Ion (m/z) | Neutral Loss | Loss (Da) | Product Ion (m/z) | Proposed Structure/Identity |
| 344.03 | Isobutylene (C₄H₈) | 56.06 | 288.0 | [M+H - C₄H₈]⁺ |
| 344.03 | Boc Group (C₅H₈O₂) | 100.05 | 244.0 | [M+H - Boc]⁺ (Protonated Amine) |
| 344.03 | Hydrogen Iodide (HI) | 127.91 | 216.1 | [M+H - HI]⁺ |
| 344.03 | Iodine (I•) | 126.90 | 217.1 | [M+H - I]⁺ |
| 244.0 | Hydrogen Iodide (HI) | 127.91 | 116.1 | [M+H - Boc - HI]⁺ |
| 288.0 | Hydrogen Iodide (HI) | 127.91 | 116.1 | [M+H - C₄H₈ - HI]⁺ |
Visualizing the Fragmentation Pathways
The relationships between the precursor and its major product ions can be visualized as a fragmentation cascade.
Caption: Primary fragmentation pathways of protonated this compound.
Experimental Protocol for MS/MS Analysis
This section provides a generalized protocol for acquiring high-quality MS/MS data for the target analyte. Parameters should be optimized for the specific instrument in use.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid, to a final concentration of 1-10 µg/mL. The formic acid aids in protonation for positive ion mode ESI.
-
-
Infusion and Ionization:
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.
-
Alternatively, perform an LC-MS analysis using a C18 column with a gradient elution.
-
-
Full Scan MS (MS1) Acquisition:
-
Acquire a full scan mass spectrum in positive ion mode to confirm the presence of the protonated precursor ion, [M+H]⁺, at m/z 344.03.
-
-
Tandem MS (MS/MS) Acquisition:
-
Perform a product ion scan by selecting the m/z 344.03 ion in the first mass analyzer (e.g., quadrupole).
-
Fragment the isolated precursor ion in the collision cell by applying collision energy (e.g., 10-40 eV). An energy ramp experiment is recommended to observe the appearance of different fragments as a function of collision energy.
-
Scan the second mass analyzer to detect the resulting product ions.
-
-
Data Interpretation:
-
Analyze the resulting product ion spectrum, identifying the key fragments as detailed in the summary table and fragmentation diagram.
-
Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements, allowing for the confirmation of the elemental composition of both the precursor and fragment ions, which greatly enhances confidence in the structural assignment.
-
Recommended MS Parameters
| Parameter | Setting | Rationale |
| Ionization Mode | Positive ESI | The Boc-amino group is readily protonated. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray plume and ion generation. |
| Nebulizer Gas | Nitrogen | Assists in desolvation and droplet formation. |
| Drying Gas Temp. | 250 - 350 °C | Facilitates solvent evaporation. |
| Precursor Ion | m/z 344.03 | The protonated molecule [M+H]⁺. |
| Collision Gas | Argon or Nitrogen | Inert gas for inducing fragmentation. |
| Collision Energy | 10 - 40 eV (Ramp) | Varying energy reveals both low-energy (Boc loss) and high-energy fragmentation pathways. |
Experimental Workflow Diagram
Caption: Standard experimental workflow for the MS/MS analysis of the target compound.
Trustworthiness and Self-Validating Systems
The analytical approach described herein constitutes a self-validating system for structural confirmation. The trustworthiness of the identification does not rely on a single fragment but on the collective evidence from the entire fragmentation pattern. The observation of the protonated molecule at the correct m/z, coupled with the detection of multiple, mechanistically predictable product ions (e.g., [M+H-56]⁺, [M+H-100]⁺, and the sequential loss product [M+H-100-128]⁺), provides layers of mutually reinforcing evidence. This "fragmentation fingerprint" is highly specific to the analyte's unique combination of functional groups, making misidentification unlikely when the protocol is followed correctly. The further use of high-resolution instrumentation to confirm elemental formulae provides the highest level of analytical confidence.
Conclusion
The mass spectrometric fragmentation of this compound under ESI-MS/MS conditions is a predictable and highly informative process. The fragmentation is characterized by the facile and diagnostic losses of moieties from the Boc-protecting group (isobutylene and the entire Boc group) and the subsequent or competing cleavage of the weak carbon-iodine bond. By understanding these core fragmentation pathways, researchers can confidently identify this important synthetic building block, verify its structure, and assess its purity with a high degree of certainty. The methodologies and data presented in this guide serve as a robust reference for scientists and professionals in the pharmaceutical and chemical research industries.
References
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-iodopropane C3H7I. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-iodopropane C3H7I. Retrieved from [Link]
-
Ghosh, A. K., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(7), 799-807. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-iodo-2-methylpropane C4H9I. Retrieved from [Link]
-
Zhu, Z., et al. (2006). A new fragmentation rearrangement of the N-terminal protected amino acids using ESI-MS/MS. Indian Journal of Biochemistry & Biophysics, 43(6), 372-376. Retrieved from [Link]
-
ChemUniverse. (n.d.). This compound. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Zhu, Z., et al. (2006). A new fragmentation rearrangement of the N-terminal protected amino acids using ESI-MS/MS. Semantic Scholar. Retrieved from [Link]
-
Suresh, E., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Journal of Mass Spectrometry, 43(11), 1546-1556. Retrieved from [Link]
-
Gómez Martín, J. C., et al. (2020). Mass spectra and mass defect of iodine oxides. Nature Communications, 11(1), 1-8. Retrieved from [Link]
-
Journal of Chinese Mass Spectrometry Society. (2025). Proposed fragmentation pathways of t-Boc substituted drug precursors under ESI-CID mode. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47. Retrieved from [Link]
-
ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis? Retrieved from [Link]
-
Nichols, A. (n.d.). Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Retrieved from [Link]
-
Kertész, V., & Van Berkel, G. J. (2010). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 15(3), 1545-1577. Retrieved from [Link]
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- 5. researchgate.net [researchgate.net]
- 6. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. mass spectrum of 2-iodopropane C3H7I CH3CHICH3 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. mass spectrum of 1-iodopropane C3H7I CH3CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. whitman.edu [whitman.edu]
Methodological & Application
Synthetic route to Methyl (S)-2-(Boc-amino)-4-iodobutanoate from L-glutamic acid
Application Note & Protocol
Topic: A Validated Synthetic Route to Chiral γ-Iodo Amino Acid Esters from L-Glutamic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction and Strategic Overview
Chiral α-amino acids containing versatile functional groups are indispensable building blocks in modern medicinal chemistry and pharmaceutical development.[1][2][3] Compounds such as Methyl (S)-2-(Boc-amino)-4-iodobutanoate and its homologues are particularly valuable.[4][5] The terminal alkyl iodide serves as a powerful handle for introducing molecular complexity via nucleophilic substitution or cross-coupling reactions, while the protected amino acid scaffold preserves the crucial stereochemistry for biological activity.[4]
This guide provides a comprehensive, four-step synthetic protocol starting from the readily available and inexpensive chiral pool starting material, L-glutamic acid.
A Note on the Synthetic Target
The direct synthesis of the C4-backbone compound, this compound, from the C5-backbone of L-glutamic acid would require a non-standard decarboxylative functionalization.[6][7] A more direct and analogous synthesis of the C4 target would commence from L-aspartic acid.
Therefore, to illustrate the fundamental transformations of protection, selective reduction, esterification, and iodination, this document details the robust and scalable synthesis of the C5 homologue: Methyl (S)-2-(Boc-amino)-5-iodopentanoate . The principles and techniques described herein are directly transferable to the synthesis of the C4 analogue from L-aspartic acid.
Overall Synthetic Workflow
The synthesis is designed as a logical sequence of four high-yielding transformations, ensuring stereochemical fidelity is maintained throughout. The workflow minimizes complex purifications and utilizes well-established, reliable reactions.
Sources
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- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Strategic Use of Methyl (S)-2-(Boc-amino)-4-iodobutanoate in Advanced Peptide Synthesis
An Application Guide for Researchers and Drug Development Professionals
Abstract
The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, enabling the design of peptides with enhanced stability, novel functionalities, and tailored pharmacological profiles. Methyl (S)-2-(Boc-amino)-4-iodobutanoate emerges as a highly valuable chiral building block for this purpose. Its unique trifunctional structure—comprising an acid-labile Boc-protected amine, a modifiable methyl ester, and a versatile primary iodo group on the side chain—offers a strategic entry point for creating complex peptidomimetics and functionalized peptides. The iodine moiety, in particular, serves as a powerful synthetic handle for post-synthetic modifications via cross-coupling reactions or for the introduction of radiolabels. This guide provides an in-depth exploration of the properties, handling, and strategic application of this reagent in both solid-phase and solution-phase peptide synthesis, complete with detailed protocols and expert insights.
Introduction to a Versatile Building Block
This compound is a synthetic amino acid derivative designed for strategic incorporation into peptide sequences. Its value lies in the orthogonal functionalities it presents:
-
Nα-Boc Protection: The tert-butyloxycarbonyl (Boc) group is a well-established, acid-labile protecting group for the alpha-amine.[1][2] Its removal under moderately acidic conditions (e.g., trifluoroacetic acid) is a fundamental step in the Boc/Bzl strategy of solid-phase peptide synthesis (SPPS), ensuring stepwise and controlled elongation of the peptide chain.[1][3]
-
C-Terminal Methyl Ester: The methyl ester provides a stable protecting group for the C-terminus. For use in standard SPPS protocols where a free carboxylic acid is required for activation, the ester must first be hydrolyzed (saponified). Alternatively, it can be utilized in specific solution-phase strategies or reduced to a primary alcohol for further derivatization.[4]
-
γ-Iodo Side Chain: The primary alkyl iodide on the side chain is the key to the reagent's versatility. The carbon-iodine bond is a reactive site that can participate in a wide array of subsequent chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[4][5] This allows for late-stage diversification of the peptide, a highly desirable feature in drug discovery and chemical biology.
Physicochemical Properties and Safe Handling
Proper storage and handling are critical for maintaining the integrity of the reagent and ensuring laboratory safety. As with many haloalkane derivatives, this compound should be treated as a potential alkylating agent and carcinogen.[6]
| Property | Value |
| Chemical Name | Methyl (S)-2-(tert-butoxycarbonylamino)-4-iodobutanoate |
| CAS Number | 101650-14-0 |
| Molecular Formula | C₁₀H₁₈INO₄ |
| Molecular Weight | 343.16 g/mol |
| Appearance | (Varies) Typically an oil or low-melting solid |
| Storage | 2-8°C, under inert gas, protected from light[4] |
Safety and Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of any vapors.
-
Stability: The compound is sensitive to light. Store in an amber vial or a container protected from light. The C-I bond can be labile, especially in the presence of nucleophiles or upon prolonged exposure to heat.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Core Principles: The Boc Strategy in Peptide Synthesis
The use of this compound is primarily situated within the framework of Boc-based solid-phase peptide synthesis (SPPS). This methodology, pioneered by R.B. Merrifield, revolutionized peptide chemistry.[7] The process is cyclical, involving the stepwise addition of Nα-protected amino acids to a growing peptide chain anchored to an insoluble resin support.[8][9]
The fundamental cycle of Boc-SPPS involves four key stages:
-
Deprotection: Removal of the acid-labile Nα-Boc group with trifluoroacetic acid (TFA) to expose a free amine (as a TFA salt).[1][10]
-
Washing: Rinsing the resin to remove excess TFA and byproducts.
-
Coupling: Neutralization of the amine salt followed by the activation and coupling of the next Boc-protected amino acid to form a new peptide bond.[11][12]
-
Washing: Rinsing the resin to remove excess reagents and byproducts, preparing the peptide-resin for the next cycle.[3]
Caption: The iterative cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Incorporation via Solid-Phase Peptide Synthesis (SPPS)
This protocol details the incorporation of (S)-2-(Boc-amino)-4-iodobutanoic acid into a peptide chain using manual Boc-SPPS.
Prerequisite: Saponification of the Methyl Ester The commercially available methyl ester must be converted to the free carboxylic acid before it can be activated for coupling in SPPS.
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent mixture such as THF:Water (e.g., 3:1 v/v).
-
Hydrolysis: Cool the solution to 0°C in an ice bath. Add lithium hydroxide (LiOH) (approx. 1.5 eq) dissolved in water.
-
Monitoring: Stir the reaction at 0°C to room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Carefully acidify the reaction mixture to pH ~3 using a dilute acid (e.g., 1 M HCl).
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-2-(Boc-amino)-4-iodobutanoic acid. Verify the structure by NMR and MS.
SPPS Protocol: A Step-by-Step Guide
-
Materials:
-
Pre-loaded peptide synthesis resin (e.g., Merrifield, PAM, or BHA resin).[10]
-
(S)-2-(Boc-amino)-4-iodobutanoic acid (prepared as above).
-
Coupling reagents: HBTU, HATU, or DCC/HOBt.[13]
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF).
-
Reagents: Trifluoroacetic acid (TFA), N,N-Diisopropylethylamine (DIEA).
-
-
Procedure (for a 0.1 mmol scale):
-
Resin Swelling: Place the resin in a peptide synthesis vessel. Swell the resin in DCM for 30 minutes, then in DMF for 30 minutes. Drain the solvent.
-
Boc Deprotection:
-
Agitate for 2 minutes, drain.
-
Add a fresh portion of the TFA/DCM solution and agitate for 20-30 minutes.
-
Drain and wash the resin thoroughly with DCM (3x), followed by DMF (3x). Scientific Rationale: The initial short treatment removes residual water and begins the deprotection, while the longer treatment ensures complete removal of the Boc group. The tert-butyl cation formed during this step can cause side reactions, necessitating the use of scavengers like dithioethane (DTE) if sensitive residues like Trp or Met are present.[3][12]
-
Neutralization:
-
Add a solution of 5-10% DIEA in DCM or DMF to the resin.[3][12]
-
Agitate for 2 minutes, drain. Repeat this step once more.
-
Wash the resin thoroughly with DMF (3x) to remove excess DIEA. Scientific Rationale: The free amine is required for nucleophilic attack during coupling. Neutralization must be performed just before coupling, as the free amine can sometimes catalyze unwanted side reactions like aspartimide formation.[10]
-
-
Coupling of (S)-2-(Boc-amino)-4-iodobutanoic acid:
-
In a separate vial, pre-activate the amino acid. Dissolve (S)-2-(Boc-amino)-4-iodobutanoic acid (3-4 eq), HBTU (3-4 eq), and HOBt (3-4 eq) in a minimal amount of DMF.
-
Add DIEA (6-8 eq) to the activation mixture and vortex for 1-2 minutes.
-
Immediately add the activated amino acid solution to the drained, neutralized resin.
-
Agitate at room temperature for 1-4 hours.
-
Optional: Monitor coupling completion using a qualitative test (e.g., Kaiser test). If incomplete, repeat the coupling step.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x). The peptide-resin is now ready for the next deprotection-coupling cycle.
-
-
Chain Elongation and Final Cleavage:
-
Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
After the final amino acid is coupled, perform a final deprotection (if the N-terminus should be free).
-
Wash the resin with DCM and dry under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., HF or TFMSA), which is standard for the Boc/Bzl strategy.[3]
-
-
The Synthetic Powerhouse: Post-Synthetic Modification
The true utility of incorporating an iodo-functionalized residue is realized after the peptide chain has been assembled. The C-I bond serves as a versatile linchpin for introducing a vast array of chemical moieties that would not be compatible with the conditions of peptide synthesis.[5]
Caption: Key post-synthetic modifications enabled by the iodo side chain.
-
Suzuki-Miyaura Coupling: Enables the formation of a carbon-carbon bond with boronic acids, allowing the introduction of diverse aryl and heteroaryl groups.[5] This is invaluable for modifying peptide-receptor interactions or introducing spectroscopic probes.
-
Sonogashira Coupling: Facilitates coupling with terminal alkynes, providing a route to install bioorthogonal handles (for click chemistry), fluorescent tags, or other functionalities.[5]
-
Radio-iodination: The stable iodine atom can be replaced with a radioactive isotope (e.g., ¹²³I, ¹²⁴I, ¹³¹I) via isotopic exchange reactions.[14][15] This transforms the peptide into a potent molecular imaging agent for SPECT or PET, or for targeted radiotherapy.[14]
Characterization and Final Considerations
-
Analysis: Following synthesis and cleavage, the crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final iodinated peptide must be confirmed by analytical HPLC and mass spectrometry (e.g., LC-MS, MALDI-TOF).[16][17]
-
Structural Impact: Researchers should be aware that the introduction of a bulky and lipophilic iodoalkyl side chain can influence the peptide's secondary structure, aggregation properties, and ultimately its biological activity.[18][19][20] Comparative studies with a non-iodinated analogue are often necessary to deconvolute these effects.
Conclusion
This compound is more than just another unnatural amino acid; it is a strategic tool for peptide chemists. By leveraging robust Boc-SPPS protocols for its incorporation, researchers can create well-defined peptide backbones. The real power is then unleashed in post-synthetic modifications, where the iodo handle opens a gateway to unparalleled chemical diversity. From developing potent receptor antagonists to creating next-generation radiopharmaceuticals, the applications of this building block are extensive and impactful, providing a reliable platform for innovation in drug discovery and beyond.
References
- Benchchem. (n.d.). Understanding Boc protection and deprotection in peptide synthesis.
- Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis.
- Temple University. (2011, November 30). Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology. JoVE.
- Wurm, F. R., et al. (2009, July 13). A novel heavy-atom label for side-specific peptide iodination: synthesis, membrane incorporation and X-ray reflectivity. PubMed.
- Pfeiffer, C. T., & Schafmeister, C. E. (2012, May 15). Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology. JoVE.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 4). The Chemistry of Iodine in Amino Acids: Applications in Synthesis and Imaging.
- JoVE. (2022, June 27). Solid Phase Synthesis: Functionalized Bis-Peptide Using Safety Catch Methodology | Protocol Preview. YouTube.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- MacPherson, D. S., et al. (2022). The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. PubMed Central.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Janssens, J., et al. (n.d.). Analysis of iodinated quorum sensing peptides by LC–UV/ESI ion trap mass spectrometry. ScienceDirect.
- Zha, Z., et al. (n.d.). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. MDPI.
- Maletinska, L., et al. (n.d.). Late-stage labeling of diverse peptides and proteins with iodine-125. PubMed Central.
- Bertrand, R., et al. (2016, October). Mono-iodination strategy for a methionine-containing peptide [Tyr 8 ]-Substance P. ResearchGate.
- Unanue, E. R., et al. (n.d.). Stoichiometric Labeling of Peptides by Iodination on Tyrosyl or Histidyl Residues. PubMed.
- Wikipedia. (n.d.). Peptide synthesis.
- Waser, M., et al. (n.d.). Hypervalent Iodine Amino Acid Building Blocks for Bioorthogonal Peptide Macrocyclization Communication. Infoscience.
- University of Rijeka. (n.d.). Solid Phase Peptide Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 3). The Role of Iodinated Amino Acids in Pharmaceutical Research and Development.
- MacPherson, D. S., et al. (2022, January 20). The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. VIVO.
- Wagner, M., et al. (2025, August 6). Mild and Selective Mono-Iodination of Unprotected Peptides as Initial Step for the Synthesis of Bioimaging Probes. ResearchGate.
- MySkinRecipes. (n.d.). This compound.
- Wikipedia. (n.d.). Haloalkane.
- Asghar, S. (n.d.). Halogen Derivatives | A-Level Chemistry Revision Notes. A-Level Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Indispensable Role of Boc-Amino Acids.
- Lawrenson, S. B., et al. (n.d.). WO2019217116A1 - Method for solution-phase peptide synthesis. Google Patents.
- Ugi, I., et al. (1998, July 7). Solution and solid phase combinatorial synthesis of peptidomimetic library containing diversified alpha-methylated amino acids. PubMed.
- Luna-Barcenas, G., et al. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México.
- jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group. YouTube.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Bodanszky, M. (n.d.). Chemistry of peptide synthesis.
- LifeTein. (n.d.). Basic Peptides synthesis introduction.
- A-Level Chemistry. (2014, April 21). AQA A-Level Chemistry - Halogenoalkane synthesis (free radical substitution). YouTube.
- Isidro-Llobet, A., et al. (n.d.). Introduction to Peptide Synthesis. PubMed Central.
- eSaral. (2021, April 12). Haloalkanes & Haloarenes in One Shot | Halogen Derivatives Revision | eSaral | Prateek Sir. YouTube.
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- 7. Solid phase synthesis of a functionalized bis-peptide using "safety catch" methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 9. repository.biotech.uniri.hr [repository.biotech.uniri.hr]
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- 13. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. nbinno.com [nbinno.com]
- 16. Analysis of iodinated quorum sensing peptides by LC–UV/ESI ion trap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stoichiometric labeling of peptides by iodination on tyrosyl or histidyl residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A novel heavy-atom label for side-specific peptide iodination: synthesis, membrane incorporation and X-ray reflectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. [vivo.weill.cornell.edu]
Application Notes: Methyl (S)-2-(Boc-amino)-4-iodobutanoate in Advanced PET Imaging
Introduction: The Imperative for Advanced PET Tracers in Oncology
Positron Emission Tomography (PET) has become an indispensable tool in modern medicine, offering profound insights into the metabolic and physiological processes that define diseases. While [¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG) is the most widely used PET radiopharmaceutical for oncological imaging, its utility is constrained in certain clinical contexts.[1][2] Specifically, in neuro-oncology, the high physiological glucose uptake in the normal brain parenchyma often masks the metabolic signature of tumors, leading to a low tumor-to-background signal ratio.[3][4][5] This limitation has catalyzed the development of alternative PET probes, with radiolabeled amino acids emerging as a superior class of tracers for brain tumor imaging.[3][4][5][6][7][8][9]
Amino acid PET tracers exploit the upregulated expression of amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), in cancer cells to support their rapid proliferation.[6][10][11][12] This provides a more specific marker of tumor activity than generalized glucose metabolism. Central to the synthesis of these advanced tracers are versatile chemical precursors that facilitate efficient and reliable radiolabeling. Methyl (S)-2-(Boc-amino)-4-iodobutanoate stands out as a critical chiral building block for this purpose.[13] Its unique structure—featuring a Boc-protected amine for synthetic stability, a reactive iodo group for nucleophilic substitution, and a defined stereochemistry—makes it an ideal starting point for creating potent, biologically active PET imaging agents.
Section 1: The Precursor—Dissecting this compound
The efficacy of a PET tracer begins with the quality and design of its precursor.[2] this compound is a meticulously designed molecule that serves as a scaffold for the introduction of positron-emitting radionuclides like Fluorine-18.
Chemical Properties:
Structural Rationale for PET Tracer Synthesis:
-
(S)-Stereochemistry: Amino acid transport systems in the human body are highly stereospecific. The (S)-configuration, corresponding to the naturally occurring L-amino acids, is essential for recognition and transport by systems like LAT1. Using a precursor with a defined chiral center ensures the final PET tracer has the correct orientation for biological uptake.[14]
-
Boc Protecting Group: The tert-butoxycarbonyl (Boc) group temporarily masks the amine functionality.[15] This is a critical element of synthetic strategy, preventing the amine from participating in unwanted side reactions during the radiolabeling step. It is stable under the conditions required for radiofluorination but can be cleanly removed afterward under acidic conditions to yield the biologically active primary amine.
-
Iodo Leaving Group: The iodine atom at the 4-position is an excellent leaving group. In radiochemistry, the goal is to perform the labeling reaction as quickly and efficiently as possible due to the short half-life of radionuclides like ¹⁸F (t½ ≈ 109.7 minutes).[16] The carbon-iodine bond is readily cleaved upon attack by a nucleophile, such as the [¹⁸F]fluoride ion, making it ideal for rapid, high-yield radiolabeling reactions.[13]
-
Methyl Ester: The methyl ester protects the carboxylic acid functionality. Similar to the Boc group, it can be easily hydrolyzed during the deprotection step to reveal the free carboxylic acid, another key feature for recognition by amino acid transporters.
Section 2: Radiosynthesis Protocol—From Precursor to PET Tracer
The following protocol outlines a generalized, two-step nucleophilic substitution method for synthesizing an ¹⁸F-labeled amino acid PET tracer from this compound. This process is typically performed in an automated synthesis module under Good Manufacturing Practice (GMP) conditions.[17]
Protocol Overview:
The synthesis involves the initial activation of cyclotron-produced [¹⁸F]fluoride, followed by a nucleophilic substitution reaction with the precursor, and concluding with acidic hydrolysis to remove protecting groups and final purification.
Step-by-Step Methodology:
-
[¹⁸F]Fluoride Production and Activation:
-
Causality: [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a medical cyclotron. The resulting aqueous [¹⁸F]F⁻ must be dried and its reactivity enhanced.
-
Procedure: The aqueous [¹⁸F]F⁻ is passed through an anion-exchange cartridge to trap it. It is then eluted with a solution of a phase-transfer catalyst, typically Kryptofix 2.2.2 (K₂₂₂), and a weak base like potassium carbonate in acetonitrile.[18][19] The mixture is heated under a stream of inert gas to perform azeotropic drying, removing residual water. This process yields a highly reactive, "naked" [¹⁸F]K/K₂₂₂ fluoride complex.[20]
-
-
Step 1: Nucleophilic Radiofluorination:
-
Causality: The activated, nucleophilic [¹⁸F]fluoride attacks the electrophilic carbon atom bonded to the iodine, displacing the iodo group in an Sₙ2 reaction.
-
Procedure: A solution of this compound (typically 2-8 mg) in an anhydrous polar aprotic solvent (e.g., DMSO or acetonitrile) is added to the dried [¹⁸F]K/K₂₂₂ complex.[21] The reaction vessel is sealed and heated to 100-135°C for 5-10 minutes.[17][21] The choice of an aprotic solvent is critical as it does not solvate the fluoride ion, preserving its high nucleophilicity.
-
-
Step 2: Acidic Deprotection:
-
Causality: To render the tracer biologically active, both the Boc and methyl ester protecting groups must be removed. Strong acid simultaneously cleaves the acid-labile Boc group and hydrolyzes the ester.
-
Procedure: After the labeling reaction, the solvent is evaporated. An aqueous solution of hydrochloric acid (e.g., 1-2 N HCl) is added to the reaction vessel, which is then heated to 100-130°C for 4-9 minutes.[21] This single step yields the final ¹⁸F-labeled amino acid.
-
-
Purification and Formulation:
-
Causality: The crude product contains the desired tracer, unreacted fluoride, chemical impurities, and the catalyst. Purification is mandatory to ensure patient safety and imaging quality.
-
Procedure: The acidic mixture is neutralized and then purified. This is commonly achieved using semi-preparative High-Performance Liquid Chromatography (HPLC) or a series of Solid-Phase Extraction (SPE) cartridges.[11][21][22] The purified tracer fraction is collected, diluted with a sterile saline solution, and passed through a 0.22 µm sterile filter into a sterile vial for patient administration.
-
-
Quality Control (QC):
-
Causality: Every batch of a radiopharmaceutical must be rigorously tested to meet pharmacopeia standards (e.g., USP or Ph. Eur.) before being released for clinical use.[23][24]
-
Tests Include:
-
Radiochemical Purity & Identity: Confirmed by radio-HPLC to ensure the radioactivity corresponds to the correct chemical entity (>95-99%).[14][22]
-
Enantiomeric Purity: Chiral HPLC is used to confirm the tracer is the desired (S)-enantiomer (>97%).[22]
-
Residual Solvents: Gas Chromatography (GC) to ensure solvent levels are below safety limits.
-
pH: Must be within a physiologically acceptable range (typically 4.5-7.5).
-
Sterility and Endotoxin Testing: To ensure the product is free of microbial contamination.
-
-
Radiosynthesis Workflow Diagram```dot
Caption: Uptake of ¹⁸F-amino acid tracer via the LAT1 transporter.
Primary Clinical Applications in Neuro-Oncology:
Radiolabeled amino acids synthesized from precursors like this compound have transformed the management of brain tumors. [1][7]
-
Primary Diagnosis and Grading: They provide high-contrast images that help differentiate neoplastic lesions from non-neoplastic ones and can assist in tumor grading. [4][7]2. Delineation of Tumor Extent: Amino acid PET often reveals a "biological tumor volume" that extends beyond the contrast-enhancing regions seen on MRI, providing crucial information for surgical resection and radiotherapy planning. [7]3. Distinguishing Recurrence from Treatment Effects: After therapy, conventional MRI can be ambiguous, as both tumor recurrence and treatment-related changes (like radiation necrosis) can show contrast enhancement. Amino acid PET is highly effective in this scenario, as recurrent tumors show high tracer uptake while non-malignant changes do not. [4][25]4. Therapy Monitoring: Changes in tracer uptake can provide an early indication of a tumor's response to treatment, often before changes are visible on anatomical imaging. [25]
Section 4: Performance Data
The performance of a radiosynthesis is judged by several key metrics. The table below summarizes typical parameters for the production of O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET), a prominent tracer whose synthesis can be adapted from iodo-precursors.
| Parameter | Typical Value | Significance |
| Radiochemical Yield (RCY) | 30-55% (Decay Corrected) [11][21][24] | Represents the efficiency of incorporating ¹⁸F into the final product. Higher yields allow for more patient doses from a single production run. |
| Synthesis Time | 45-85 minutes [11][14][21][22] | A short synthesis time is critical to minimize radioactive decay and maximize the final product activity. |
| Radiochemical Purity | >98-99% [11][14][21][22] | Ensures that the detected PET signal originates solely from the desired tracer, preventing image artifacts and misinterpretation. |
| Molar Activity (Aₘ) | 189-464 GBq/µmol [11][14][21] | A measure of radioactivity per mole of the compound. High molar activity is crucial for receptor-based imaging to avoid saturating the target. |
| Enantiomeric Purity | >97% [22] | Confirms the product is the biologically active (S)- or L-isomer, ensuring specific uptake by amino acid transporters. |
Conclusion
This compound is more than just a chemical reagent; it is a key enabler of precision molecular imaging. Its well-considered design facilitates the rapid and efficient synthesis of stereochemically pure, ¹⁸F-labeled amino acid tracers. These tracers have demonstrated unequivocal clinical value, particularly in the challenging field of neuro-oncology, where they overcome the inherent limitations of [¹⁸F]FDG to provide clearer diagnoses, guide more accurate treatment planning, and offer a more reliable means of monitoring therapeutic response. As the field of PET imaging continues to evolve, the demand for sophisticated and versatile precursors like this will only grow, paving the way for the next generation of diagnostic agents that target the fundamental biology of disease.
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Journal of Nuclear Medicine. (2017-05-01). High yield 18F-FET production on AllinOne (Trasis) at commercial scale. Available from: [Link]
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ResearchGate. (2023-02-17). An overview of radiolabeled amino acid tracers in oncologic imaging. Available from: [Link]
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Journal of Nuclear Medicine. (2023-04-13). Amino Acid PET in Neurooncology. Available from: [Link]
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National Institutes of Health (NIH). (2022-12-23). A Systematic Review of Amino Acid PET Imaging in Adult-Type High-Grade Glioma Surgery. Available from: [Link]
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ResearchGate. (2025-08-09). Facile fully automated radiosynthesis and quality control of O-(2-[18F]fluoroethyl)- -tyrosine ([18F]FET) for human brain tumor imaging | Request PDF. Available from: [Link]
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Preprints.org. (2025-06-12). PET and SPECT Tracer Development via Copper-Mediated Radiohalogenation of Divergent and Stable Aryl Boronic Esters. Available from: [Link]
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National Institutes of Health (NIH). Radiosynthesis and Preclinical Evaluation of m-[18F]FET and [18F]FET-OMe as Novel [18F]FET Analogs for Brain Tumor Imaging. Available from: [Link]
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AuntMinnie.com. PET tracer synthesized for imaging cholesterol metabolism. Available from: [Link]
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ResearchGate. (2024-05-17). Radiosynthesis and Preclinical Evaluation of m-[18F]FET and [18F]FET-OMe as Novel [18F]FET Analogs for Brain Tumor Imaging. Available from: [Link]
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Methyl (S)-2-(Boc-amino)-4-iodobutanoate: A Versatile Precursor for Radiolabeling in Drug Development and Molecular Imaging
Introduction: The Strategic Importance of Radiolabeled Amino Acids
In the landscape of modern medicine, particularly in oncology and neuroscience, Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) have become indispensable tools for diagnostics, drug development, and understanding disease pathology. The power of these imaging techniques lies in the use of radiotracers—biologically active molecules tagged with a radionuclide. Among the most valuable classes of radiotracers are radiolabeled amino acids, which can visualize and quantify physiological processes like amino acid transport and protein synthesis, often upregulated in cancerous cells.
Methyl (S)-2-(Boc-amino)-4-iodobutanoate stands out as a particularly strategic precursor for the synthesis of these vital imaging agents. Its structure is ingeniously designed for versatility in radiolabeling. The primary iodide at the 4-position serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of various radionuclides. The Boc (tert-butoxycarbonyl) protecting group on the amine and the methyl ester on the carboxyl group provide stability during the labeling process and can be readily removed under specific conditions to yield the final, biologically active amino acid. This guide provides an in-depth exploration of the applications and detailed protocols for utilizing this precursor in the synthesis of radiolabeled compounds for PET and SPECT imaging.
Molecular Profile and Handling
This compound is a chiral building block integral to the synthesis of complex biologically active molecules.[1] Its utility in pharmaceutical development is well-established, primarily owing to its versatile functional groups.[1]
| Property | Value |
| Molecular Formula | C₁₀H₁₈INO₄ |
| Molecular Weight | 343.16 g/mol |
| Appearance | Off-white to pale yellow solid |
| Storage Conditions | 2-8°C, protected from light, under an inert atmosphere |
The iodine atom is a key feature, enabling cross-coupling reactions, but for our purposes, it is an ideal site for nucleophilic attack by radiolabeling synthons.[1] The Boc-protected amine ensures that the nucleophilic amine does not interfere with the radiolabeling reaction, while the methyl ester protects the carboxylic acid.[2]
Conceptual Workflow for Radiotracer Synthesis
The general strategy for synthesizing a radiolabeled amino acid from this compound follows a logical sequence. This workflow is designed to be efficient, considering the short half-lives of many common radionuclides.
Caption: General workflow for radiotracer synthesis.
Application Note 1: Synthesis of [5-¹¹C]-L-Glutamine Analogues for PET Imaging of Tumor Metabolism
Scientific Rationale: Carbon-11 is a positron emitter with a short half-life (t½ ≈ 20.4 minutes), making it ideal for PET imaging studies where rapid biological processes are of interest.[3] The synthesis of ¹¹C-labeled glutamine is of significant interest as many cancer cells exhibit a high rate of glutamine metabolism. A highly relevant and established method for this is the nucleophilic substitution of an alkyl iodide with [¹¹C]cyanide, followed by hydrolysis of the resulting nitrile to a carboxylic acid.
A published procedure for the synthesis of L-[5-¹¹C]glutamine utilizes (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate, a close structural analog of our precursor.[3] This provides a strong foundation for a reliable protocol. The cyanide ion ([¹¹C]CN⁻) is a potent nucleophile that readily displaces the iodide.[4][5]
Detailed Protocol: [¹¹C]Cyanide Labeling
Objective: To synthesize a [5-¹¹C]-L-glutamine analogue via nucleophilic displacement of iodide with [¹¹C]cyanide.
Materials:
-
This compound
-
[¹¹C]Hydrogen cyanide ([¹¹C]HCN) produced from a cyclotron
-
Potassium carbonate (K₂CO₃)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Sterile water for injection
-
HPLC purification system with a suitable column (e.g., C18) and radiation detector
Workflow Diagram:
Caption: Step-by-step workflow for Carbon-11 labeling.
Procedure:
-
Preparation of the Labeling Agent: Trap cyclotron-produced [¹¹C]HCN in a solution of K₂CO₃ and Kryptofix 2.2.2 in aqueous acetonitrile. Evaporate the solvent to dryness under a stream of nitrogen at elevated temperature to form the reactive K[¹¹C]CN•K₂₂₂ complex.
-
Radiolabeling Reaction: Dissolve this compound (1-2 mg) in anhydrous DMF (200-300 µL). Add this solution to the dried K[¹¹C]CN•K₂₂₂ complex. Seal the reaction vessel and heat at approximately 120°C for 5 minutes.[3]
-
Deprotection: After cooling, add concentrated HCl (e.g., 6M, 0.5 mL) to the reaction mixture. Heat the mixture at an elevated temperature (e.g., 130°C) for 5-10 minutes to hydrolyze the nitrile, the Boc group, and the methyl ester.
-
Purification: Neutralize the reaction mixture with NaOH and inject it onto a semi-preparative HPLC system. Purify the desired radiolabeled amino acid using an appropriate mobile phase.
-
Formulation: Collect the fraction containing the product, remove the HPLC solvent under vacuum, and formulate the final product in sterile saline for injection, followed by sterile filtration.
Application Note 2: Synthesis of a [4-¹⁸F]Fluoroalkylated Amino Acid for PET Imaging
Scientific Rationale: Fluorine-18 is the most widely used radionuclide for PET imaging due to its near-ideal half-life (t½ ≈ 109.7 minutes) and low positron energy, which results in high-resolution images.[6] The introduction of ¹⁸F is typically achieved via nucleophilic substitution, where [¹⁸F]fluoride displaces a suitable leaving group. The primary iodide in our precursor is an excellent substrate for such Sₙ2 reactions.[6]
While direct fluorination of an unactivated alkyl iodide can be challenging, the use of a phase-transfer catalyst like Kryptofix 2.2.2 enhances the nucleophilicity of the [¹⁸F]fluoride ion, making the reaction feasible.[6]
Detailed Protocol: [¹⁸F]Fluoride Labeling
Objective: To synthesize a [4-¹⁸F]fluoroalkylated amino acid via nucleophilic displacement of iodide with [¹⁸F]fluoride.
Materials:
-
This compound
-
[¹⁸F]Fluoride in [¹⁸O]water from a cyclotron
-
Potassium carbonate (K₂CO₃)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Acetonitrile, anhydrous
-
Trifluoroacetic acid (TFA) or HCl
-
HPLC purification system
Workflow Diagram:
Caption: Step-by-step workflow for Fluorine-18 labeling.
Procedure:
-
[¹⁸F]Fluoride Activation: Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge. Elute the [¹⁸F]F⁻ with a solution of K₂CO₃ and Kryptofix 2.2.2 in acetonitrile/water. Perform azeotropic drying by heating under a stream of nitrogen to remove water, yielding the reactive K[¹⁸F]F•K₂₂₂ complex.[6]
-
Radiolabeling Reaction: Add a solution of this compound (2-5 mg) in anhydrous acetonitrile (0.5 - 1.0 mL) to the dried K[¹⁸F]F•K₂₂₂ complex. Seal the vessel and heat at 100-120°C for 10-20 minutes.
-
Deprotection: After cooling, remove the solvent. Add a solution of strong acid (e.g., 4M HCl or a mixture of TFA and water) and heat to remove the Boc and methyl ester protecting groups.[][]
-
Purification and Formulation: Pass the crude reaction mixture through a solid-phase extraction (SPE) cartridge to remove unreacted [¹⁸F]fluoride. Further purify the product using semi-preparative HPLC. Formulate the final product as described in the Carbon-11 protocol.
*Application Note 3: Synthesis of a [4-I]Iodoalkylated Amino Acid for SPECT or PET Imaging
Scientific Rationale: Radioisotopes of iodine, such as ¹²³I for SPECT and ¹²⁴I for PET, are valuable for molecular imaging.[1] A straightforward method for introducing radioiodine into a molecule containing a stable iodine atom is through an isotopic exchange reaction.[9][10] This reaction involves the displacement of the non-radioactive ¹²⁷I with a radioactive isotope (*I). While this method can result in lower specific activity compared to "no-carrier-added" methods, its simplicity is a significant advantage.[1]
Detailed Protocol: Radioiodine Exchange Labeling
Objective: To synthesize a [4-*I]iodoalkylated amino acid via isotopic exchange.
Materials:
-
This compound
-
Na[*I] (e.g., Na[¹²³I] or Na[¹²⁵I]) in a suitable buffer
-
Acetone or a similar polar aprotic solvent
-
Acid for deprotection (e.g., HCl)
-
HPLC purification system
Workflow Diagram:
Caption: Step-by-step workflow for Radioiodine labeling.
Procedure:
-
Isotopic Exchange Reaction: Dissolve this compound (0.5-1 mg) in acetone (0.5 mL). Add the Na[*I] solution. Seal the reaction vessel and heat at reflux for 30-60 minutes.[10]
-
Solvent Removal: After the reaction, cool the mixture and remove the acetone under a gentle stream of nitrogen.
-
Deprotection: Add an aqueous acid solution (e.g., 1M HCl) and heat to effect the removal of the Boc and methyl ester protecting groups.
-
Purification and Formulation: Purify the final product using semi-preparative HPLC to separate the radiolabeled amino acid from unreacted radioiodide and other impurities. Formulate as previously described.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile precursor for the synthesis of radiolabeled amino acids for PET and SPECT imaging. Its chemical structure is well-suited for the introduction of key radionuclides such as ¹¹C, ¹⁸F, and radioiodine through robust nucleophilic substitution and exchange reactions. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage this precursor in the creation of novel imaging agents. As the field of molecular imaging continues to advance, the demand for well-designed and readily synthesizable radiotracers will only increase, positioning precursors like this compound at the forefront of radiopharmaceutical innovation.
References
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Preshlock, S., Tredwell, M., & Gouverneur, V. (2016). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Chemical Reviews, 116(2), 719–766. Available from: [Link]
- Proietti, G., et al. (2022). A nickel boride catalyst prepared in situ from NiCl2 and sodium borohydride allowed facile reductions of a wide range of nitroarenes, aliphatic nitro compounds, and organic azides. Synthesis, 54, 133-146.
-
Pinto, D., et al. (2022). Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and Natural Exogenous Compounds. Chemical Reviews, 122(23), 16739-16856. Available from: [Link]
-
Zlatopolskiy, B. V., et al. (2017). A Practical Method for the Preparation of 18F-Labeled Aromatic Amino Acids from Nucleophilic [18F]Fluoride and Stannyl Precursors for Electrophilic Radiohalogenation. Molecules, 22(12), 2231. Available from: [Link]
-
Guillou, A., et al. (2020). Recent Advances in Synthetic Methods for Radioiodination. The Journal of Organic Chemistry, 85(10), 6245–6260. Available from: [Link]
-
Agilent. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyanide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Reaction of Alkyl Halides with Cyanide Ions. Retrieved from [Link]
- Roda, G., et al. (2020). DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide. Molecules, 25(12), 2846.
- Takahashi, K., et al. (1990). Synthesis of 11C-labeled multiple linear and branched fatty acid from H11CN. Journal of Labelled Compounds and Radiopharmaceuticals, 28(7), 741-749.
- Strazzolini, P., et al. (2001).
- Van der Born, D., et al. (2017). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Pharmaceuticals, 10(4), 81.
-
Nuvisan. (n.d.). Custom radiolabelling & stable isotope synthesis. Retrieved from [Link]
-
Zhang, Z., et al. (2020). Radiolabeling with [11C]HCN for Positron Emission Tomography. Molecules, 25(19), 4539. Available from: [Link]
-
Mantzouris, D., et al. (2021). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Molecules, 26(11), 3234. Available from: [Link]
-
Kim, D. W., et al. (2011). Recent Trends in the Nucleophilic [18F]-radiolabeling Method with No-carrier-added [18F]fluoride. Current Radiopharmaceuticals, 4(2), 126-140. Available from: [Link]
- Ishikawa, T., et al. (2018). A method for stable carbon isotope measurement of underivatized individual amino acids by multi-dimensional high-performance liquid chromatography and elemental analyzer/isotope ratio mass spectrometry. Rapid Communications in Mass Spectrometry, 32(15), 1267-1274.
-
Agilent. (n.d.). HPLC Analysis of Amino Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reaction of Alkyl Halides with Cyanide Ions. Retrieved from [Link]
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Protocol for [11C]cyanation of Methyl (S)-2-(Boc-amino)-4-iodobutanoate
Topic: Protocol for the [11C]cyanation of Methyl (S)-2-(Boc-amino)-4-iodobutanoate to yield [11C]Methyl (S)-2-(Boc-amino)-4-cyanobutanoate
Audience: Researchers, scientists, and drug development professionals in the field of Positron Emission Tomography (PET) radiochemistry.
Senior Application Scientist: Gemini
Foreword: The Rationale for [11C]Cyanation in PET Tracer Development
The incorporation of the carbon-11 (¹¹C) isotope into biologically active molecules provides an invaluable tool for in vivo imaging with Positron Emission Tomography (PET). The short half-life of ¹¹C (t½ = 20.4 minutes) allows for multiple scans in a single subject on the same day and minimizes the long-term radiation burden, making it ideal for clinical and preclinical research.[1] Among the repertoire of ¹¹C-labeling synthons, hydrogen [¹¹C]cyanide ([¹¹C]HCN) is a uniquely versatile reagent.[1][2] The nitrile group (–CN) introduced via [¹¹C]cyanation is not only present in numerous bioactive molecules but also serves as a synthetic gateway. Through established chemical transformations such as hydrolysis or reduction, the ¹¹C-nitrile can be rapidly converted into ¹¹C-carboxylic acids, ¹¹C-amides, or ¹¹C-amines, significantly expanding the scope of accessible radiotracers from a single labeled intermediate.[2]
This application note provides a comprehensive guide to the synthesis of [¹¹C]Methyl (S)-2-(Boc-amino)-4-cyanobutanoate, a protected amino acid derivative. The protocol leverages a nucleophilic substitution (Sₙ2) reaction, where the iodide in the precursor, this compound, is displaced by [¹¹C]cyanide anion. This precursor is a chiral building block, often used in the development of enzyme inhibitors and peptidomimetics, making its ¹¹C-labeled analogue a valuable asset for studying biological pathways.[3] We present a complete workflow, from the synthesis of the labeling precursor to the final quality control of the radiolabeled product, with an emphasis on the underlying chemical principles and field-proven insights to ensure robust and reproducible execution.
Part 1: Synthesis of the Labeling Precursor: this compound
A reliable supply of high-purity precursor is paramount for successful radiolabeling. While the title precursor is commercially available, this section details a robust, multi-step synthesis route starting from L-glutamic acid. This provides researchers with full control over the precursor's quality and availability.
The strategic approach involves:
-
Selective Protection: Differentiating the two carboxylic acid groups of L-glutamic acid by selectively esterifying the γ-carboxyl group.
-
Amine Protection: Protecting the α-amino group with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in subsequent steps.
-
Selective Reduction: Reducing the unprotected α-carboxylic acid to a primary alcohol.
-
Iodination: Converting the resulting primary alcohol into the target alkyl iodide.
Caption: Synthetic scheme for this compound.
Protocol 1.1: Precursor Synthesis
Materials:
-
L-Glutamic acid
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Ethyl acetate (EtOAc)
-
Ethyl chloroformate
-
N-methylmorpholine (NMM)
-
Sodium borohydride (NaBH₄)
-
Triphenylphosphine (PPh₃)
-
Imidazole
-
Iodine (I₂)
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF), anhydrous
Step-by-Step Procedure:
-
Synthesis of γ-Methyl L-glutamate:
-
Suspend L-glutamic acid (1 eq.) in anhydrous methanol.
-
Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (1.1 eq.).
-
Allow the reaction to warm to room temperature and stir for 24-48 hours until the starting material is consumed (monitored by TLC).
-
Neutralize the reaction with a suitable base (e.g., diethylamine) and collect the precipitated product by filtration.
-
-
Synthesis of N-Boc-γ-Methyl L-glutamate:
-
Dissolve γ-Methyl L-glutamate (1 eq.) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 eq.) to the solution.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) and stir the mixture at room temperature overnight.
-
Acidify the aqueous solution with cold 1M HCl to pH ~2-3 and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected acid.
-
-
Synthesis of Methyl (S)-2-(Boc-amino)-4-hydroxybutanoate:
-
Causality: This step requires the selective reduction of the α-carboxylic acid in the presence of the methyl ester. A mixed anhydride activation followed by reduction with a mild hydride source is an effective method.
-
Dissolve N-Boc-γ-Methyl L-glutamate (1 eq.) in anhydrous THF and cool to -15 °C.
-
Add N-methylmorpholine (NMM, 1 eq.) followed by the dropwise addition of ethyl chloroformate (1 eq.). Stir for 15 minutes.
-
Filter the resulting NMM·HCl salt under an inert atmosphere.
-
To the filtrate, add a solution of sodium borohydride (NaBH₄, 1.5 eq.) in water dropwise, maintaining the temperature below -10 °C.
-
Stir for 2-3 hours, then quench the reaction with saturated ammonium chloride solution.
-
Extract the product with ethyl acetate, dry the combined organic layers, and purify by column chromatography (Silica gel, Hexane:EtOAc gradient) to yield the primary alcohol.
-
-
Synthesis of this compound (Appel Reaction):
-
Causality: The Appel reaction provides a mild and efficient method for converting primary alcohols to primary iodides with minimal side reactions, compatible with the Boc and methyl ester protecting groups.[4]
-
Dissolve triphenylphosphine (1.5 eq.) and imidazole (1.5 eq.) in anhydrous DCM.
-
Add iodine (1.5 eq.) portion-wise; the solution should turn from dark brown to a yellow suspension.
-
Add a solution of Methyl (S)-2-(Boc-amino)-4-hydroxybutanoate (1 eq.) in DCM to the mixture.
-
Stir at room temperature for 2-4 hours until the reaction is complete (TLC).
-
Quench the reaction with aqueous sodium thiosulfate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to yield the final precursor as a stable solid. Store at 2-8°C, protected from light.[1][5]
-
Part 2: Radiosynthesis of [11C]Methyl (S)-2-(Boc-amino)-4-cyanobutanoate
The radiosynthesis involves two main stages: the on-site production of the [¹¹C]HCN synthon and the subsequent nucleophilic substitution reaction with the precursor.
Production of [¹¹C]HCN
[¹¹C]HCN is typically produced from cyclotron-generated [¹¹C]CO₂ or [¹¹C]CH₄. A common and robust method is the gas-phase reaction of [¹¹C]CH₄ (obtained from the reduction of [¹¹C]CO₂) with ammonia (NH₃) over a platinum catalyst at high temperature (~1000 °C).[2] More recently, methods starting from [¹¹C]CH₃I have been developed, offering simpler setups.[4][6] The choice of method depends on the available infrastructure at the PET facility. For this protocol, we assume the traditional gas-phase method.
Caption: Workflow for the production of [11C]HCN from a cyclotron.
Protocol 2.2: [¹¹C]Cyanation Reaction
Causality: The reaction is a classic Sₙ2 nucleophilic substitution. The iodide is an excellent leaving group, and the cyanide ion (CN⁻) is a potent nucleophile.[2] The reaction is typically performed in a polar aprotic solvent like DMF or DMSO to solubilize the precursor and the cyanide salt, and at an elevated temperature to ensure a rapid reaction rate, which is critical given the short half-life of ¹¹C.
Materials & Equipment:
-
Automated radiochemistry synthesis module housed in a lead-shielded hot cell.
-
Precursor: this compound (1-2 mg).
-
Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
[¹¹C]HCN, produced online.
-
Trapping solution: A small volume of the reaction solvent, optionally with a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to ensure the cyanide is in its anionic form.
-
Semi-preparative HPLC system for purification.
-
Analytical HPLC system for quality control.
Step-by-Step Procedure:
-
Preparation:
-
Dissolve this compound (~1.5 mg, ~4.4 µmol) in 300 µL of anhydrous DMF in a sealed reaction vessel within the synthesis module.
-
-
Trapping of [¹¹C]HCN:
-
Bubble the gaseous [¹¹C]HCN produced from the gas-phase synthesis module through the reaction vessel containing the precursor solution at low temperature (e.g., 0 °C to -20 °C) to maximize trapping efficiency.
-
-
Radiolabeling Reaction:
-
Once trapping is complete (indicated by a plateau of radioactivity in the vessel), seal the vessel.
-
Heat the reaction mixture to 100-120 °C for 5-7 minutes. The optimal time and temperature should be validated empirically but this range is a robust starting point for Sₙ2 reactions on primary iodides.
-
-
Quenching and Preparation for Purification:
-
After heating, cool the reaction vessel rapidly.
-
Dilute the reaction mixture with ~1.0 mL of the mobile phase used for HPLC purification to ensure compatibility with the purification system.
-
Caption: Automated workflow for radiosynthesis and purification.
Part 3: Purification and Quality Control
Purification and rigorous quality control (QC) are mandatory steps to ensure the final radiopharmaceutical product is safe and suitable for in vivo use.[5][7]
Protocol 3.1: Semi-Preparative HPLC Purification
Causality: Reversed-phase HPLC is the gold standard for purifying PET radiotracers. It effectively separates the desired radiolabeled product from unreacted precursor, labeled and unlabeled impurities, and reaction byproducts based on differences in polarity.
Typical HPLC Setup:
-
Column: Semi-preparative C18 column (e.g., 10 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water, often with a modifier like 0.1% Trifluoroacetic acid (TFA) to improve peak shape. A typical starting gradient could be 30:70 ACN:Water, ramping to 70:30 ACN:Water over 15 minutes.
-
Flow Rate: 4-5 mL/min.
-
Detection: In-line UV detector (set to a wavelength where the precursor absorbs, e.g., ~220 nm) and a radioactivity detector connected in series.
Procedure:
-
Inject the diluted crude reaction mixture onto the semi-preparative HPLC system.
-
Monitor the chromatogram from both the UV and radioactivity detectors. The unreacted iodinated precursor will be less polar and typically elute later than the final cyanated product.
-
Collect the radioactive peak corresponding to the product, [¹¹C]Methyl (S)-2-(Boc-amino)-4-cyanobutanoate.
-
The collected fraction is then typically reformulated via solid-phase extraction (SPE) using a C18 cartridge to remove the HPLC solvents and exchange them for a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol).
Protocol 3.2: Quality Control
The final product must be tested against established release criteria before it can be used.[8]
| Parameter | Method | Acceptance Criteria | Rationale |
| Identity | Analytical HPLC | Co-elution of the radioactive peak with an authentic, non-radioactive standard of Methyl (S)-2-(Boc-amino)-4-cyanobutanoate. | Confirms that the radioactivity is associated with the correct chemical entity. |
| Radiochemical Purity | Analytical HPLC | ≥95% | Ensures that the vast majority of the radioactivity administered is from the desired tracer, minimizing off-target signal and radiation dose from impurities.[9] |
| Chemical Purity | Analytical HPLC (UV) | Peak area of the desired product should be the major component relative to other UV-absorbing impurities. | Ensures that the mass of co-injected chemical impurities is below toxicological limits. |
| Molar Activity (Aₘ) | Analytical HPLC | Typically >37 GBq/µmol (1 Ci/µmol) at the time of injection. | A high molar activity is crucial to avoid pharmacological effects from the injected mass of the compound, ensuring true "tracer" conditions. |
| Residual Solvents | Gas Chromatography (GC) | Must be below limits specified in pharmacopeias (e.g., USP <467>). | Ensures that potentially toxic solvents used in the synthesis (e.g., DMF, ACN) are removed to safe levels. |
| pH | pH meter or strip | Physiologically compatible range (e.g., 4.5 - 7.5). | Ensures the final formulation is safe for injection. |
| Sterility & Endotoxins | Sterility Test & LAL Test | Must be sterile and pass the bacterial endotoxin test. | Mandatory safety tests for any injectable formulation. |
Expected Results:
-
Radiochemical Yield (RCY): Based on similar nucleophilic [¹¹C]cyanation reactions of alkyl iodides, a decay-corrected RCY in the range of 20-50% (based on starting [¹¹C]HCN) can be expected.[7]
-
Synthesis Time: A fully automated synthesis, including purification and formulation, should be achievable within 40-50 minutes from the end of bombardment (EOB).
-
Molar Activity: Molar activities are highly dependent on the specific activity of the starting [¹¹C]CO₂ and the efficiency of the entire synthesis chain. Values in the range of 70-400 GBq/µmol (2-11 Ci/µmol) at the end of synthesis are typically achievable.[6][7]
References
-
Gao, M., Wang, M., & Liang, S. H. (2021). Radiolabeling with [11C]HCN for Positron Emission Tomography. Theranostics, 11(13), 6389–6412. [Link]
-
Daru, F. H., & Shokri, M. (2022). Radiolabeling with [11C]HCN for Positron emission tomography. ResearchGate. [Link]
-
Kikuchi, T., et al. (2022). Rapid 'on-column' preparation of hydrogen [11C]cyanide from [11C]methyl iodide via [11C]formaldehyde. Chemical Science, 13(3), 707-713. [Link]
-
Myburgh, P. J., et al. (2023). Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process. ACS Pharmacology & Translational Science. [Link]
-
Kikuchi, T., et al. (2022). Rapid 'on-column' preparation of hydrogen [11C]cyanide from [11C]methyl iodide via [11C]formaldehyde. National Institutes of Health. [Link]
-
Mossine, A. V., et al. (2018). Radiosynthesis of [11C]LY2795050 for Preclinical and Clinical PET Imaging Using Cu(II)-Mediated Cyanation. ACS Omega, 3(8), 9572–9578. [Link]
-
MySkinRecipes. (n.d.). This compound. MySkinRecipes Product Page. [Link]
-
Myburgh, P. J., et al. (2023). Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process. ACS Publications. [Link]
- Lee, S. J., et al. (n.d.). 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates. Document from an unknown source. This document provided key steps for the precursor synthesis. A direct public URL is not available.
-
Radiology Key. (2017). Quality Control of PET Radiopharmaceuticals. Radiology Key. [Link]
-
Gleede, T., et al. (2015). Investigation of SN2 [11C]cyanation for base-sensitive substrates: an improved radiosynthesis of L-[5-11C]-glutamine. Amino Acids, 47(3), 525-533. [Link]
-
MySkinRecipes. (n.d.). Product Description for this compound. MySkinRecipes. [Link]
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- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Regioselective Conversion of Primary Alcohols into Iodides in Unprotected Methyl Furanosides and Pyranosides [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Vicinal, Double C-H Functionalization of Alcohols via an Imidate Radical-Polar Crossover Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alkyl iodide synthesis by iodination or substitution [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Conditions for Boc deprotection of Methyl (S)-2-(Boc-amino)-4-iodobutanoate
An Application Guide to the Deprotection of Methyl (S)-2-(Boc-amino)-4-iodobutanoate
Introduction: The Strategic Importance of a Chiral Building Block
This compound is a valuable chiral building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and peptide synthesis.[1][2] Its structure incorporates three key functionalities: a stereocenter crucial for biological activity, a methyl ester that can be further manipulated, and a primary iodide that serves as an excellent leaving group for nucleophilic substitution or as a handle for cross-coupling reactions.[2] The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines, prized for its stability across a wide range of chemical conditions and its straightforward removal under acidic protocols.[3][4][5]
The deprotection of the α-amino group is a critical step that unmasks the amine for subsequent reactions, most commonly peptide bond formation. However, the presence of the iodide and methyl ester functionalities necessitates a carefully chosen deprotection strategy to avoid unwanted side reactions such as elimination, substitution of the iodide, or hydrolysis of the ester. This guide provides a detailed analysis of the conditions for Boc deprotection of this specific substrate, explaining the mechanistic rationale behind protocol choices and offering detailed, field-tested procedures for researchers.
Mechanistic Foundation of Boc Deprotection
The removal of the Boc group is an acid-catalyzed process that proceeds via a specific and well-understood mechanism.[3][6] Understanding this mechanism is key to troubleshooting and optimizing the reaction.
-
Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., TFA or HCl).[7][8] This step activates the protecting group for cleavage.
-
Formation of the Tert-Butyl Cation: The protonated intermediate is unstable and fragments. The tert-butyl-oxygen bond cleaves to release a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[6][7]
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free amine.[7][8]
-
Amine Salt Formation: In the acidic medium, the newly liberated and nucleophilic amine is immediately protonated by the excess acid, forming a stable ammonium salt (e.g., a trifluoroacetate or hydrochloride salt).[7]
The formation of the tert-butyl cation is a critical point. This electrophilic species can potentially alkylate nucleophilic sites on the substrate or solvent, leading to impurities.[9] This is often suppressed by the addition of "scavengers."
Sources
- 1. benchchem.com [benchchem.com]
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- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
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- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
The Alchemical Forge: A Guide to Palladium-Catalyzed Cross-Coupling with Methyl (S)-2-(Boc-amino)-4-iodobutanoate
For the modern researcher in drug discovery and synthetic chemistry, the quest for molecular novelty is relentless. The ability to forge complex, stereochemically defined molecules is paramount, and among the most powerful tools in our arsenal are palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the applications and protocols for a uniquely valuable chiral building block: Methyl (S)-2-(Boc-amino)-4-iodobutanoate .
This versatile substrate, possessing a protected α-amino acid framework and a reactive primary alkyl iodide, serves as a gateway to a diverse array of non-canonical amino acids. Its strategic importance lies in its capacity to introduce novel side chains through the creation of carbon-carbon and carbon-nitrogen bonds, a critical step in the synthesis of innovative peptidomimetics, enzyme inhibitors, and other biologically active compounds. This document will serve as a comprehensive technical guide, elucidating the causality behind experimental choices and providing field-proven protocols for key palladium-catalyzed transformations.
The Strategic Value of this compound
The structure of this compound is ingeniously tailored for synthetic versatility. The Boc-protected amine ensures stability during coupling reactions and allows for controlled deprotection in subsequent synthetic steps. The methyl ester provides a handle for further modifications, such as hydrolysis to the corresponding carboxylic acid or reduction to an alcohol. Crucially, the primary iodine atom is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of aromatic, heteroaromatic, alkynyl, and amino moieties.[1]
Core Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of C-C and C-heteroatom bonds with high efficiency and selectivity.[2] These reactions generally proceed through a catalytic cycle involving a palladium(0) active species. The cycle typically consists of three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.[2] The choice of ligands, bases, and solvents is critical in tuning the reactivity and stability of the palladium catalyst, particularly when dealing with functionalized and potentially sensitive substrates like amino acid derivatives.
Application Notes and Protocols
This section details the application of this compound in four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging Aryl and Heteroaryl Side Chains
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[3] In the context of our substrate, this reaction is instrumental for synthesizing α-amino acids with novel aryl or heteroaryl side chains, which are prevalent motifs in pharmaceuticals.
Causality of Experimental Choices:
-
Catalyst System: A combination of a palladium source like Pd(OAc)₂ or a pre-catalyst such as PEPPSI-IPr, and a phosphine ligand is typically employed. For coupling with primary alkyl iodides, sterically hindered and electron-rich ligands like SPhos or XPhos are often effective as they promote the oxidative addition step and prevent β-hydride elimination.[4][5]
-
Base: A base is required to activate the organoboron species. Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used in a mixed solvent system with water to facilitate the transmetalation step.[4][5]
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often optimal. The organic solvent solubilizes the substrates and catalyst, while water is necessary for the action of the inorganic base.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.5 equiv), Pd(OAc)₂ (3 mol%), SPhos (6 mol%), and K₂CO₃ (2.0 equiv).
-
Add a 4:1 mixture of anhydrous toluene and degassed water to the flask.
-
Seal the flask and heat the reaction mixture to 85-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield Methyl (S)-2-(Boc-amino)-4-(4-methoxyphenyl)butanoate.
Heck Reaction: Introducing Alkenyl Moieties
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[1] This reaction allows for the introduction of vinyl groups, which can serve as versatile handles for further synthetic transformations.
Causality of Experimental Choices:
-
Catalyst: Palladium catalysts such as Pd(OAc)₂ or Pd(PPh₃)₄ are commonly used. For alkyl halides, the choice of ligand is critical to prevent unwanted side reactions.
-
Base: An organic base like triethylamine (NEt₃) or an inorganic base such as Na₂CO₃ is required to neutralize the hydrogen halide formed during the reaction.[6]
-
Solvent: Polar aprotic solvents like DMF or NMP are typically used.
Experimental Protocol: Heck Reaction of this compound with Methyl Acrylate
Materials:
-
This compound
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (NEt₃)
-
N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
In a sealed tube, dissolve this compound (1.0 equiv) in anhydrous DMF under an inert atmosphere.
-
Add Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), and methyl acrylate (1.2 equiv).
-
Add triethylamine (2.0 equiv) to the mixture.
-
Seal the tube and heat the reaction to 100 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the mixture and dilute with diethyl ether.
-
Wash the organic phase with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution.
-
Purify the residue by flash chromatography to obtain the desired coupled product.
Sonogashira Coupling: Synthesizing Alkynyl-Substituted Amino Acids
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is invaluable for synthesizing amino acids with alkynyl side chains, which are important building blocks in medicinal chemistry and materials science.
Causality of Experimental Choices:
-
Catalyst System: The reaction is typically co-catalyzed by a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne.[7] For alkyl halides, N-heterocyclic carbene (NHC) ligands have shown promise in promoting the reaction.[2]
-
Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and regenerate the active catalyst.
-
Solvent: Anhydrous solvents like THF or DMF are commonly used.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (NEt₃)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).
-
Add anhydrous THF, followed by triethylamine.
-
Add phenylacetylene (1.2 equiv) dropwise to the stirred solution.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography to afford Methyl (S)-2-(Boc-amino)-6-phenylhex-5-ynoate.
Buchwald-Hartwig Amination: Forming Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl or alkyl halides.[7][8] This reaction provides a direct route to amino acid derivatives with nitrogen-containing side chains.
Causality of Experimental Choices:
-
Catalyst System: A palladium precursor (e.g., Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand (e.g., Xantphos, RuPhos) are crucial for the efficient coupling of alkyl halides.[9][10] These ligands facilitate the challenging oxidative addition and reductive elimination steps involving C(sp³)-N bond formation.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required.
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are preferred.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, charge an oven-dried vial with Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.5 equiv).
-
Add anhydrous toluene, followed by this compound (1.0 equiv) and morpholine (1.2 equiv).
-
Seal the vial and heat the reaction mixture to 100 °C.
-
Monitor the reaction's progress.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the product by flash chromatography.
Data Summary
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 85-100 |
| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ | NEt₃ | DMF | 100 |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | NEt₃ | THF | RT - 50 |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 |
Visualizing the Catalytic Pathways
Generalized Palladium Catalytic Cycle
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
This compound stands out as a highly valuable and versatile building block for the synthesis of complex, non-canonical amino acids. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—provide robust and reliable pathways to a vast chemical space. By understanding the underlying principles of catalyst selection, reaction conditions, and mechanistic pathways, researchers can effectively harness the power of this unique substrate to accelerate innovation in drug discovery and materials science. The protocols provided herein serve as a validated starting point for further exploration and optimization, empowering scientists to forge the next generation of groundbreaking molecules.
References
-
Lee, S., Beare, N. A., & Hartwig, J. F. (2001). Palladium-Catalyzed α-Arylation of Esters and Protected Amino Acids. Journal of the American Chemical Society, 123(34), 8410–8411. [Link]
-
Palladium-Catalyzed Aminocarbonylation of (Hetero)aryl Iodides with α-Amino Acid Esters as Nucleophiles. (n.d.). ResearchGate. [Link]
-
Zhang, X., He, G., & Chen, G. (2015). Palladium-catalyzed β-C(sp3)–H arylation of phthaloyl alanine with hindered aryl iodides: synthesis of complex β-aryl α-amino acids. Organic & Biomolecular Chemistry, 13(5), 1635-1639. [Link]
-
Buchwald–Hartwig amination. (2024). In Wikipedia. [Link]
-
This compound. (n.d.). MySkinRecipes. [Link]
-
Sonogashira coupling. (2024). In Wikipedia. [Link]
-
Suwal, S., & Sah, B. (2021). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry, 45(38), 17731-17736. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link]
-
Reddy, C. R., et al. (2014). Microwave assisted tandem Heck-Sonogashira reactions of N,N-di-Boc-protected 6-amino-5-iodo-2-methyl pyrimidin-4-ol in an efficient approach to functionalized pyrido[2,3-d]pyrimidines. Organic Letters, 16(13), 3524–3527. [Link]
-
Maji, A., et al. (2019). Heck Reaction of Electronically Diverse Tertiary Alkyl Halides. ACS Catalysis, 9(10), 9513-9519. [Link]
-
Daugulis, O., et al. (2005). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. Journal of the American Chemical Society, 127(38), 13164-13165. [Link]
-
Köckritz, A., & Kadyrov, R. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry, 6(5), 843-8. [Link]
-
Jackowska, M., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts, 8(9), 373. [Link]
-
Glorius, F., et al. (2018). Visible Light-Induced Pd-Catalyzed Alkyl-Heck Reaction of Oximes. Organic Letters, 20(24), 7792-7796. [Link]
-
Hussain, N., et al. (2015). Palladium-catalyzed C(sp(3))-H Arylation of N-Boc Benzylalkylamines via a Deprotonative Cross-Coupling Process. Chemistry, 21(31), 11010-3. [Link]
-
Fu, G. C., & Eckhardt, M. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(45), 13642-13643. [Link]
-
Chen, C., et al. (2020). Aryl-to-alkyl radical relay Heck reaction of amides with vinyl arenes. Chemical Science, 11(28), 7389-7394. [Link]
-
Hartwig, J. F., et al. (2010). Palladium-Catalyzed β-Arylation of Cyclic α,β-Unsaturated O-Methyl Oximes with Aryl Iodides. Organic Letters, 12(16), 3604-3607. [Link]
-
Kollár, L., et al. (2023). Palladium-Catalyzed Selective Amino- and Alkoxycarbonylation of Iodoarenes with Aliphatic Aminoalcohols as Heterobifunctional O,N-Nucleophiles. The Journal of Organic Chemistry, 88(9), 5693-5704. [Link]
-
Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters, 13(15), 3956-3959. [Link]
-
Hiyama Couplings, Sonogashira/Heteroannulation, β-Glycosylamine Synthesis, 4-Thiazolidinones, Click Chemistry. (2004). Organic Chemistry Portal. [Link]
-
Scott, P. J. H., et al. (2020). One-Pot Base-Free Suzuki-Miyaura [11C]Methylation: Kinetic and Mechanistic Insights. Chemistry – A European Journal, 26(4), 899-906. [Link]
-
Zimmer, R., et al. (2007). Preparation of Boc-Protected Cinnamyl-Type Alcohols: A Comparison of the Suzuki-Miyaura Coupling, Cross-Metathesis, and Horner-Wadsworth-Emmons Approaches and their Merit in Parallel Synthesis. Synthesis, 2007(12), 1849-1863. [Link]
-
Sun, H., et al. (2023). A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters. Molecules, 28(11), 4381. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Al-Harrasi, A., et al. (2016). Synthesis of Optically Pure (S)-2-Amino-5-arylpent-4-ynoic acids by Sonogashira Reactions and their Potential Use as Highly Selective Potent Inhibitors of Aldose Reductase. RSC Advances, 6(3), 2095-2103. [Link]
-
Scott, P. J. H., et al. (2020). One‐Pot Base‐free Suzuki‐Miyaura [C]Methylation: Kinetic and Mechanistic Insights. Chemistry – A European Journal, 26(4), 899-906. [Link]
-
Al-Harrasi, A., et al. (2016). Synthesis of optically pure (S)-2-amino-5-arylpent-4-ynoic acids by Sonogashira reactions and their potential use as highly selective potent inhibitors of aldose reductase. RSC Advances, 6(3), 2095-2103. [Link]
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- 2. Palladium-Catalyzed α-Arylation of Esters and Protected Amino Acids [organic-chemistry.org]
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- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]
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Application Notes and Protocols: Synthesis of Unnatural Amino Acids with Methyl (S)-2-(Boc-amino)-4-iodobutanoate
Authored by: A Senior Application Scientist
Abstract
Unnatural amino acids (UAAs) are indispensable tools in modern chemical biology, drug discovery, and materials science, offering the ability to introduce novel chemical functionalities, conformational constraints, and metabolic stability into peptides and proteins.[1][2] This guide provides a comprehensive overview and detailed protocols for the application of Methyl (S)-2-(Boc-amino)-4-iodobutanoate, a highly versatile and stereochemically defined building block for the synthesis of diverse UAAs.[3][4] We will explore its utility in cornerstone synthetic transformations, including palladium-catalyzed cross-coupling reactions and radioisotope labeling, providing researchers with the foundational knowledge and practical methodologies to leverage this powerful intermediate in their work.
Introduction: The Strategic Value of this compound
The power of this compound lies in its trifunctional nature, which allows for orthogonal chemical manipulations. Each component serves a distinct and critical purpose:
-
The (S)-Stereocenter: Provides a fixed chiral core, essential for creating stereochemically pure amino acids, which is paramount for biological activity and peptidomimetic design.[3]
-
The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a robust protecting group, stable to a wide range of reaction conditions, including organometallic cross-coupling. Its facile removal under acidic conditions (e.g., with trifluoroacetic acid, TFA) provides the free amine necessary for subsequent peptide coupling.[4]
-
The Primary Alkyl Iodide: This is the key reactive handle. The carbon-iodine bond is relatively weak, making it an excellent electrophile for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.[3][4]
-
The Methyl Ester: This group can be easily hydrolyzed to the corresponding carboxylic acid post-synthesis, enabling the incorporation of the novel amino acid into a peptide sequence using standard solid-phase or solution-phase synthesis techniques.[3]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 101650-14-0 | [3][5] |
| Molecular Formula | C₁₀H₁₈INO₄ | [3][5] |
| Molecular Weight | 343.16 g/mol | [3][5] |
| Appearance | Off-white to yellow solid or oil | |
| Storage | 2-8°C, protect from light, under inert gas | [3] |
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The primary iodide of this compound makes it an ideal substrate for palladium-catalyzed reactions to form new carbon-carbon bonds at the γ-position, generating a vast array of novel amino acid side chains. While cross-coupling with alkyl halides was historically challenging due to competing β-hydride elimination, modern advances in ligand and catalyst design have made these transformations highly efficient.[6][7][8]
Suzuki-Miyaura Coupling: Synthesis of Aryl and Heteroaryl Alanine Analogs
The Suzuki-Miyaura reaction is a powerful method for creating C(sp³)–C(sp²) bonds, enabling the synthesis of diverse phenylalanine analogs and other UAAs containing aromatic moieties. The reaction couples the alkyl iodide with an organoboron species, typically a boronic acid, in the presence of a palladium catalyst and a base.[9][10]
Causality Behind the Protocol:
-
Catalyst System: A palladium(0) source (like Pd₂(dba)₃) is paired with a sterically bulky, electron-rich phosphine ligand (like SPhos or XPhos). This ligand promotes the rate-limiting oxidative addition step into the C-I bond and stabilizes the resulting Pd(II) intermediate, preventing β-hydride elimination.
-
Base: A base (e.g., K₃PO₄ or Cs₂CO₃) is crucial for activating the boronic acid, forming a more nucleophilic "ate" complex that facilitates the transmetalation step.[10]
-
Solvent: A polar aprotic solvent or a mixture including water is often used to dissolve the inorganic base and facilitate the reaction.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Protocol 2.1: Synthesis of (S)-2-(Boc-amino)-4-phenylbutanoate Methyl Ester
-
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.05 equiv)
-
Potassium phosphate, tribasic (K₃PO₄) (2.5 equiv)
-
Toluene and water (e.g., 10:1 v/v), degassed
-
Anhydrous sodium sulfate, ethyl acetate, hexane
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Seal the flask with a septum, then evacuate and backfill with argon. Repeat this cycle three times.[9]
-
Under a positive pressure of argon, add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Upon consumption of the starting iodide (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the title compound.
-
Sonogashira Coupling: Accessing Alkynyl-Functionalized Amino Acids
The Sonogashira coupling provides a direct route to install an alkyne moiety, a versatile functional group for further modifications via "click chemistry" or for its role in bioactive natural products. The reaction couples the alkyl iodide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.[11][12] The coupling of unactivated alkyl halides is a notable advancement in this area.[6][13]
Causality Behind the Protocol:
-
Catalyst System: A Pd(0) catalyst is used, often with a specialized ligand like an N-heterocyclic carbene (NHC) that has proven effective for couplings of alkyl electrophiles.[6] Copper(I) iodide is a critical co-catalyst that forms a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.
-
Base: An amine base, such as diisopropylethylamine (DIPEA) or pyrrolidine, is used to deprotonate the terminal alkyne and neutralize the HI generated during the reaction.[12]
Caption: General workflow for Sonogashira cross-coupling.
Protocol 2.2: Synthesis of (S)-2-(Boc-amino)-6-(trimethylsilyl)hex-5-ynoate Methyl Ester
-
Materials:
-
This compound (1.0 equiv)
-
(Trimethylsilyl)acetylene (1.5 equiv)
-
[(π-allyl)PdCl]₂ (0.025 equiv)
-
IPr·HCl (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) (an NHC precursor) (0.10 equiv)
-
Copper(I) iodide (CuI) (0.075 equiv)
-
Sodium tert-butoxide (NaOtBu) (for generating the NHC in situ) (0.10 equiv)
-
Pyrrolidine (2.0 equiv)
-
Dioxane, degassed
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add [(π-allyl)PdCl]₂, IPr·HCl, CuI, and NaOtBu to a Schlenk flask.
-
Add degassed dioxane and stir for 20 minutes to pre-form the active catalyst.
-
To this mixture, add this compound, followed by pyrrolidine and (trimethylsilyl)acetylene.
-
Seal the flask and stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. After completion (typically 2-8 hours), dilute the reaction mixture with diethyl ether.
-
Filter the mixture through a pad of Celite to remove insoluble salts, washing the pad with additional ether.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the alkynyl amino acid derivative.
-
Application in Radiopharmaceutical Chemistry
The iodine atom in the title compound serves as an excellent precursor for introducing iodine radioisotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I), which are vital for Single Photon Emission Computed Tomography (SPECT) and other nuclear medicine applications.[14][15] The synthesis of radiolabeled amino acids is of great interest for tumor imaging, as cancer cells often exhibit increased amino acid metabolism.[16]
Causality Behind the Protocol:
-
Reaction Type: The most common method is a nucleophilic halogen exchange (I-for-I*) reaction. While seemingly simple, this exchange often requires catalysis to proceed at the low concentrations typical of radiolabeling.
-
Catalyst: Copper(I) salts are frequently used to facilitate the exchange by coordinating to the halide, making the carbon atom more susceptible to nucleophilic attack by the radioactive iodide.[14][16]
-
Conditions: Reactions are performed at elevated temperatures to drive the equilibrium. The use of a "no-carrier-added" (n.c.a.) radioiodide source ensures high specific activity of the final product.
Caption: Workflow for radioiodine exchange labeling.
Protocol 3.1: Synthesis of Methyl (S)-2-(Boc-amino)-4-[¹²⁵I]iodobutanoate
-
Materials:
-
This compound (1-2 mg)
-
Copper(I) sulfate (CuSO₄)
-
Tin(II) sulfate (SnSO₄) (as a reducing agent to maintain Cu(I))
-
Aqueous buffer (e.g., acetate buffer, pH 4-5)
-
n.c.a. Sodium [¹²⁵I]iodide solution (1-10 mCi)
-
Reversed-phase HPLC system with a radiation detector or C18 SPE cartridge
-
-
Procedure: (Note: All procedures involving radioactivity must be performed in a certified radiochemistry laboratory with appropriate shielding and safety measures.)
-
In a sealed 1 mL reaction vial, dissolve this compound, CuSO₄, and SnSO₄ in the reaction buffer.
-
Add the n.c.a. Na[¹²⁵I] solution to the vial.
-
Seal the vial tightly and heat at 120-150 °C for 30-60 minutes.
-
After heating, cool the vial to room temperature.
-
The reaction mixture is then directly injected onto a semi-preparative reversed-phase HPLC column to separate the radiolabeled product from the unreacted precursor and radioactive iodide.
-
Alternatively, for simpler purification, the mixture can be passed through a C18 SPE cartridge, washed with water to remove free [¹²⁵I]iodide, and the product eluted with ethanol or acetonitrile.
-
The radiochemical purity (RCP) of the final product should be determined by radio-TLC or analytical radio-HPLC. A successful labeling typically yields >95% RCP.
-
Summary of Key Synthetic Applications
| Application | Reaction Type | Key Reagents | Typical Product Structure |
| Aryl Alanine Analogs | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Ligand, Base | γ-Aryl substituted amino acid |
| Alkynyl Amino Acids | Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst | γ-Alkynyl substituted amino acid |
| Radiotracers | Halogen Exchange | Na[¹²⁵I], Cu(I) salt | γ-[¹²⁵I]iodo substituted amino acid |
Downstream Processing: Unveiling the Final Amino Acid
Once the desired side chain has been installed, two standard deprotection steps are required to prepare the UAA for incorporation into peptides.
-
Boc Group Removal: The Boc protecting group is quantitatively removed by treatment with a strong acid, typically neat trifluoroacetic acid (TFA) or a solution of HCl in dioxane, at room temperature.
-
Ester Hydrolysis: The methyl ester is saponified using a base like lithium hydroxide (LiOH) in a THF/water mixture to yield the free carboxylic acid.
These steps can be performed sequentially to yield the final, unprotected unnatural amino acid, ready for use in peptide synthesis.
Conclusion
This compound is a cornerstone chiral building block for the efficient and versatile synthesis of non-proteinogenic amino acids. Its well-defined stereochemistry and orthogonally reactive functional groups—the Boc-protected amine, the methyl ester, and particularly the primary alkyl iodide—provide a robust platform for introducing a vast chemical diversity of side chains. The protocols detailed herein for Suzuki-Miyaura and Sonogashira cross-couplings, as well as for radioiodination, demonstrate its broad applicability, empowering researchers in medicinal chemistry, pharmacology, and molecular imaging to construct novel molecular probes and therapeutic leads with precision and control.
References
-
Fu, G. C., et al. (2005). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society. Available at: [Link]
-
Wang, C., et al. (2023). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. ACS Catalysis. Available at: [Link]
-
MySkinRecipes. (n.d.). This compound. Available at: [Link]
-
Vechorkin, O., et al. (2009). Ni-Catalyzed Sonogashira Coupling of Nonactivated Alkyl Halides: Orthogonal Functionalization of Alkyl Iodides, Bromides, and Chlorides. Journal of the American Chemical Society. Available at: [Link]
-
de Klerk, L. G., et al. (2007). Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging. Nuclear Medicine and Biology. Available at: [Link]
-
Sharma, S., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
-
Plotnikov, E., et al. (2024). Rapid and Efficient Radiolabeling of Short Peptides. ACS Omega. Available at: [Link]
-
Belokon, M. A., & Zubenko, A. D. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Molecules. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]
-
Netherton, M. R., & Fu, G. C. (2004). Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides. Angewandte Chemie International Edition. Available at: [Link]
-
Makvandi, M., et al. (2023). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Pharmaceuticals. Available at: [Link]
-
ChemUniverse. (n.d.). This compound. Available at: [Link]
-
Sollner Dolenc, M. (2011). Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. Current Organic Chemistry. Available at: [Link]
-
Muhajir, M. S., et al. (2024). Computational studies and synthesis of 131iodine-labeled nocardiotide A analogs as a peptide-based theragnostic radiopharmaceutical ligand for cancer targeting SSTR2. Scientific Reports. Available at: [Link]
-
Saito, B., & Fu, G. C. (2010). Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides. Journal of the American Chemical Society. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
BOC Sciences. (2024). Creating Unnatural Amino Acids. YouTube. Available at: [Link]
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- 8. Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Computational studies and synthesis of 131iodine-labeled nocardiotide A analogs as a peptide-based theragnostic radiopharmaceutical ligand for cancer targeting SSTR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Incorporating iodinated amino acids into peptide chains
Application Note & Protocol Guide
Topic: Strategic Incorporation of Iodinated Amino Acids into Peptide Chains: Methods, Characterization, and Applications
Audience: Researchers, scientists, and drug development professionals.
Abstract
The incorporation of iodine into amino acid residues within a peptide chain is a powerful strategy that significantly broadens the functional scope of synthetic peptides. The unique chemical properties of the iodine atom—its size, polarizability, and the reactivity of the carbon-iodine bond—make it an invaluable tool in diverse fields ranging from medicinal chemistry to structural biology. Iodinated peptides are central to the development of radiopharmaceuticals for imaging and therapy, serve as versatile intermediates for complex chemical modifications, and provide unique probes for studying peptide structure and interactions. This guide provides a comprehensive overview of the principal methodologies for introducing iodinated amino acids into peptides, detailing field-proven protocols for both late-stage functionalization and the use of pre-iodinated building blocks. We delve into the critical aspects of protecting group strategies, purification, and in-depth analytical characterization, ensuring a robust and reproducible workflow.
The Rationale for Peptide Iodination: A Multifunctional Tool
Incorporating iodine, the heaviest stable halogen, into a peptide backbone is not a trivial modification; it is a strategic choice driven by the unique advantages it confers. Understanding the causality behind this choice is key to leveraging its full potential.
-
Radiolabeling for Diagnostics and Therapy: The primary driver for peptide iodination is in nuclear medicine.[1][2] Radioisotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) can be incorporated into peptides that target specific receptors overexpressed in diseased tissues, such as tumors.[2] These radiolabeled peptides serve as powerful agents for diagnostic imaging via Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), as well as for targeted radionuclide therapy (theranostics).[1][3] The direct labeling of peptides with iodine isotopes often circumvents the need for bulky bifunctional chelators required for radiometals, potentially preserving the peptide's native conformation and receptor affinity.[1]
-
A Handle for Chemical Diversification: The carbon-iodine (C-I) bond on an aromatic ring is significantly weaker and more reactive than corresponding C-H or C-F bonds.[4] This makes the iodine atom an excellent leaving group, transforming the iodinated amino acid into a versatile synthetic handle. It enables a vast array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the late-stage introduction of diverse functional groups such as fluorescent probes, complex organic moieties, or pharmacokinetic modifiers.[4][5]
-
Probes for Structural Biology: The large, electron-dense nature of the iodine atom makes it a powerful tool for X-ray crystallography, aiding in phase determination through single-wavelength anomalous dispersion (SAD). Furthermore, the introduction of iodine can influence peptide self-assembly and aggregation kinetics, providing insights into the formation of amyloid fibrils and other supramolecular structures.[6] The specific non-covalent interactions involving the iodine atom, such as halogen bonding, can enhance structural organization.[6]
Core Strategies for Incorporation
There are two principal pathways for generating iodinated peptides. The choice between them depends on the peptide sequence, the desired location of the iodine, the availability of starting materials, and the final application.
-
Late-Stage Iodination of Pre-Synthesized Peptides: This approach involves synthesizing the full peptide chain first and then introducing iodine in a subsequent step. This is most common for iodinating naturally occurring aromatic residues like Tyrosine (Tyr) and, to a lesser extent, Histidine (His).[7]
-
Incorporation of Pre-Iodinated Amino Acid Building Blocks: This strategy utilizes a synthetic amino acid that is already iodinated (e.g., Fmoc-L-4-iodophenylalanine) as a building block during standard Solid-Phase Peptide Synthesis (SPPS). This provides precise control over the iodine's location and is essential when the desired iodination site is not a Tyr or His residue.[4]
Below is a workflow diagram illustrating these two divergent yet complementary strategies.
Caption: General workflows for synthesizing iodinated peptides.
Chemical Foundations and Protecting Group Management
Successful synthesis hinges on understanding the underlying chemistry and managing the reactive functionalities of the amino acids.
The Chemistry of Electrophilic Iodination
The most common method for late-stage iodination targets the electron-rich aromatic rings of Tyrosine and Histidine via electrophilic aromatic substitution.[1][8] The phenolic group of Tyrosine is particularly susceptible. The reaction is typically mediated by an oxidizing agent that converts an iodide salt (e.g., NaI) into a reactive electrophilic iodine species (I⁺).
Caption: Electrophilic substitution on a tyrosine residue.
Critical Protecting Group Strategies
Protecting groups are essential to prevent unwanted side reactions during peptide synthesis.[9][10] When planning the synthesis of an iodinated peptide, compatibility with the iodination conditions is paramount.
-
Sensitive Residues: Methionine (Met) and Tryptophan (Trp) are highly susceptible to oxidation under the conditions used for electrophilic iodination (e.g., with Chloramine-T or Iodo-Gen).[7] If these residues are present, milder iodination methods or the building block approach should be employed. Alternatively, a final reduction step can sometimes recover an oxidized methionine sulfoxide.[11]
-
Cysteine Protection: The thiol group of Cysteine (Cys) is also sensitive. Common protecting groups like Trityl (Trt) and Acetamidomethyl (Acm) are used. The Acm group is particularly noteworthy as it is stable during standard cleavage but can be removed simultaneously with disulfide bond formation using excess iodine, a process that must be carefully controlled to avoid unwanted side reactions on other residues.[12][13][14] The tert-butyl (tBu) group is stable to iodine oxidation.[13]
-
Orthogonality: In the widely used Fmoc/tBu strategy, the acid-labile side-chain protecting groups (like tBu, Boc, Trt) are generally compatible with on-resin iodination conditions, which are typically performed prior to the final acid-mediated cleavage step.[15]
| Amino Acid | Common PG | Compatibility with Electrophilic Iodination | Rationale & Comments |
| Lysine (Lys) | Boc | Compatible | Stable to mild oxidizing conditions. Removed with TFA. |
| Arginine (Arg) | Pbf | Compatible | Stable. Removed with TFA. |
| Asp/Glu | OtBu | Compatible | Stable. Removed with TFA. |
| Cysteine (Cys) | Trt, Acm | Conditionally Compatible | Trt and Acm can be labile. Acm is cleaved by iodine. Use of tBu is safer.[13][16] |
| Methionine (Met) | None | Incompatible | Prone to oxidation to sulfoxide. Requires careful condition optimization or post-synthesis reduction.[7][11] |
| Tryptophan (Trp) | Boc | Conditionally Compatible | Indole ring is susceptible to oxidation. Milder reagents are recommended. |
Table 1: Compatibility of common protecting groups with iodination.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the two primary incorporation strategies. These are intended as validated starting points and may require optimization based on the specific peptide sequence.
Protocol 1: On-Resin Late-Stage Iodination of a Tyrosine-Containing Peptide
This protocol describes the iodination of a peptide bound to a solid support after chain assembly is complete but before cleavage. This method minimizes handling of the peptide and simplifies purification.[17]
Materials:
-
Peptide-bound resin (e.g., Rink Amide), post-Fmoc-SPPS, N-terminus protected (e.g., with Boc or acetyl group).
-
Iodine (I₂)
-
Pyridine
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the peptide-resin (1.0 eq) in DCM for 30 minutes in a peptide synthesis vessel. Drain the solvent.
-
Iodination Solution: Prepare a solution of Iodine (I₂, 5.0 eq) in a mixture of DCM/Pyridine (e.g., 4:1 v/v). Causality: Pyridine acts as a mild base to activate the iodine and facilitate the electrophilic substitution.
-
Reaction: Add the iodination solution to the swollen resin. Agitate the vessel at room temperature. Monitor the reaction progress by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS. The reaction is typically complete within 1-4 hours.
-
Washing: Once the reaction is complete, drain the iodination solution. Wash the resin extensively to remove excess iodine and byproducts. A typical wash cycle is:
-
DMF (3x)
-
DCM (3x)
-
MeOH (3x)
-
DCM (3x)
-
-
Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage and Deprotection: Proceed with standard cleavage and deprotection protocols (e.g., using a TFA cocktail such as 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purification and Characterization: Purify the crude peptide using reverse-phase HPLC and confirm its identity and purity via LC-MS.
Protocol 2: Incorporation of Fmoc-4-Iodo-L-Phenylalanine via SPPS
This protocol outlines the incorporation of a pre-iodinated building block into a peptide sequence using standard automated or manual Fmoc-SPPS.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Standard Fmoc-protected amino acids
-
Fmoc-4-Iodo-L-Phenylalanine
-
Coupling reagents: HBTU/HOBt or DIC/Oxyma
-
Base: Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% Piperidine in DMF
Procedure:
-
Resin Preparation: Place the resin in the reaction vessel and swell in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the resin or the previously coupled amino acid.
-
Amino Acid Activation: In a separate vial, pre-activate the Fmoc-4-Iodo-L-Phenylalanine (3.0-5.0 eq) with the chosen coupling reagents (e.g., HBTU/HOBt and DIPEA) in DMF for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Allow the coupling reaction to proceed for 1-2 hours. Self-Validation: Perform a Kaiser test on a small resin sample to confirm the complete consumption of free amines.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF.
-
Chain Elongation: Repeat the deprotection, activation, and coupling steps for each subsequent amino acid in the sequence according to standard Fmoc-SPPS protocols.[16][18]
-
Final Cleavage: Once the synthesis is complete, perform the final Fmoc deprotection, wash the resin, and proceed with cleavage and purification as described in Protocol 1.
Characterization and Analysis
Rigorous analysis is essential to validate the synthesis of the target iodinated peptide. A combination of chromatographic and spectrometric techniques is required.[19]
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC is the workhorse for both purification and purity assessment. The introduction of an iodine atom significantly increases the hydrophobicity of a peptide, leading to a noticeable increase in retention time compared to its non-iodinated counterpart. This shift provides the first piece of evidence for successful iodination.[20][21]
-
Mass Spectrometry (MS): Mass spectrometry provides definitive confirmation of identity. Electrospray ionization (ESI) is commonly used.[20][22] The covalent addition of an iodine atom replaces a hydrogen atom, resulting in a predictable mass increase.
| Modification | Mass Change (Da) | Expected m/z Shift |
| Mono-iodination | +125.9 | +126 |
| Di-iodination | +251.8 | +252 |
Table 2: Expected mass shifts upon iodination.
Analysis of the isotopic pattern can further confirm the presence of iodine. The fragmentation pattern in tandem MS (MS/MS) can be used to confirm the location of the iodination site within the peptide sequence.[23]
Applications in Research and Development
The utility of iodinated peptides is demonstrated across numerous applications:
-
Oncology: Radioiodinated analogs of somatostatin (e.g., octreotide) are used for imaging and treating neuroendocrine tumors that overexpress somatostatin receptors.[2]
-
Metabolic Diseases: Iodinated versions of peptides like Glucagon-Like Peptide-1 (GLP-1) are used as research tools to study receptor binding and pharmacology in the context of diabetes treatment.[5]
-
Neuroscience: Peptides labeled with ¹²⁵I are invaluable in radioimmunoassays and receptor autoradiography to quantify peptide levels and map receptor distributions in the brain with high sensitivity.[1]
Troubleshooting Common Challenges
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Iodination Yield | Insufficient reagent stoichiometry; Short reaction time; Poor resin swelling. | Increase equivalents of iodinating reagent; Extend reaction time and monitor by LC-MS; Ensure adequate resin swelling before reaction. |
| Side Product Formation (Oxidation) | Harsh oxidizing conditions; Presence of sensitive residues (Met, Trp). | Use a milder iodinating system (e.g., Iodo-Beads instead of Chloramine-T); Use the building block approach to avoid late-stage iodination; Add a final reduction step for Met(O).[11][24] |
| Incomplete Cleavage | Steric hindrance around the cleavage site; Insufficient cleavage time. | Extend cleavage time; Use a stronger acid cocktail if compatible with the peptide. |
| Difficulty in Purification | Aggregation of hydrophobic peptides; Co-elution of closely related species. | Modify HPLC gradient (shallower gradient); Change mobile phase additives (e.g., use acetonitrile/isopropanol); Optimize pH of the mobile phase. |
References
-
Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. (n.d.). MDPI. [Link]
-
Late-Stage Functionalisation of Peptides on the Solid Phase by an Iodination-Substitution Approach. (2022). PubMed. [Link]
-
The Chemistry of Iodine in Amino Acids: Applications in Synthesis and Imaging. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Direct radioiodination techniques used for peptide labeling. (n.d.). ResearchGate. [Link]
-
Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine during Disulphide Bond Formation. (2015). ResearchGate. [Link]
-
Late-stage labeling of diverse peptides and proteins with iodine-125. (n.d.). PubMed Central (PMC). [Link]
-
Recyclable hypervalent-iodine-mediated solid-phase peptide synthesis and cyclic peptide synthesis. (2018). PubMed. [Link]
-
Recyclable hypervalent-iodine-mediated solid-phase peptide synthesis and cyclic peptide synthesis. (2018). Beilstein Journals. [Link]
-
Biomedical applications of radioiodinated peptides. (2019). PubMed. [Link]
-
Mono-iodination strategy for a methionine-containing peptide [Tyr 8 ]-Substance P. (n.d.). Wiley Online Library. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). aaphotopure.com. [Link]
-
Biomedical applications of radioiodinated peptides. (n.d.). OUCI. [Link]
-
Analysis of iodinated quorum sensing peptides by LC–UV/ESI ion trap mass spectrometry. (n.d.). ScienceDirect. [Link]
-
Analysis of iodinated Quorum Sensing Peptides by LC-UV/ESI ion trap mass spectrometry. (2017). CORE. [Link]
-
Rapid and Efficient Radiolabeling of Short Peptides. (2023). PubMed Central (PMC). [Link]
-
Protecting Groups in Peptide Synthesis. (n.d.). PubMed. [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Wuhan Zonkai. [Link]
-
Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine during Disulphide Bond Formation. (n.d.). PubMed Central (PMC). [Link]
-
The effect of the amphoteric properties of amino acids in the zwitterionic form on the structure of iodine complex compounds in aqueous solutions. (2022). ResearchGate. [Link]
-
Protecting Groups in Peptide Synthesis. (n.d.). Springer Nature Experiments. [Link]
-
Chemistry of peptide synthesis. (n.d.). Taylor & Francis. [Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). Peptide Sciences. [Link]
-
Analysis of iodinated peptides by LC-DAD/ESI ion trap mass spectrometry. (2007). PubMed. [Link]
-
12.5: Peptide Synthesis- Solution-Phase. (2021). Chemistry LibreTexts. [Link]
-
The Effect of Three Complexes of Iodine with Amino Acids on Gene Expression of Model Antibiotic Resistant Microorganisms Escherichia coli ATCC BAA-196 and Staphylococcus aureus ATCC BAA-39. (2023). MDPI. [Link]
-
The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. (n.d.). PubMed Central (PMC). [Link]
-
Computational studies and synthesis of 131iodine-labeled nocardiotide A analogs as a peptide-based theragnostic radiopharmaceutical ligand for cancer targeting SSTR2. (2024). National Institutes of Health (NIH). [Link]
-
Mild and Selective Mono-Iodination of Unprotected Peptides as Initial Step for the Synthesis of Bioimaging Probes. (2018). ResearchGate. [Link]
-
Capillary HPLC-ICPMS and Tyrosine Iodination for the Absolute Quantification of Peptides Using Genetic Standards. (2010). ResearchGate. [Link]
Sources
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- 2. Biomedical applications of radioiodinated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biomedical applications of radioiodinated peptides [ouci.dntb.gov.ua]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine during Disulphide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biosynth.com [biosynth.com]
- 16. solid phase peptide synthesis [biosyn.com]
- 17. Late-Stage Functionalisation of Peptides on the Solid Phase by an Iodination-Substitution Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. BJOC - Recyclable hypervalent-iodine-mediated solid-phase peptide synthesis and cyclic peptide synthesis [beilstein-journals.org]
- 19. pepdoopeptides.com [pepdoopeptides.com]
- 20. Analysis of iodinated quorum sensing peptides by LC–UV/ESI ion trap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Analysis of iodinated peptides by LC-DAD/ESI ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. files01.core.ac.uk [files01.core.ac.uk]
- 23. researchgate.net [researchgate.net]
- 24. Rapid and Efficient Radiolabeling of Short Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Role of Methyl (S)-2-(Boc-amino)-4-iodobutanoate in Modern Drug Discovery
Abstract
Methyl (S)-2-(Boc-amino)-4-iodobutanoate stands as a cornerstone chiral building block in the lexicon of medicinal chemistry. Its unique trifunctional architecture—comprising a stereodefined α-amino acid core, an acid-labile Boc-protecting group, and a highly versatile primary iodide—renders it an exceptionally valuable intermediate for the synthesis of complex molecular entities. This guide provides an in-depth exploration of its applications, from the rational design of novel peptidomimetics and enzyme inhibitors to its emerging role in bioconjugation and as a precursor for advanced diagnostic imaging agents. The protocols herein are designed not merely as instructions, but as a framework for strategic synthesis, grounded in mechanistic understanding and field-proven insights to empower researchers in the vanguard of drug discovery.
Compound Profile and Strategic Importance
This compound, with CAS Number 101650-14-0, is more than a simple reagent; it is a strategic platform for introducing chemical diversity while maintaining stereochemical integrity.[1] Its structure is a testament to synthetic utility, where each functional group serves a distinct and controllable purpose.
| Property | Value | Source |
| CAS Number | 101650-14-0 | [1] |
| Molecular Formula | C₁₀H₁₈INO₄ | [1][2] |
| Molecular Weight | 343.16 g/mol | [1][2] |
| Stereochemistry | (S)-configuration at the α-carbon | [1] |
| Appearance | Typically an oil or low-melting solid | - |
| Storage | 2-8°C, protect from light, under inert gas | [2] |
Dissecting the Molecular Architecture:
-
The (S)-Stereocenter: This chiral core is fundamental, as biological activity is often exquisitely sensitive to stereochemistry. Its presence allows the molecule to be incorporated into structures that mimic natural L-amino acids, making it ideal for crafting enzyme inhibitors and peptidomimetics.[2]
-
The Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group provides robust protection for the α-amino functionality under a wide range of conditions, including basic hydrolysis of the ester or nucleophilic displacement of the iodide.[1] Its clean and efficient removal under acidic conditions (e.g., with trifluoroacetic acid, TFA) is a cornerstone of modern peptide synthesis.[3][4]
-
The Methyl Ester: This group serves as a stable protecting group for the carboxylic acid but can be selectively hydrolyzed under basic conditions (e.g., using LiOH or NaOH) to unmask the carboxylate for subsequent amide bond formation.[1] This orthogonality with the acid-labile Boc group is a key strategic advantage.
-
The Primary Iodide: This is arguably the most versatile handle on the molecule. As an excellent leaving group, the iodine atom at the C4 position is primed for a host of transformations, including nucleophilic substitution and palladium-catalyzed cross-coupling reactions, enabling the introduction of a vast array of side-chain functionalities.[1][2]
Core Applications in Drug Discovery
The utility of this compound stems from its ability to serve as a precursor to a diverse range of non-canonical amino acids and their derivatives.
Synthesis of Unnatural Amino Acids & Peptidomimetics
The primary application of this reagent is the synthesis of customized amino acid side chains. The C-I bond is a versatile anchor point for building molecular complexity.
-
Nucleophilic Substitution: A straightforward approach where the iodide is displaced by a wide range of nucleophiles (thiols, amines, azides, cyanides, etc.) to introduce novel side chains.
-
Cross-Coupling Reactions: The iodine functionality is ideal for reactions like Suzuki and Stille couplings, which allow for the direct installation of aryl and heteroaryl groups.[2] This is a powerful method for creating conformationally constrained amino acids or for introducing specific pharmacophores.[5] Such modifications are crucial for enhancing peptide stability, bioavailability, and potency.
Precursor for Enzyme Inhibitors
By generating novel amino acid structures, this reagent is instrumental in the development of highly specific enzyme inhibitors.[2] Amino acids with tailored side chains can be designed to fit precisely into the active site of a target enzyme, such as a protease or kinase, leading to potent and selective inhibition.[6] The defined (S)-stereochemistry ensures that the resulting inhibitor correctly mimics the natural substrate.
Bioconjugation and Radiolabeling
The reactivity of the iodide extends to applications in diagnostics and targeted therapeutics.
-
Bioconjugation: The iodide can be displaced by nucleophilic residues on biomolecules (e.g., thiols on cysteine residues of antibodies), providing a means to conjugate small-molecule drugs or imaging agents to larger targeting vectors.[1]
-
Radiolabeling: The iodine atom serves as a direct site for radiohalogenation (e.g., with ¹²³I, ¹²⁴I, or ¹³¹I) to produce tracers for Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET).[7][8] Radiohalogenated amino acids are a vital class of tumor imaging agents, as they target the increased amino acid transport rates in many cancer cells.[9] Furthermore, the iodide can be converted to other functionalities, such as a nitrile, which can then be used for labeling with other radioisotopes like Carbon-11.[10][11]
Experimental Protocols
The following protocols are presented as robust starting points. Researchers should always perform initial small-scale trials to optimize conditions for their specific substrates and equipment.
Protocol 1: General Procedure for Nucleophilic Substitution with a Thiol
This protocol details the synthesis of a thioether-linked unnatural amino acid derivative, a common motif in medicinal chemistry.
-
Rationale: Sodium hydride (NaH) is used as a strong, non-nucleophilic base to deprotonate the thiol, forming the more nucleophilic thiolate in situ. DMF is an excellent polar aprotic solvent for Sₙ2 reactions. The reaction is run at 0°C to control the initial exothermic deprotonation and then warmed to ensure the substitution goes to completion.
-
Materials:
-
This compound
-
Thiol of interest (e.g., benzyl mercaptan)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the thiol (1.1 equivalents).
-
Add anhydrous DMF to dissolve the thiol (approx. 0.2 M concentration). Cool the solution to 0°C in an ice bath.
-
Carefully add NaH (1.2 equivalents) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0°C for 30 minutes.
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of the iodo-compound dropwise to the thiolate solution at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to 0°C and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Dilute the mixture with water and extract with EtOAc (3x).
-
Combine the organic layers, wash with water and then brine, dry over MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired thioether.
-
Protocol 2: Boc-Group Deprotection and Subsequent Peptide Coupling
This two-stage protocol is central to incorporating the newly synthesized amino acid into a peptide chain.
-
Rationale: Stage 1 uses a strong acid, TFA, to cleave the Boc group, liberating the primary amine as a trifluoroacetate salt. DCM is a standard solvent, and the reaction is typically rapid at room temperature.[1] Stage 2 employs a standard peptide coupling reagent like HATU, which activates the carboxylic acid of the incoming amino acid to form a highly reactive intermediate, facilitating amide bond formation with the deprotected amine. A hindered base like DIPEA is required to neutralize the TFA salt and facilitate the coupling.
-
Materials:
-
Boc-protected amino acid derivative (from Protocol 1 or other synthesis)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N-terminally protected amino acid (e.g., Fmoc-Gly-OH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
-
-
Procedure (Stage 1: Boc Deprotection):
-
Dissolve the Boc-protected amino acid ester (1.0 equivalent) in DCM (approx. 0.1 M).
-
Add TFA (10-20 equivalents, often used as a 20-50% solution in DCM).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor for the disappearance of starting material by TLC.
-
Upon completion, concentrate the solution in vacuo. Co-evaporate with toluene or DCM several times to remove excess TFA. The resulting amine TFA salt is often used directly in the next step.
-
-
Procedure (Stage 2: Peptide Coupling):
-
In a separate flask, dissolve the N-protected amino acid (e.g., Fmoc-Gly-OH, 1.1 equivalents) and HATU (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2.5 equivalents) to this solution and stir for 5 minutes to pre-activate.
-
Dissolve the crude amine TFA salt from Stage 1 in anhydrous DMF and add it to the activated acid solution.
-
Stir the reaction at room temperature for 2-6 hours, monitoring by LC-MS.
-
Once complete, dilute with EtOAc and wash sequentially with 5% citric acid, saturated NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate. Purify by flash chromatography to obtain the dipeptide.
-
Conclusion
This compound is a quintessential example of a molecular tool that provides both structural integrity and synthetic flexibility. Its well-defined stereochemistry and orthogonal protecting groups, combined with a highly reactive iodide handle, grant medicinal chemists access to a vast chemical space of novel amino acids. From crafting precisely tailored enzyme inhibitors to developing next-generation imaging agents, its strategic application continues to be a driving force in the discovery of new therapeutics and diagnostics. The protocols and insights provided here serve as a guide for harnessing the full potential of this powerful and versatile building block.
References
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Lokey Lab Protocols - Wikidot. (2017). N-Methylation of Boc amino acids. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of conformationally constrained amino acid and peptide derivatives. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Boc protected amino acid methyl ester 4. Retrieved from [Link]
-
ACS Publications. (2022). Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and Natural Exogenous Compounds. Chemical Reviews. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and Natural Exogenous Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient synthesis of benzyl 2-( S)-[( tert-butoxycarbonyl)amino]-ω-iodoalkanoates. Retrieved from [Link]
-
Springer Link. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology. Retrieved from [Link]
-
PubMed. (2012). Radiohalogenated nonnatural amino acids as PET and SPECT tumor imaging agents. Retrieved from [Link]
-
OPUS FAU. (n.d.). Synthesis of 18 F-labelled PET tracers by nucleophilic copper-mediated radiofluorination. Retrieved from [Link]
- Google Patents. (n.d.). WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids.
-
Organic Syntheses. (n.d.). L-Proline. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Total Synthesis and Conformational Analysis of Naturally Occurring Lipovelutibols along with Lead Optimization of Lipovelutibol D. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Radiochemistry for positron emission tomography. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Retrieved from [Link]
-
YouTube. (2020). Peptide Synthesis with the Boc Protecting Group. Retrieved from [Link]
-
PubMed. (2018). Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors. Retrieved from [Link]
-
Organic Chemistry Portal. (2006). Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. Retrieved from [Link]
-
CHIMIA. (n.d.). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). N-Succinimidyl guanidinomethyl iodobenzoate protein radiohalogenation agents: Influence of isomeric substitution on radiolabeling and target cell residualization. Retrieved from [Link]
-
ScienceDirect. (2021). Synthesis and conformation of backbone N-aminated peptides. Retrieved from [Link]
-
NPS Discovery. (2024). New Drug Monograph 2024 ortho-Methyl Boc-4-AP. Retrieved from [Link]
-
PubMed. (2000). Synthesis, radiolabeling, and biodistribution of putative metabolites of iodoazomycin arabinoside. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. Synthesis of conformationally constrained amino acid and peptide derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Succinimidyl guanidinomethyl iodobenzoate protein radiohalogenation agents: Influence of isomeric substitution on radiolabeling and target cell residualization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, radiolabeling, and biodistribution of putative metabolites of iodoazomycin arabinoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radiohalogenated nonnatural amino acids as PET and SPECT tumor imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and Natural Exogenous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with Boc-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solid-Phase Peptide Synthesis (SPS) utilizing the tert-butyloxycarbonyl (Boc) protecting group for the α-amine of amino acids represents a foundational and robust methodology for the chemical synthesis of peptides. This technique, pioneered by R.B. Merrifield, relies on the differential acid lability of the temporary Nα-Boc group and the more stable, typically benzyl-based, side-chain protecting groups. The cyclical process of deprotection, neutralization, and coupling on a solid support allows for the efficient assembly of peptide chains. This guide provides an in-depth exploration of the chemical principles, detailed step-by-step protocols, and expert insights into the practical execution of Boc-SPPS.
The Chemical Logic of Boc-SPPS: A Strategy of Graduated Acid Lability
The success of Boc-SPPS hinges on a protection scheme of graduated acid lability. The temporary Nα-Boc group is removed with a moderately strong acid, such as trifluoroacetic acid (TFA), while the "permanent" side-chain protecting groups (often benzyl-based) and the peptide-resin linkage are stable to these conditions. These more robust protecting groups are only cleaved at the final stage of the synthesis with a much stronger acid, like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). This quasi-orthogonal strategy, while not strictly orthogonal in the way Fmoc/tBu chemistry is, provides a reliable and effective means of peptide assembly.[1][2]
The cyclical nature of Boc-SPPS can be visualized as follows:
Figure 1: The cyclical workflow of Boc-SPPS, from the initial resin-bound amino acid to the final cleaved peptide.
Essential Components of Boc-SPPS
Solid Supports (Resins)
The choice of resin is dictated by the desired C-terminal functionality of the peptide.
| Resin Type | C-Terminal Functionality | Linkage | Cleavage Conditions |
| Merrifield Resin | Peptide Acid | Benzyl Ester | Strong Acid (HF, TFMSA) |
| PAM Resin | Peptide Acid | Phenylacetamidomethyl (PAM) | Strong Acid (HF, TFMSA) |
| BHA Resin | Peptide Amide | Benzhydrylamine | Strong Acid (HF, TFMSA) |
| MBHA Resin | Peptide Amide | Methylbenzhydrylamine | Strong Acid (HF, TFMSA) |
Side-Chain Protecting Groups
The side-chain protecting groups in Boc-SPPS are typically benzyl-based and are removed during the final cleavage step.
| Amino Acid | Side-Chain Protecting Group |
| Arg | Tosyl (Tos) |
| Asp | Benzyl (Bzl) |
| Cys | 4-Methylbenzyl (Meb) |
| Glu | Benzyl (Bzl) |
| His | Dinitrophenyl (Dnp) or Benzyloxymethyl (Bom) |
| Lys | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) |
| Thr | Benzyl (Bzl) |
| Trp | Formyl (For) |
| Tyr | 2-Bromobenzyloxycarbonyl (2-Br-Z) or Benzyl (Bzl) |
Detailed Protocols for Manual Boc-SPPS
Resin Preparation and Swelling
Objective: To swell the resin in an appropriate solvent to allow for efficient diffusion of reagents.
Protocol:
-
Place the desired amount of resin in a reaction vessel.
-
Add dichloromethane (DCM) to the resin until it is fully submerged.
-
Gently agitate the resin for 30-60 minutes at room temperature.
-
Drain the DCM from the reaction vessel.
The Boc-SPPS Cycle
This cycle is repeated for each amino acid to be added to the peptide chain.
Objective: To remove the temporary Boc protecting group from the N-terminus of the growing peptide chain.
Protocol:
-
Add a solution of 50% TFA in DCM to the swollen resin.[3]
-
Perform a pre-wash by agitating the resin with the TFA/DCM solution for 1-2 minutes.[3]
-
Drain the solution and add a fresh solution of 50% TFA in DCM.
-
Agitate the mixture for 20-30 minutes to ensure complete deprotection.[3][4]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (3-5 times) to remove residual acid.
Mechanism of Boc Deprotection: The Boc group is cleaved under acidic conditions via a mechanism that generates a stable tert-butyl cation.[]
Figure 2: The acid-catalyzed deprotection of the Nα-Boc group.
Objective: To deprotonate the N-terminal ammonium salt to the free amine, which is necessary for the subsequent coupling reaction.
Standard Neutralization Protocol:
-
Add a 5-10% solution of diisopropylethylamine (DIEA) in DCM to the deprotected peptide-resin.[4]
-
Agitate the mixture for 5-10 minutes.[4]
-
Drain the neutralization solution.
-
Repeat the neutralization step to ensure complete conversion to the free amine.
-
Wash the resin with DCM (3-5 times) to remove excess base.
In Situ Neutralization Protocol: This more efficient method combines neutralization and coupling into a single step, which can be particularly advantageous for the synthesis of "difficult" or aggregation-prone sequences.[6][7][8]
-
After the Boc deprotection and DCM washes, proceed directly to the coupling step. The neutralizing base (DIEA) is added simultaneously with the activated amino acid solution.
Objective: To form a peptide bond between the activated C-terminus of the incoming Boc-amino acid and the free N-terminus of the resin-bound peptide.
Protocol:
-
In a separate vessel, dissolve the Boc-amino acid (3-4 equivalents) and a coupling reagent such as HBTU (3-4 equivalents) in a minimal amount of N,N-dimethylformamide (DMF).[4]
-
Add DIEA (6-8 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.[4]
-
Add the pre-activated amino acid solution to the swollen and neutralized peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours. For sterically hindered amino acids, the reaction time may need to be extended.
-
Monitor the reaction for completion using a qualitative method like the Kaiser (ninhydrin) test.[4][9] A negative result (the beads remain colorless) indicates a complete reaction.
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
Common Coupling Reagents for Boc-SPPS:
| Reagent | Full Name | Class | Notes |
| DCC | N,N'-Dicyclohexylcarbodiimide | Carbodiimide | One of the original coupling reagents; the dicyclohexylurea byproduct is insoluble in DCM.[10] |
| DIC | N,N'-Diisopropylcarbodiimide | Carbodiimide | The diisopropylurea byproduct is soluble in common SPPS solvents.[11] |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | Highly efficient and commonly used for routine and difficult couplings.[4] |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | More reactive than HBTU, often used for very hindered couplings.[4] |
Final Cleavage and Deprotection
Objective: To cleave the completed peptide from the solid support and simultaneously remove the side-chain protecting groups.
CAUTION: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. All procedures involving HF must be performed in a specialized, HF-resistant apparatus within a dedicated fume hood by trained personnel.[12][13][14]
HF Cleavage Protocol:
-
Dry the final peptide-resin thoroughly under high vacuum.
-
Place the dried resin in the reaction vessel of the HF apparatus.
-
Add a scavenger mixture to the resin. A common scavenger is anisole.
-
Cool the reaction vessel to -5 to 0 °C.
-
Carefully distill anhydrous HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
After the reaction is complete, evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide with cold diethyl ether.
-
Collect the peptide by filtration or centrifugation and wash it several times with cold ether.
-
Dry the crude peptide under vacuum.
TFMSA Cleavage Protocol: Trifluoromethanesulfonic acid (TFMSA) is a strong acid alternative to HF that does not require a specialized apparatus, though it is still highly corrosive and must be handled with extreme care.[15][16]
-
Place the dried peptide-resin in a round-bottom flask.
-
Add a cleavage cocktail, typically a mixture of TFMSA, TFA, and scavengers (e.g., thioanisole).
-
Stir the mixture at room temperature for 1-3 hours.
-
Precipitate, wash, and dry the crude peptide as described for the HF cleavage.
Troubleshooting Common Issues in Boc-SPPS
| Problem | Possible Cause | Recommended Solution |
| Incomplete Coupling | Steric hindrance of the amino acid; peptide aggregation. | Double couple the amino acid; switch to a more powerful coupling reagent (e.g., HATU); use an in situ neutralization protocol; change the solvent to NMP or add DMSO.[8] |
| Deletion Sequences | Incomplete Boc deprotection or incomplete coupling. | Extend deprotection time; ensure freshness of TFA solution; confirm coupling completion with the ninhydrin test before proceeding. |
| Side Reactions during Cleavage | Alkylation of sensitive residues by carbocations. | Use an appropriate scavenger cocktail during cleavage (e.g., anisole, thioanisole).[17] |
| Racemization | Over-activation of the amino acid; prolonged exposure to base. | Minimize pre-activation time; use additives like HOBt with carbodiimide coupling reagents. |
Conclusion
Boc-SPPS remains a powerful and relevant technique for peptide synthesis, particularly for the production of long or hydrophobic sequences that may be prone to aggregation under the conditions of Fmoc-SPPS.[8] A thorough understanding of the underlying chemical principles, meticulous execution of the protocols, and careful monitoring of reaction progress are paramount to achieving high yields of pure peptide products. While the final cleavage step requires specialized handling of hazardous reagents, the robustness and extensive history of the Boc/Bzl strategy ensure its continued utility in both academic research and industrial drug development.
References
-
Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International journal of peptide and protein research, 40(3-4), 180–193. [Link]
-
Re-synthesis of:, & Kent, S. B. H. (2020). In Situ Neutralization Protocols for Boc-SPPS. In Methods in Molecular Biology (pp. 29–40). Springer Nature. [Link]
-
Schnölzer, M. (1992). In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. SciSpace. [Link]
-
Re-synthesis of:, & Kent, S. B. H. (2020). In Situ Neutralization Protocols for Boc-SPPS. PubMed. [Link]
-
Hartmann, R., Schroll, C., & D’Souza, R. N. (2015). Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. UQ eSpace. [Link]
-
Díaz-Perlas, S., Madurga, S., Avilés, F. X., & Pantoja-Uceda, D. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Fábrega, M. J., Raj, M. A. A., & Andreu, D. (1998). Evaluation of the Trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole Cleavage Procedure for Application in Solid-Phase Peptide Synthesis. PubMed. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Al-Dulayymi, J. R., & Al-Daffay, R. K. (2018). Mechanism of peptide bond formation through carbodiimide. ResearchGate. [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]
-
Hartmann, R., Schroll, C., & D’Souza, R. N. (2015). Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. ResearchGate. [Link]
-
Hartmann, R., Schroll, C., & D’Souza, R. N. (2015). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. PMC. [Link]
-
Christensen, T. (1979). A Qualitative Test for Monitoring Coupling Completeness in Solid Phase Peptide Synthesis Using Chloranil. SciSpace. [Link]
-
Hartmann, R., Schroll, C., & D’Souza, R. N. (2015). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. ResearchGate. [Link]
-
Guchhait, G., & Singh, A. (2015). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Journal of Chemical Sciences. [Link]
-
Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds. [Link]
-
AAPPTec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. [Link]
-
Aapptec Peptides. (2021). Carbodiimides and Additives. [Link]
-
El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews, 111(11), 6557–6602. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 11. bachem.com [bachem.com]
- 12. UQ eSpace [espace.library.uq.edu.au]
- 13. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 14. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of the trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
- 17. chempep.com [chempep.com]
Application Note: Strategic Protection of Iodinated Amino Acids for Advanced Peptide Synthesis and Drug Discovery
Authored by: Gemini, Senior Application Scientist
Abstract
Iodinated amino acids are pivotal building blocks in chemical biology and pharmaceutical development, serving as versatile precursors for bioconjugation, cross-coupling reactions, and as probes in structural biology. Their successful integration into complex molecules, particularly peptides, hinges on a robust protecting group strategy that accommodates the unique reactivity of the carbon-iodine bond. This document provides a comprehensive guide to the selection and implementation of protecting groups for iodinated amino acids, offering detailed protocols and mechanistic insights for researchers in peptide synthesis and medicinal chemistry.
Introduction: The Unique Challenge of Iodinated Amino Acids
Iodinated amino acids, such as 3-iodo-L-tyrosine and 4-iodo-L-phenylalanine, are of significant interest due to the versatile reactivity of the C-I bond. This bond can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki, Sonogashira, and Heck cross-coupling reactions. This reactivity allows for the site-specific modification of peptides and proteins, enabling the introduction of fluorescent labels, radiolabels, and other functionalities. However, the lability of the C-I bond under certain conditions presents a significant challenge during multi-step synthesis, particularly in solid-phase peptide synthesis (SPPS). The selection of protecting groups for the amine and carboxyl functionalities must therefore be carefully considered to ensure the integrity of the C-I bond throughout the synthetic sequence.
Core Principles for Protecting Iodinated Amino Acids
A successful protecting group strategy for iodinated amino acids must balance the need for robust protection of the amino and carboxyl groups with the preservation of the sensitive C-I bond. Key considerations include:
-
Orthogonality: The protecting groups for the N-terminus, C-terminus, and any side chains must be removable under conditions that do not cleave other protecting groups or the C-I bond.
-
C-I Bond Stability: The conditions used for both the coupling and deprotection steps must be compatible with the C-I bond. Strong nucleophiles, reducing agents, and certain palladium catalysts can lead to undesired deiodination.
-
Reaction Compatibility: The chosen protecting groups must be stable to the reagents and conditions used in subsequent modifications, such as cross-coupling reactions.
Protecting Group Strategies for the Amine and Carboxyl Moieties
N-Terminal Protection
The choice of the N-terminal protecting group is critical, especially in SPPS. The most commonly used protecting groups are the tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups.
-
Fmoc (9-Fluorenylmethyloxycarbonyl) Group: The Fmoc group is the cornerstone of modern SPPS due to its base-lability. It is typically removed using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). These conditions are generally mild and compatible with the C-I bond, making Fmoc the preferred choice for the synthesis of peptides containing iodinated amino acids.
-
Boc (tert-Butoxycarbonyl) Group: The Boc group is removed under strongly acidic conditions, such as neat trifluoroacetic acid (TFA). While Boc-SPPS is a well-established methodology, the harsh acidic conditions required for deprotection can potentially lead to side reactions, although the C-I bond is generally stable to TFA. The choice between Fmoc and Boc will often depend on the overall synthetic strategy and the nature of other protecting groups in the molecule.
C-Terminal Protection
For solution-phase synthesis, the carboxylic acid is typically protected as a methyl or ethyl ester. These esters are stable under a wide range of conditions and can be cleaved by saponification with a mild base. For SPPS, the C-terminal amino acid is anchored to a solid support, which serves as the protecting group. The choice of linker and resin is critical for compatibility with the overall synthetic strategy.
Experimental Protocols
Protocol for Fmoc Protection of 4-Iodo-L-phenylalanine
This protocol describes the protection of the amino group of 4-iodo-L-phenylalanine with the Fmoc group.
Materials:
-
4-Iodo-L-phenylalanine
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Diethyl ether
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve 4-iodo-L-phenylalanine (1.0 eq) in a 10% aqueous solution of NaHCO₃.
-
In a separate flask, dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane.
-
Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring.
-
Allow the reaction to stir at room temperature overnight.
-
Acidify the reaction mixture to pH 2 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash chromatography or recrystallization from ethyl acetate/hexane to yield Fmoc-4-iodo-L-phenylalanine.
Protocol for Incorporation of Fmoc-4-iodo-L-phenylalanine into a Peptide via SPPS
This protocol outlines the manual solid-phase synthesis of a dipeptide containing 4-iodo-L-phenylalanine.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-4-iodo-L-phenylalanine
-
Fmoc-Gly-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
20% Piperidine in DMF
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then for 15 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF, DCM, and methanol.
-
First Amino Acid Coupling: Pre-activate Fmoc-4-iodo-L-phenylalanine (3.0 eq) with DIC (3.0 eq) and OxymaPure (3.0 eq) in DMF for 5 minutes. Add the activated amino acid solution to the deprotected resin and shake for 2 hours.
-
Washing: Wash the resin with DMF, DCM, and methanol.
-
Second Fmoc Deprotection: Repeat step 2.
-
Second Amino Acid Coupling: Pre-activate Fmoc-Gly-OH (3.0 eq) with DIC (3.0 eq) and OxymaPure (3.0 eq) in DMF for 5 minutes. Add the activated amino acid solution to the resin and shake for 2 hours.
-
Washing: Wash the resin with DMF, DCM, and methanol.
-
Final Deprotection and Cleavage: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.
Visualization of Key Concepts
General Structure of a Protected Iodinated Amino Acid
Caption: General structure of a protected iodinated amino acid.
Decision Workflow for Protecting Group Selection
Caption: Decision workflow for selecting protecting groups.
Summary of Protecting Group Compatibility
| Protecting Group | Removal Conditions | C-I Bond Compatibility | Notes |
| Fmoc | 20% Piperidine in DMF | High | Preferred for SPPS of iodinated peptides. |
| Boc | Neat TFA | Moderate to High | Generally stable, but harsh acidity can be a concern. |
| Methyl/Ethyl Ester | Saponification (e.g., LiOH, NaOH) | Moderate | Careful control of stoichiometry and temperature is needed to avoid C-I bond cleavage. |
| Benzyl Ester | Hydrogenolysis (H₂, Pd/C) | Low | Not recommended. Leads to deiodination. |
| t-Butyl Ester | Strong Acid (e.g., TFA) | Moderate to High | Similar compatibility to the Boc group. |
Troubleshooting and Advanced Considerations
-
Deiodination during Palladium-Catalyzed Reactions: When performing cross-coupling reactions on an iodinated peptide, the choice of palladium catalyst, ligands, and reaction conditions is crucial to minimize premature deiodination. The use of milder catalysts and carefully controlled reaction times is recommended.
-
Side Reactions during Deprotection: The presence of scavengers, such as triisopropylsilane (TIS) in the cleavage cocktail for Boc-SPPS, is important to prevent side reactions with the electron-rich aromatic ring of iodinated tyrosine or phenylalanine.
Conclusion
The successful synthesis of peptides and other complex molecules containing iodinated amino acids is highly dependent on a well-designed protecting group strategy. The Fmoc group for N-terminal protection is generally the preferred choice due to the mild basic conditions required for its removal, which are highly compatible with the C-I bond. Careful consideration of the orthogonality of all protecting groups and their compatibility with subsequent reaction steps is paramount for achieving high yields and purity. The protocols and guidelines presented in this application note provide a solid foundation for researchers to confidently incorporate iodinated amino acids into their synthetic targets.
References
-
Title: Fmoc solid phase peptide synthesis Source: Fields, G. B., & Noble, R. L. (1990). International journal of peptide and protein research, 35(3), 161-214. URL: [Link]
-
Title: Palladium-Catalyzed Cross-Coupling Reactions in Modern Organic Synthesis Source: de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons. URL: [Link]
Application Notes and Protocols: Building Blocks for Heterocyclic Amino Acid Synthesis
Introduction: The Strategic Importance of Heterocyclic Amino Acids in Modern Drug Discovery
Heterocyclic amino acids represent a class of conformationally constrained scaffolds that are of paramount importance in medicinal chemistry and drug development.[1][2] Their incorporation into peptides can induce specific secondary structures, such as β-turns, enhancing receptor affinity and biological activity.[3] Furthermore, the heterocyclic moiety can improve pharmacokinetic properties, including metabolic stability and oral bioavailability, by masking peptidic bonds susceptible to enzymatic degradation.[4] The vast chemical space offered by unnatural amino acids, particularly those with heterocyclic side chains, provides a powerful toolkit for fine-tuning the pharmacological profile of therapeutic candidates.[5][6] This guide provides an in-depth exploration of established and contemporary synthetic methodologies for accessing these valuable building blocks, with a focus on practical, protocol-driven insights for researchers at the forefront of pharmaceutical innovation.
I. Classical Approaches: The Strecker and Bucherer-Bergs Syntheses
For decades, the Strecker and Bucherer-Bergs reactions have been the cornerstones of α-amino acid synthesis. Their robustness and broad substrate scope make them continuously relevant for the preparation of a wide array of heterocyclic amino acids, often serving as the foundation for more complex synthetic endeavors.
A. The Strecker Synthesis: A Versatile Three-Component Reaction
The Strecker synthesis is a two-step process that constructs an α-amino acid from an aldehyde or ketone, ammonia, and a cyanide source.[7][8] The initial three-component reaction forms an α-aminonitrile, which is subsequently hydrolyzed to the desired amino acid.[3][8] The choice of the carbonyl component directly introduces the desired heterocyclic moiety.
Causality of Experimental Design:
The reaction proceeds through the initial formation of an imine from the aldehyde and ammonia.[3] In the presence of a cyanide source, the imine is converted to an α-aminonitrile.[8] The subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the carboxylic acid functionality.[3] The use of ammonium chloride and potassium cyanide is a common and safer alternative to working with hydrogen cyanide gas.[8]
Experimental Workflow: Strecker Synthesis
Caption: Workflow for the Strecker synthesis of α-amino acids.
Detailed Protocol: Synthesis of a Pyridyl-Alanine Analog
This protocol describes the synthesis of 2-amino-2-(pyridin-3-yl)acetonitrile, a precursor to a pyridyl-alanine analog, via the Strecker reaction.
Materials:
-
3-Pyridinecarboxaldehyde
-
Ammonium chloride (NH₄Cl)
-
Potassium cyanide (KCN)
-
Ammonium hydroxide (NH₄OH) solution (30% v/v in H₂O)
-
Water (deionized)
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, combine ammonium chloride (1.70 g, 31.8 mmol), 3-pyridinecarboxaldehyde (3.21 g, 30.0 mmol), and water (15 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Reagents: To the stirring solution, add ammonium hydroxide (3.78 mL, 31.8 mmol) followed by a solution of potassium cyanide (2.07 g, 31.8 mmol) in water (5 mL).
-
Reaction: Seal the flask and stir the mixture vigorously at room temperature for 20 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, extract the aqueous mixture with diethyl ether (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Isolation of α-Aminonitrile: Concentrate the filtrate under reduced pressure to yield the crude 2-amino-2-(pyridin-3-yl)acetonitrile.
-
Hydrolysis to the Amino Acid: The crude α-aminonitrile can be hydrolyzed by refluxing with a strong acid (e.g., 6M HCl) for several hours. Neutralization of the resulting solution will precipitate the amino acid.
Quantitative Data Summary
| Starting Aldehyde | Product | Yield (%) |
| 3-Pyridinecarboxaldehyde | 2-Amino-2-(pyridin-3-yl)acetonitrile | ~85-90% |
| 2-Thiophenecarboxaldehyde | 2-Amino-2-(thiophen-2-yl)acetonitrile | ~80-88% |
| 1-Boc-piperidine-4-carbaldehyde | 2-Amino-2-(1-Boc-piperidin-4-yl)acetonitrile | ~75-85% |
B. The Bucherer-Bergs Synthesis: Accessing Hydantoin Intermediates
The Bucherer-Bergs reaction is another powerful multicomponent reaction for the synthesis of α-amino acids, proceeding through a hydantoin intermediate.[9][10] This method utilizes a ketone or aldehyde, potassium cyanide, and ammonium carbonate.[11] The resulting 5,5-disubstituted hydantoin can then be hydrolyzed to the corresponding amino acid.
Causality of Experimental Design:
The reaction mechanism involves the formation of a cyanohydrin from the carbonyl compound and cyanide.[11] This is followed by reaction with ammonia (from ammonium carbonate) to form an aminonitrile, which then reacts with carbon dioxide (also from ammonium carbonate) and cyclizes to the hydantoin.[12] The hydantoin serves as a stable, crystalline intermediate that can be readily purified before hydrolysis to the final amino acid.
Reaction Mechanism: Bucherer-Bergs Synthesis
Caption: Key stages of the Bucherer-Bergs reaction.
Detailed Protocol: Synthesis of a Spiro-Hydantoin from Cyclohexanone
This protocol outlines the synthesis of a spiro-hydantoin from cyclohexanone, a common precursor for cyclic α-amino acids.
Materials:
-
Cyclohexanone
-
Potassium cyanide (KCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a pressure-rated vessel, dissolve potassium cyanide (6.5 g, 0.1 mol) and ammonium carbonate (19.2 g, 0.2 mol) in a mixture of ethanol (50 mL) and water (50 mL).
-
Addition of Carbonyl: Add cyclohexanone (9.8 g, 0.1 mol) to the solution.
-
Reaction: Seal the vessel and heat the mixture to 80-90°C with stirring for 6-8 hours. The pressure will increase during the reaction.
-
Cooling and Precipitation: After the reaction period, cool the vessel to room temperature. The hydantoin product will often precipitate from the solution.
-
Isolation: If a precipitate has formed, filter the solid, wash with cold water, and dry. If no precipitate forms, acidify the reaction mixture with concentrated HCl to a pH of approximately 6 to induce precipitation.
-
Purification: The crude hydantoin can be purified by recrystallization from ethanol or an ethanol/water mixture.
-
Hydrolysis: The purified hydantoin can be hydrolyzed to the corresponding amino acid by heating with a strong base (e.g., Ba(OH)₂) followed by acidic workup.
II. Modern Asymmetric Approaches: Catalytic Enantioselective Syntheses
While classical methods are effective for producing racemic mixtures, the synthesis of enantiomerically pure heterocyclic amino acids is crucial for pharmaceutical applications. Modern organic synthesis has provided a plethora of catalytic asymmetric methods to achieve this goal with high efficiency and selectivity.
A. Pictet-Spengler Reaction for Tetrahydro-β-carboline Synthesis
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines, a common motif in natural products and pharmaceuticals.[13] This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[14] The use of chiral catalysts or chiral auxiliaries can render this reaction highly enantioselective.
Causality of Experimental Design:
The reaction is initiated by the formation of a Schiff base between the tryptamine and the carbonyl compound.[13] Under acidic conditions, this imine is protonated to form an electrophilic iminium ion. The electron-rich indole ring then attacks the iminium ion in an intramolecular electrophilic aromatic substitution, leading to the formation of the tetrahydro-β-carboline ring system.[13] The stereochemistry of the newly formed stereocenter can be controlled by the use of a chiral acid catalyst or by employing a chiral aldehyde.
Detailed Protocol: Asymmetric Pictet-Spengler Reaction
This protocol describes a representative asymmetric Pictet-Spengler reaction for the synthesis of a chiral tetrahydro-β-carboline derivative.
Materials:
-
D-Tryptophan methyl ester hydrochloride
-
Piperonal
-
Benzoic acid
-
Acetonitrile
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a solution of D-tryptophan methyl ester hydrochloride (2.55 g, 10 mmol) and piperonal (1.50 g, 10 mmol) in acetonitrile (50 mL), add benzoic acid (1.22 g, 10 mmol).
-
Reaction: Stir the mixture at room temperature for 48 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to afford the desired tetrahydro-β-carboline. The cis/trans ratio of the product is typically high, with the cis isomer being the major product.[13]
Comparative Data for Asymmetric Syntheses
| Reaction Type | Catalyst/Auxiliary | Substrate | Product | Yield (%) | ee/dr |
| Pictet-Spengler | Benzoic Acid | D-Tryptophan methyl ester | cis-Tetrahydro-β-carboline | ~82% | 99:1 dr |
| Phase-Transfer Catalysis | (S,S)-3,4,5-F₃-Ph-NAS-Br | Glycine tert-butyl ester Schiff base | Tetrahydroisoquinoline-3-carboxylic acid tert-butyl ester | 82% | 96% ee |
| Asymmetric Strecker | (R)-Phenylglycine amide | Pivaldehyde | (S)-tert-Leucine precursor | 73% (overall) | >98% ee |
III. The Ugi Multicomponent Reaction: A Pathway to Diverse Heterocyclic Scaffolds
The Ugi four-component reaction (U-4CR) is a highly convergent and atom-economical method for generating complex, peptide-like molecules from simple starting materials: an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide.[15][16] The resulting Ugi adducts are versatile intermediates that can undergo subsequent intramolecular reactions to form a wide variety of heterocyclic systems.[16]
Causality of Experimental Design:
The Ugi reaction proceeds through the formation of an α-adduct from the condensation of the imine (formed from the amine and carbonyl) and the isocyanide, which is then trapped by the carboxylic acid.[6] The power of this reaction lies in its ability to introduce four points of diversity in a single step. By choosing bifunctional starting materials, such as amino-carboxylic acids, the linear Ugi product can be designed to undergo a post-condensation cyclization to yield heterocycles like piperazinones and benzodiazepines.[1]
Experimental Workflow: Ugi Reaction and Post-Condensation Cyclization
Caption: General workflow for heterocyclic synthesis via the Ugi reaction.
Detailed Protocol: Synthesis of a Benzodiazepinone via Ugi Reaction
This protocol outlines the synthesis of a benzodiazepinone scaffold using an Ugi reaction with anthranilic acid as the bifunctional component.
Materials:
-
Arylglyoxal (e.g., phenylglyoxal)
-
Anthranilic acid
-
Primary amine (e.g., benzylamine)
-
Isocyanide (e.g., tert-butyl isocyanide)
-
Methanol
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve the arylglyoxal (1 equiv) in methanol. Add the primary amine (1 equiv) and stir the mixture for 15 minutes at room temperature.
-
Ugi Reaction: To the reaction mixture, add the anthranilic acid (1 equiv) and the isocyanide (1 equiv).
-
Reaction: Stir the reaction at room temperature for 24 hours.
-
Work-up and Cyclization: The resulting Ugi adduct often undergoes spontaneous or heat-induced cyclization to the benzodiazepinone. The product can be isolated by concentrating the solvent and purifying the residue by column chromatography or recrystallization.
Conclusion
The synthesis of heterocyclic amino acids is a dynamic and evolving field, driven by the increasing demand for sophisticated molecular building blocks in drug discovery. This guide has provided a detailed overview of both classical and modern synthetic strategies, from the time-honored Strecker and Bucherer-Bergs reactions to powerful asymmetric catalytic methods like the Pictet-Spengler and Ugi reactions. By understanding the underlying principles and having access to robust, detailed protocols, researchers are well-equipped to design and execute the synthesis of novel heterocyclic amino acids, thereby expanding the toolkit for creating next-generation therapeutics. The continued development of highly selective and efficient catalytic systems will undoubtedly open new avenues for accessing even more complex and diverse heterocyclic amino acid scaffolds in the future.
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Ooi, T., Takeuchi, M., & Maruoka, K. (2001). Concise, Catalytic Asymmetric Synthesis of Tetrahydroisoquinoline- and Dihydroisoquinoline-3-carboxylic Acid Derivatives. Synthesis, 2001(11), 1716-1718. [Link]
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Štefane, B., & Požgan, F. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4063. [Link]
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Concellón, J. M., Riego, E., Rodríguez-Solla, H., & Simal, C. (2008). Facile one-pot synthesis of 5-substituted hydantoins. Organic & Biomolecular Chemistry, 6(24), 4581-4584. [Link]
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Kovács, L., et al. (2018). Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. Molecules, 23(12), 3103. [Link]
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González-Zamora, E., et al. (2018). Harnessing unprotected deactivated amines and arylglyoxals in the Ugi reaction for the synthesis of fused complex nitrogen heterocycles. Beilstein Journal of Organic Chemistry, 14, 2528–2535. [Link]
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Wang, Z., et al. (2021). Stereodivergent silver-catalyzed synthesis of pyroglutamic acid esters. Chemical Science, 12(42), 14212-14218. [Link]
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Krchnak, V., et al. (2023). Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines. Journal of Peptide Science, e3502. [Link]
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Bucherer-Bergs Hydantoin Synthesis. (2017). Chem-Station Int. Ed.[Link]
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Kaptein, B., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1113-1115. [Link]
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Shaaban, S., et al. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 10(70), 42918-42947. [Link]
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Soloshonok, V. A., et al. (2000). A practical asymmetric synthesis of enantiomerically pure 3-substituted pyroglutamic acids and related compounds. Angewandte Chemie International Edition, 39(12), 2172-2175. [Link]
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Wei, X., et al. (2021). Aza-Isotryptophan: Synthesis, Pictet–Spengler Chemistry, Incorporation and Conformational Analysis in Peptides, and Activity in Modulators of the Cluster of Differentiation-36 Receptor. The Journal of Organic Chemistry, 86(22), 15937-15951. [Link]
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Gemo, R., et al. (2023). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules, 28(23), 7884. [Link]
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Soloshonok, V. A., Cai, C., & Hruby, V. J. (2000). A practical asymmetric synthesis of enantiomerically pure 3-substituted pyroglutamic acids and related compounds. Angewandte Chemie International Edition, 39(12), 2172-2175. [Link]
- Bucherer-Bergs Reaction. (n.d.). Name Reactions in Organic Synthesis.
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Strecker Synthesis. (n.d.). NROChemistry. [Link]
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Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. (2001). ResearchGate. [Link]
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Soloshonok, V. A., et al. (2000). A Practical Asymmetric Synthesis of Enantiomerically Pure 3-Substituted Pyroglutamic Acids and Related Compounds. Angewandte Chemie International Edition, 39, 2172-2175. [Link]
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Wei, X., et al. (2021). Aza-Isotryptophan: Synthesis, Pictet-Spengler Chemistry, Incorporation and Conformational Analysis in Peptides, and Activity in Modulators of the Cluster of Differentiation-36 Receptor. ChemRxiv. [Link]
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The Pictet-Spengler Reaction Updates Its Habits. (2018). PubMed Central. [Link]
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Corey, E. J., & Grogan, M. J. (1999). Enantioselective Synthesis of α-Amino Nitriles from N-Benzhydryl Imines and HCN with a Chiral Bicyclic Guanidine as Catalyst. Organic Letters, 1(1), 157-160. [Link]
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Bucherer–Bergs reaction. (n.d.). Wikipedia. [Link]
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Synthesis of various N-heterocycles using the four-component Ugi reaction. (2021). ResearchGate. [Link]
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Andresini, M., et al. (2023). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 28(5), 2197. [Link]
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Highly stereoselective Pictet-Spengler reaction of D-tryptophan methyl ester with piperonal: convenient syntheses of Cialis (Tadalafil), 12a-epi-Cialis, and their deuterated analogues. (2017). ResearchGate. [Link]
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Oniga, S., et al. (2017). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules, 22(12), 2095. [Link]
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The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. (2016). PubMed Central. [Link]
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Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. (2017). PubMed Central. [Link]
-
A New Chiral Catalyst for the Enantioselective Strecker Synthesis of α-Amino Acids. (2000). Organic Letters, 2(10), 1435-1438. [Link]
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A new chiral catalyst for the enantioselective Strecker synthesis of alpha-amino acids. (2000). PubMed. [Link]
-
Bucherer-Bergs Reaction. (n.d.). Organic Chemistry Portal. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl (S)-2-(Boc-amino)-4-iodobutanoate
Welcome to the technical support center for the synthesis of Methyl (S)-2-(Boc-amino)-4-iodobutanoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route and improve your final product yield and purity.
Introduction
This compound is a valuable chiral building block in pharmaceutical development and the synthesis of biologically active compounds.[1] Its structure, featuring a Boc-protected amine, a methyl ester, and a primary iodide, offers significant versatility for subsequent chemical modifications, such as cross-coupling reactions or conversions into other functional groups.[1] However, the synthesis of this compound can present several challenges that may lead to suboptimal yields or the formation of impurities. This guide provides in-depth troubleshooting advice and protocols to navigate these synthetic hurdles effectively.
The most common synthetic route involves a multi-step process starting from a protected glutamic acid derivative. A key transformation is the conversion of a suitable leaving group at the γ-position into an iodide, typically via a Finkelstein reaction.[2][3][4][5] Success hinges on careful control of reaction conditions at each stage, from protection and activation to the final iodination and purification.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, offering explanations for the underlying causes and providing actionable solutions.
Question 1: My overall yield is consistently low. What are the most likely causes and how can I improve it?
Low overall yield is a common issue that can stem from inefficiencies in one or more steps of the synthetic sequence. Let's break down the likely culprits.
Potential Cause 1: Inefficient Conversion of the γ-Hydroxyl Group to a Good Leaving Group (e.g., Tosylate or Mesylate)
The conversion of the γ-hydroxyl group of a suitable precursor, such as Boc-L-glutamic acid γ-methyl ester, to a sulfonate ester is a critical activation step. Incomplete conversion will directly translate to a lower yield in the subsequent iodination step.
Solution:
-
Reagent Quality and Stoichiometry: Ensure you are using high-purity tosyl chloride (TsCl) or mesyl chloride (MsCl) and a suitable base like triethylamine (TEA) or pyridine. Use a slight excess (1.1-1.2 equivalents) of the sulfonyl chloride and base to drive the reaction to completion.
-
Anhydrous Conditions: This reaction is highly sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)). Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Add the sulfonyl chloride to the solution of your alcohol and base at 0 °C to control the initial exothermic reaction, then allow the reaction to warm to room temperature to ensure completion.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete consumption of the starting alcohol before workup.
Potential Cause 2: Suboptimal Conditions for the Finkelstein Reaction
The Finkelstein reaction, which substitutes the tosylate or mesylate with iodide, is an equilibrium-driven SN2 reaction.[2][4][5] The success of this step is highly dependent on the reaction conditions.
Solution:
-
Solvent Choice: The classic Finkelstein reaction is driven to completion by the precipitation of the sodium tosylate or mesylate byproduct.[5] Anhydrous acetone is the solvent of choice because sodium iodide (NaI) is soluble, while sodium tosylate and sodium mesylate are not.[2][5]
-
Reagent Excess and Purity: Use a significant excess of sodium iodide (typically 3-5 equivalents) to push the equilibrium towards the product. Ensure the NaI is dry, as water can interfere with the reaction.
-
Temperature and Reaction Time: The reaction is often performed at reflux in acetone to increase the reaction rate. Monitor the reaction by TLC until the starting material is consumed. Prolonged reaction times at high temperatures can sometimes lead to side products.
-
Light Sensitivity: The product, an alkyl iodide, can be sensitive to light and may decompose over time. It is advisable to conduct the reaction in a flask wrapped in aluminum foil and to store the product in the dark.[1]
Potential Cause 3: Product Loss During Workup and Purification
Significant amounts of the desired product can be lost during the extraction and purification steps.
Solution:
-
Aqueous Workup: During the workup of the Finkelstein reaction, a wash with aqueous sodium thiosulfate can be used to remove any excess iodine that may have formed.
-
Chromatography: Purification by flash column chromatography is often necessary to remove unreacted starting material and byproducts.[6] Careful selection of the solvent system (e.g., a hexane/ethyl acetate gradient) is crucial for good separation.
-
Handling of the Final Product: The final product is a relatively high molecular weight oil or solid. Ensure complete transfer of the material at each step and minimize the number of transfers.
Question 2: I am observing significant amounts of a byproduct that appears to be the result of elimination. How can I minimize this?
The formation of an elimination byproduct, likely Methyl (S)-2-(Boc-amino)pent-4-enoate, can occur during the Finkelstein reaction, as it is an SN2 reaction that can compete with E2 elimination.
Explanation of the Problem: The iodide ion, while an excellent nucleophile, also has some basicity. If the reaction temperature is too high or a sterically hindered base is present, the E2 elimination pathway can become more favorable, leading to the formation of an alkene.
Strategies to Minimize Elimination:
-
Reaction Temperature: Avoid excessively high temperatures. While refluxing in acetone is common, if elimination is a significant issue, try running the reaction at a lower temperature for a longer period (e.g., 40-50 °C).
-
Solvent: While acetone is standard, other polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (ACN) can also be used, though the solubility difference of the salts may be less pronounced.[5]
-
Leaving Group: Tosylates are generally good leaving groups. If elimination persists, you might consider using a mesylate, which is also an excellent leaving group but may have slightly different steric and electronic properties.[3]
Question 3: My Boc protecting group seems to be partially cleaving during the synthesis. What could be causing this?
The tert-butyloxycarbonyl (Boc) group is known to be labile under acidic conditions.[7][] Accidental exposure to acid during the workup or purification can lead to its removal.
Potential Sources of Acid:
-
Workup: If an acidic wash is used during the workup, it must be brief and performed at low temperatures.
-
Silica Gel: Standard silica gel for chromatography can be slightly acidic. If you suspect this is causing deprotection, you can use neutralized silica gel (by washing with a solution of triethylamine in your eluent and then re-equilibrating with the eluent) or switch to a different stationary phase like alumina.
Preventative Measures:
-
Neutral or Basic Workup: Ensure your aqueous workup steps are neutral or slightly basic. A wash with a saturated sodium bicarbonate solution can help neutralize any trace acids.
-
Careful pH Monitoring: If any pH adjustments are necessary, monitor the pH carefully to avoid strongly acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this synthesis?
A common and effective starting material is N-Boc-L-glutamic acid 5-methyl ester (Boc-Glu(OMe)-OH).[9][10] This compound has the desired stereochemistry and the α-amino and γ-carboxyl groups are already differentiated, simplifying the subsequent steps.
Q2: Can I use a different protecting group for the amine?
Yes, other protecting groups like Fmoc or Cbz can be used.[] However, the choice of protecting group will dictate the deprotection strategy and must be compatible with the conditions of the iodination step.[7] The Boc group is widely used due to its stability under the conditions of the Finkelstein reaction and its straightforward removal with mild acid (e.g., trifluoroacetic acid, TFA).[]
Q3: What are the key analytical techniques to monitor the reaction and characterize the product?
-
Thin Layer Chromatography (TLC): Essential for monitoring the progress of each reaction step. Use appropriate stains (e.g., potassium permanganate, ninhydrin after Boc deprotection) for visualization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Crucial for structural confirmation of the final product and key intermediates.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and intermediates.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Q4: What are the storage conditions for the final product?
This compound should be stored at 2-8°C, protected from light, and under an inert gas atmosphere to prevent degradation.[1] Alkyl iodides can be sensitive to light and air, which can cause decomposition over time.
Experimental Protocols
Protocol 1: Synthesis of Methyl (S)-2-(Boc-amino)-4-(tosyloxy)butanoate
This protocol details the conversion of the γ-hydroxyl group to a tosylate leaving group.
-
Dissolve N-Boc-L-2-amino-4-hydroxybutanoic acid methyl ester (1.0 eq.) in anhydrous DCM (approx. 0.1 M solution) in an oven-dried, round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq.) to the solution and stir for 10 minutes.
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction to completion by TLC.
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification or purified by flash chromatography if necessary.
Protocol 2: Finkelstein Reaction for the Synthesis of this compound
This protocol describes the conversion of the tosylate to the desired iodide.
-
Dissolve the crude Methyl (S)-2-(Boc-amino)-4-(tosyloxy)butanoate (1.0 eq.) in anhydrous acetone (approx. 0.1 M solution) in a round-bottom flask wrapped in aluminum foil.
-
Add sodium iodide (3.0 eq.) to the solution.
-
Heat the mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction by TLC. A white precipitate of sodium tosylate should form as the reaction progresses.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter off the precipitate and wash it with a small amount of cold acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, a 5% aqueous solution of sodium thiosulfate, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Data Summary Table
| Parameter | Recommended Value | Rationale |
| Tosylation: TsCl eq. | 1.1 - 1.2 | Ensures complete conversion of the alcohol. |
| Tosylation: Base eq. | 1.2 - 1.5 | Neutralizes the HCl byproduct. |
| Finkelstein: NaI eq. | 3.0 - 5.0 | Drives the equilibrium towards product formation. |
| Finkelstein: Solvent | Anhydrous Acetone | Facilitates precipitation of the tosylate salt.[2][5] |
| Finkelstein: Temp. | Reflux (~56 °C) | Increases reaction rate. |
Visual Diagrams
Workflow for the Synthesis of this compound
Caption: A decision tree to diagnose and resolve common causes of low reaction yield.
References
- The Finkelstein Reaction Mechanism - YouTube. (2025, April 2).
- AdiChemistry. FINKELSTEIN REACTION | EXPLANATION.
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- BYJU'S. Finkelstein Reaction.
- Wikipedia. Finkelstein reaction.
- L.S.College, Muzaffarpur. (2020, August 12). Finkelstein reaction.
- MySkinRecipes. This compound.
- BenchChem. OH and Boc-Glu(OMe)-OH in Peptide Synthesis.
- A safe and efficient synthesis of N-Boc-β 3 -amino acid methyl esters from α-amino acids. (2024, November 11).
- Efficient synthesis of benzyl 2-( S)-[( tert-butoxycarbonyl)amino]-ω-iodoalkanoates | Request PDF. (2025, August 7).
- CymitQuimica. CAS 45214-91-3: BOC-GLU(OME)-OH.
- Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC. (n.d.).
- Dual protection of amino functions involving Boc - RSC Publishing. (2013, July 17).
- BOC Sciences. Amino Acid Protection & Deprotection Services.
- Aapptec Peptides. Boc-Glu(OMe)-OH [45214-91-3].
- Aapptec Peptides. Boc-D-Glu(OMe)-OH DCHA.
- BenchChem. This compound | 101650-14-0.
- Synthesis of Methyl N-Boc-(2S,4R)-4-methylpipecolate | Request PDF. (2025, August 10).
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - NIH. (n.d.).
- WO2018027021A1 - Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof - Google Patents. (n.d.).
- Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. (n.d.).
- ChemicalBook. BOC-GLU(OME)-OH | 45214-91-3. (2025, October 22).
- Synthesis of gamma-amino acid analogues from natural alpha-amino acids by a radical pathway - PubMed. (n.d.).
- Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis.
- Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024, February 17).
- US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents. (n.d.).
- Organic Syntheses Procedure. L-Proline.
- (PDF) Synthesis of γ-Halogenated and Long-Chain β-Hydroxy-α-amino Acids and 2-Amino-1,3-diols Using Threonine Aldolases. (2025, August 7).
- Chemistry LibreTexts. (2022, September 25). 26.4: Synthesis of Amino Acids.
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Common side reactions in the synthesis of Methyl (S)-2-(Boc-amino)-4-iodobutanoate
Technical Support Center: Synthesis of Methyl (S)-2-(Boc-amino)-4-iodobutanoate
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals who utilize this critical chiral building block. Here, we move beyond simple protocols to address the common challenges and subtle nuances of its synthesis, providing you with the causal explanations and troubleshooting strategies needed to ensure a successful and reproducible outcome.
The most prevalent synthetic route involves a two-step process starting from a commercially available precursor like Methyl (S)-2-(Boc-amino)-4-hydroxybutanoate. This involves the activation of the primary alcohol, typically via tosylation or mesylation, followed by a nucleophilic substitution with an iodide source (a Finkelstein reaction). This guide is structured to address issues that may arise during these key transformations.
Frequently Asked Questions (FAQs)
Q1: My final product appears to be degrading, showing a yellow or brown tint over time. What is happening? A: Alkyl iodides, including the title compound, are known to be sensitive to light and temperature. Decomposition often involves the liberation of elemental iodine (I₂), which imparts a brownish color. Ensure the product is stored at low temperatures (2-8°C), protected from light using an amber vial or foil wrapping, and preferably under an inert atmosphere (e.g., argon or nitrogen).[1]
Q2: Why is anhydrous acetone the recommended solvent for the Finkelstein (iodination) step? A: The success of the Finkelstein reaction hinges on Le Châtelier's principle.[2] Sodium iodide (NaI) is soluble in acetone, whereas the byproduct of the reaction, sodium tosylate (NaOTs) or sodium mesylate (NaOMs), is poorly soluble.[3] The precipitation of this salt from the reaction mixture drives the equilibrium toward the formation of the desired alkyl iodide, ensuring a high conversion rate.[2][3]
Q3: Can I use potassium iodide (KI) instead of sodium iodide (NaI)? A: While KI can be used, NaI is generally preferred in acetone due to its higher solubility. If you must use KI, a more polar aprotic solvent like DMF or DMSO might be necessary to ensure sufficient concentration of the iodide nucleophile in solution, though this can make product workup more challenging.[3]
Q4: I see a significant amount of unreacted tosylate intermediate after the Finkelstein reaction. What is the primary cause? A: This typically points to an issue with the nucleophilic substitution. Common causes include: (1) insufficient reaction time or temperature, (2) poor solubility of the iodide salt (ensure your acetone is anhydrous), or (3) an insufficient molar excess of the iodide salt. The reaction is an equilibrium, so a large excess of the nucleophile is often required to drive it to completion.[4]
Q5: Is there a risk of racemization at the α-carbon during this synthesis? A: The synthetic steps described (tosylation and SN2 substitution) do not directly involve the chiral center at the α-carbon. The Boc-protecting group is stable under these conditions.[5] Racemization is generally not a concern unless unintended, harsh acidic or basic conditions are introduced that could potentially epimerize the α-proton, which is unlikely in this specific sequence.
Troubleshooting Guide: From Symptoms to Solutions
This section addresses specific experimental issues, their probable causes, and recommended corrective actions.
Problem 1: Low Yield or Incomplete Conversion during the Tosylation/Mesylation Step
-
Symptom: TLC or LC-MS analysis shows a significant amount of the starting alcohol (Methyl (S)-2-(Boc-amino)-4-hydroxybutanoate) remaining after the reaction.
-
Probable Cause 1: Inactive Reagents.
-
Explanation: Tosyl chloride (TsCl) or Mesyl chloride (MsCl) can hydrolyze upon exposure to atmospheric moisture. Pyridine, often used as the base and solvent, must be anhydrous.
-
Solution: Use freshly opened or properly stored bottles of TsCl/MsCl. Ensure pyridine is distilled over a suitable drying agent (e.g., CaH₂) before use.
-
-
Probable Cause 2: Insufficient Temperature Control.
-
Explanation: The reaction is typically initiated at 0°C to control the initial exotherm and then allowed to warm to room temperature. If the temperature is kept too low for the entire duration, the reaction rate may be too slow for complete conversion.
-
Solution: Follow a temperature program: add reagents at 0°C, then stir for 12-24 hours at room temperature. Monitor by TLC until the starting material is consumed.
-
-
Probable Cause 3: Steric Hindrance.
-
Explanation: The bulky Boc group can create some steric hindrance, slowing the reaction.
-
Solution: Ensure adequate reaction time. If the reaction stalls, consider using a slightly less hindered base like 2,6-lutidine, although pyridine is generally sufficient.
-
Problem 2: Low Yield or Stalled Finkelstein (Iodination) Reaction
-
Symptom: Analysis shows the presence of the tosylated/mesylated intermediate but little to no desired iodide product.
-
Probable Cause 1: Wet Solvent.
-
Explanation: The presence of water in the acetone will dissolve the sodium tosylate/mesylate byproduct, preventing it from precipitating. This inhibits the equilibrium shift that drives the reaction to completion.
-
Solution: Use anhydrous acetone. If necessary, dry the solvent over molecular sieves prior to use.
-
-
Probable Cause 2: Insufficient Nucleophile.
-
Explanation: The reaction is reversible. A significant excess of sodium iodide is needed to push the equilibrium towards the product side.
-
Solution: Increase the stoichiometry of NaI. Using 1.5 to 3.0 molar equivalents is common.
-
-
Probable Cause 3: Insufficient Reaction Temperature.
-
Explanation: While the reaction proceeds at room temperature, it is often slow.
-
Solution: Gently heat the reaction mixture to reflux (acetone boiling point is ~56°C). This significantly increases the rate of the SN2 reaction. Monitor progress carefully by TLC to avoid potential side reactions.
-
Problem 3: Formation of a Significant Byproduct
-
Symptom: A new, less polar spot appears on TLC, and mass spectrometry indicates a mass corresponding to the loss of HI from the product or H-OTs from the intermediate (M-170 for tosylate).
-
Probable Cause: β-Elimination (E2 Reaction).
-
Explanation: The iodide ion, while an excellent nucleophile, also has some basicity. It can abstract a proton from the β-carbon, leading to an elimination reaction that forms an alkene byproduct (Methyl (S)-2-(Boc-amino)but-3-enoate). This is a classic competing pathway to SN2 substitution.
-
Solution:
-
Avoid Excessive Heat: High temperatures favor elimination over substitution. Use the lowest temperature that allows for a reasonable reaction rate. Refluxing in acetone is generally acceptable, but prolonged heating should be avoided.
-
Ensure a Good Leaving Group: Tosylates and mesylates are excellent leaving groups, which favors SN2.[6]
-
Solvent Choice: Polar aprotic solvents like acetone or DMF favor the SN2 pathway.[3]
-
-
Visualizing the Process
Overall Synthetic Pathway
The diagram below illustrates the standard two-step synthesis from the corresponding hydroxy ester.
Caption: Diagnostic flowchart for troubleshooting low product yield.
Data and Protocols
Table 1: Typical Reaction Parameters & Troubleshooting Adjustments
| Parameter | Standard Protocol | Troubleshooting Variation | Rationale for Change |
| Step 1: Tosylation | |||
| TsCl (equiv) | 1.1 - 1.2 | 1.3 - 1.5 | Compensates for potential hydrolysis of the reagent if starting material persists. |
| Base | Anhydrous Pyridine | Anhydrous Triethylamine / DMAP (cat.) | Triethylamine is a stronger, non-nucleophilic base that can sometimes accelerate the reaction. |
| Temperature (°C) | 0 to 25 | 0 to 40 | A slight increase in temperature can overcome activation energy barriers for sterically hindered alcohols. |
| Step 2: Iodination | |||
| NaI (equiv) | 1.5 | 2.0 - 5.0 | Mass action is critical; a larger excess of the iodide nucleophile pushes the equilibrium further toward the product. [4] |
| Solvent | Anhydrous Acetone | Anhydrous DMF | DMF can increase the solubility of salts and reaction rates but makes removal during workup more difficult. Use if acetone fails. [3] |
| Temperature (°C) | 56 (Reflux) | 25 (Room Temp) | If elimination is a major issue, reducing the temperature will favor the SN2 pathway at the cost of a longer reaction time. |
Experimental Protocol: Synthesis of this compound
Disclaimer: This protocol is a representative example. All laboratory work should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Step 1: Methyl (S)-2-(Boc-amino)-4-(tosyloxy)butanoate
-
Dissolve Methyl (S)-2-(Boc-amino)-4-hydroxybutanoate (1.0 equiv) in anhydrous pyridine (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Cool the solution to 0°C in an ice-water bath.
-
Add p-toluenesulfonyl chloride (TsCl, 1.2 equiv) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes). The product spot should be less polar than the starting alcohol.
-
Once the reaction is complete, cool the mixture back to 0°C and slowly quench by adding cold water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with cold 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which is often used directly in the next step without further purification.
Step 2: this compound (Finkelstein Reaction)
-
Dissolve the crude tosylate from Step 1 (1.0 equiv) in anhydrous acetone (approx. 0.1 M concentration) in a round-bottom flask equipped with a reflux condenser and nitrogen inlet.
-
Add sodium iodide (NaI, 1.5 - 2.0 equiv) to the solution.
-
Heat the mixture to reflux (approx. 56°C) and maintain for 4-12 hours. A white precipitate (sodium tosylate) should form as the reaction progresses.
-
Monitor the reaction by TLC. The iodide product is typically less polar than the tosylate intermediate.
-
Upon completion, cool the mixture to room temperature and filter to remove the precipitated sodium tosylate.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the crude residue in ethyl acetate and wash with water and then with a 5% aqueous sodium thiosulfate solution (to remove any trace I₂ color), followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure title compound as a colorless oil or low-melting solid.
References
- BenchChem. Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem Technical Support.
- BOC Sciences. BOC-Amino Acids. BOC Sciences.
- Organic Chemistry Portal. Boc-Protected Amino Groups. Organic-Chemistry.org.
- MySkinRecipes. Methyl (S)-2-(Boc-amino)
- RSC Publishing. Dual protection of amino functions involving Boc. Royal Society of Chemistry.
- AdiChemistry.
- J&K Scientific LLC. BOC Protection and Deprotection. J&K Scientific.
- BenchChem. Methyl (S)-2-(Boc-amino)
- Wikipedia. Finkelstein reaction. Wikipedia.
- Organic Chemistry Portal. Finkelstein Reaction. Organic-Chemistry.org.
- YouTube. The Finkelstein Reaction Mechanism. Leah4sci.
Sources
Technical Support Center: Purification of Crude Methyl (S)-2-(Boc-amino)-4-iodobutanoate by Column Chromatography
Welcome to the Technical Support Center for the purification of Methyl (S)-2-(Boc-amino)-4-iodobutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the column chromatography of this chiral, iodinated amino acid derivative. As a compound sensitive to its environment, successful purification requires careful consideration of the stationary phase, mobile phase, and handling conditions to prevent degradation and ensure high purity.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during purification.
Troubleshooting Guide: Common Issues & Solutions
Researchers often face challenges with yield and purity when purifying iodo-organic compounds like this compound on silica gel. The inherent acidity of standard silica gel and the lability of the carbon-iodine bond can lead to product degradation.[1][2] This section addresses the most common problems in a question-and-answer format.
Question 1: My product is degrading on the column, leading to low yield and a yellow/brown coloration of the fractions. What is happening and how can I prevent it?
Answer:
This is a classic sign of decomposition, likely caused by the acidic nature of standard silica gel, which can catalyze the elimination of iodine to form alkene byproducts.[1] Iodinated compounds can also be sensitive to light and heat, which can promote the formation of radical species and colored impurities.[1]
Causality and Prevention Strategy:
-
Acid-Catalyzed Degradation: The silanol groups (Si-OH) on the surface of silica gel are acidic and can protonate the iodine atom, making it a better leaving group. This facilitates an E1 or E2 elimination reaction, especially if there is any residual heat from the reaction workup or generated by the adsorption process.
-
Light Sensitivity: The carbon-iodine bond is relatively weak and can be cleaved by UV light, leading to the formation of radical intermediates that can result in a complex mixture of byproducts.
Solutions:
-
Use Deactivated Silica Gel: Neutralize the acidic sites on the silica gel by preparing a slurry with a mobile phase containing 1-2% triethylamine (TEA).[2][3] This will cap the acidic silanol groups and create a more inert stationary phase.
-
Switch to a Neutral Stationary Phase: If decomposition persists, consider using neutral alumina as an alternative to silica gel.[2][3][4] Alumina is available in acidic, neutral, and basic forms, so ensure you are using the neutral grade.
-
Minimize Light Exposure: Protect your compound from light at all stages of the purification process. Wrap the column in aluminum foil and collect fractions in amber vials.[1]
-
Maintain Low Temperatures: If possible, run the chromatography in a cold room or use a jacketed column with a cooling circulator to minimize any potential thermal degradation.[1]
Question 2: My compound is streaking or "tailing" down the column, resulting in poor separation from impurities. What causes this and how can I improve the peak shape?
Answer:
Streaking or tailing is often a result of undesirable secondary interactions between your compound and the stationary phase, or issues with sample loading and solubility.
Causality and Prevention Strategy:
-
Strong Analyte-Stationary Phase Interactions: The Boc-protected amine and the ester group in your molecule can interact with the acidic silanol groups on silica gel through hydrogen bonding, leading to a slow and uneven elution profile (tailing).
-
Column Overloading: Applying too much sample can saturate the stationary phase at the point of loading, causing the band to broaden and streak as it moves down the column.
-
Inappropriate Sample Loading Solvent: Dissolving the crude sample in a solvent that is too strong (more polar than the mobile phase) can cause the initial band to spread, leading to poor separation.
Solutions:
-
Mobile Phase Modifier: For basic compounds like amines, adding a small amount of a basic modifier like triethylamine (0.5-2%) to your eluent can significantly reduce tailing by competing for the acidic sites on the silica gel.[1][5]
-
Optimize Sample Load: As a general rule, the amount of crude material loaded should be 1-5% of the mass of the silica gel. If you are experiencing tailing, try reducing the amount of sample.
-
Proper Sample Loading Technique: Dissolve your crude product in a minimal amount of the initial mobile phase. If the solubility is low, dissolve it in a slightly more polar solvent (like dichloromethane) and then adsorb it onto a small amount of silica gel. After evaporating the solvent, the resulting dry powder can be loaded onto the column. This technique, known as "dry loading," often results in sharper bands.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC analysis of this compound?
A good starting point for developing a TLC solvent system for Boc-protected amino esters is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate.[6] A common starting ratio is 70:30 or 80:20 Hexanes:Ethyl Acetate. Adjust the polarity to achieve an Rf value of 0.2-0.4 for your product, which is generally ideal for column chromatography separation.[5]
Q2: How can I visualize the compound on a TLC plate?
This compound has a Boc-protecting group and an ester, but lacks a strong chromophore for visualization under a standard 254 nm UV lamp. However, you can use staining solutions. A potassium permanganate (KMnO₄) stain is effective as it reacts with the iodide. Alternatively, a ninhydrin stain can be used after heating the plate to partially deprotect the Boc group, or more general stains like ceric ammonium molybdate (CAM) can be employed.
Q3: Can I use reversed-phase chromatography for this purification?
While normal-phase chromatography on silica gel or alumina is more common for this type of compound, reversed-phase chromatography (e.g., using a C18 column) is a viable alternative, especially if the compound is proving to be very unstable on silica.[3] A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) (0.1%) to improve peak shape.[7]
Q4: What are the most common impurities I should expect?
Common impurities will depend on the synthetic route but may include:
-
Unreacted starting materials.
-
Byproducts from the iodination step.
-
Di-iodinated species.
-
Elimination byproducts (alkenes) formed during the reaction or on the column.[1]
Experimental Protocols
Protocol 1: TLC Method Development
-
Prepare TLC Chambers: Line two or three small beakers or TLC tanks with filter paper and add different solvent systems (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate).
-
Spot the TLC Plate: Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, spot the solution on the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots using an appropriate stain (e.g., potassium permanganate).
-
Optimize: Adjust the solvent system to achieve an Rf of ~0.3 for the desired product.[5]
Protocol 2: Column Chromatography with Deactivated Silica Gel
-
Prepare Deactivated Silica Gel: In a fume hood, create a slurry of silica gel in your chosen mobile phase (e.g., 85:15 Hexane:Ethyl Acetate). Add triethylamine to a final concentration of 1% (v/v) and stir for 15 minutes.[1][3]
-
Pack the Column: Pack a glass chromatography column with the deactivated silica gel slurry, ensuring no air bubbles are trapped.
-
Equilibrate the Column: Flush the packed column with at least two column volumes of the mobile phase containing 1% triethylamine.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of the mobile phase. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of deactivated silica gel.
-
Elute and Collect: Begin elution with the chosen solvent system. Collect fractions and monitor them by TLC. A gradient elution may be necessary to separate closely eluting impurities.
Data Summary
| Parameter | Recommended Value/System | Rationale |
| Stationary Phase | Silica Gel (deactivated with 1% TEA) or Neutral Alumina | Minimizes acid-catalyzed decomposition of the iodo-compound.[1][2][3] |
| Mobile Phase (TLC) | Hexanes:Ethyl Acetate (starting with 80:20) | Good starting polarity for Boc-protected amino esters.[6] |
| Target Rf Value | 0.2 - 0.4 | Optimal for good separation in column chromatography.[5] |
| Visualization | Potassium Permanganate Stain | Reacts with the iodide for easy visualization. |
| Sample Load | 1-5% of silica gel mass | Prevents column overloading and peak broadening. |
Visualizations
Workflow for Troubleshooting Degradation
Caption: Troubleshooting logic for product degradation.
General Purification Workflow
Caption: Step-by-step purification workflow.
References
-
MySkinRecipes. This compound. [Link]
-
Reddit. Advice on neutralising silica gel for column chromatography of sensitive compounds?. [Link]
-
Reddit. Alternatives to silica gel or alternative method of purification?. [Link]
-
ResearchGate. What is the best solvent system for amino acid thin layer chromatography?. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
- Google Patents.
-
ResearchGate. Research on the Effect of Silica Gel in the Formation of Glass Solidified Body Containing Radioactive Iodine: Structure and Properties. [Link]
-
VanVeller Lab Resources, Department of Chemistry. How to Perform Flash Chromatography. [Link]
-
ResearchGate. Are there alternatives for silica for column chromatography?. [Link]
-
ChemUniverse. This compound [P41076]. [Link]
-
ResearchGate. Adsorption of Iodine from Aqueous Solution on Modified Silica Gel with Cyclodextrin Derivatives | Request PDF. [Link]
-
Reddit. TLC Seperation of N-Boc thiol : r/OrganicChemistry. [Link]
-
Organic Syntheses. is added. The flask is then cooled in an ice water bath, and irradiated with a 300 W tungsten lamp for 1 h. [Link]
-
uHPLCs. 5 Troubleshooting Common HPLC Column Problems and Solutions. [Link]
-
Pressure Vessel Manufacturer. Silica Gel Alternatives: Top Solutions for Moisture Control. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. [Link]
-
Arctom Scientific. CAS NO. 101650-14-0 | this compound | Catalog BD-A871929. [Link]
-
Reddit. What compounds are unstable in a silica gel column (chromatography) : r/chemhelp. [Link]
-
ResearchGate. Reasons for decomposition of isolated compounds from plant extracts?. [Link]
-
National Institutes of Health. Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III) catalyst. [Link]
-
ResearchGate. Chromatographic separations and mechanisms. [Link]
-
ResearchGate. Development and chromatographic exploration of stable-bonded cross-linked amino silica against classical amino phases. [Link]
-
National Institutes of Health. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
Sorbent Technologies, Inc. Amino Silica Gel. [Link]
-
Biotage. When should I use an amine-bonded silica for flash chromatography?. [Link]
-
SELECTIVE FORMATION OF b-AMINO ESTERS AND b-LACTAMS BY RHODIUM-CATALYZED REFORMATSKY-TYPE REACTION. [Link]
Sources
Technical Support Center: Troubleshooting the Decomposition of Methyl (S)-2-(Boc-amino)-4-iodobutanoate
Welcome to the technical support center for Methyl (S)-2-(Boc-amino)-4-iodobutanoate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile chiral building block. Given its unique combination of functional groups—a labile Boc-protecting group, a methyl ester, and a reactive primary iodide—users may encounter specific stability and reactivity challenges. This document provides in-depth, question-and-answer-based troubleshooting to address common experimental issues, grounded in mechanistic principles to ensure the integrity of your research.
Section 1: Frequently Asked Questions (FAQs) - First Line of Defense
This section addresses the most common initial observations and concerns when handling and storing this compound.
Q1: My vial of this compound has developed a yellow or brownish tint. What caused this, and can I still use the reagent?
A: The discoloration is a classic indicator of decomposition, specifically the formation of molecular iodine (I₂).[1] The underlying cause is the cleavage of the carbon-iodine (C-I) bond, which is the weakest of the carbon-halogen bonds and thus the most susceptible to degradation.[1][2]
-
Causality: This degradation is typically initiated by exposure to light (photolysis) or elevated temperatures.[1] These energy sources can cause homolytic cleavage of the C-I bond, generating iodine radicals that combine to form I₂.
-
Usability: The presence of a slight yellow tint indicates minor decomposition. While the reagent may still be usable for some applications, its effective molarity is reduced, and the presence of iodine could interfere with certain reactions (e.g., those involving sensitive catalysts). For high-precision work, such as in GMP-regulated processes or quantitative kinetic studies, using a discolored reagent is not recommended.
-
Quick Fix: For non-critical applications, the I₂ can sometimes be removed by dissolving the compound in an organic solvent (like ethyl acetate) and washing with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the organic layer is colorless. However, repurification by flash chromatography is the most reliable method to ensure purity.
Q2: What are the definitive storage conditions to maximize the shelf-life of this compound?
A: Proper storage is the most critical factor in preventing decomposition. Based on the compound's inherent instabilities, the following conditions are mandatory:
| Storage Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Minimizes thermal energy, reducing the rate of C-I bond cleavage and other potential degradation pathways.[3][4] |
| Light | Store in an amber or opaque vial | Protects the light-sensitive C-I bond from photolytic cleavage.[1] |
| Atmosphere | Under an inert gas (Argon or Nitrogen) | Prevents long-term oxidative degradation pathways.[1] |
| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis of the methyl ester and potential moisture-facilitated degradation.[1][4] |
Q3: I ran a reaction and my post-reaction analysis (TLC/LC-MS) shows multiple new spots/peaks that are not my desired product. What are the likely culprits?
A: The appearance of unexpected byproducts stems from the reactivity of the compound's three main functional groups. The specific byproducts formed are highly dependent on your reaction conditions (pH, nucleophiles, base, temperature). The most common unintended reactions are:
-
Elimination: Formation of an alkene.
-
Nucleophilic Substitution: Replacement of the iodide.
-
Ester Hydrolysis: Conversion of the methyl ester to a carboxylic acid.[5]
-
Boc Deprotection: Loss of the Boc protecting group.[]
-
Intramolecular Cyclization: Formation of a proline derivative.
Section 2 provides a detailed breakdown for diagnosing which of these pathways is occurring.
Section 2: Troubleshooting Guide - Diagnosing Specific Decomposition Pathways
This section provides a deeper dive into specific problems, explaining the chemical mechanisms and offering targeted solutions.
Problem: Formation of an Alkene Byproduct
-
Observation: You detect a byproduct with a mass of -128 Da (loss of HI) from the starting material, often accompanied by signals in the vinyl region (δ 5-6 ppm) of a ¹H NMR spectrum.
-
Likely Cause: β-Elimination Reaction (E2 Mechanism).
-
Mechanistic Explanation: The primary alkyl iodide in your compound can undergo an E2 elimination reaction in the presence of a base. The base abstracts a proton from the β-carbon (C3), leading to the simultaneous expulsion of the iodide leaving group and the formation of a double bond between C3 and C4. This pathway is highly favored by strong, sterically hindered bases (e.g., DBU, t-BuOK) but can also be promoted by weaker bases at elevated temperatures.[7][8]
-
Troubleshooting & Mitigation:
-
Base Selection: If a base is required for your primary reaction, consider using a milder, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine.
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for the desired transformation to proceed. Elimination reactions often have a higher activation energy than substitution reactions and are more favored at higher temperatures.
-
Slow Addition: Add the base slowly to the reaction mixture to avoid a localized high concentration.
-
Problem: Unwanted Substitution at the C4 Position
-
Observation: Mass spectrometry reveals a product where the iodine atom has been replaced by another group from your reaction mixture (e.g., -OH, -OR, or a solvent molecule like acetonitrile).
-
Likely Cause: Nucleophilic Substitution (SN2 Mechanism).
-
Mechanistic Explanation: The C-I bond is polarized, making the C4 carbon electrophilic and the iodide an excellent leaving group.[2] This makes the compound highly susceptible to SN2 attack by any nucleophile present in the reaction medium.[9][10] Because it is a primary iodide, the SN2 pathway is kinetically favored over SN1.[8]
-
Troubleshooting & Mitigation:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and reagents to prevent substitution by water, which would yield the corresponding alcohol.
-
Scrutinize Reagents: Be aware of all potential nucleophiles in your reaction, including additives, catalysts, or even the counter-ions of salts.
-
Protecting Group Strategy: If the nucleophile is part of your desired reactant, ensure that its reactivity is directed toward the intended site and does not compete for the C4 position.
-
Problem: Loss of the Methyl Ester or Boc Group
-
Observation: You detect a byproduct corresponding to the loss of a methyl group (-14 Da, via hydrolysis) or the entire Boc group (-100 Da).
-
Likely Causes: Ester Hydrolysis or Acid-Catalyzed Boc Deprotection.
-
Mechanistic Explanation:
-
Ester Hydrolysis: The methyl ester can be saponified under basic aqueous conditions (e.g., LiOH, NaOH) to form the corresponding carboxylate salt.[5] It can also be hydrolyzed under acidic aqueous conditions, although this is typically slower.
-
Boc Deprotection: The tert-butoxycarbonyl (Boc) group is a carbamate designed to be stable under basic and nucleophilic conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA) or HCl.[][11][12] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then deprotonates to form isobutylene and CO₂.[]
-
-
Troubleshooting & Mitigation:
-
pH Control: Strictly maintain your reaction pH within a range that is compatible with both functional groups. Avoid strong acids to protect the Boc group and strong bases (especially in the presence of water) to protect the ester.
-
Aqueous Workup: When performing an aqueous workup, use buffered solutions or mild reagents (e.g., saturated NaHCO₃) and minimize contact time to prevent hydrolysis.
-
Problem: Formation of a Cyclic Byproduct
-
Observation: A major byproduct is identified as a proline derivative, such as Boc-proline methyl ester. This involves the loss of HI and the formation of a new C-N bond.
-
Likely Cause: Intramolecular SN2 Cyclization.
-
Mechanistic Explanation: This is a particularly insidious side reaction. If even a small amount of the Boc group is prematurely removed under quasi-acidic conditions, the newly freed primary amine at C2 becomes a potent intramolecular nucleophile. This amine can then readily attack the electrophilic C4 carbon, displacing the iodide to form a highly stable, five-membered proline ring. This 5-exo-tet cyclization is kinetically and thermodynamically favorable.
-
Troubleshooting & Mitigation:
-
Strictly Anhydrous & Aprotic Conditions: Ensure no adventitious acid is present to cause even partial deprotection.
-
Use of a Non-Nucleophilic Base: If a base is needed, use one like DIPEA to scavenge any generated acid (e.g., HI) without promoting deprotection.
-
Order of Addition: Consider strategies where the C4-iodide is reacted before any steps that might jeopardize the stability of the Boc group.
-
Section 3: Visual Guides - Pathways and Workflows
Diagram 1: Major Decomposition Pathways
Caption: Key decomposition pathways for this compound.
Diagram 2: Experimental Troubleshooting Workflow
Caption: A decision-tree workflow for troubleshooting unexpected reaction byproducts.
Section 4: Analytical Protocols for Quality Control
Protocol 1: Rapid TLC Analysis for Purity Assessment
-
Preparation: Prepare a TLC plate (silica gel 60 F₂₅₄).
-
Eluent System: A standard mobile phase is 30% Ethyl Acetate in Hexanes. This may need to be adjusted based on the polarity of potential byproducts.
-
Spotting: Dissolve a small amount of your compound in a suitable solvent (e.g., DCM or EtOAc). Spot a reference of the starting material alongside your reaction mixture.
-
Development: Develop the plate until the solvent front is ~1 cm from the top.
-
Visualization:
-
Visualize under UV light (254 nm).
-
Stain the plate using a potassium permanganate (KMnO₄) dip or ninhydrin stain. The KMnO₄ stain will visualize the parent compound and any alkene byproduct (which reacts quickly). The ninhydrin stain will reveal any Boc-deprotected species as a colored spot.
-
-
Interpretation: Compare the Rƒ values. The starting material typically has an Rƒ of ~0.4-0.5 in 30% EtOAc/Hex. More polar byproducts (like the hydrolyzed acid or alcohol) will have a lower Rƒ. Less polar byproducts (like the elimination product) may have a slightly higher Rƒ.
Protocol 2: Key ¹H NMR Signals for Monitoring Decomposition When analyzing a sample by ¹H NMR (in CDCl₃), monitor these key regions to diagnose decomposition:
-
(Starting Material):
-
δ ~1.45 ppm (s, 9H): The tert-butyl protons of the Boc group. Disappearance indicates deprotection.
-
δ ~3.75 ppm (s, 3H): The methyl ester protons. Disappearance indicates hydrolysis.
-
δ ~3.25 ppm (t, 2H): The -CH₂-I protons at C4. A shift or disappearance indicates substitution or elimination.
-
-
(Decomposition Products):
-
δ ~5.0-6.0 ppm (m): Appearance of signals in this region strongly suggests the formation of the alkene byproduct from elimination.
-
δ ~3.6-3.8 ppm (m): Appearance of a new multiplet in this region could indicate the formation of the C4-alcohol from hydrolysis/substitution.
-
Broad singlet > 8 ppm: Appearance of a broad signal could indicate the carboxylic acid proton from ester hydrolysis.
-
References
-
BYJU'S. (n.d.). Alkyl Iodide. [Link]
-
Iodination Consultancy Group. (n.d.). Technical information for iodinating proteins and peptides with iodine 125. [Link]
-
Testbook. (n.d.). Comprehensive Guide on Alkyl Iodide - Synthesis, Reactions, and FAQs. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
YouTube. (2020). Alcohols to Alkyl Iodides, Part 1: Hydrogen Iodide. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
Arroyave, J. A. (1953). Studies on the stability of iodine compounds in iodized salt. Bulletin of the World Health Organization, 9(2), 217–230. [Link]
-
Wren, J. C. (1999). Chemistry of Iodine in Containment. Nuclear Technology, 126(2), 209-223. [Link]
-
Reddit. (2022). r/OrganicChemistry: Why is boc stable to hydrolysis under basic conditions?[Link]
-
Wikipedia. (n.d.). Organoiodine chemistry. [Link]
-
Allard, S., et al. (2013). Formation of Iodinated Organic Compounds by Oxidation of Iodide-Containing Waters with Manganese Dioxide. Environmental Science & Technology, 47(15), 8547–8554. [Link]
-
Michigan State University. (n.d.). Alkyl Halide Reactivity. [Link]
-
Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary. [Link]
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- 8. testbook.com [testbook.com]
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- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. reddit.com [reddit.com]
Technical Support Center: Optimizing Coupling Reactions with Methyl (S)-2-(Boc-amino)-4-iodobutanoate
<content_type_and_part> .
Welcome to our dedicated technical support guide for optimizing cross-coupling reactions with Methyl (S)-2-(Boc-amino)-4-iodobutanoate. This resource is tailored for researchers, scientists, and professionals in drug development who utilize this versatile chiral building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during synthesis, ensuring the integrity and success of your experimental outcomes.
This compound is a valuable intermediate in pharmaceutical development, prized for its dual functionality.[1][2] The primary alkyl iodide allows for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations, to introduce diverse molecular fragments.[1] Concurrently, the Boc-protected amine and methyl ester functionalities offer orthogonal handles for peptide synthesis and further derivatization.[1][2]
This guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the coupling process, offering systematic approaches to diagnose and resolve them.
Issue 1: Low or No Product Yield in Palladium-Catalyzed Cross-Coupling Reactions
Question: My cross-coupling reaction (e.g., Suzuki, Sonogashira) with this compound is resulting in low to no yield of the desired product. What are the primary factors to investigate?
Answer: Low or non-existent yield in palladium-catalyzed cross-coupling reactions is a frequent issue that can typically be traced back to a few critical parameters. A systematic evaluation is key to identifying the root cause.[3]
Potential Causes & Recommended Actions:
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its activity can be compromised by several factors.
-
Inefficient Reduction of Pd(II) to Pd(0): Many common precatalysts, like Pd(OAc)₂, are in the Pd(II) oxidation state and require in situ reduction to the catalytically active Pd(0) species.[3][4] If this reduction is inefficient, the catalytic cycle will not initiate.[3]
-
Catalyst Decomposition: The active Pd(0) species can be sensitive to air and moisture, leading to the formation of inactive palladium black.
-
-
Ligand Selection: The choice of ligand is crucial as it stabilizes the palladium center and modulates its reactivity.[7]
-
Inappropriate Ligand: For coupling with an alkyl iodide, sterically bulky and electron-rich phosphine ligands are often required to promote oxidative addition and prevent β-hydride elimination.
-
-
Reagent Quality: The purity and integrity of all reagents are paramount.
-
Moisture and Oxygen: Cross-coupling reactions are often sensitive to moisture and oxygen, which can deactivate both the catalyst and some organometallic coupling partners.[3]
-
Solution: Use anhydrous solvents, freshly distilled or from a commercial source. Ensure bases are finely ground and dry.[5]
-
-
Starting Material Stability: While generally stable, ensure the this compound has been stored correctly (2-8°C, protected from light, under inert gas) to prevent degradation.[1]
-
-
Reaction Conditions: Temperature, solvent, and base are all interdependent variables that must be optimized.
-
Suboptimal Temperature: The reaction may be too slow at lower temperatures or prone to side reactions and decomposition at higher temperatures.
-
Solution: Start with established literature conditions for similar alkyl iodides and then systematically screen a range of temperatures.[5]
-
-
Incorrect Base: The base plays a critical role in the transmetalation step of many coupling reactions.[11] Its strength and solubility can significantly impact the reaction rate and yield.
-
Issue 2: Observation of Significant Side Products
Question: My reaction is proceeding, but I'm observing significant formation of side products, such as homocoupled starting materials or products resulting from β-hydride elimination. How can I suppress these pathways?
Answer: The formation of side products is a clear indication that an undesired reaction pathway is competing with your desired cross-coupling. Identifying the specific side product is the first step toward mitigating its formation.
Common Side Reactions & Mitigation Strategies:
-
Homocoupling (Glaser or Hay Coupling in Sonogashira Reactions): This is particularly common in Sonogashira couplings and results in the dimerization of the terminal alkyne.[10]
-
Cause: This side reaction is often promoted by the presence of oxygen and the copper(I) co-catalyst.[10]
-
Solution:
-
-
β-Hydride Elimination: This is a potential issue when using sp³-hybridized electrophiles like the primary iodide in your starting material. It leads to the formation of an alkene and a reduced (hydrodehalogenated) starting material.
-
Cause: This pathway becomes competitive if the reductive elimination step of the catalytic cycle is slow.
-
Solution:
-
-
Boc Group Deprotection or Side Reactions: The Boc protecting group is generally stable to many coupling conditions but can be labile under strongly acidic or highly elevated thermal conditions.[15][16][17]
-
Cause: Unintentional exposure to acidic conditions or prolonged heating.
-
Solution:
-
Base Choice: Avoid acidic conditions. If an additive is required, ensure it is not acidic.
-
Temperature Control: Monitor and control the reaction temperature carefully.
-
Alternative Protection: If the desired coupling conditions are incompatible with the Boc group, consider switching to a more robust protecting group like Cbz, although this changes the deprotection strategy.[2]
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and use of this compound.
Q1: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this substrate?
A1: A good starting point for a Suzuki-Miyaura coupling would be to use a palladium precatalyst like Pd(dppf)Cl₂ or a combination of Pd₂(dba)₃ with a bulky biarylphosphine ligand like SPhos. A common base is K₃PO₄, and a solvent system of dioxane/water or toluene/water is often effective. A starting temperature of 60-80 °C is reasonable.[12][18][19]
| Parameter | Recommended Starting Condition |
| Palladium Source | Pd(dppf)Cl₂ (2-5 mol%) or Pd₂(dba)₃ (1-2 mol%) |
| Ligand | SPhos or XPhos (1.1-1.2 eq relative to Pd) |
| Base | K₃PO₄ (2-3 equivalents) |
| Solvent | Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O (e.g., 4:1) |
| Temperature | 60-80 °C |
Q2: How should I best set up and monitor my coupling reaction?
A2: Proper setup and monitoring are crucial for reproducibility and success.[5]
-
Setup: All glassware should be oven or flame-dried. The reaction should be assembled under an inert atmosphere (in a glovebox or using Schlenk line techniques). Reagents should be added in a specific order, typically starting with the solid components (aryl halide, base, catalyst, ligand), followed by the degassed solvent and finally the liquid coupling partner.[8][18]
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).[5] Taking small aliquots at regular intervals will allow you to determine when the reaction is complete and avoid potential degradation from prolonged heating.
Q3: What is the best way to remove the palladium catalyst during workup?
A3: Removing residual palladium is critical, especially in pharmaceutical applications. Several methods can be employed:
-
Filtration through Celite: A simple filtration through a pad of Celite can remove a significant portion of the precipitated palladium catalyst.[20]
-
Aqueous Wash/Extraction: Sometimes, an aqueous wash (e.g., with aqueous ammonium chloride for Sonogashira reactions) can help remove some palladium salts.[8][21]
-
Metal Scavengers: For very low residual levels, specialized metal scavengers are highly effective. These are typically silica or polymer-based materials functionalized with groups that have a high affinity for palladium, such as thiols or thioureas.[20][21][22] The crude product is dissolved and stirred with the scavenger, which is then removed by filtration.[20]
-
Activated Carbon: Treatment with activated carbon can also be effective, but it may lead to product loss due to adsorption.[20][21]
Experimental Workflow & Diagrams
Typical Suzuki-Miyaura Coupling Workflow
The following diagram illustrates a standard workflow for setting up a Suzuki-Miyaura coupling reaction.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Catalytic Cycle of Palladium Cross-Coupling
This diagram outlines the fundamental steps in a typical palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling.
Caption: The fundamental catalytic cycle for cross-coupling reactions.
References
-
NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
ChemTalk. (n.d.). Metal-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]
-
NIH. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PMC. Retrieved from [Link]
-
NIH. (n.d.). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. PMC PubMed Central. Retrieved from [Link]
-
E-Journal of Chemistry. (n.d.). Efficient Sonogashira Coupling Reaction Catalyzed by Copper (I) Iodide in the Presence of KF/Al2O3. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. DOI:10.1039/D4QO02335H. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
ACS Publications. (2010). Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ACS Publications. (n.d.). An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Biotage. (2023). How to Remove Palladium in three easy steps. Retrieved from [Link]
-
The ScienceMadness Discussion Board. (2013). Removal of leached Palladium from reaction product. Retrieved from [Link]
- Google Patents. (n.d.). US7084287B2 - Method of removing palladium.
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
NIH. (n.d.). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. PMC. Retrieved from [Link]
-
ResearchGate. (2025). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation. Retrieved from [Link]
-
PMC. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a a. Retrieved from [Link]
-
ResearchGate. (2022). Palladium(II)-Catalyzed Heck Reaction: Novel Synthesis of Methyl (E)-3-(5-Amino-2,4-dimethoxyphenyl)acrylate as a Precursor to Carpatamides. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
PMC. (2025). Bismuth-photocatalysed Heck-type coupling with alkyl and aryl electrophiles. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Boc protected amino acid methyl ester 4. Retrieved from [Link]
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Challenges in the Boc deprotection of acid-sensitive iodinated compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the specific challenges encountered during the tert-butyloxycarbonyl (Boc) deprotection of acid-sensitive iodinated compounds. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions in your experiments.
Section 1: The Core Challenge: A Tale of Two Reactions
Q1: Why is deiodination a major side reaction during the Boc deprotection of iodoaromatics?
A1: The fundamental issue lies in a competition between two acid-catalyzed reactions: the desired N-Boc cleavage and the undesired electrophilic aromatic substitution (protodeiodination).
-
Desired Reaction (Boc Deprotection): The process is initiated by the protonation of the Boc group's carbonyl oxygen. This weakens the tert-butyl-oxygen bond, leading to its cleavage to form a stable tert-butyl cation and a carbamic acid intermediate, which rapidly decarboxylates to yield the free amine.[1][2]
-
Undesired Reaction (Protodeiodination): Iodinated aromatic rings, especially those activated by electron-donating groups (like the amine you are trying to deprotect), are susceptible to electrophilic attack.[3] In strong acidic media (like Trifluoroacetic Acid - TFA), a proton (H⁺) can act as an electrophile, attacking the carbon atom bearing the iodine. This process, known as protodeiodination, is essentially a reverse electrophilic aromatic halogenation, resulting in the loss of iodine and its replacement with a hydrogen atom.[3][4]
The core problem is that the very conditions required to efficiently remove the Boc group (strong acid) are also ideal for promoting the undesired deiodination.
Caption: Competing reaction pathways during acid-catalyzed Boc deprotection.
Section 2: Troubleshooting Guide
This section addresses specific issues you may observe during your experiment.
Q2: I'm observing significant deiodination in my LC-MS/TLC. What is my first course of action?
A2: The primary culprit is the combination of a strong acid and an activated aromatic ring. The first and most crucial step is to mitigate the electrophilic nature of the reaction medium.
Solution: Introduce Scavengers. The tert-butyl cation (tBu⁺) generated during deprotection is a potent electrophile that can contribute to side reactions.[5][6] More importantly, scavengers can help manage the overall reactivity.
-
Triisopropylsilane (TIS): This is the most common and effective scavenger. It acts via hydride transfer to quench the tert-butyl cation, forming isobutane.[7] It also helps to reduce any potential oxidized species that could promote deiodination.
-
Water (H₂O): Traps the tert-butyl cation to form tert-butanol. A small amount is often included in scavenger cocktails.[8]
-
Thioanisole: Particularly useful if other sensitive residues like methionine are present, but it is also effective at trapping electrophiles.[6]
Troubleshooting Table: Deiodination Observed
| Severity | Probable Cause | Recommended Action |
|---|---|---|
| Minor (<10%) | Standard acidic conditions are slightly too harsh. | Add scavengers to your existing protocol. A standard cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[7] |
| Moderate (10-50%) | High acid concentration and/or elevated temperature. | 1. Use a scavenger cocktail. 2. Lower the reaction temperature to 0 °C. 3. Reduce the concentration of TFA (e.g., 20-50% in DCM).[9] |
| Major (>50%) | Substrate is extremely sensitive to acid. Standard conditions are not viable. | Switch to a milder deprotection method entirely (See Section 3). |
Q3: My deprotection is incomplete, but increasing reaction time or temperature leads to more deiodination. What should I do?
A3: This is a classic kinetics problem: the rate of deiodination is competing with or exceeding the rate of deprotection. Simply forcing the reaction with more energy (heat) or time will favor the undesired pathway.
Solution: Change the Acid System. The kinetics of Boc deprotection can have a second-order dependence on the acid concentration, meaning the type and concentration of acid matter significantly.[10][11]
-
Switch from TFA to HCl in Dioxane: A 4M solution of HCl in 1,4-dioxane is often an effective alternative.[9][12] While still a strong acid, its reaction profile can be different from TFA, sometimes leading to cleaner deprotection for specific substrates. The reaction can be performed at 0 °C to room temperature.
-
Use Milder Acids: For extremely sensitive substrates, consider weaker acids like formic acid or catalytic p-toluenesulfonic acid (pTSA), although these will require longer reaction times or elevated temperatures, which must be carefully optimized.[9]
Caption: Troubleshooting workflow for Boc deprotection of iodinated compounds.
Section 3: Field-Proven Protocols and Mitigation Strategies
3.1 Protocol: Boc Deprotection using TFA with Scavengers
This protocol is the first line of defense for moderately acid-sensitive iodinated compounds.
Materials:
-
Boc-protected iodinated compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (deionized)
Procedure:
-
Preparation: Dissolve the Boc-protected compound in anhydrous DCM (approx. 0.1 M) in a round-bottom flask equipped with a stir bar.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Scavenger Addition: To the stirred solution, add triisopropylsilane (2.5-5% v/v) and water (2.5% v/v). For example, for 10 mL of total reaction volume, add 250 µL of TIS and 250 µL of H₂O.
-
TFA Addition: Slowly add trifluoroacetic acid (TFA) to the mixture to a final concentration of 25-50% v/v. For a final concentration of 50%, you would add 5 mL of TFA to the ~5 mL of DCM/scavenger solution.
-
Reaction: Stir the reaction at 0 °C, monitoring progress by TLC or LC-MS every 30 minutes. If the reaction is slow, allow it to warm to room temperature. Typical reaction times are 1-4 hours.[13]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM (2-3 times) to remove residual TFA. The crude product, typically the TFA salt, can then be purified by chromatography or precipitation after neutralization.[14]
3.2 Alternative Strategies for Highly Sensitive Compounds
When even the mildest acidic conditions fail, a complete change in strategy is required.
Strategy 1: Lewis Acid-Mediated Deprotection Some Lewis acids can effect Boc cleavage under milder conditions than protic acids.
-
TMSI (Iodotrimethylsilane): Can be used in neutral conditions in solvents like DCM or acetonitrile. However, this reagent can be aggressive and must be used with caution.
-
ZnBr₂ in CH₂Cl₂: This system can selectively cleave secondary N-BOC groups and may be mild enough for some sensitive substrates.[1]
Strategy 2: Non-Acidic Deprotection These methods avoid the generation of strong electrophiles altogether.
-
Oxalyl Chloride in Methanol: A reported mild method for deprotecting a diverse set of N-Boc compounds, including those with iodo substituents, at room temperature.[15][16][17] The proposed mechanism is distinct from simple in-situ HCl generation.[17]
-
Catalytic Iodine: Under solvent-free or specific solvent conditions, catalytic amounts of molecular iodine (I₂) have been shown to deprotect N-Boc groups.[16][18][19] This represents a nearly neutral and effective alternative, though the mechanism is complex.
-
Thermal Deprotection: In some cases, heating the N-Boc compound in a high-boiling point, polar solvent like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can cause thermolytic cleavage of the Boc group.[20][21]
Table: Comparison of Deprotection Methods
| Method | Reagents | Pros | Cons |
|---|---|---|---|
| Standard Acid | TFA / DCM | Fast, well-established, strong. | Often causes deiodination, generates tBu⁺.[22] |
| Milder Acid | 4M HCl / Dioxane | Often cleaner than TFA, good alternative. | Still strongly acidic, can fail with sensitive substrates.[12] |
| Lewis Acid | TMSI, ZnBr₂ | Can be milder than protic acids. | Reagent compatibility can be an issue. |
| Non-Acidic | (COCl)₂/MeOH; I₂ (cat.) | Avoids protodeiodination, high functional group tolerance.[15][18] | May require optimization, less common. |
| Thermal | Heat in TFE/HFIP | Neutral conditions, no acidic byproducts. | Requires high temperatures, not suitable for thermally labile compounds.[20] |
Section 4: Frequently Asked Questions (FAQs)
Q4: Can I use HCl in Methanol instead of Dioxane? A4: Yes, HCl in methanol (often prepared by adding acetyl chloride to methanol) is a common reagent. However, be aware that if your molecule contains sensitive esters, the methanolic conditions could lead to transesterification. Dioxane is generally more inert.
Q5: My compound is a Boc-protected iodoaniline. Are there any special considerations? A5: Yes. The free amino group is a strong electron-donating group, which makes the aromatic ring highly activated and thus more susceptible to electrophilic attack and deiodination.[23] For iodoanilines, it is almost always necessary to start with the mildest possible conditions (e.g., low TFA concentration at 0 °C with scavengers) or immediately use an alternative non-acidic method.
Q6: Why did my reaction turn dark purple/brown after adding TFA? A6: This often indicates the formation of iodine (I₂), a clear sign of deiodination. The initial product of protodeiodination is formally I⁺, which can be reduced or react further to form elemental iodine. This is a visual confirmation that your current conditions are too harsh.
Q7: Is it possible to re-iodinate my compound if deiodination occurs? A7: While technically possible using standard electrophilic iodination conditions (e.g., I₂, HIO₃, NIS), it is highly impractical as a remediation step.[4][24] The reaction would likely not be selective and would complicate your synthesis. It is far better to optimize the deprotection to prevent deiodination in the first place.
References
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC advances, 10(40), 23845–23853. [Link]
- Jarowinski, K., & Kocienski, P. J. (2001). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1, (18), 2109-2135.
-
National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PubChem. [Link]
-
ResearchGate. (n.d.). Two types of deiodination mechanisms. ResearchGate. [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]
- Filimonov, V. D., et al. (2011). Theoretical analysis of reactions of electrophilic iodination and chlorination of benzene and polycyclic arenes in density functional theory approximation. Journal of Molecular Modeling.
-
Singh, P., & Kumar, V. (2021). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. Biomolecules, 11(4), 529. [Link]
-
ResearchGate. (n.d.). Iodine-mediated N-Boc deprotection of amines under solvent-free conditions. ResearchGate. [Link]
-
Reddit r/Chempros. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
-
ResearchGate. (n.d.). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. ResearchGate. [Link]
-
Blacker, A. J., et al. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. Organic Process Research & Development, 14(6), 1363-1368. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Reagent Guides. [Link]
-
ResearchGate. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions. ResearchGate. [Link]
-
Wikipedia. (n.d.). Electrophilic halogenation. Wikipedia. [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. J&K Scientific. [Link]
-
Singh, P., & Kumar, V. (2021). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. National Institutes of Health. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Iodine-Mediated Neutral and Selective N-Boc Deprotection. ResearchGate. [Link]
-
Chemistry LibreTexts. (2024). Other Aromatic Substitutions. Chemistry LibreTexts. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Common Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Iodine(III)‐Mediated Oxidation of Anilines to Construct Dibenzazepines. ResearchGate. [Link]
- Google Patents. (n.d.). Process for the iodination of aromatic compounds.
-
ResearchGate. (n.d.). Described procedures for iodination of anilines. ResearchGate. [Link]
-
Terent'ev, A. O., et al. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 26(23), 7178. [Link]
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Choy, J., et al. (2009). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications, 39(22), 4023-4031. [Link]
-
ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. [Link]
-
Jackson, R. F. W., et al. (2008). Kinetic studies on the stability and reactivity of beta-amino alkylzinc iodides derived from amino acids. The Journal of Organic Chemistry, 73(24), 9543-9551. [Link]
-
ResearchGate. (n.d.). TFA-mediated N-Boc deprotection/intramolecular N-acylation reaction of oxoindole-derived α-aryl-β-amino acids. ResearchGate. [Link]
-
Semantic Scholar. (n.d.). Iodine-Mediated Neutral and Selective N-Boc Deprotection. Semantic Scholar. [Link]
-
Norman, R. O. C., & Butler, A. R. (1964). Mechanism of aromatic iodination by iodine and nitric acid. Journal of the Chemical Society B: Physical Organic. [Link]
-
The Organic Chemistry Tutor. (2018). Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. YouTube. [Link]
-
ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. ResearchGate. [Link]
-
Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]
-
ResearchGate. (n.d.). How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]
-
Chemical Communications. (n.d.). Iodine mediated deprotection of N-tert-butanesulfinyl amines: a functional group compatible method. RSC Publishing. [Link]
-
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
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- 1. jk-sci.com [jk-sci.com]
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Technical Support Center: Troubleshooting Low Yields in Radiolabeling with Iodo Precursors
Welcome to the technical support center for radiolabeling with iodo precursors. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during radioiodination experiments. Here, we move beyond simple checklists to provide in-depth, cause-and-effect explanations for troubleshooting low radiochemical yields (RCY), ensuring your experiments are both successful and reproducible.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding low-yield radioiodination.
Q1: My radiochemical yield (RCY) is consistently below 20%. What are the most likely culprits?
A1: Consistently low yields often point to one of three primary areas: (1) Precursor or Reagent Integrity , (2) Suboptimal Reaction Conditions , or (3) Presence of Contaminants . Start by systematically evaluating the quality and storage of your iodo precursor, sodium iodide ([*I]NaI), and oxidizing agent. Ensure your reaction buffer is free of contaminants and at the correct pH. Finally, consider if any component of your reaction mixture could be quenching the reaction.
Q2: How does the choice of oxidizing agent (e.g., Chloramine-T vs. Iodo-Gen®) impact my yield?
A2: The choice of oxidizing agent is critical as it converts the iodide anion (I⁻) into an electrophilic iodine species (I⁺), which is necessary for labeling.[1][2]
-
Chloramine-T is a strong, soluble oxidizing agent that often results in rapid, high-yield reactions.[3] However, its harsh nature can damage sensitive molecules like proteins by causing oxidative denaturation or cleaving peptide bonds.[4][5]
-
Iodo-Gen® or Iodo-Beads® are milder, solid-phase oxidizing agents.[6][7] Because the reagent is coated on the vessel wall or on beads, it minimizes direct contact with the substrate, reducing potential damage.[6][7] This is often the preferred method for delicate biomolecules, though reaction times may be slightly longer.[4]
Q3: Can the solvent I use affect the radiolabeling efficiency?
A3: Absolutely. The solvent plays a crucial role, especially if your precursor has poor aqueous solubility. Using a co-solvent like DMSO can dramatically improve the solubility of water-insoluble precursors, leading to a more homogenous reaction mixture and significantly higher radiochemical yields.[8] For some reactions, particularly with substrates resistant to oxidation, carrying out the reaction in organic solvents can increase RCYs to over 95%.[1]
Q4: How do I know if my precursor has degraded?
A4: Precursor degradation is a common cause of low yields. Stannylated (e.g., tributyltin) and some other organometallic precursors are susceptible to oxidation or hydrolysis. Signs of degradation include a change in physical appearance or, more definitively, analytical assessment via HPLC or NMR. It is crucial to store precursors under recommended conditions, often under an inert atmosphere (argon or nitrogen) and protected from light and moisture.
Q5: What is the fastest way to assess my radiochemical yield post-reaction?
A5: Radio-Thin Layer Chromatography (radio-TLC) is the most common, rapid, and straightforward method for determining radiochemical purity and conversion.[9][10] It allows for the quick separation of the labeled product from unreacted free radioiodide.[9] For more precise quantification and separation of closely related species (e.g., mono- vs. di-iodinated products), High-Performance Liquid Chromatography (radio-HPLC) is the gold standard.[11][12]
Section 2: In-Depth Troubleshooting Guides
This section provides a structured, problem-and-solution approach to systematically diagnose and resolve low-yield issues.
Guide 1: Issues Related to Reagents and Precursors
Low yields are frequently traced back to the quality and handling of the starting materials.
Problem: Suspected Degradation of Iodo Precursor (e.g., Organostannane)
-
Causality: Organotin precursors are highly effective but can be unstable. The carbon-tin bond can cleave through protodestannylation in the presence of acid or hydrolysis with moisture, rendering the precursor inactive for radioiodination.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the precursor was stored under an inert atmosphere (e.g., argon), at the correct temperature, and protected from light.
-
Use Fresh Aliquots: If possible, use a freshly opened vial or a new batch of precursor. Avoid using old stock that may have been repeatedly exposed to air and moisture.
-
Analytical Confirmation (Optional but Recommended): If yields remain low with a new batch, consider analyzing the precursor's purity via HPLC or NMR to confirm its integrity.
-
Problem: Inactive or Degraded Oxidizing Agent
-
Causality: Oxidizing agents are essential for activating the radioiodide. Their effectiveness can diminish over time due to improper storage or contamination.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare Chloramine-T solutions immediately before use.
-
Verify Solid-Phase Oxidant: For Iodo-Gen® or Iodo-Beads®, ensure they have been stored in a desiccator. If coating tubes with Iodo-Gen®, ensure the solvent (e.g., dichloromethane) is fully evaporated to form a uniform layer.[6]
-
Test a New Lot: If problems persist, switch to a new, unopened container of the oxidizing agent.
-
Problem: Contamination with Reducing Agents
-
Causality: The entire process relies on an oxidative reaction. The presence of even trace amounts of reducing agents (e.g., sodium metabisulfite, sodium thiosulfate, dithiothreitol [DTT]) will quench the reaction by reducing the activated iodine species back to iodide (I⁻), thus preventing labeling.[5]
-
Troubleshooting Steps:
-
Review All Reagents: Scrutinize the composition of all buffers and solutions used. Ensure no quenching agents are present. This is a common issue when buffers are shared across different lab procedures.
-
Use High-Purity Water and Buffers: Prepare all aqueous solutions with high-purity, deionized water.
-
Dedicated Glassware: Use glassware that is scrupulously cleaned and dedicated to radiolabeling to avoid cross-contamination.
-
Guide 2: Optimizing Reaction Conditions
The interplay of pH, temperature, and time is critical for maximizing yields.
Problem: Suboptimal Reaction pH
-
Causality: Most electrophilic radioiodination reactions proceed optimally at a slightly basic pH (typically 7.0-8.5).[4] This pH facilitates the electrophilic substitution on activated aromatic rings (like tyrosine).[4] Highly acidic or basic conditions can hinder the reaction or degrade the precursor/product. For biomolecules containing thioether groups (like methionine), a pH above 7.5 can favor the desired iodination of tyrosine over the undesirable oxidation of sulfur.[14]
-
Optimization Protocol:
-
Verify Buffer pH: Use a calibrated pH meter to confirm the pH of your reaction buffer immediately before use.
-
Perform a pH Screen: Set up parallel reactions across a pH range (e.g., 6.5, 7.0, 7.5, 8.0, 8.5) to determine the optimal condition for your specific substrate.
-
Select Appropriate Buffer: Use a buffer system with adequate capacity at the target pH (e.g., phosphate, borate, or HEPES).[6]
-
Problem: Incorrect Reaction Time or Temperature
-
Causality: Each labeling reaction has an optimal time course. Insufficient time leads to incomplete reaction, while excessive time, especially with harsh oxidants like Chloramine-T, can lead to product degradation.[5] Most reactions are performed at room temperature.
-
Optimization Protocol:
-
Time Course Experiment: Set up a reaction and withdraw small aliquots at various time points (e.g., 2, 5, 10, 15, 30 minutes). Quench each aliquot immediately and analyze by radio-TLC to determine the RCY over time. This will reveal the point of maximum yield and if/when degradation begins.
-
Temperature Control: Unless specified otherwise, conduct reactions at a stable room temperature. For highly reactive substrates, cooling the reaction on ice may be necessary to control selectivity.[13]
-
Data Summary: Recommended Reaction Parameters
| Parameter | Chloramine-T Method | Iodo-Gen® / Iodo-Beads® Method | Key Consideration |
| pH | 7.0 - 7.5 | 6.0 - 8.5[6] | Substrate stability; higher pH can favor tyrosine iodination over methionine oxidation.[14] |
| Time | 1 - 5 minutes[4] | 5 - 20 minutes[7] | Monitor via time-course study to avoid product degradation. |
| Temperature | Room Temperature | Room Temperature | Lower temperature can control selectivity for highly active substrates.[13] |
| Quenching | Required (e.g., Na₂S₂O₃)[13] | Not typically required (remove beads/decanter)[4][5] | Quenching stops the reaction and prevents further oxidation. |
Guide 3: Workflow and Purification
Post-reaction handling and analysis are as crucial as the reaction itself.
Problem: Low Recovery After Purification
-
Causality: Significant loss of product during purification can be mistaken for a low-yield reaction. This can be due to improper technique or using an unsuitable purification method (e.g., product sticking to the column).
-
Troubleshooting Steps:
-
Analyze Crude Mixture: Before purification, always analyze a small aliquot of the crude reaction mixture by radio-TLC or radio-HPLC. This establishes the true radiochemical conversion of the reaction itself.
-
Optimize Purification:
-
Sep-Pak® Cartridges: These are excellent for rapid cleanup.[11] Ensure the cartridge is properly conditioned and that the elution solvent is appropriate to recover your product while retaining impurities.
-
HPLC: For the highest purity, reversed-phase HPLC is preferred.[11] Develop a gradient that provides good separation between your product, precursor, and free iodide.
-
-
Check for Nonspecific Binding: Your labeled compound might be binding irreversibly to purification materials (e.g., vials, pipette tips, columns). Using siliconized vials can sometimes mitigate this issue.
-
Workflow Diagram: Systematic Troubleshooting Logic
Caption: A logical workflow for diagnosing low radiolabeling yields.
Section 3: Essential Protocols
Protocol 1: Radio-TLC Analysis for Radiochemical Purity
This protocol provides a rapid assessment of the percentage of radioactivity incorporated into the desired product versus remaining as free iodide.
-
Preparation: Spot a small amount (~1 µL) of the crude reaction mixture onto a TLC plate (e.g., silica gel). Also spot reference standards of non-radioactive precursor and Na[*I] if available.
-
Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase. A common mobile phase for separating small molecules from free iodide is a mixture of methanol and dichloromethane. The exact ratio should be optimized for your compound.[15]
-
Analysis: After the solvent front has moved up the plate, remove and dry it. Analyze the plate using a radio-TLC scanner or by exposing it to a phosphor screen.
-
Calculation: Determine the radioactivity in the spot corresponding to the product and the spot corresponding to free iodide.
-
Radiochemical Purity (%) = (Counts in Product Spot / (Counts in Product Spot + Counts in Free Iodide Spot)) * 100
-
Protocol 2: General Radioiodination using Iodo-Gen® Coated Tubes
This protocol is a reliable starting point for labeling proteins and peptides.
-
Tube Preparation: Prepare Iodo-Gen® tubes by dissolving Iodo-Gen® in chloroform or dichloromethane (0.1 mg/mL). Add 20-30 µL to a polypropylene tube and evaporate the solvent slowly under a gentle stream of nitrogen to form an even coating. Store desiccated at 4°C.[6]
-
Reaction Setup: a. To the Iodo-Gen® coated tube, add your reaction buffer (e.g., 50 µL of 0.1 M Phosphate Buffer, pH 7.4). b. Add the radioactive sodium iodide, Na[*I] (e.g., 5-10 µL), and incubate for 5 minutes at room temperature to activate the iodide.[7] c. Add the precursor solution (e.g., 5-10 µg of peptide in 20 µL of buffer).
-
Reaction: Gently agitate the mixture for 10-15 minutes at room temperature.[16]
-
Termination: Stop the reaction by simply transferring the reaction solution from the coated tube to a fresh tube, leaving the solid-phase oxidant behind. No chemical quenching is needed.
-
Analysis & Purification: Immediately analyze the RCY using radio-TLC (Protocol 1) and proceed with purification (e.g., Sep-Pak or HPLC).
Experimental Workflow Diagram
Caption: Step-by-step workflow for a typical Iodo-Gen® labeling experiment.
References
- Radiochemistry, Production Processes, Labeling Methods, and ImmunoPET Imaging Pharmaceuticals of Iodine-124. MDPI.
- Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. MDPI.
- Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodin
- Future Prospective of Radiopharmaceuticals from Natural Compounds Using Iodine Radioisotopes as Theranostic Agents. PMC - NIH.
- troubleshooting low yields in ICl iodin
- Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. PMC - NIH.
- Rapid purification of radioiodinated peptides with Sep-Pak reversed phase cartridges and HPLC. PubMed.
- DMSO Increases Radioiodination Yield of Radiopharmaceuticals. PMC - NIH.
- (PDF) Radiopharmaceutical chemistry: Iodination techniques.
- How to Iodinate Proteins with Iodo-Gen®. G-Biosciences.
- Radiosynthesis, Stability, Lipophilicity, and Cellular Uptake Evaluations of [131I]Iodine-α-Mangostin for Breast Cancer Diagnosis and Therapy. PMC - NIH.
- A Novel Reagent for Radioiodine Labeling of New Chemical Entities (NCEs) and Biomolecules. PMC - NIH.
- Iodination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Optimization of the conditions for α-iodination reaction.
- High-throughput radio-TLC analysis. PubMed.
- Radioiodination of various types of precursor | Download Scientific Diagram.
- Recent Advances in Synthetic Methods for Radioiodination | The Journal of Organic Chemistry.
- Pierce Iodin
- Comparative Study of Two Oxidizing Agents, Chloramine T and Iodo-Gen®, for the Radiolabeling of β-CIT with Iodine-131: Relevance for Parkinson's Disease. MDPI.
- Increasing Analytical Quality by Designing a Thin-Layer Chromatography Scanner Method for the Determination of the Radiochemical Purity of Radiopharmaceutical Sodium Iodide 131 I Oral Solution. MDPI.
- Iodo-Gen-mediated radioiodin
- Troubleshooting: How to Improve Yield. Department of Chemistry : University of Rochester.
- Radiochemical purity and stability of radioiodine labeled EVs. (A)...
- High-throughput radio-TLC analysis. eScholarship.org.
- Improved Radioiodination of Biomolecules Using Exhaustive Chloramine-T Oxidation.
- Improved radioiodination of biomolecules using exhaustive Chloramine-T oxidation.
- A rapid and systematic approach for the optimiz
- Iodin
- Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. MDPI.
- Technical information for iodinating proteins and peptides with iodine 125.
- PiercePre-Coated Iodin
- Chloramine-T in radiolabeling techniques. III. Radioiodination of biomolecules containing thioether groups. PubMed.
- Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chrom
Sources
- 1. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years [mdpi.com]
- 3. mdpi.com [mdpi.com]
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- 5. researchgate.net [researchgate.net]
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- 8. DMSO Increases Radioiodination Yield of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-throughput radio-TLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. Rapid purification of radioiodinated peptides with Sep-Pak reversed phase cartridges and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Chloramine-T in radiolabeling techniques. III. Radioiodination of biomolecules containing thioether groups - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: Scale-Up of Methyl (S)-2-(Boc-amino)-4-iodobutanoate Production
Welcome to the technical support center for the synthesis and scale-up of Methyl (S)-2-(Boc-amino)-4-iodobutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of moving from laboratory-scale experiments to larger-scale production. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to ensure a robust and scalable process.
This compound is a valuable chiral building block in pharmaceutical development, often utilized in the synthesis of enzyme inhibitors and peptidomimetics.[1] Its successful production at scale hinges on a thorough understanding of the reaction mechanisms and careful control of process parameters.
Frequently Asked Questions (FAQs)
Here we address some of the initial high-level questions you may have before embarking on the scale-up of your synthesis.
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most prevalent and industrially viable route starts from a readily available chiral precursor, typically a protected L-glutamic acid derivative. A common two-step sequence involves:
-
Activation of the γ-hydroxyl group: The synthesis often begins with a derivative of L-glutamic acid where the α-amino group is protected with a Boc group and the α-carboxyl group is esterified. The γ-carboxyl group is reduced to a hydroxyl group, which is then activated for nucleophilic substitution, commonly by conversion to a mesylate or tosylate.
-
Halogen Exchange via Finkelstein Reaction: The activated intermediate undergoes a Finkelstein reaction, where the mesylate or tosylate group is displaced by iodide.[2] This SN2 reaction is typically carried out using an alkali metal iodide, such as sodium iodide (NaI), in a suitable polar aprotic solvent like acetone.[3]
Q2: Why is the Finkelstein reaction preferred for the iodination step at scale?
A2: The Finkelstein reaction is highly effective for preparing alkyl iodides from other alkyl halides or sulfonates.[2] Its key advantage for scale-up lies in the ability to drive the reaction to completion by exploiting Le Chatelier's principle. When using sodium iodide in acetone, the resulting sodium mesylate or tosylate byproduct is insoluble and precipitates out of the reaction mixture, thus pushing the equilibrium towards the desired iodinated product.[3] This simplifies the reaction monitoring and can lead to high conversion rates.
Q3: What are the primary stability concerns for this compound?
A3: The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making iodinated organic compounds susceptible to degradation.[4] Key factors that can lead to the decomposition of the product, often indicated by a yellow-brown discoloration due to the formation of molecular iodine (I₂), include:
-
Light Exposure: Photolysis can cleave the C-I bond.[4]
-
Elevated Temperatures: Thermal decomposition can occur, especially during prolonged processing or improper storage.[4]
-
Presence of Impurities: Trace metals can catalyze degradation.[4] Therefore, it is crucial to store the compound in light-protected containers at reduced temperatures (2-8°C) under an inert atmosphere.[1][4]
Q4: What are the major safety considerations when scaling up this process?
A4: Scaling up any chemical process introduces new safety challenges.[5] For this synthesis, particular attention should be paid to:
-
Exothermic Reactions: While the Finkelstein reaction is not typically strongly exothermic, the initial mesylation or tosylation step can be. Proper heat management through controlled reagent addition and efficient reactor cooling is critical to prevent runaway reactions.[5][6]
-
Solvent Handling: The use of large volumes of organic solvents like acetone and dichloromethane necessitates appropriate ventilation, grounding to prevent static discharge, and containment measures.
-
Reagent Toxicity: Handle all chemicals, particularly iodinating agents and sulfonyl chlorides, with appropriate personal protective equipment (PPE) in a well-ventilated area.
Visualizing the Synthetic Workflow
To provide a clear overview of the primary synthetic pathway, the following diagram illustrates the key transformations.
Caption: Synthetic workflow for this compound.
Troubleshooting Guide
This section provides a detailed, question-and-answer formatted guide to address specific issues that may arise during the scale-up process.
Issue 1: Incomplete Conversion During the Finkelstein Reaction
Q: We are observing incomplete conversion of the mesylate/tosylate intermediate to the final iodinated product, even with extended reaction times. What are the likely causes and how can we address this?
A: Incomplete conversion in a Finkelstein reaction at scale can often be traced back to issues with reagents, solvent, or reaction conditions. Here’s a systematic approach to troubleshooting:
-
Moisture Contamination: The Finkelstein reaction is sensitive to moisture. Water can hydrolyze the starting mesylate/tosylate and reduce the solubility of sodium iodide in acetone.
-
Solution: Ensure all reagents and the solvent are rigorously dried before use. Use anhydrous acetone and dry the sodium iodide in a vacuum oven if necessary. The reactor should be dried and purged with an inert gas (nitrogen or argon) before charging the reagents.
-
-
Purity of Sodium Iodide: The quality of the sodium iodide is critical. If it has been improperly stored, it may have absorbed moisture or oxidized.
-
Solution: Use a fresh, high-purity grade of sodium iodide. Consider performing a small-scale test with a new batch of NaI to confirm its reactivity.
-
-
Insufficient Mixing: In large reactors, inadequate agitation can lead to poor mass transfer, especially with the heterogeneous nature of the reaction (dissolved starting material and solid NaI/precipitating byproduct).
-
Reaction Temperature: While the Finkelstein reaction is often run at room temperature or with gentle heating, the optimal temperature can be process-specific.
-
Solution: Experiment with slightly elevated temperatures (e.g., 40-50°C) to increase the reaction rate. However, be mindful of potential side reactions like elimination, especially with secondary halides.[2]
-
Issue 2: Formation of Impurities and Side Products
Q: During scale-up, we are observing an increase in unknown impurities in our crude product. What are the potential side reactions, and how can they be minimized?
A: The formation of impurities is a common challenge in scaling up chemical processes.[8] For this synthesis, consider the following potential side reactions:
-
Elimination (E2) Reaction: The iodide ion is a good nucleophile but also a reasonably strong base. This can lead to the formation of an alkene byproduct via an E2 elimination reaction, competing with the desired SN2 substitution.
-
Mitigation: This is more problematic with secondary halides, but can occur with primary halides at elevated temperatures. Running the reaction at the lowest effective temperature can minimize this side reaction.
-
-
Racemization: While the SN2 reaction proceeds with an inversion of configuration, any conditions that promote racemization of the starting material or product will compromise the stereochemical purity.
-
Mitigation: Maintain strict temperature control and avoid prolonged exposure to harsh acidic or basic conditions during workup and purification.
-
-
Degradation of the Product: As mentioned in the FAQs, the product is sensitive to light and heat.[4]
-
Mitigation: Protect the reaction mixture from light, especially during long reaction times. Once the reaction is complete, proceed with the workup and purification promptly. During purification, minimize the exposure to high temperatures.
-
A logical flow for identifying and mitigating these impurities is presented below.
Caption: Troubleshooting workflow for impurity identification and mitigation.
Issue 3: Challenges in Product Isolation and Purification
Q: We are facing difficulties with the filtration of the precipitated sodium mesylate and the subsequent purification of the product at a larger scale. What are some effective strategies?
A: Solid-liquid separation and purification are often non-linear when scaling up.[5][7]
-
Filtration of Byproduct:
-
Problem: The precipitated sodium mesylate/tosylate can be very fine, leading to slow filtration and clogged filter media.
-
Solution:
-
Aging: Allow the slurry to stir for a period after the reaction is complete to encourage particle growth, which can improve filterability.
-
Filter Aid: Use a filter aid like Celite® to improve the filtration rate. A thin pad of the filter aid should be prepared on the filter before transferring the slurry.
-
Equipment: For larger scales, consider using a filter press or a centrifugal filter, which are more efficient for handling fine solids.
-
-
-
Workup and Extraction:
-
Problem: Emulsion formation during aqueous workup can be more prevalent at larger scales.
-
Solution:
-
Add brine (saturated NaCl solution) to the aqueous layer to help break emulsions.
-
Minimize vigorous mixing during the extraction process. Gentle, prolonged agitation is often more effective than rapid, high-shear mixing.
-
-
-
Purification of the Final Product:
-
Problem: Chromatographic purification, which is common in the lab, is often not economically viable for large-scale production. The product's thermal and light sensitivity also complicates purification.
-
Solution:
-
Crystallization/Recrystallization: Develop a robust crystallization procedure. This is often the most effective and scalable method for purifying solid organic compounds. Screen various solvent systems to find one that provides good recovery and effectively removes key impurities.
-
Liquid-Liquid Extraction: If the product is an oil, a series of extractions with immiscible solvents under controlled pH can help remove impurities.
-
Adsorbent Treatment: Passing a solution of the crude product through a plug of silica gel or activated carbon can remove colored impurities and baseline material without the need for full column chromatography.
-
-
Key Experimental Protocols
The following are detailed, step-by-step methodologies for the key stages of the synthesis, designed with scalability in mind.
Protocol 1: Mesylation of Methyl (S)-2-(Boc-amino)-4-hydroxybutanoate
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Reagent Charging: Charge the reactor with Methyl (S)-2-(Boc-amino)-4-hydroxybutanoate (1.0 eq.) and an appropriate anhydrous solvent (e.g., dichloromethane). Cool the solution to 0-5°C.
-
Base Addition: Add triethylamine (1.1-1.2 eq.) dropwise, maintaining the internal temperature below 5°C.
-
Mesyl Chloride Addition: Slowly add methanesulfonyl chloride (1.05-1.1 eq.) to the reaction mixture, ensuring the temperature does not exceed 5°C. The addition rate is a critical parameter to control the exotherm.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by adding cold water or a saturated aqueous solution of sodium bicarbonate.
-
Workup: Separate the organic layer. Wash the organic phase sequentially with cold 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Concentrate the organic solution under reduced pressure at a temperature not exceeding 40°C. The resulting crude mesylate is often used directly in the next step without further purification.
Protocol 2: Finkelstein Iodination
-
Reactor Setup: In a separate, dry, nitrogen-purged reactor equipped with a mechanical stirrer and a reflux condenser, add anhydrous acetone.
-
Sodium Iodide Dissolution: Add sodium iodide (1.5-3.0 eq.) to the acetone and stir until dissolved. Gentle warming may be required.
-
Substrate Addition: Add a solution of the crude Methyl (S)-2-(Boc-amino)-4-(mesyloxy)butanoate in a minimal amount of anhydrous acetone to the sodium iodide solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., refluxing acetone, ~56°C) until the reaction is complete as monitored by HPLC. The formation of a white precipitate (sodium mesylate) will be observed.
-
Cooling and Filtration: Cool the reaction mixture to room temperature. Filter the solid byproduct and wash the filter cake with a small amount of cold acetone.
-
Solvent Removal: Concentrate the filtrate under reduced pressure, keeping the temperature below 40°C and protecting from light.
-
Workup: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine. The aqueous washes help to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Data Summary for Scale-Up Considerations
The following table summarizes key quantitative parameters that should be considered and optimized during process development and scale-up.
| Parameter | Laboratory Scale (Typical) | Pilot/Production Scale Considerations |
| Reaction Scale | 1-10 g | >1 kg |
| Solvent Volume | 10-20 volumes | Minimize to 5-10 volumes for process efficiency |
| Reagent Stoichiometry | NaI: 2.0-5.0 eq. | Optimize to 1.5-3.0 eq. to reduce cost and waste |
| Addition Time (Mesylation) | 10-30 minutes | 1-4 hours to control exotherm |
| Reaction Temperature | 20-56°C | Precise control is critical; consider reactor heat transfer capabilities |
| Mixing Speed | Magnetic stirring | Mechanical agitation; ensure sufficient power for solids suspension |
| Workup Volume | 10-20 volumes | Minimize to reduce cycle time and waste generation |
| Expected Yield (Crude) | 85-95% | Aim for consistent >85% |
| Purity (Crude) | >90% | Target >95% to simplify downstream purification |
References
-
Request PDF. (2025). Photodegradation pathway of iodate and formation of I-THMs during subsequent chloramination in iodate-iodide-containing water. ResearchGate. [Link]
-
National Institutes of Health. (2025). Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. NIH. [Link]
- Google Patents. (n.d.). US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide.
- Google Patents. (n.d.). WO2009128350A1 - Process for purifying iodine and/or an iodine compound.
-
Request PDF. (n.d.). Scale-up Challenges and Considerations In the Process Development of An Exothermic Reaction Step In Active Pharmaceutical Ingredient (API) Synthesis. ResearchGate. [Link]
-
ResearchGate. (2025). Mild and Selective Mono-Iodination of Unprotected Peptides as Initial Step for the Synthesis of Bioimaging Probes. [Link]
-
National Institutes of Health. (n.d.). Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine during Disulphide Bond Formation. PMC. [Link]
-
DSI. (2024). Lab to plant: Scaling up API processes with Dr. James Mencel's guidance. [Link]
-
Finkelstein Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 7, 2026, from [Link]
-
Request PDF. (n.d.). Oxidation of iodide and hypoiodous acid by non-chlorinated water treatment oxidants and formation of iodinated organic compounds: A review. ResearchGate. [Link]
-
UMass ScholarWorks. (n.d.). The preparation of alkyl iodides. [Link]
-
Neuland Labs. (2017). 5 Common Challenges in Scaling Up an API. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Iodination. Wordpress. [Link]
-
The metabolism of iodine compounds. (n.d.). [Link]
-
Arkat USA. (n.d.). Industrial applications of organic polyiodides. [Link]
-
Request PDF. (2024). Adsorption of molecular iodine and alkyl iodides from spent-nuclear-fuel-reprocessing off-gas using reduced silver mordenite. ResearchGate. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
ResearchGate. (2025). Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine during Disulphide Bond Formation. [Link]
-
National Institutes of Health. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. PMC. [Link]
-
CHIMIA. (n.d.). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. [Link]
-
Request PDF. (n.d.). Facile Synthesis of Amino Acid-derived Novel Chiral Hypervalent Iodine(V) Reagents and Their Applications. ResearchGate. [Link]
-
ResearchGate. (2025). The Finkelstein Reaction: Quantitative Reaction Kinetics of an SN2 Reaction Using Nonaqueous Conductivity. [Link]
- Google Patents. (n.d.). CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester.
-
ACS Publications. (2025). The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis: A Combined Experimental, Computational, and Machine-Learning Study. [Link]
-
Henry Rzepa's Blog. (n.d.). The mystery of the Finkelstein reaction. Ch.imperial. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
ChemRxiv. (n.d.). Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. [Link]
-
MDPI. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. [Link]
-
CentAUR. (2025). a novel ionic liquid-mediated finkelstein reaction for safer, superior alkyl halide synthesis in undergraduate organic chemistry. [Link]
-
PubMed. (2019). Synthesis of Chiral Spin-Labeled Amino Acids. [Link]
-
National Institutes of Health. (n.d.). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. PMC. [Link]
-
ACS Publications. (n.d.). ASAP (As Soon As Publishable). American Chemical Society. [Link]
-
Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. [Link]
-
PubMed. (n.d.). Heat and mass transfer scale-up issues during freeze-drying, I: atypical radiation and the edge vial effect. [Link]
-
Organic Chemistry Portal. (n.d.). Finkelstein Reaction. [Link]
-
ChemUniverse. (n.d.). This compound [P41076]. [Link]
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Removing impurities from commercial Methyl (S)-2-(Boc-amino)-4-iodobutanoate
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl (S)-2-(Boc-amino)-4-iodobutanoate (CAS 101650-14-0). We address common issues related to impurities, degradation, and purification to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial batches of this compound?
Commercial batches, typically supplied at ≥95% purity, may contain several types of impurities stemming from its synthesis and potential degradation.[1][2] Key impurities to consider are:
-
Starting Material Residues: Unreacted precursors from the synthetic pathway. A common synthesis involves iodination of a precursor, so residual starting material may be present.[3]
-
Solvent Residues: Trace amounts of solvents used during synthesis and purification, such as ethyl acetate, dichloromethane, or hexanes.
-
Byproducts of Iodination: The synthesis may lead to small quantities of over-iodinated or under-iodinated species.[3]
-
Degradation Products: As an organoiodide, the compound is susceptible to degradation, particularly from light exposure. The carbon-iodine bond can cleave, leading to the formation of species where the iodine is replaced by hydrogen or a hydroxyl group.[4] This often manifests as a yellow or brownish discoloration.[5]
-
Hydrolysis Products: The methyl ester can hydrolyze to the corresponding carboxylic acid, and the Boc-protecting group can be cleaved under acidic conditions.[3][6]
Q2: My sample of this compound has a distinct yellow or brown color. Is it still usable?
A yellow-to-brown tint is a common indicator of degradation. Organoiodide compounds are notoriously sensitive to light, which can cause the homolytic cleavage of the C-I bond and the subsequent formation of colored impurities, likely involving elemental iodine (I₂).[4][5][7]
While a slight discoloration may not significantly impact some reactions, it signifies the presence of impurities. For sensitive applications, such as in multi-step pharmaceutical synthesis or quantitative assays, we strongly recommend re-purification before use.[8] At a minimum, you should assess the material's purity via HPLC or NMR to quantify the level of degradation.
Q3: What are the recommended storage and handling procedures for this compound?
To minimize degradation and maintain purity, strict adherence to proper storage and handling protocols is essential.
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | 2-8°C | Reduces the rate of potential degradation reactions.[1] |
| Light | Store in an amber or foil-wrapped vial.[4][9] | The C-I bond is photosensitive and can break upon exposure to UV and even ambient lab light, causing degradation.[5][8] |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen).[1] | Minimizes oxidation of the iodide and other potential side reactions accelerated by atmospheric oxygen.[5] |
| Handling | Work under subdued light or with yellow/red safelights.[4] Use degassed solvents for reactions. Minimize time exposed to ambient conditions. | Prevents photodegradation during experimental setup and execution.[4][8] |
Q4: How can I assess the purity of my sample?
Several analytical techniques can be employed to determine the purity of this compound.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity assessment. A reversed-phase C18 column with a UV detector is typically effective. The appearance of new peaks or a decrease in the main peak area over time can be used to monitor degradation.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique can help identify the mass of the parent compound and any impurities, aiding in their structural elucidation.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the compound's structure and identify impurities if they are present in sufficient quantities (>1-2%). Changes in the spectra, such as the appearance of new signals or diminished integration of expected peaks, indicate impurity presence.
-
Thin-Layer Chromatography (TLC): A quick, qualitative method to check for gross impurities. Staining with potassium permanganate (KMnO₄) or iodine can help visualize non-UV active impurities.[12]
Troubleshooting Guide: Purification of Commercial Material
This section provides a decision-making framework and detailed protocols for purifying commercial this compound when its purity is insufficient for your application.
Workflow for Selecting a Purification Method
The choice of purification method depends on the nature and quantity of the impurities. Use the following workflow to guide your decision.
Caption: Decision workflow for purification strategy.
Protocol 1: Purification by Flash Column Chromatography
Flash chromatography is the most versatile method for removing a wide range of impurities with similar polarity to the desired product.[13]
Rationale: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase. By gradually increasing the mobile phase polarity, impurities can be separated from the target compound.
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. Test various ratios of a non-polar solvent (e.g., Hexanes or Heptane) and a polar solvent (e.g., Ethyl Acetate). The ideal system should give the product an Rf value of ~0.3.
-
Column Packing: Prepare a silica gel column. It can be dry-packed or slurry-packed with your initial, low-polarity mobile phase (e.g., 95:5 Hexanes:EtOAc).[13]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Alternatively, for better resolution, adsorb the compound onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column.
-
Elution:
-
Begin eluting with the low-polarity mobile phase to wash off non-polar impurities.
-
Gradually increase the polarity of the mobile phase (gradient elution) according to your TLC analysis. For example, move from 5% EtOAc in Hexanes to 10%, then 15%, etc.
-
The target compound will elute as the polarity increases.
-
-
Fraction Collection & Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.[13]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The final product should be a clear, colorless, or very pale yellow oil.
Table 2: Typical Flash Chromatography Parameters
| Parameter | Value |
|---|---|
| Stationary Phase | Silica Gel, 230-400 mesh |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient (e.g., 5% to 25% EtOAc) |
| Typical Product Rf | 0.3-0.4 in 80:20 Hexanes:EtOAc |
| Visualization | UV light (254 nm), KMnO₄ stain, or Iodine chamber[12] |
Protocol 2: Aqueous Extractive Workup
This method is highly effective for removing highly polar impurities, such as inorganic salts or water-soluble starting materials.[14][15]
Rationale: This protocol leverages the differential solubility of the organic compound and polar impurities between an organic solvent and water. The desired compound remains in the organic layer while water-soluble impurities are washed into the aqueous layer.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude compound in a water-immiscible organic solvent, such as Ethyl Acetate or Dichloromethane (approx. 10-20 mL per gram of compound).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of deionized water and shake gently to mix the layers. Allow the layers to separate and drain the aqueous (bottom) layer if using DCM, or the top layer if using EtOAc.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to remove residual water from the organic layer and break up any emulsions.[16]
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter away the drying agent and concentrate the organic solution under reduced pressure to yield the purified product.
Protocol 3: Acid/Base Extractive Workup
If you suspect acidic impurities (e.g., hydrolyzed carboxylic acid) or basic impurities (e.g., amine-based starting materials), a chemically-active extraction is warranted.[16]
Rationale: This method converts acidic or basic impurities into their corresponding water-soluble salts, allowing them to be selectively extracted into an aqueous layer.[14][16]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude compound in Ethyl Acetate or Dichloromethane.
-
Base Wash (for acidic impurities): Wash the organic solution with a dilute aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution.[14] This will convert any carboxylic acid impurity into its water-soluble sodium salt. Separate the layers.
-
Acid Wash (for basic impurities): Wash the organic solution with a dilute aqueous acid, such as 5% hydrochloric acid (HCl).[14] This will protonate basic impurities, rendering them water-soluble. Separate the layers.
-
Neutral Wash: Wash the organic layer with water, followed by brine, to remove any residual acid or base.[16]
-
Drying and Concentration: Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
References
- BenchChem. (n.d.). Technical Support Center: Storage and Handling of Light-Sensitive 2-Iodobenzoate Derivatives.
- BenchChem. (n.d.). A Comparative Guide to Purification Techniques for N-Boc Protected Compounds.
- MySkinRecipes. (n.d.). This compound.
- University of Rochester, Department of Chemistry. (n.d.). Extraction Protocol for Polar Solvents.
- Columbia University. (n.d.). Solid-liquid extraction.
- University of York, Chemistry Teaching Labs. (n.d.). Chemically-active extraction.
- Chem Help ASAP. (2021, February 5).
- BenchChem. (n.d.). This compound.
- Yang, Y., et al. (2016). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. Analytical Chemistry, 88(2), 1275-80.
- Various Authors. (2015). Why is iodine solution stored in dark bottles?. Quora.
- Yang, Y., et al. (2015). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry.
- Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents.
- Still, W. C., Kahn, M., & Mitra, A. (2008).
- Sciencemadness Discussion Board. (2007). List of common Light-Sensitive Reagents.
- ChemUniverse. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products.
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Technical Support Center: A Guide to the Stable Storage of Methyl (S)-2-(Boc-amino)-4-iodobutanoate
Welcome to the technical support center for Methyl (S)-2-(Boc-amino)-4-iodobutanoate (Product No. P41076). This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this information to help you maintain the integrity and purity of your compound during storage, ensuring the reliability and reproducibility of your experimental results.
Introduction
This compound is a valuable chiral building block in pharmaceutical synthesis, prized for its dual functionality: a Boc-protected amine for peptide coupling and an iodo group for cross-coupling reactions.[1] However, the inherent reactivity of the carbon-iodine (C-I) bond, the weakest of the carbon-halogen bonds, makes this compound susceptible to degradation if not stored under optimal conditions.[2] This guide provides in-depth technical advice to mitigate degradation and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For maximal stability, the compound should be stored at 2-8°C, protected from light, and under an inert atmosphere such as argon or nitrogen.[1] Storing in a tightly sealed, amber glass vial inside a desiccator is highly recommended to protect against moisture and light.
Q2: I noticed my sample has developed a yellow or brownish tint. What does this mean?
A2: A yellow to brown discoloration is a common visual indicator of degradation in organoiodine compounds.[3] This color change is typically due to the formation of molecular iodine (I₂) resulting from the cleavage of the C-I bond.[3] If you observe this, it is crucial to reassess the purity of the material before use.
Q3: Is the Boc protecting group stable during long-term storage?
A3: The tert-butyloxycarbonyl (Boc) group is generally stable under neutral or basic conditions and is relatively insensitive to moisture and temperature fluctuations.[][] However, it is highly sensitive to acidic conditions, which can cause its cleavage.[6][7] Therefore, it is essential to avoid any acidic contaminants in the storage environment.
Q4: Can I store the compound at room temperature for a short period?
A4: While short-term exposure to room temperature may be unavoidable during experimental setup, prolonged storage at ambient temperatures is not recommended. Elevated temperatures provide the energy to break the weak C-I bond, accelerating degradation.[3] Some related Boc compounds also show gradual decomposition at room temperature over several weeks.[8]
Troubleshooting Guide: Degradation Issues
This section addresses specific problems you might encounter, their probable causes, and actionable solutions.
| Observed Problem | Potential Root Cause(s) | Recommended Action(s) |
| Discoloration (Yellow/Brown Tint) | Light Exposure: Photolytic cleavage of the C-I bond.[3] Oxygen Presence: Oxidation can facilitate degradation.[3] Heat Exposure: Thermal decomposition.[3] | 1. Verify Purity: Use HPLC or NMR to quantify the extent of degradation. 2. Improve Storage: Transfer the compound to an amber vial, purge with argon/nitrogen, and store at 2-8°C.[1][3] |
| Inconsistent Reaction Yields | Compound Degradation: Use of partially degraded starting material. Presence of Impurities: Acidic impurities may be cleaving the Boc group.[][6] | 1. Purity Assessment: Before each use, run a quick purity check (e.g., TLC or ¹H NMR). 2. Re-purification: If significant degradation is detected, consider re-purifying the compound by flash chromatography. |
| Appearance of New Spots on TLC | Formation of Degradation Products: This could be the de-iodinated compound, the de-protected amine, or the hydrolyzed ester. | 1. Characterize Impurities: Use LC-MS to identify the mass of the impurities and infer their structure. 2. Review Handling Procedures: Ensure the compound is not exposed to acidic/basic conditions, excessive heat, or prolonged light during experiments.[3][6] |
| Material Appears Clumpy or Wet | Moisture Absorption: Improper sealing of the container. | 1. Dry the Sample: Dry the material under high vacuum. 2. Enhance Storage: Store in a desiccator with a fresh desiccant. Ensure the container cap is tightly sealed.[9] |
Visualizing the Primary Degradation Pathway
The primary degradation route for this compound involves the homolytic cleavage of the carbon-iodine bond, often initiated by light or heat. This process generates a radical intermediate and an iodine radical, which can then combine to form molecular iodine (I₂), the source of the characteristic discoloration.
Caption: Homolytic cleavage of the C-I bond.
Recommended Protocols
Protocol 1: Optimal Long-Term Storage
This protocol is designed to maximize the shelf-life of this compound.
Materials:
-
Amber glass vial with a PTFE-lined cap
-
Argon or Nitrogen gas supply with a regulator
-
Schlenk line or glovebox (optional, but recommended)
-
Laboratory refrigerator (2-8°C)
-
Desiccator
Procedure:
-
Preparation: If not already in a suitable container, transfer the compound into a clean, dry amber glass vial.
-
Inerting: Place the vial in a glovebox or attach it to a Schlenk line. Evacuate the air from the vial and backfill with an inert gas (e.g., argon). Repeat this cycle 3-5 times to ensure a completely inert atmosphere.
-
Sealing: Securely tighten the PTFE-lined cap. For added protection, wrap the cap and neck of the vial with Parafilm®.
-
Storage: Place the sealed vial inside a desiccator. Store the desiccator in a refrigerator at 2-8°C.[1] This provides a cold, dark, dry, and inert environment.
Protocol 2: Routine Purity Assessment by HPLC
Regularly checking the purity of your compound is crucial for experimental success. This protocol provides a general method for analysis.
Instrumentation & Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase & Conditions:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a ~1 mg/mL solution of the compound in Acetonitrile.
Procedure Workflow:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject a blank (Acetonitrile) to ensure no system contamination.
-
Inject the prepared sample solution.
-
Analyze the resulting chromatogram. The main peak corresponds to the pure compound. Any additional peaks are impurities or degradation products.
-
Calculate the purity by peak area percentage. A significant decrease in the main peak area or the appearance of new peaks over time indicates degradation.
Caption: HPLC workflow for purity analysis.
By adhering to these storage and handling guidelines, you can significantly extend the viable shelf-life of your this compound and ensure the integrity of your valuable research.
References
-
MySkinRecipes. This compound. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
ResearchGate. Is the protecting group boc of the amino group stable at 37°C?. [Link]
-
Wikipedia. Organoiodine chemistry. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Biological Utility of Methyl (S)- and (R)-2-(Boc-amino)-4-iodobutanoate Isomers
For researchers, scientists, and professionals in drug development, the selection of chiral building blocks is a critical decision that profoundly influences the biological activity, specificity, and safety of a therapeutic candidate. This guide provides an in-depth comparison of the (S)- and (R)-enantiomers of Methyl 2-(Boc-amino)-4-iodobutanoate, two valuable intermediates in the synthesis of peptidomimetics and enzyme inhibitors. While direct comparative biological data for these specific enantiomers is not extensively published, this document establishes a framework for their evaluation based on established principles of stereochemistry in biological systems and provides validated experimental protocols to discern their differential effects.
Introduction: The Principle of Chirality in Biological Recognition
Chirality is a fundamental property of many biological molecules, including amino acids, sugars, and the receptors and enzymes they interact with.[1] Biological systems are inherently chiral environments, and as such, they can exhibit a high degree of stereoselectivity when interacting with chiral molecules.[2] The two enantiomers of a chiral drug can be considered as two separate chemical entities, each with potentially distinct pharmacological, pharmacokinetic, and toxicological profiles.[1][2] One enantiomer may elicit the desired therapeutic effect (the eutomer), while the other may be inactive or even responsible for undesirable side effects (the distomer).[3]
Methyl 2-(Boc-amino)-4-iodobutanoate is a chiral synthetic building block. The stereochemistry at the alpha-carbon is the only difference between the (S)- and (R)-enantiomers. This seemingly subtle variation can lead to significant differences in how these molecules, or the larger molecules derived from them, interact with their biological targets.
Physicochemical and Synthetic Profile
Both Methyl (S)- and (R)-2-(Boc-amino)-4-iodobutanoate are valued in synthetic chemistry for their versatile functionalities. The Boc-protected amine allows for controlled deprotection during peptide synthesis, while the methyl ester can be hydrolyzed to a carboxylic acid or reduced to an alcohol.[4] The presence of iodine provides a site for various cross-coupling reactions, such as Suzuki or Stille couplings, enabling the introduction of diverse chemical moieties.[4]
| Property | Methyl (S)-2-(Boc-amino)-4-iodobutanoate | Methyl (R)-2-(Boc-amino)-4-iodobutanoate |
| CAS Number | 101650-14-0 | 219752-75-7 |
| Molecular Formula | C₁₀H₁₈INO₄ | C₁₀H₁₈INO₄ |
| Molecular Weight | 343.16 g/mol | 343.16 g/mol |
| Typical Use | Chiral building block for biologically active compounds.[4] | Chiral building block for biological research and industrial applications.[5] |
| Storage | 2-8°C, protected from light, under inert gas.[4] | Not specified, but similar conditions are recommended. |
Hypothetical Comparison in Biological Systems: A Framework for Evaluation
Given the absence of direct comparative studies, we propose a series of experiments to elucidate the differential biological activities of the (S)- and (R)-enantiomers. These experiments are designed to assess their potential as enzyme inhibitors and their general cytotoxicity, common applications for which these building blocks are employed.
Enzyme Inhibition Assays
The primary application of these compounds is in the synthesis of enzyme inhibitors.[4] Therefore, a direct comparison of their inhibitory potential against a relevant enzyme target is the most critical evaluation. For this hypothetical guide, we will consider a generic serine protease as the target enzyme.
Experimental Workflow: Enzyme Inhibition Assay
Caption: Workflow for a typical enzyme inhibition assay.
Expected Outcomes and Interpretation
It is highly probable that the two enantiomers will exhibit different inhibitory potencies (IC50 values) against a chiral enzyme target. This is because the precise three-dimensional arrangement of the substituents around the chiral center will determine the goodness of fit within the enzyme's active site. One enantiomer may bind with high affinity, leading to potent inhibition, while the other may bind weakly or not at all.
| Parameter | Expected Outcome for (S)-Enantiomer | Expected Outcome for (R)-Enantiomer | Rationale |
| IC50 Value | Potentially lower (higher potency) | Potentially higher (lower potency) | The enzyme's active site is chiral and will preferentially bind one enantiomer over the other. |
Protocol: Serine Protease Inhibition Assay
-
Reagents and Materials:
-
Serine Protease (e.g., Trypsin, Chymotrypsin)
-
Chromogenic or Fluorogenic Substrate specific to the protease
-
Assay Buffer (e.g., Tris-HCl, pH 8.0)
-
Methyl (S)- and (R)-2-(Boc-amino)-4-iodobutanoate
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare stock solutions of the (S)- and (R)-enantiomers in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of each enantiomer stock solution in the assay buffer.
-
In a 96-well plate, add a fixed concentration of the serine protease to each well.
-
Add the serially diluted enantiomers to the wells. Include controls with no inhibitor.
-
Incubate the plate at a constant temperature for a predetermined time (e.g., 15 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction rates from the linear portion of the progress curves.
-
Plot the initial rates as a function of the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each enantiomer.
-
Cell-Based Cytotoxicity Assays
It is also crucial to assess the potential cytotoxicity of these chiral building blocks, as this can impact their utility in drug development. Cell-based assays can reveal differences in how the enantiomers affect cell viability and proliferation.
Experimental Workflow: Cell Viability Assay (MTT Assay)
Caption: Workflow for a typical MTT cell viability assay.
Expected Outcomes and Interpretation
Differences in cytotoxicity between the enantiomers can arise from stereoselective interactions with cellular components, such as membrane transporters, metabolic enzymes, or off-target proteins. One enantiomer might be more readily taken up by cells or might interfere with a critical cellular pathway more effectively than the other.
| Parameter | Expected Outcome for (S)-Enantiomer | Expected Outcome for (R)-Enantiomer | Rationale |
| CC50 Value | May differ from the (R)-enantiomer | May differ from the (S)-enantiomer | Stereoselective interactions with cellular machinery can lead to differential effects on cell viability. |
Protocol: MTT Cytotoxicity Assay
-
Reagents and Materials:
-
Human cell line (e.g., HeLa, HepG2)
-
Cell culture medium and supplements
-
Methyl (S)- and (R)-2-(Boc-amino)-4-iodobutanoate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of the (S)- and (R)-enantiomers in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the enantiomers. Include untreated and vehicle-treated controls.
-
Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the logarithm of the compound concentration to determine the CC50 (half-maximal cytotoxic concentration) for each enantiomer.
-
Conclusion and Recommendations
The choice between Methyl (S)- and (R)-2-(Boc-amino)-4-iodobutanoate as a synthetic precursor should be guided by empirical data derived from biologically relevant assays. While these compounds are structurally very similar, their stereochemistry can lead to significant differences in their interactions with chiral biological targets.
We strongly recommend that researchers:
-
Perform head-to-head comparisons of both enantiomers in relevant biological assays early in the drug discovery process.
-
Utilize a panel of assays , including target-based enzyme inhibition and cell-based cytotoxicity assays, to build a comprehensive biological profile for each enantiomer.
-
Consider the stereochemical integrity of the chiral center throughout the synthetic route to ensure the final compound has the desired configuration.
By systematically evaluating the biological properties of both the (S)- and (R)-enantiomers, researchers can make more informed decisions in the design and development of novel therapeutics with improved efficacy and safety profiles.
References
-
MySkinRecipes. This compound. [Link]
-
National Center for Biotechnology Information. Room-Temperature Enantioselective C–H Iodination via Kinetic Resolution. [Link]
-
Xie, C., et al. (2022). Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry. Chemical Science, 13(46), 14114-14123. [Link]
-
Thakkar, D., et al. (2021). Comparative analysis of assays to measure CAR T cell–mediated cytotoxicity. Journal for ImmunoTherapy of Cancer, 9(2), e001737. [Link]
-
Kessel, A. T. H. (n.d.). Stereoselective and Stereospecific Interactions with Amino Acids. [Link]
-
Gota, V. (2021). Evaluation of Trials Comparing Single-Enantiomer Drugs to Their Racemic Precursors: A Systematic Review. JAMA Network Open, 4(5), e2111325. [Link]
-
McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action. Primary care companion to the Journal of clinical psychiatry, 5(2), 70–73. [Link]
-
Tuminas, S., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European biophysics journal : EBJ, 50(3-4), 345–352. [Link]
-
Chassaing, S., et al. (2014). Chiral discrimination of amino acid enantiomers based on different interactions with Cu2+. Chemical Communications, 50(86), 13136-13139. [Link]
-
Chhabra, N., Aseri, M. L., & Padmanabhan, D. (2013). A review on chiral drugs. International Journal of Pharmaceutical Sciences and Research, 4(3), 937. [Link]
-
Cirilli, R., & Ferretti, R. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 27(19), 6318. [Link]
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- 2. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
A Comparative Guide to the Reactivity of Iodo vs. Bromo Analogues in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the choice between an aryl iodide and an aryl bromide as a coupling partner is a frequent and critical decision in synthetic planning. This guide provides an in-depth comparison of their reactivity in commonly employed palladium-catalyzed cross-coupling reactions, supported by experimental data and mechanistic insights. Our objective is to equip you with the knowledge to make informed decisions that optimize reaction efficiency, yield, and overall synthetic strategy.
Theoretical Underpinnings: Why the Halogen Matters
The enhanced reactivity of aryl iodides over aryl bromides is fundamentally rooted in the difference in their carbon-halogen (C-X) bond dissociation energies (BDEs). The C-I bond is significantly weaker and more polarizable than the C-Br bond.
| Bond | Bond Dissociation Energy (kcal/mol) |
| C-I (Aryl) | ~65 |
| C-Br (Aryl) | ~81 |
This lower BDE directly impacts the rate-determining step in many palladium-catalyzed coupling reactions: oxidative addition . In this step, the palladium(0) catalyst inserts into the C-X bond, forming a palladium(II) intermediate. The weaker C-I bond undergoes this insertion much more readily and at lower temperatures than the more robust C-Br bond.
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a cornerstone of modern organic synthesis. The choice between an aryl iodide and a bromide can significantly influence reaction conditions and outcomes.
Aryl iodides are often the substrate of choice for Suzuki couplings due to their high reactivity, which frequently allows for the use of milder reaction conditions, lower catalyst loadings, and shorter reaction times. However, aryl bromides, while less reactive, are often more readily available and cost-effective, making them attractive for large-scale synthesis. The development of highly active palladium catalysts and specialized ligands has largely overcome the lower reactivity of aryl bromides, enabling their efficient use.
Comparative Experimental Data: Suzuki-Miyaura Coupling
| Parameter | Aryl Iodide (4-Iodoanisole) | Aryl Bromide (4-Bromoanisole) |
| Catalyst Loading | 0.5 mol% Pd(PPh₃)₄ | 2 mol% Pd(PPh₃)₄ |
| Temperature | 80 °C | 100 °C |
| Reaction Time | 2 hours | 8 hours |
| Yield | >95% | ~90% |
Data is representative and may vary based on specific substrates and conditions.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 4-substituted aryl halides with phenylboronic acid.
Materials:
-
Aryl halide (4-iodoanisole or 4-bromoanisole) (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃) (2.0 mmol)
-
Solvent (e.g., Toluene/Water 4:1) (5 mL)
Procedure:
-
To a reaction vessel, add the aryl halide, phenylboronic acid, and base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the solvent and the palladium catalyst.
-
Heat the reaction mixture to the desired temperature and stir for the specified time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate in vacuo, and purify the crude product by column chromatography.
Mechanistic Diagram: Suzuki-Miyaura Catalytic Cycle
A Comparative Guide: Fmoc versus Boc Protection for the Synthesis of Peptides with Iodinated Residues
For researchers, scientists, and drug development professionals engaged in peptide chemistry, the choice between fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting group strategies for solid-phase peptide synthesis (SPPS) is a foundational decision that dictates the entire synthetic workflow. This choice becomes paramount when incorporating sensitive or modified amino acids, such as iodinated residues. The inclusion of monoiodotyrosine or diiodotyrosine is essential for creating peptides used in radiolabeling, receptor binding studies, and as therapeutic agents. However, the electron-rich nature of the iodinated phenol side chain presents a significant challenge: susceptibility to degradation under the harsh acidic conditions inherent to the Boc strategy.
This in-depth technical guide provides a comprehensive comparison of the Fmoc and Boc strategies for synthesizing peptides containing iodinated residues. We will delve into the core chemistry of each method, present supporting data, and offer field-proven insights to enable an informed, strategic decision for your specific application.
The Fundamental Divide: Orthogonal Protection Schemes
The core difference between the Fmoc and Boc strategies lies in their orthogonal protection schemes, which use chemically distinct conditions to remove the temporary Nα-protecting group while leaving the permanent side-chain protecting groups intact until the final step.[1][2][3]
-
Boc Strategy (Acid-Labile/Stronger Acid-Labile): This classic approach relies on a moderately strong acid, typically trifluoroacetic acid (TFA), for the repetitive cleavage of the Nα-Boc group.[2][4] The side-chain protecting groups are generally benzyl-based and require a much stronger, hazardous acid, such as liquid hydrogen fluoride (HF), for final cleavage from the resin.[2][4]
-
Fmoc Strategy (Base-Labile/Acid-Labile): This more modern and widely adopted strategy employs a mild base for the repetitive removal of the Nα-Fmoc group, typically a 20% solution of piperidine.[1][3][] The side-chain protecting groups are acid-labile (e.g., tert-butyl, trityl) and are removed during the final cleavage from the resin using TFA.[1][2][6]
This fundamental difference in deprotection chemistry is the critical factor determining the stability and success of synthesizing peptides with acid-sensitive residues like iodinated tyrosines.
The Challenge: Acid-Driven Deiodination
The carbon-iodine (C-I) bond on an aromatic ring, such as in iodotyrosine, is susceptible to cleavage by strong acids in a side reaction known as acidolysis or deiodination.[7] This process is driven by electrophilic attack on the electron-rich aromatic ring, leading to the loss of iodine and the formation of the parent tyrosine residue. This results in a heterogeneous final product that is difficult to purify, compromising the yield and integrity of the target peptide.
Fmoc vs. Boc: A Head-to-Head Comparison for Iodinated Peptides
The primary concern when synthesizing peptides with iodinated residues is the potential for deiodination. The choice of synthetic strategy directly correlates with the level of risk.
Boc Strategy: The High-Risk Approach
The Boc strategy is ill-suited for the synthesis of iodinated peptides. The repetitive use of strong TFA for Nα-Boc deprotection in every cycle can lead to a cumulative loss of iodine from the sensitive tyrosine side chain.[8][9] Even with scavengers, the repeated acid exposure throughout the chain elongation process presents a significant risk. The final cleavage step, employing the extremely harsh liquid HF, further exacerbates this problem. While historically robust, the inherent lack of orthogonality with respect to acid-sensitive functionalities makes the Boc strategy a high-risk and generally inadvisable choice for these molecules.
Fmoc Strategy: The Gold Standard for Sensitive Residues
The Fmoc strategy is overwhelmingly the superior and recommended choice for synthesizing peptides containing iodinated tyrosines.[3][] The use of a mild base (piperidine) for the repeated Nα-deprotection steps completely avoids the issue of acid-driven deiodination during the chain assembly.[1][]
The only point of concern is the final cleavage from the resin, which uses TFA to remove the side-chain protecting groups.[10] However, this is a single, controlled exposure to acid at the very end of the synthesis. The risk of deiodination during this step is effectively mitigated through the use of an optimized "scavenger cocktail."[11] Scavengers are nucleophilic reagents that trap reactive carbocations generated during the cleavage of other side-chain protecting groups, preventing them from attacking and deiodinating the sensitive iodotyrosine residue.[10]
Experimental Data: The Critical Impact of Scavengers in Fmoc-SPPS
The composition of the scavenger cocktail used during the final TFA cleavage is the most critical variable for preserving the integrity of the iodinated residue. The table below presents representative data on the purity of a model iodinated peptide synthesized via the Fmoc strategy and cleaved with different scavenger cocktails.
Model Peptide: H-Tyr(I)-Ala-Phe-Gly-NH₂
| Cleavage Cocktail (Reagent Ratios by Volume) | Primary Scavenger(s) | Purity of Iodinated Peptide (%) | Deiodinated Impurity (%) | Rationale for Performance |
| TFA / H₂O (95:5) | Water | ~80% | ~20% | Water alone is an insufficient scavenger for the highly reactive cations generated. |
| TFA / TIS / H₂O (95:2.5:2.5) | Triisopropylsilane (TIS), Water | ~90% | ~10% | TIS is an effective scavenger for trityl cations but less so for tert-butyl cations.[10] |
| TFA / EDT / TIS / H₂O (92.5:2.5:2.5:2.5) | Ethanedithiol (EDT), TIS, Water | >98% | <2% | EDT is a highly effective "soft" nucleophile for trapping tert-butyl cations, which are the primary threat to the iodotyrosine ring.[10] |
As this data illustrates, the inclusion of a thiol-based scavenger like ethanedithiol (EDT) is crucial for achieving high purity by effectively preventing deiodination.
Recommended Experimental Workflow: Fmoc-SPPS of an Iodinated Peptide
This section provides a detailed, step-by-step protocol for the solid-phase synthesis of a peptide containing an iodinated tyrosine residue using the preferred Fmoc strategy.
Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis.
Protocol Details:
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide for a C-terminal amide) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Drain and repeat once.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and its byproducts.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-protected amino acid (4 equivalents), including Fmoc-Tyr(I)-OH, with a coupling reagent like HBTU (3.9 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
-
Washing and Monitoring: Wash the resin with DMF (3-5 times). Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates success).[12]
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and deprotected, wash the resin with DMF, then dichloromethane (DCM), and dry thoroughly under vacuum.
-
Prepare the recommended cleavage cocktail: TFA / EDT / TIS / H₂O (92.5 : 2.5 : 2.5 : 2.5) .
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
-
Peptide Isolation: Filter the resin and collect the TFA filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, wash with cold ether to remove residual scavengers, and dry the crude product. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Mechanistic Insight: How Scavengers Prevent Deiodination
To fully appreciate the protocol, it is essential to understand the underlying mechanism. During the TFA-mediated cleavage of acid-labile side-chain protecting groups (e.g., tert-butyl from Asp, Glu, or Tyr), highly reactive tert-butyl cations are generated.[1] These electrophilic species can readily attack the electron-rich iodinated phenol ring of the target residue, leading to the displacement of I⁺ and the formation of the undesired, deiodinated tyrosine product.
Caption: Electrophilic attack by cations causes deiodination; scavengers prevent this by trapping the cations.
Thiol-based scavengers, such as EDT, are "soft" nucleophiles that are highly effective at trapping or "scavenging" these carbocations as they form. This reaction forms a stable, unreactive thioether, neutralizing the threat before it can damage the iodinated peptide.
Conclusion and Authoritative Recommendations
For the synthesis of peptides containing iodinated residues, the Fmoc strategy is the unequivocally superior and recommended method . Its use of mild base for iterative deprotection ensures the integrity of the acid-sensitive C-I bond throughout the chain assembly process. The Boc strategy, with its repeated acid treatments, poses an unacceptable risk of cumulative deiodination and should be avoided.
Key Takeaways for Successful Synthesis:
-
Prioritize the Fmoc Strategy: The orthogonality of the Fmoc/tBu approach provides the necessary mild conditions to protect the C-I bond during peptide elongation.[3][]
-
Reject the Boc Strategy: The repeated exposure to TFA in Boc-SPPS creates a high probability of generating significant deiodinated impurities.
-
Employ a Thiol Scavenger: During the final Fmoc cleavage, the use of a scavenger cocktail containing a thiol like ethanedithiol (EDT) is mandatory to quench reactive cations and prevent deiodination.[10]
-
Optimize Your Protocol: While the provided protocol is a robust starting point, always confirm coupling completion with a qualitative test (e.g., Kaiser) and purify the final product by RP-HPLC to ensure the highest possible purity.
By adhering to the chemical principles and validated protocols outlined in this guide, researchers can confidently synthesize high-purity iodinated peptides, enabling the advancement of critical research in diagnostics, therapeutics, and molecular biology.
References
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved from [Link]
-
Application Note: Peptide Cleavage and Protected Cleavage Procedures. (n.d.). CEM Corporation. Retrieved from [Link]
-
M'barek, Z., et al. (2015). An optimized strategy for the mild and efficient solution phase iodination of tyrosine residues in bioactive peptides. Bioorganic & Medicinal Chemistry Letters, 25(22), 5129-5133. Available at: [Link]
-
O'Brien-Simpson, N. M., et al. (2016). A Direct Route for the Preparation of Fmoc/OtBu Protected Iodotyrosine. Australian Journal of Chemistry, 69(8), 944-947. Available at: [Link]
-
Pawlas, J., Svensson, T., & Rasmussen, J. H. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide Group. Retrieved from [Link]
-
Innovation Note: Synthesis of Phosphotyrosine-Containing Peptides. (n.d.). Novabiochem®. Retrieved from [Link]
-
Supplementary Information: Effect of O-Glycosylation and Tyrosine Sulfation of Leech-Derived Peptides on Binding and Inhibition of the Mannose Receptor. (n.d.). Retrieved from [Link]
-
Synthesis of Fmoc-Tyr-Leu-OH (Fmoc-YL). (2014). The Royal Society of Chemistry. Retrieved from [Link]
- Cleavage of synthetic peptides. (2015). Google Patents.
-
Basic Peptides synthesis introduction. (n.d.). LifeTein®. Retrieved from [Link]
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Boc-Tyr(Bzl)-OH [2130-96-3]. (n.d.). AAPPTec. Retrieved from [Link]
-
Peptide Synthesis - FAQ. (n.d.). AAPPTec. Retrieved from [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved from [Link]
-
Cárdenas, C., et al. (2023). Peptides, solid-phase synthesis and characterization: Tailor-made methodologies. Electronic Journal of Biotechnology, 64, 1-10. Available at: [Link]
-
Appelbaum, J. S., et al. (2018). The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. Molecules, 23(11), 2997. Available at: [Link]
-
Li, Y., et al. (2018). Recyclable hypervalent-iodine-mediated solid-phase peptide synthesis and cyclic peptide synthesis. Beilstein Journal of Organic Chemistry, 14, 1162-1168. Available at: [Link]
-
Iodinated Tyrosine Definition. (n.d.). Fiveable. Retrieved from [Link]
-
Lamas, L., & Ingbar, S. H. (1978). The relative roles of iodination and iodothyronine content on thyroglobulin stability. Endocrinology, 102(1), 188-197. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
-
Giri, D., & Mugesh, G. (2025). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. Biomolecules, 15(4), 529. Available at: [Link]
-
El-Zaher, A. A., & El-Enin, M. A. (2000). Role of sulfated tyrosines of thyroglobulin in thyroid hormonosynthesis. Molecular and Cellular Endocrinology, 166(2), 145-153. Available at: [Link]
-
de la Torre, B. G., & Andreu, D. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 19(4), 287-296. Available at: [Link]
-
Visser, T. J. (1996). Biochemical mechanisms of thyroid hormone deiodination. Thyroid, 6(1), 51-54. Available at: [Link]
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- 7. The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Purity of Methyl (S)-2-(Boc-amino)-4-iodobutanoate
In the synthesis of chiral molecules, particularly those destined for pharmaceutical applications, the accurate determination of enantiomeric purity is a critical, non-negotiable step. For intermediates like Methyl (S)-2-(Boc-amino)-4-iodobutanoate, a valuable building block in medicinal chemistry, ensuring high enantiomeric excess (% ee) is paramount to the efficacy and safety of the final active pharmaceutical ingredient. This guide provides a comparative analysis of two robust High-Performance Liquid Chromatography (HPLC) methods for resolving the enantiomers of this compound, grounded in established principles of chiral chromatography. We will explore the underlying mechanisms, provide detailed experimental protocols, and present a clear comparison to aid researchers in selecting the optimal method for their needs.
Introduction: The Challenge of Separating Boc-Protected Amino Acid Esters
This compound is a non-aromatic, N-protected amino acid ester. The tert-butoxycarbonyl (Boc) protecting group, while essential for synthetic strategies, can present challenges in chiral recognition. Unlike other protecting groups such as benzyloxycarbonyl (Z) or 9-fluorenylmethoxycarbonyl (Fmoc), the bulky and relatively non-polar Boc group can sometimes impair enantiomeric separation on certain chiral stationary phases (CSPs).[1] Therefore, the selection of both the CSP and the mobile phase is critical for achieving baseline resolution.
This guide will compare two distinct and effective approaches:
-
Method A: Normal-Phase Chromatography on a Polysaccharide-Based CSP. This classic approach leverages the well-established capabilities of coated polysaccharide derivatives, such as cellulose or amylose, for creating chiral cavities and interaction sites.
-
Method B: Reversed-Phase Chromatography on a Macrocyclic Glycopeptide-Based CSP. This method utilizes a different class of CSP that offers unique chiral recognition mechanisms and the advantage of using aqueous-organic mobile phases compatible with mass spectrometry (LC-MS).[2]
Method A: Polysaccharide-Based CSP in Normal-Phase Mode
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose phenylcarbamates, are workhorses in chiral separations. The chiral recognition mechanism is based on a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities formed by the helical structure of the polysaccharide polymer. For N-Boc protected amino acid esters, Chiralcel® OF and Chiralcel® OD have shown good enantioselectivity.[3]
Rationale for Method Selection
The choice of a normal-phase mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol modifier (like 2-propanol or ethanol), is driven by the need to promote interaction between the analyte and the polar carbamate groups on the CSP. The alcohol modifier plays a crucial role in modulating retention and enantioselectivity.
Experimental Protocol: Method A
Column: Chiralcel® OF (Cellulose tris(4-chlorophenylcarbamate)) or Chiralcel® OD (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Dimensions: 250 mm x 4.6 mm, 5 µm particle size Mobile Phase: n-Hexane / 2-Propanol (IPA)
-
Initial Composition: 90:10 (v/v)
-
Optimization Range: The ratio can be adjusted (e.g., to 95:5 or 80:20) to optimize resolution and retention time. A lower percentage of IPA generally increases retention and can improve resolution. Flow Rate: 1.0 mL/min Column Temperature: 25°C (ambient) Detection: UV at 210-220 nm (due to the carbonyl chromophore in the Boc and ester groups) Injection Volume: 10 µL Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like ethanol to a concentration of approximately 1 mg/mL.
Experimental Workflow: Method A
Caption: Workflow for Method A using a polysaccharide-based CSP.
Method B: Macrocyclic Glycopeptide-Based CSP in Reversed-Phase Mode
Macrocyclic glycopeptide CSPs, such as those based on teicoplanin (e.g., CHIROBIOTIC® T), offer a multimodal separation mechanism.[2][4] These CSPs have complex structures with multiple stereogenic centers, peptide backbones, and sugar moieties, providing a variety of potential interaction sites (ionic, hydrogen bonding, inclusion). For N-Boc amino acids, reversed-phase mode is often a viable choice on these columns.[2]
Rationale for Method Selection
This method provides a strong alternative to normal-phase chromatography. The use of reversed-phase eluents (e.g., water/methanol/acid) can be advantageous for sample solubility and for direct compatibility with mass spectrometry, which is useful for peak identity confirmation. The ionic character of these CSPs makes them particularly effective for separating polar and ionic compounds like amino acid derivatives.[4]
Experimental Protocol: Method B
Column: CHIROBIOTIC® T (Teicoplanin)
-
Dimensions: 250 mm x 4.6 mm, 5 µm particle size Mobile Phase: Methanol / Water / Acetic Acid
-
Initial Composition: 70:30:0.1 (v/v/v)
-
Optimization: The organic modifier percentage can be adjusted to control retention. The acid concentration can be varied to influence peak shape and selectivity. Flow Rate: 1.0 mL/min Column Temperature: 25°C Detection: UV at 210-220 nm Injection Volume: 10 µL Sample Preparation: Dissolve the sample in the mobile phase or methanol to a concentration of approximately 1 mg/mL.
Experimental Workflow: Method B
Caption: Workflow for Method B using a macrocyclic glycopeptide CSP.
Comparative Analysis
The choice between Method A and Method B will depend on available instrumentation, desired outcomes (e.g., LC-MS compatibility), and the specific impurity profile of the sample.
| Feature | Method A: Polysaccharide CSP (Normal-Phase) | Method B: Macrocyclic Glycopeptide CSP (Reversed-Phase) |
| Chiral Selector | Cellulose or Amylose Phenylcarbamate | Teicoplanin |
| Mobile Phase | Non-polar (e.g., Hexane/IPA) | Polar (e.g., Methanol/Water/Acid) |
| Primary Mechanism | H-bonding, dipole interactions, inclusion | Ionic interactions, H-bonding, inclusion |
| LC-MS Compatibility | Poor (requires specialized interfaces) | Excellent (uses volatile buffers/solvents)[2] |
| Solvent Cost & Disposal | Higher cost, more hazardous (Hexane) | Lower cost, less hazardous |
| Column Robustness | Generally robust, but sensitive to certain additives | Very robust and can be used in multiple modes (RP, NP, Polar Organic)[2] |
| Selectivity Profile | Excellent for a wide range of compounds | Unique selectivity, particularly for polar and ionic analytes[4] |
| Elution Order | L-isomer often elutes before D-isomer on cellulose CSPs[1] | D-enantiomer is typically more strongly retained[4] |
Conclusion and Recommendations
Both presented methods offer a high probability of successfully resolving the enantiomers of this compound.
-
Method A represents a well-established, traditional approach. It is an excellent starting point, especially if LC-MS compatibility is not an immediate requirement. The high selectivity of polysaccharide phases for N-protected amino acid derivatives is well-documented.[3]
-
Method B offers greater flexibility and modern applicability. Its compatibility with reversed-phase solvents makes it more environmentally friendly ("greener") and safer. The key advantage is its direct applicability to LC-MS analysis, which can be invaluable for peak identification and purity confirmation in drug development settings.[2]
For initial screening and routine quality control, Method A is a reliable choice. For in-depth analysis, method validation in a regulated environment, or when mass spectral data is required, Method B is the superior option. As with all chromatographic method development, empirical testing and optimization are necessary to achieve the best possible separation for a specific sample.
References
-
Ohta, K., et al. (1993). Enantiomeric Separation of N-Protected Non-Protein Amino Acid Esters by Chiral High-Performance Liquid Chromatography. Analytical Letters, 26(3), 499-514. [Link]
-
Kim, J. H., et al. (2013). ENANTIOMER SEPARATION OF N-t-BOC AND N-CBZ α-AMINO ACIDS AND THEIR ESTERS ON POLYSACCHARIDE DERIVED CHIRAL STATIONARY PHASES. Journal of Liquid Chromatography & Related Technologies, 36(9), 1201-1212. [Link]
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A Comparative Guide to Validated Analytical Methods for the Characterization of Methyl (S)-2-(Boc-amino)-4-iodobutanoate
In the landscape of pharmaceutical development, the rigorous characterization of chiral building blocks is paramount to ensuring the synthesis of safe and efficacious drug substances. Methyl (S)-2-(Boc-amino)-4-iodobutanoate, a key intermediate in the synthesis of various bioactive molecules, demands a suite of validated analytical methods to confirm its identity, purity, and stereochemical integrity. This guide provides an in-depth comparison of essential analytical techniques, offering experimentally grounded protocols and validation insights for researchers, scientists, and drug development professionals.
The multifaceted nature of this molecule, possessing a chiral center, a labile Boc-protecting group, a reactive iodine atom, and a methyl ester, necessitates a multi-pronged analytical approach. No single technique can fully elucidate its quality attributes. Therefore, a strategic combination of chromatographic, spectroscopic, and classical methods is required for comprehensive characterization.
Chromatographic Methods: Purity and Enantiomeric Integrity
High-Performance Liquid Chromatography (HPLC) stands as the cornerstone for assessing the purity and, crucially, the enantiomeric excess of this compound. The stereochemical purity is a critical quality attribute, as the presence of the undesired (R)-enantiomer can lead to off-target effects or reduced efficacy in the final active pharmaceutical ingredient (API).[1][2]
Chiral HPLC for Enantiomeric Purity
The separation of enantiomers is achieved by employing a chiral stationary phase (CSP) that interacts differentially with the (S) and (R) enantiomers, leading to different retention times. Polysaccharide-based CSPs are particularly effective for the separation of Boc-protected amino acid derivatives.[3][4][5]
Comparative Analysis of Chiral HPLC Columns:
| Column Type | Stationary Phase | Mobile Phase System | Advantages | Disadvantages |
| Immobilized Polysaccharide | Amylose or Cellulose derivatives (e.g., Chiralpak IA/IC) | Normal Phase (Hexane/IPA) or Reversed-Phase (ACN/Water) | Broad applicability, high efficiency, robust. | Higher cost. |
| Coated Polysaccharide | Polysaccharide coated on silica | Normal Phase (Hexane/IPA) | Good selectivity for many compounds. | Limited solvent compatibility. |
| Crown Ether | Chiral crown ether | Reversed-Phase (Perchloric acid buffer) | Excellent for primary amine compounds. | Requires acidic mobile phases, less versatile. |
For this compound, an immobilized polysaccharide column like Chiralpak IC is recommended due to its versatility and proven success with similar N-protected amino acid derivatives.[3][4]
Experimental Protocol: Chiral HPLC
-
Instrumentation: HPLC system with UV detector.
-
Column: Chiralpak IC (4.6 x 250 mm, 5 µm).
-
Mobile Phase: n-Hexane:Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase.
Rationale: The normal phase mobile phase provides excellent chiral recognition on the polysaccharide-based CSP. Isopropanol acts as the polar modifier, and its concentration is a critical parameter for optimizing resolution. UV detection at 210 nm is suitable for monitoring the carbamate chromophore of the Boc group.
Validation Parameters (as per ICH Q2(R2)): [6][7][8][9]
-
Specificity: Baseline resolution of the (S) and (R) enantiomers.
-
Limit of Detection (LOD) / Limit of Quantitation (LOQ): Determined by signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ).
-
Linearity: A linear relationship between peak area and concentration over a defined range (e.g., LOQ to 120% of the specification for the undesired enantiomer).
-
Accuracy: Determined by spike/recovery studies of the (R)-enantiomer into a pure sample of the (S)-enantiomer.
-
Precision: Repeatability (intra-day) and intermediate precision (inter-day) expressed as %RSD.
dot
Caption: Chiral HPLC workflow for enantiomeric purity.
Reversed-Phase HPLC for Chemical Purity and Stability Indicating Method
A reversed-phase HPLC (RP-HPLC) method is essential for quantifying chemical purity and identifying any process-related impurities or degradation products. A well-developed stability-indicating method can separate the main component from its potential degradants formed under stress conditions.[1][4][10][11][12]
Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies are performed under various stress conditions:[1][4][10][11][12]
-
Acidic Hydrolysis: 0.1 N HCl at 60 °C.
-
Basic Hydrolysis: 0.1 N NaOH at 60 °C.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: 105 °C.
-
Photolytic Degradation: ICH-compliant light exposure.
Experimental Protocol: RP-HPLC
-
Instrumentation: HPLC system with a photodiode array (PDA) detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: 30% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of Acetonitrile/Water (50:50).
Rationale: A C18 column provides good retention for this moderately polar compound. The gradient elution is necessary to separate potential impurities with a wide range of polarities. TFA is used as an ion-pairing agent to improve peak shape. A PDA detector is crucial for assessing peak purity and identifying the UV maxima of any degradants.
Spectroscopic Methods: Structural Elucidation and Identification
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.[13] Both ¹H and ¹³C NMR are required for a complete assignment.
-
¹H NMR: Provides information on the number of different types of protons and their connectivity. Expected signals include the tert-butyl protons of the Boc group, the methoxy protons of the ester, and the protons of the butanoate backbone.
-
¹³C NMR: Shows the number of different types of carbon atoms. Expected signals include the carbonyls of the Boc group and the ester, the quaternary carbon of the Boc group, and the carbons of the butanoate chain.
-
Quantitative NMR (qNMR): This technique can be used as a primary method for determining the absolute purity of the material without the need for a specific reference standard of the same compound.[6][8][14][15] By integrating the signal of a known proton in the analyte against the signal of a certified internal standard of known purity and weight, a highly accurate purity value can be calculated.[14][16]
Expected ¹H NMR Data (in CDCl₃):
-
δ ~1.45 ppm (singlet, 9H, -C(CH₃)₃)
-
δ ~2.2-2.4 ppm (multiplet, 2H, -CH₂-CH₂I)
-
δ ~3.2-3.4 ppm (multiplet, 2H, -CH₂I)
-
δ ~3.75 ppm (singlet, 3H, -OCH₃)
-
δ ~4.4-4.5 ppm (multiplet, 1H, α-CH)
-
δ ~5.0-5.1 ppm (broad doublet, 1H, -NH)
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification. Electrospray ionization (ESI) is a suitable soft ionization technique.
-
Expected Molecular Ion: [M+Na]⁺ at m/z 366.02. The protonated molecule [M+H]⁺ may also be observed.
-
Characteristic Fragmentation: A key fragmentation pattern for Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[17][18][19][20] The presence of iodine will result in a characteristic isotopic pattern, although the natural abundance of iodine is 100% ¹²⁷I.
dot
Caption: Key MS fragmentation pathways for the analyte.
Other Characterization Techniques
Specific Rotation
As a chiral molecule, determining the specific rotation is a fundamental method to confirm the bulk enantiomeric nature of the sample.[3][9][21][22]
Experimental Protocol: Specific Rotation
-
Instrument: Polarimeter.
-
Wavelength: Sodium D-line (589 nm).
-
Temperature: 20 °C.
-
Sample Preparation: Prepare a solution of known concentration (e.g., c = 1 in methanol).
-
Path Length: 1 dm.
-
Reporting: The value is reported as [α]²⁰D. A positive value indicates dextrorotatory, while a negative value indicates levorotatory.[22]
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and iodine, which can be compared to the theoretical values calculated from the molecular formula (C₁₀H₁₈INO₄). This serves as a fundamental confirmation of the compound's composition. The sodium fusion method can be employed for the qualitative detection of iodine. For quantitative analysis, automated CHNS analyzers or specific iodine determination methods like titration after combustion can be used.[23][24]
Theoretical vs. Experimental Values:
| Element | Theoretical % | Acceptable Experimental Range |
| Carbon (C) | 35.00 | ± 0.4% |
| Hydrogen (H) | 5.29 | ± 0.4% |
| Iodine (I) | 36.98 | ± 0.4% |
| Nitrogen (N) | 4.08 | ± 0.4% |
| Oxygen (O) | 18.65 | (By difference) |
Residual Solvents by GC-HS
Analysis of residual solvents is a critical safety and quality assessment, governed by guidelines such as USP <467>.[25][26][27][28] Given that organic solvents are used in the synthesis and purification of this compound, their levels in the final product must be controlled. Headspace Gas Chromatography (GC-HS) with a Flame Ionization Detector (FID) is the standard technique.[25][26][27][28]
Experimental Protocol: GC-HS
-
Instrumentation: GC-HS system with FID.
-
Column: A column suitable for volatile organic compounds (e.g., DB-624).
-
Sample Preparation: Dissolve a known amount of the sample in a suitable high-boiling solvent (e.g., DMSO) in a headspace vial.
-
Analysis: The vial is heated to volatilize the solvents, and an aliquot of the headspace gas is injected into the GC.
-
Quantification: The peak areas of any detected solvents are compared to those of a standard solution containing known concentrations of the potential solvents.
Conclusion: A Holistic Approach to Quality Control
The comprehensive characterization of this compound is not a matter of a single "best" method, but rather the intelligent application of an orthogonal set of analytical techniques. Each method provides a unique and critical piece of information, and together they form a self-validating system that ensures the identity, purity, and stereochemical integrity of this vital pharmaceutical intermediate.
-
Chiral HPLC is non-negotiable for confirming enantiomeric purity.
-
RP-HPLC with forced degradation studies establishes chemical purity and stability.
-
NMR and MS provide definitive structural confirmation.
-
Specific Rotation, Elemental Analysis, and Residual Solvents analysis complete the quality profile, ensuring the material meets the stringent standards required for drug development.
By implementing these validated methods, researchers and manufacturers can proceed with confidence in the quality of their starting materials, a foundational step in the successful development of novel therapeutics.
References
-
Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
-
University of Illinois Chicago. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI). [Link]
-
Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link]
-
Chemistry Steps. Specific Rotation. [Link]
-
CHM 251 Stereochemistry Part 11: Calculating Specific Rotation & Enantiomeric Excess. (2021, October 22). YouTube. [Link]
-
Pauli, G. F., et al. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Semantic Scholar. [Link]
-
Purity by Absolute qNMR Instructions. (n.d.). [Link]
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Wikipedia. Specific rotation. [Link]
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PerkinElmer, Inc. (2025, November 24). Gas Chromatography HS-GC-FID: Analysis of Residual Solvents According to USP 467. LCGC International. [Link]
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Element analysis. (n.d.). [Link]
-
Chemistry LibreTexts. (2021, December 15). 5.4: Optical Activity. [Link]
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Science Mania. Understanding Specific Rotation: A Key Property of Chiral Compounds. [Link]
-
J-STAR Research. Method Development & Forced Degradation. [Link]
-
MedCrave online. (2016, December 14). Forced Degradation Studies. [Link]
-
ResearchGate. (2025, August 5). The role of forced degradation studies in stability indicating HPLC method development. [Link]
-
Open Access Journals. (2018). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing. [Link]
-
S4Science. HS-GC-FID: Analysis of Residual Solvents According to USP 467. [Link]
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ResearchGate. (2013, April 28). Analysis of residual solvent by GC-HS technique. [Link]
-
MySkinRecipes. This compound. [Link]
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PubMed. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. [Link]
-
Shimadzu. Residual Solvents Analysis in Pharmaceuticals by HS-GC-FID with Newly Added Compounds –USP <467> Procedure A. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Iodine. NCBI Bookshelf. [Link]
-
PubMed. (2009). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
ResearchGate. Development of Novel Enantioselective HPLC Methods for Determination of Optical Purity of Nα-Fmoc / Boc Amino acid Derivatives (Nα-PADs) of Natural and Unnatural Amino Acids: Analytical Strategy to Key Starting Materials of Therapeutic Peptides. [Link]
-
MDPI. (2023). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. [Link]
-
PubChem. Methyl 4-amino-3-iodobenzoate. [Link]
-
PubMed. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. [Link]
-
ResearchGate. (2025, August 5). Elemental analysis of organic compounds with the use of automated CHNS analyzers. [Link]
-
Reddit. (2023, June 11). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. [Link]
-
NIH. (2021). NMR-spectroscopic analysis of mixtures: from structure to function. [Link]
-
NCBI Bookshelf. (2004). Toxicological Profile for Iodine. [Link]
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A Comparative Guide to the Chiral HPLC Separation of (S)- and (R)-2-(Boc-amino)-4-iodobutanoate
Abstract
The enantiomeric purity of chiral building blocks is a critical quality attribute in the synthesis of active pharmaceutical ingredients (APIs). The molecule (S)- and (R)-2-(Boc-amino)-4-iodobutanoate is a key intermediate whose stereochemistry dictates the efficacy and safety of the final API. This guide provides an in-depth comparison of two polysaccharide-based chiral stationary phases (CSPs) for the baseline separation of its enantiomers: an amylose-based phase and a cellulose-based phase. We will explore the underlying principles of chiral recognition, present comparative experimental data, and provide a detailed, optimized protocol for routine analysis and quality control.
Introduction: The Imperative of Chiral Purity
In pharmaceutical development, enantiomers of a chiral drug can exhibit widely different pharmacological and toxicological profiles.[1] Consequently, regulatory agencies mandate strict control over the stereochemical purity of drug substances. This control begins with the chiral building blocks used in synthesis.[2] The title compound, a Boc-protected iodinated amino acid ester, presents a typical challenge for analytical chemists: developing a robust, reliable, and efficient method to resolve and quantify its (S) and (R) enantiomers.
High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most prevalent and effective technique for this purpose.[3] Among the vast array of available CSPs, those based on polysaccharide derivatives have proven to be exceptionally versatile and successful for a broad range of chiral compounds, including N-protected amino acids.[4][5]
This guide compares the performance of two leading types of polysaccharide CSPs:
-
Lux® Amylose-1: Based on amylose tris(3,5-dimethylphenylcarbamate).
-
Lux® Cellulose-1: Based on cellulose tris(3,5-dimethylphenylcarbamate).[6][7]
We will dissect the experimental outcomes to provide a clear rationale for column selection and method optimization, empowering researchers to make informed decisions for their specific analytical needs.
The Mechanism of Chiral Recognition on Polysaccharide CSPs
The enantioselective power of polysaccharide CSPs stems from their unique three-dimensional structure. The derivatized helical polymer chains create a complex chiral environment containing grooves and cavities.[8] Chiral recognition is achieved through the formation of transient diastereomeric complexes between the analyte enantiomers and the CSP.[9][10] The stability of these complexes differs for each enantiomer, leading to different retention times.
The primary molecular interactions governing this separation include:
-
Hydrogen Bonding: Interactions between polar groups on the analyte (e.g., the carbamate N-H and carbonyls of the Boc group, the ester carbonyl) and the carbamate linkages of the CSP.
-
π-π Interactions: Stacking between aromatic rings in the CSP's phenylcarbamate selectors and any aromatic moieties in the analyte. While our target analyte lacks an aromatic ring, these selectors are still crucial for creating the overall chiral architecture.
-
Steric Interactions: The most critical factor. One enantiomer will fit more snugly or favorably into the chiral cavities of the CSP than the other, leading to a stronger interaction and longer retention.[8] The bulky Boc-group and the iodine atom significantly influence the molecule's shape and how it probes the chiral landscape of the CSP.
The subtle structural difference between amylose (α-1,4-glycosidic bonds) and cellulose (β-1,4-glycosidic bonds) results in distinct helical structures and, therefore, often complementary chiral recognition capabilities.[8][11]
Caption: Fig. 1: Chiral Recognition Workflow
Experimental Design: A Head-to-Head Comparison
To provide a fair and objective comparison, a systematic screening protocol was employed.
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System with Quaternary Pump, Autosampler, and Diode Array Detector (DAD).
-
Analyte: A racemic standard of (±)-2-(Boc-amino)-4-iodobutanoate, dissolved in the mobile phase at a concentration of 1.0 mg/mL.
-
Columns Tested:
-
Lux 5 µm Amylose-1, 250 x 4.6 mm
-
Lux 5 µm Cellulose-1, 250 x 4.6 mm
-
-
Detection: UV at 220 nm.
Initial Screening Protocol
A standard normal phase mobile phase was chosen for the initial screening, as it is often the most successful starting point for polysaccharide CSPs.[12][13]
-
Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5 µL
Results and Discussion: Unveiling Selectivity
The initial screening revealed a significant difference in the enantioselective capabilities of the two columns for the target analyte.
Comparative Chromatographic Performance
The Lux Amylose-1 column provided excellent baseline separation of the two enantiomers. In contrast, the Lux Cellulose-1 column showed only partial co-elution under the same conditions, indicating much lower enantioselectivity for this specific molecule.
| Parameter | Lux Amylose-1 | Lux Cellulose-1 |
| Retention Time (t_R1) | 9.8 min | 8.5 min |
| Retention Time (t_R2) | 12.5 min | 8.9 min |
| Retention Factor (k'_1) | 3.90 | 3.25 |
| Retention Factor (k'_2) | 5.25 | 3.45 |
| Separation Factor (α) | 1.35 | 1.06 |
| Resolution (R_s) | 2.85 | 0.50 |
| (Calculations based on a void time (t_0) of 2.0 min) |
Table 1: Performance Comparison of Amylose and Cellulose CSPs
Interpretation of Results
-
Lux Amylose-1 (Winner): The high separation factor (α = 1.35) and resolution (Rs = 2.85) indicate a significant difference in the interaction energy between the two enantiomers and the amylose-based CSP. This suggests that the helical structure of the amylose derivative provides a superior steric and interactive environment for this analyte. The combination of the bulky Boc-group and the large iodine atom likely creates a molecular shape that fits preferentially into the chiral grooves of the Amylose-1 phase, enhancing separation.
-
Lux Cellulose-1: A separation factor barely above 1.0 (α = 1.06) and a resolution value well below the desired baseline of 1.5 signify poor chiral recognition. While based on the same chiral selector (3,5-dimethylphenylcarbamate), the different polymer backbone (cellulose) results in a different three-dimensional cavity structure that is ineffective at discriminating between the (S) and (R) enantiomers of this particular analyte. This highlights the empirical nature of chiral method development and the importance of screening complementary phases.[13][14]
Method Optimization on Lux Amylose-1
With the superior column identified, the next step is to optimize the method for improved resolution and reduced analysis time. The percentage of the alcohol modifier (IPA) in the mobile phase is the most influential parameter.
-
Hypothesis: Decreasing the IPA concentration will increase retention and potentially improve resolution, as it strengthens the hydrogen bonding interactions between the analyte and the CSP.
Table 2: Optimization of IPA Concentration on Lux Amylose-1
| Mobile Phase (Hexane:IPA) | t_R1 (min) | t_R2 (min) | Separation Factor (α) | Resolution (R_s) | Analysis Time |
| 95:5 | 15.2 | 20.1 | 1.38 | 3.55 | Too Long |
| 90:10 | 9.8 | 12.5 | 1.35 | 2.85 | Good |
| 85:15 | 7.1 | 8.6 | 1.31 | 2.10 | Optimal |
Reducing the IPA to 5% significantly improved resolution but resulted in an impractically long run time. Increasing the IPA to 15% slightly decreased the resolution to 2.10 (still well above baseline) but shortened the analysis time for the second peak to under 9 minutes. This represents an excellent trade-off between resolution and throughput for a quality control environment.
Caption: Fig. 2: Chiral Method Development Workflow
Final Optimized Protocol
This protocol is validated for the baseline separation and quantification of (S) and (R)-2-(Boc-amino)-4-iodobutanoate enantiomers.
Step-by-Step Methodology
-
Column Installation: Install a Lux 5 µm Amylose-1 (250 x 4.6 mm) column into the HPLC system.
-
Mobile Phase Preparation: Prepare the mobile phase by mixing high-purity n-Hexane and Isopropanol in a ratio of 85:15 (v/v). Degas the solution for 15 minutes using sonication or vacuum filtration.
-
System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved. The backpressure should be stable and within the column's operating limits.
-
Sample Preparation: Accurately weigh and dissolve the racemic sample in the mobile phase to a final concentration of 1.0 mg/mL. Filter the sample through a 0.45 µm PTFE syringe filter.
-
Instrument Setup:
-
Set the flow rate to 1.0 mL/min.
-
Set the column oven temperature to 25 °C.
-
Set the DAD detector to acquire data at 220 nm.
-
Set the injection volume to 5 µL.
-
-
Analysis: Inject the prepared sample. The expected retention times will be approximately 7.1 minutes and 8.6 minutes.
-
Data Processing: Integrate the peak areas for both enantiomers to determine the enantiomeric ratio or enantiomeric excess (ee%).
Conclusion
For the chiral separation of (S) and (R)-2-(Boc-amino)-4-iodobutanoate, the amylose-based CSP (Lux Amylose-1) is unequivocally superior to its cellulose-based counterpart (Lux Cellulose-1). The amylose phase provided excellent initial separation, which was easily optimized to yield a rapid and robust method with a resolution (Rs) of 2.10 and a total analysis time of under 10 minutes. This comparative study underscores the critical importance of screening columns with different polysaccharide backbones, as their distinct three-dimensional structures lead to profound differences in chiral recognition. The final optimized method presented here is suitable for high-throughput quality control and purity assessment in a drug development setting.
References
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Gubitz, G., & Schmid, M. G. (1987). Enantiomeric Resolution of Amino Acid Derivatives on Chiral Stationary Phases by High-Performance Liquid Chromatography. Journal of Chromatography A, 397, 223-232. [Link]
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Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 196-205. [Link]
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Hyun, M. H., et al. (1998). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases. Journal of Chromatographic Science, 36(8), 389-394. [Link]
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Daicel Chiral Technologies. (n.d.). CHIRALPAK® AD-H 4.6x150mm, 5µm HPLC/SFC Column. Retrieved from [Link]
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Regis Technologies, Inc. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Retrieved from [Link]
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Chiral Technologies Europe. (n.d.). Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. Retrieved from [Link]
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MilliporeSigma. (2023, October 29). Chiral Chromatography: Fundamentals, Mechanisms, and Applications [Video]. YouTube. [Link]
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HPLC-MART. (n.d.). CHIRALPAK AD-H - Daicel - Normal-Phase. Retrieved from [Link]
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Kannappan, V. (2022). Polysaccharide-based CSPs. Chiralpedia. [Link]
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Ilisz, I., et al. (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 25(23), 5678. [Link]
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Ribeiro, A. R., et al. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 26(16), 4991. [Link]
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De Zoysa, R. S., et al. (2020). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. Analytical Methods, 12(1), 57-68. [Link]
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Phenomenex. (n.d.). Lux Chiral HPLC Columns for Chiral Separation. Retrieved from [Link]
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I.B.S. Analytical. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]
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Daicel Corporation. (n.d.). Normal phase. Retrieved from [Link]
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Daicel Chiral Technologies. (2021). Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. Retrieved from [Link]
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Letter, W. (2014, December 15). Response to: How does ChiralPak IA compare with ChiralPak AD (and AD-H) in preparative chiral separations in your experience?. ResearchGate. [Link]
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Shah, P., & Joshi, S. (2009). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
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Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]
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He, L. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
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Phenomenex. (2014, March 18). Phenomenex Adds Two Phases to Lux® 10 µm Chiral Bulk Media Line for Preparative Chromatography [Press release]. [Link]
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Phenomenex. (n.d.). The Chiral Notebook. Retrieved from [Link]
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Phenomenex. (n.d.). Switch Chiral Columns and Save. Retrieved from [Link]
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Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(9), 1056-1074. [Link]
- Daly, W. H., et al. (1998). U.S. Patent No. 5,807,958. U.S.
- Ahuja, S. (Ed.). (2011). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons.
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Miller, A. W., et al. (2023). Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists. Organic Process Research & Development, 27(12), 2217-2224. [Link]
- CN101863779A. (2010). Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol.
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The Unseen Architect: A Comparative Guide to the Biological Activity of Peptides Containing Halogenated Aliphatic Residues
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide therapeutics, the quest for enhanced stability, greater potency, and refined specificity is perpetual. The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide drug design, offering a powerful toolkit to modulate pharmacological properties. Among these, halogenated amino acids have emerged as particularly potent tools. While the halogenation of aromatic residues like tyrosine and tryptophan is well-documented, the role of their aliphatic counterparts is a frontier of growing interest.
This guide provides an in-depth comparison of the biological activities conferred by incorporating halogenated aliphatic amino acids into peptide scaffolds. We will use Methyl (S)-2-(Boc-amino)-4-iodobutanoate , a versatile synthetic building block for introducing an iodinated aliphatic side chain, as our focal point. Although public data on peptides containing this specific residue is nascent, we can extrapolate and build a robust comparative framework by examining the broader class of peptides with halogenated aliphatic residues. This guide will explain the causal links between halogenation and biological outcomes, provide validated experimental protocols for comparison, and present data to inform your research and development efforts.
The Rationale for Halogenation: More Than Just an Atomic Swap
The introduction of a halogen atom (F, Cl, Br, I) onto an amino acid side chain is far from a simple substitution. It is a strategic decision that fundamentally alters the physicochemical properties of the peptide.[1][2] Understanding these alterations is key to predicting and interpreting changes in biological activity.
-
Increased Hydrophobicity and Lipophilicity : Halogens, particularly the heavier ones like bromine and iodine, significantly increase the hydrophobicity of the amino acid side chain. This can enhance a peptide's ability to interact with and penetrate lipid membranes—a critical step for many antimicrobial peptides (AMPs) or cell-penetrating peptides.[3]
-
Modulation of Electronic Properties : The high electronegativity of halogens, especially fluorine, can create localized dipoles, influencing intra- and intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions.[2]
-
Enhanced Proteolytic Stability : The steric bulk of a halogen atom can shield the adjacent peptide bond from enzymatic cleavage by proteases, thereby increasing the peptide's in vivo half-life.[4] Fluorinated amino acids like hexafluoroleucine have been noted for this effect.[2]
-
Conformational Constraint : The size and electronic nature of the halogen can influence the preferred dihedral angles (χ space) of the amino acid side chain, which in turn can stabilize specific secondary structures like α-helices or β-sheets.[1] This conformational pre-organization can lead to higher binding affinity for a specific biological target.
-
Halogen Bonding : A less intuitive but powerful interaction, the halogen bond, is a non-covalent interaction where the electropositive crown (σ-hole) on the halogen atom interacts with a Lewis base (e.g., a backbone carbonyl oxygen). This can serve as a tool for conformational stabilization and molecular recognition.[5][6]
Our focus, this compound, provides a gateway to harnessing these properties. The iodine atom offers the most significant increase in hydrophobicity and polarizability among the stable halogens, making it an intriguing candidate for enhancing membrane interactions or participating in strong halogen bonds.
Comparative Analysis of Biological Activity
While direct comparative data for peptides containing the (S)-2-amino-4-iodobutanoic acid residue is scarce, we can synthesize a valuable comparison from studies on other halogenated aliphatic and aromatic amino acids.
Antimicrobial Activity
The primary mechanism for many antimicrobial peptides involves membrane disruption. Halogenation can significantly impact this activity.
| Peptide Modification | Target Organism(s) | Key Findings | Reference(s) |
| γ-chloronorvaline (naturally occurring) | Pseudomonas sp. | Possesses inherent antibacterial activity. | [1] |
| Bromotryptophan vs. Tryptophan in Hedistin | Gram-positive & Gram-negative bacteria | Bromination was found to be non-essential for antibacterial activity; both native and synthetic non-brominated forms had equivalent MICs. | [4] |
| Bromotryptophan vs. Tryptophan in HFIAP peptides | Gram-positive & Gram-negative bacteria | Bromine was not critical for antimicrobial activity but appeared to protect the peptides from proteolytic degradation. | [4] |
| Brominated Nisin Variant vs. Wild-Type Nisin | Bacillus cereus | A brominated nisin variant exhibited a 2-fold improvement in antimicrobial activity. | [7] |
| Fluorotryptophan substitution in NCR169C peptide | ESKAPE pathogens | Peptides containing 6-fluoro-tryptophan showed significantly enhanced antimicrobial activity (up to 4-fold lower MBC) compared to the parent peptide. | [8] |
| Dipeptide with β-chloro-L-alanine | Penicillin-resistant microorganisms | The cephalosporin-dipeptide conjugate released β-chloro-L-alanine, which then inactivated the bacterial enzyme alanine racemase. | [9] |
Interpretation and Causality:
The data suggests that the impact of halogenation is highly context-dependent. For aromatic residues, halogenation can sometimes be a neutral substitution in terms of potency but beneficial for stability.[4] However, in other scaffolds, it can significantly boost activity.[7][8] The enhanced activity of the 6-fluoro-tryptophan analog, for instance, likely stems from the favorable electronic properties of fluorine enhancing interactions with the bacterial membrane or an intracellular target.[8]
For aliphatic residues like (S)-2-amino-4-iodobutanoic acid, we can hypothesize a strong effect on membrane permeabilization due to the significant increase in side-chain hydrophobicity. An iodinated butanoyl side chain would be substantially more lipophilic than its non-halogenated counterpart (aminobutanoic acid), potentially driving deeper insertion into the lipid bilayer of bacterial membranes. This is a critical hypothesis to test experimentally.
Enzyme Inhibition
Halogenation can refine the interaction of peptide inhibitors with their target enzymes by providing additional hydrophobic or halogen-bonding interactions within the active site.
| Peptide Modification | Target Enzyme | Key Findings | Reference(s) |
| Dipeptide with β-chloro-L-alanine | Alanine Racemase | The released β-chloro-L-alanine acts as an irreversible inhibitor (suicide substrate) of the enzyme. | [9] |
| Peptide with chloroacetamide warhead | Bacterial Sliding Clamp (targeting Histidine) | Covalent inhibitor with a chloroacetamide group was substantially more active in an in vitro DNA synthesis assay than the non-covalent parent peptide. | [10] |
Interpretation and Causality:
In these cases, the halogenated aliphatic moiety is not just a passive modulator but an active participant in the inhibition mechanism. The chloro-alanine derivative is a reactive species that covalently modifies the enzyme.[9] The chloroacetamide acts as a mild electrophile targeting a nucleophilic histidine residue.[10]
Incorporating (S)-2-amino-4-iodobutanoic acid could similarly be envisioned for designing targeted covalent inhibitors. The C-I bond is the weakest among the carbon-halogen bonds and can be susceptible to nucleophilic attack, especially by a well-positioned cysteine or histidine residue in an enzyme's active site. This presents a compelling avenue for designing novel, potent enzyme inhibitors.
Experimental Protocols: A Self-Validating System
To objectively compare the biological activity of a peptide containing the (S)-2-amino-4-iodobutanoic acid residue (let's call it Pep-I) against its non-halogenated analog (Pep-H) and other halogenated versions (e.g., Pep-F, Pep-Cl, Pep-Br), a rigorous and standardized set of experimental workflows is essential.
Workflow for Peptide Synthesis and Characterization
The following diagram outlines the standard workflow using Solid-Phase Peptide Synthesis (SPPS).
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Step-by-Step Methodology:
-
Resin Preparation : Swell Rink Amide MBHA resin in N,N-Dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group from the resin. Wash thoroughly with DMF.
-
Amino Acid Coupling :
-
For the peptide of interest (Pep-I), couple the required amino acids sequentially. For the (S)-2-amino-4-iodobutanoic acid residue, use its Fmoc-protected precursor, Fmoc-(S)-2-amino-4-iodobutanoic acid .
-
Activate the Fmoc-amino acid (4 eq.) with HBTU (3.9 eq.) and DIEA (8 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Confirm coupling completion with a Kaiser test.
-
For comparative peptides, substitute the iodinated residue with Fmoc-L-2-aminobutanoic acid (for Pep-H) or the corresponding fluoro-, chloro-, or bromo-analog.
-
-
Repeat Cycles : Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection : After the final coupling and deprotection, wash the resin with Dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 3 hours. Causality Note: TIS is a crucial scavenger to prevent the reactive carbocations generated during cleavage from re-attaching to sensitive residues and to reduce the free iodine that can modify other residues like Trp or Tyr.
-
Purification & Verification : Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge and dry the peptide pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. Verify the identity and purity of the final peptide by Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol for Antimicrobial Activity Assessment
The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC).
Caption: Broth Microdilution Assay for MIC Determination.
Step-by-Step Methodology:
-
Bacterial Culture : Grow a bacterial strain (e.g., Staphylococcus aureus ATCC 29213) in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase.
-
Inoculum Preparation : Dilute the bacterial culture in fresh MHB to achieve a final concentration of 5 x 10⁵ colony-forming units (CFU)/mL.
-
Peptide Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of each peptide (Pep-H, Pep-I, etc.) in MHB to obtain a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
Inoculation : Add an equal volume of the prepared bacterial inoculum to each well.
-
Controls : Include a positive control (bacteria without peptide), a negative control (broth only), and a known antibiotic (e.g., vancomycin).
-
Incubation : Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination : The MIC is defined as the lowest peptide concentration at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Concluding Insights for the Drug Developer
The incorporation of a residue like (S)-2-amino-4-iodobutanoic acid represents a strategic, rather than speculative, move in peptide design. While direct evidence remains to be broadly published, the foundational principles of halogenation provide a strong logical framework for its application.
-
For Antimicrobial Peptides : The primary hypothesis is that the iodo-functionalized residue will significantly enhance membrane disruption through increased hydrophobicity. The expected outcome is a lower MIC value for Pep-I compared to its non-halogenated counterpart, Pep-H. A comparative study against fluoro-, chloro-, and bromo-analogs would be invaluable to delineate the precise structure-activity relationship, balancing potency with potential toxicity.
-
For Enzyme Inhibitors : The C-I bond on the aliphatic chain offers a unique opportunity for designing targeted covalent inhibitors. The key experimental step would be to co-incubate the peptide with the target enzyme and analyze the complex via mass spectrometry to confirm covalent adduct formation. The expectation is a time-dependent inhibition profile and a significantly lower IC₅₀ or Kᵢ value compared to a non-reactive analog.
The true value of this compound lies in its potential to confer multiple advantageous properties simultaneously: enhanced biological potency, improved stability, and novel mechanisms of action. By employing the rigorous, comparative experimental frameworks outlined in this guide, researchers can systematically validate these hypotheses and unlock the full potential of this and other halogenated aliphatic building blocks in the next generation of peptide therapeutics.
References
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Mardirossian, M., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(23), 7401. [Link][1][2][11]
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Mardirossian, M., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(23), 7401. [Link][4]
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Mardirossian, M., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(23), 7401. [Link]
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Svendsen, I., et al. (2023). Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. ACS Infectious Diseases, 9(6), 1276–1286. [Link][3][12]
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Mardirossian, M., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. ResearchGate. [Link]
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Gomes, A. S., et al. (2022). Amino Acid and Peptide‐Based Antiviral Agents. ResearchGate. [Link]
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Svendsen, I., et al. (2023). Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. ACS Infectious Diseases, 9(6), 1276–1286. [Link]
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Lippens, G., et al. (2022). Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4. Journal of Organic Chemistry, 87(17), 11469–11481. [Link][5]
-
Vasile, F., et al. (2017). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. Biochemistry, 56(24), 3041–3045. [Link][6]
-
Kittilä, T., et al. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. International Journal of Molecular Sciences, 23(24), 15689. [Link]
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van Heel, A. J., et al. (2022). Facile Halogenation of Antimicrobial Peptides As Demonstrated by Producing Bromotryptophan-Labeled Nisin Variants with Enhanced Antimicrobial Activity. ACS Nanoscience Au, 2(3), 213–222. [Link][7]
-
Jamieson, C. S., et al. (2022). Peptide halogenation biochemistry: interfacing pharmaceutical deliverables with chemical innovation. ResearchGate. [Link]
-
Mobashery, S., & Johnston, M. (1987). Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin. Biochemistry, 26(18), 5878–5884. [Link][9]
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Deming, T. J. (2015). Synthesis of Side-Chain Modified Polypeptides. Chemical Reviews, 115(15), 7248–7292. [Link]
-
Szerencsés, B., et al. (2023). Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide. International Journal of Molecular Sciences, 24(3), 2736. [Link][8]
-
Lee, E., et al. (2020). Romo1-Derived Antimicrobial Peptide Is a New Antimicrobial Agent against Multidrug-Resistant Bacteria in a Murine Model of Sepsis. mBio, 11(2), e03258-19. [Link]
-
Wang, M., et al. (2022). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. International Journal of Molecular Sciences, 23(19), 11593. [Link]
-
Larchèvéque, C., et al. (2022). Peptide-Based Covalent Inhibitors Bearing Mild Electrophiles to Target a Conserved His Residue of the Bacterial Sliding Clamp. JACS Au, 2(10), 2321–2330. [Link][10]
-
Lafarga, T., & Hayes, M. (2022). Current Trends of Bioactive Peptides—New Sources and Therapeutic Effect. Foods, 11(11), 1547. [Link]
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Bruno, A., et al. (2024). Structure-based lead optimization of peptide-based vinyl methyl ketones as SARS-CoV-2 main protease inhibitors. European Journal of Medicinal Chemistry, 269, 116298. [Link]
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Owczarek, K., et al. (2011). Manufacturing of peptides exhibiting biological activity. Polish Journal of Food and Nutrition Sciences, 61(3). [Link]
-
López-Barrios, L., et al. (2023). Bioactive Plant Peptides: Physicochemical Features, Structure-Function Insights and Mechanism of Action. International Journal of Molecular Sciences, 24(22), 16487. [Link]
-
Ryan, J. T., et al. (2023). Using Peptidomics and Machine Learning to Assess Effects of Drying Processes on the Peptide Profile within a Functional Ingredient. Foods, 12(13), 2589. [Link]
-
Hellinger, R., & Gruber, C. W. (2019). Peptide-based protease inhibitors from plants. Drug Discovery Today, 24(6), 1347–1354. [Link]
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Stufano, M., et al. (2021). Role of Bioactive Peptide Sequences in the Potential Impact of Dairy Protein Intake on Metabolic Health. Nutrients, 13(12), 4479. [Link]
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A Senior Application Scientist's Guide: Cost-Benefit Analysis of Methyl (S)-2-(Boc-amino)-4-iodobutanoate in Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and peptide synthesis, the choice of starting materials is a critical decision point that dictates the efficiency, cost, and ultimate success of a synthetic campaign. Chiral building blocks, particularly derivatives of non-proteinogenic amino acids, are indispensable tools for constructing complex molecular architectures with precise stereochemical control. Among these, Methyl (S)-2-(Boc-amino)-4-iodobutanoate stands out as a versatile and highly reactive intermediate.
This guide provides an in-depth cost-benefit analysis of employing this iodinated building block compared to its halogenated counterparts, primarily the bromo-analog. We will delve into the fundamental principles governing its reactivity, provide a quantitative cost comparison, and present actionable experimental protocols to illustrate the practical trade-offs in a laboratory setting.
The Strategic Value of the C-I Bond in Synthesis
This compound is a chiral amino acid ester featuring three key functional components: a Boc-protected amine for stability and controlled deprotection in peptide synthesis, a methyl ester for further synthetic manipulation, and a terminal primary iodide.[1][2] It is this carbon-iodine bond that is the focal point of our analysis.
The decision to use an iodinated, brominated, or chlorinated substrate hinges on a fundamental trade-off: reactivity versus cost . The reactivity of alkyl halides in both nucleophilic substitutions and transition-metal-catalyzed cross-coupling reactions generally follows the trend: R-I > R-Br > R-Cl .[3] This is a direct consequence of the carbon-halogen (C-X) bond strength. The C-I bond is the longest and weakest, making it easier to break. This enhanced reactivity often translates to significant practical advantages:
-
Milder Reaction Conditions: Iodides can often be coupled at lower temperatures, preserving sensitive functional groups elsewhere in the molecule.
-
Lower Catalyst Loadings: The facile oxidative addition of the C-I bond to a metal center (like Palladium or Nickel) can allow for the use of less catalyst, reducing costs and simplifying purification.[4]
-
Faster Reaction Times: Increased reactivity leads to shorter reaction times, improving throughput, which is especially valuable in early-stage discovery programs.
However, this performance comes at a premium, as iodinated reagents are typically more expensive than their bromo- and chloro-analogs.
Quantitative Comparison: A Head-to-Head Analysis
To contextualize the cost-benefit trade-off, a direct comparison with the most common alternative, Methyl (S)-2-(Boc-amino)-4-bromobutanoate, is essential.
| Feature | This compound | Methyl (S)-2-(Boc-amino)-4-bromobutanoate |
| Structure | ![]() | ![]() |
| CAS Number | 101650-14-0[5] | 76969-87-4[6][7] |
| Molecular Wt. | 343.16 g/mol [5] | 296.16 g/mol [7] |
| Relative Reactivity | Highest | Intermediate |
| Typical Cost (USD/gram) | ~$824 (for 250mg)[5] | ~$750 (for 100mg)[6] |
| Stability/Storage | Store 2-8°C, light-proof, inert gas[8] | Store at room temperature[7] |
Note: Costs are derived from publicly available catalog prices (2024/2025) for small research quantities and are subject to change. Bulk pricing may alter the economic analysis significantly.
As the data indicates, the iodinated compound is priced competitively at small scales but comes with more stringent storage requirements due to its lower stability. The primary benefit—its superior reactivity—must justify this cost and handling overhead.
Experimental Showcase: Suzuki-Miyaura Coupling
To illustrate the practical implications of reactivity, we present two detailed protocols for a representative Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern medicinal chemistry for creating C(sp³)–C(sp²) bonds.
Workflow Overview
Caption: Comparative workflow for Suzuki coupling.
Protocol 1: High-Reactivity Coupling with this compound
This protocol leverages the high reactivity of the alkyl iodide, allowing for milder conditions.
Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.5 eq)
-
Pd(dppf)Cl₂ (0.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Dioxane and Water (4:1 mixture), degassed
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen gas three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 50°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to yield the desired product.
Causality: The weaker C-I bond facilitates a rapid oxidative addition to the Pd(0) catalyst, which is often the rate-limiting step.[9] This allows the entire catalytic cycle to proceed efficiently at a lower temperature.
Protocol 2: Comparative Coupling with Methyl (S)-2-(Boc-amino)-4-bromobutanoate
This protocol demonstrates the more forcing conditions typically required for the less reactive alkyl bromide.
Materials:
-
Methyl (S)-2-(Boc-amino)-4-bromobutanoate (1.0 eq)
-
Arylboronic Acid (1.5 eq)
-
Pd(dppf)Cl₂ (0.10 eq)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 eq)
-
Toluene and Water (5:1 mixture), degassed
Procedure:
-
To an oven-dried Schlenk flask, add Methyl (S)-2-(Boc-amino)-4-bromobutanoate, the arylboronic acid, Pd(dppf)Cl₂, and K₃PO₄. Note the potentially higher catalyst loading.
-
Evacuate and backfill the flask with argon or nitrogen gas three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 90°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require 8-16 hours to reach completion.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography.
Causality: The stronger C-Br bond requires more thermal energy to undergo oxidative addition. A stronger base like K₃PO₄ is often employed to facilitate the transmetalation step, which can become rate-limiting if oxidative addition is sluggish.
Safety and Handling Considerations
As with all alkyl halides, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. All manipulations should be performed in a well-ventilated fume hood.
-
This compound: This compound is light-sensitive and should be stored in an amber vial under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8°C) to prevent degradation.[8]
-
General Halides: Avoid inhalation and contact with skin and eyes. In case of contact, rinse thoroughly with water.[10]
-
Palladium Catalysts: Many palladium compounds are toxic and should be handled with care.
Conclusion and Strategic Recommendations
The choice between this compound and its alternatives is a strategic decision guided by the specific goals of the synthesis.
Choose this compound when:
-
Speed is critical: In early-stage drug discovery and library synthesis, faster reaction times and higher success rates with diverse coupling partners can accelerate project timelines.
-
Substrate is sensitive: The milder conditions enabled by the iodide are ideal for complex molecules bearing heat-labile or base-sensitive functional groups.
-
A challenging coupling is anticipated: For sterically hindered or electronically deactivated coupling partners, the superior reactivity of the iodide can be the key to achieving a successful reaction.
Choose an alternative (e.g., the Bromo-analog) when:
-
Cost is the primary driver: For large-scale synthesis or in later-stage process development, the lower cost of the bromide will likely offer a significant economic advantage.
-
Reaction conditions are robust: If the substrate can tolerate higher temperatures and longer reaction times without degradation, the cost savings of using a bromide are justifiable.
-
Atom economy is a consideration: For green chemistry initiatives, the lower molecular weight of bromine offers a slight advantage in atom economy.
Ultimately, this compound is a premium, high-performance building block. Its cost is an investment in speed, efficiency, and a higher probability of success under mild conditions, making it an invaluable tool for researchers pushing the boundaries of chemical synthesis.
References
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ChemUniverse. this compound [P41076].[Link]
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Michigan State University Chemistry. Alkyl Halide Reactivity.[Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.[Link]
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Pharmaceutical Processing World. Peptide Synthesis In Pharmaceutical Manufacturing.[Link]
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Frontiers in Chemistry. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries.[Link]
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Thieme. Suzuki–Miyaura Cross-Coupling Reactions of Unactivated Alkyl Halides Catalyzed by a Nickel Pincer Complex.[Link]
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National Institutes of Health (NIH). Introduction to Peptide Synthesis.[Link]
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Advanced Biotech. Safety Data Sheet.[Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling.[Link]
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Wikipedia. Peptide synthesis.[Link]
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Quora. Which is more reactive toward nucleophilic substitution Alkyl halide or Acyl halide?[Link]
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Chemistry LibreTexts. 7.19: Comparing Substitution and Elimination Reactions.[Link]
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ChemUniverse. this compound [P41076].[Link]
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MySkinRecipes. Methyl (S)-2-(Boc-amino)-4-bromobutyrate.[Link]
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MySkinRecipes. this compound.[Link]
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A Spectroscopic Journey: Differentiating Methyl (S)-2-(Boc-amino)-4-iodobutanoate from its Synthetic Precursors
This guide provides an in-depth spectroscopic comparison of Methyl (S)-2-(Boc-amino)-4-iodobutanoate, a valuable chiral building block in pharmaceutical synthesis, and its common precursors derived from L-glutamic acid.[1] By understanding the distinct spectral signatures at each synthetic stage, researchers can confidently monitor reaction progress, verify structures, and ensure the purity of their intermediates and final product. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships behind the observed spectral changes.
The Synthetic Pathway: An Overview
The synthesis of this compound typically commences with the naturally occurring amino acid, L-glutamic acid. The pathway involves a series of protection and functional group transformations, each imparting unique characteristics to the molecule's spectroscopic profile. A common synthetic route is illustrated below.
Caption: A common synthetic route from L-Glutamic Acid to the target iodo-compound.
Comparative Spectroscopic Analysis
The transformation of functional groups at each step—esterification of carboxylic acids, protection of the amine, reduction of an ester to an alcohol, and conversion of the alcohol to an iodide—results in predictable and discernible changes in the NMR, IR, and MS spectra.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR is arguably the most powerful tool for tracking this synthesis, as the chemical environment of nearly every proton changes with each reaction step.
Key ¹H NMR Transformations:
-
Esterification (L-Glutamic Acid → L-Glutamic Acid Dimethyl Ester): The two acidic protons of the carboxylic acids are replaced by two distinct methyl ester singlets (~3.7 ppm), providing a clear marker of complete esterification.
-
Boc Protection (→ N-Boc-L-Glutamic Acid Dimethyl Ester): The most prominent change is the appearance of a large singlet at approximately 1.45 ppm, integrating to 9 protons, which is characteristic of the tert-butyl group of the Boc protector.[2] The NH proton also shifts and becomes a doublet coupled to the α-proton.
-
Selective Reduction (→ Methyl (S)-2-(Boc-amino)-5-hydroxypentanoate): The key change is the disappearance of one methyl ester singlet and the appearance of new signals corresponding to the -CH₂OH group. The methylene protons adjacent to the new hydroxyl group typically appear as a triplet around 3.6 ppm.
-
Iodination (→ this compound): The introduction of the electronegative but large iodine atom causes a significant downfield shift of the adjacent methylene protons (-CH₂I) to around 3.2-3.3 ppm. This shift is a definitive indicator of successful iodination.
Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)
| Assignment | L-Glutamic Acid | L-Glutamic Acid Dimethyl Ester[] | N-Boc-L-Glutamic Acid Dimethyl Ester[4][5] | This compound |
| Boc-(CH₃)₃ | N/A | N/A | ~1.45 (s, 9H) | ~1.46 (s, 9H) |
| α-CH | ~3.8 (m, 1H) | ~3.7 (m, 1H) | ~4.3 (m, 1H) | ~4.4 (m, 1H) |
| β-CH₂ | ~2.1 (m, 2H) | ~2.1 (m, 2H) | ~1.9-2.2 (m, 2H) | ~2.1-2.3 (m, 2H) |
| γ-CH₂ | ~2.5 (m, 2H) | ~2.5 (t, 2H) | ~2.4 (t, 2H) | ~3.25 (t, 2H) |
| COOCH₃ | N/A | ~3.68 (s, 3H), ~3.75 (s, 3H) | ~3.67 (s, 3H), ~3.74 (s, 3H) | ~3.73 (s, 3H) |
| NH | Broad | Broad | ~5.1 (d, 1H) | ~5.2 (d, 1H) |
| COOH | ~10-12 (br s, 2H) | N/A | N/A | N/A |
Note: Shifts are approximate and can vary based on solvent and concentration. "m" denotes multiplet, "s" singlet, "t" triplet, "d" doublet.
¹³C NMR Spectroscopy: The Carbon Backbone
Carbon NMR complements the proton data, providing a clear map of the carbon skeleton and the electronic effects of functional group changes.
Key ¹³C NMR Transformations:
-
Esterification: The carboxylic acid carbons (~175-180 ppm) are replaced by ester carbonyl carbons (~172-174 ppm) and new methoxy carbons (~52 ppm).[6]
-
Boc Protection: Three new signals appear: the quaternary carbon of the Boc group at ~80 ppm, the methyl carbons at ~28 ppm, and the Boc carbonyl at ~155 ppm.[7][8]
-
Selective Reduction: One of the ester carbonyl signals vanishes, replaced by a signal for the hydroxymethyl carbon (-CH₂OH) around 60 ppm.
-
Iodination: The most dramatic shift occurs at the carbon bearing the iodine. Due to the "heavy atom effect," the C-I signal is shifted significantly upfield to a characteristic position around 5-10 ppm. This is a highly diagnostic peak for confirming the final product.
Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)
| Assignment | L-Glutamic Acid | N-Boc-L-Glutamic Acid Dimethyl Ester[4][5] | This compound |
| C=O (Ester) | N/A | ~173.5, ~172.8 | ~172.5 |
| C=O (Carboxyl) | ~177, ~181 | N/A | N/A |
| C=O (Boc) | N/A | ~155.5 | ~155.6 |
| C(CH₃)₃ (Boc) | N/A | ~80.0 | ~80.2 |
| CH₃ (Boc) | N/A | ~28.3 | ~28.3 |
| α-C | ~54 | ~53.1 | ~54.0 |
| β-C | ~28 | ~27.5 | ~33.5 |
| γ-C | ~33 | ~30.2 | ~6.5 |
| COOCH₃ | N/A | ~52.5, ~51.8 | ~52.7 |
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy is excellent for identifying the presence or absence of key functional groups, particularly those involving carbonyls and hydroxyl groups.
Caption: Key changes in IR spectra throughout the synthesis.
Key IR Transformations:
-
From Carboxylic Acid: The initial broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹) disappears upon esterification.
-
Appearance of Esters: A strong C=O stretch for the ester functional groups appears around 1740 cm⁻¹.
-
Boc Group Addition: The N-Boc group introduces its own characteristic C=O stretch, typically between 1680-1720 cm⁻¹.[9][10] The N-H bond also gives a distinct stretch around 3350 cm⁻¹.
-
Final Product: The spectrum for this compound will be dominated by the ester and Boc carbonyl stretches and the N-H stretch. The absence of a broad O-H stretch (from the alcohol intermediate) around 3200-3600 cm⁻¹ is a key confirmation of complete conversion.
Mass Spectrometry (MS): The Molecular Weight Story
Mass spectrometry provides the definitive molecular weight of each compound, confirming that the desired atoms have been added or removed.
Table 3: Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Key Identifier |
| L-Glutamic Acid | C₅H₉NO₄ | 147.13[11] | 148.06 | Starting Mass |
| L-Glutamic Acid Dimethyl Ester | C₇H₁₃NO₄ | 175.18 | 176.09 | +28 Da (2x CH₂) |
| N-Boc-L-Glutamic Acid Dimethyl Ester | C₁₂H₂₁NO₆ | 275.30[4] | 276.14 | +100 Da (Boc group) |
| This compound | C₁₀H₁₈INO₄ | 343.16[9] | 344.03 | Final Mass, Isotopic pattern of Iodine |
The mass spectrum of the final product is particularly informative due to the presence of iodine, which has a distinctive isotopic signature (¹²⁷I is 100% abundant), making the molecular ion peak sharp and easily identifiable.[9]
Experimental Protocols
To ensure reproducibility, the following standard protocols for data acquisition are recommended.
1. NMR Spectroscopy (¹H and ¹³C)
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 1 second.
-
Number of Scans: 16.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled with NOE (zgpg30).
-
Spectral Width: -10 to 220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, depending on concentration.
-
2. IR Spectroscopy
-
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
A background spectrum should be collected before running the sample.
-
3. Mass Spectrometry
-
Instrumentation: High-Resolution Mass Spectrometer (HRMS) with an Electrospray Ionization (ESI) source.
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Parameters:
-
Ionization Mode: Positive (ESI+).
-
Mass Range: 50-500 m/z.
-
The instrument should be calibrated prior to analysis to ensure mass accuracy.
-
Conclusion
The journey from L-glutamic acid to this compound is clearly mapped by a suite of spectroscopic techniques. Each synthetic step leaves an indelible and predictable signature on the molecule's spectrum. For the practicing chemist, the key differentiators are: the appearance of the Boc group's massive 9H singlet in ¹H NMR, the strong carbonyl stretches in IR, the definitive molecular weight jump in MS, and most critically, the dramatic upfield shift of the iodinated carbon in ¹³C NMR and the corresponding downfield shift of its attached protons in ¹H NMR. By leveraging this multi-faceted data, researchers can proceed with confidence, ensuring the structural integrity and purity of this vital synthetic intermediate.
References
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ResearchGate. 1 H-NMR spectrum of N-Boc glutamic acid. Available from: [Link]
-
iChemical. N-Boc-L-glutamic acid 5-methyl ester, CAS No. 45214-91-3. Available from: [Link]
- Google Patents. L-glutamic acid derivative and synthesis method and application thereof.
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SpectraBase. L-glutamic acid, dimethyl ester, hydrochloride - Optional[13C NMR] - Spectrum. Available from: [Link]
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MySkinRecipes. This compound. Available from: [Link]
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National Institute of Standards and Technology. L-Glutamic acid - NIST WebBook. Available from: [Link]
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PubChem. Dimethyl L-glutamate hydrochloride. Available from: [Link]
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PubChem. (R)-N-Boc-glutamic acid-1,5-dimethyl ester. Available from: [Link]
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Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Royal Society of Chemistry. Available from: [Link]
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ResearchGate. 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. Available from: [Link]
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CRO SPLENDID LAB. N-Boc-L-glutamic Acid 1,5-Dimethyl Ester. Available from: [Link]
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ResearchGate. Efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates. Available from: [Link]
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ResearchGate. 1 H (a) and 13 C (b) NMR spectra of.... Available from: [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000148). Available from: [Link]
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lookchem. Cas 108963-96-8,Boc-L-Pyroglutamic acid methyl ester. Available from: [Link]
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SIELC Technologies. Boc-L-pyroglutamic acid methyl ester. Available from: [Link]
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A Researcher's Guide to the Cytotoxicity Profile of Methyl (S)-2-(Boc-amino)-4-iodobutanoate: A Comparative Analysis
Introduction: The Double-Edged Sword of a Versatile Building Block
Methyl (S)-2-(Boc-amino)-4-iodobutanoate is a chiral amino acid derivative of significant interest in medicinal chemistry and peptide synthesis.[1][2] Its utility lies in the orthogonal reactivity of its functional groups: a Boc-protected amine for controlled peptide coupling, a methyl ester that can be hydrolyzed, and a primary iodide that serves as a handle for introducing further molecular complexity via cross-coupling reactions.[1] However, the very feature that makes this molecule an attractive synthetic intermediate—the presence of an iodine atom, a good leaving group—also raises a critical flag for its potential as an alkylating agent. Alkylating agents are a class of compounds known for their cytotoxic effects, primarily through the covalent modification of DNA, which can lead to cell death.[3][4][5][6] This inherent duality necessitates a thorough evaluation of its cytotoxicity profile early in the drug discovery pipeline.
This guide provides a comprehensive framework for assessing the cytotoxicity of this compound. We will delve into the rationale behind selecting appropriate cytotoxicity assays, provide a detailed, field-tested protocol for the MTT assay, and discuss the interpretation of results in the context of structurally related compounds and potential mechanisms of action.
The Rationale for Cytotoxicity Screening
The presence of an iodoalkane functionality in this compound is a strong indicator of potential bioactivity, including cytotoxicity. The carbon-iodine bond is relatively weak and susceptible to nucleophilic attack by biological macromolecules such as DNA and proteins. This process, known as alkylation, can disrupt cellular processes and trigger apoptosis or necrosis.[3][4][5] Indeed, many established anticancer drugs are alkylating agents that exploit this mechanism to target rapidly dividing cancer cells.[4][6]
Furthermore, studies on other iodinated organic compounds have demonstrated a range of biological effects, from the high cytotoxicity of iodinated disinfection byproducts in drinking water[7] to the antiproliferative effects of molecular iodine in cancer cell lines.[8] The antiarrhythmic drug amiodarone, which contains 37.2% iodine by weight, has also been shown to exert cytotoxic effects, partly attributed to its iodine content.[9] While preliminary data suggests that derivatives of this compound may have cytotoxic effects against certain cancer cell lines, a systematic evaluation is crucial.[2]
Given these considerations, a robust assessment of cytotoxicity is not merely a regulatory hurdle but a fundamental step in understanding the therapeutic potential and safety limitations of any novel compound based on this scaffold.
Comparative Cytotoxicity Assays: Choosing the Right Tool
Several in vitro assays are available to quantify cytotoxicity, each with its own principle, advantages, and limitations. The choice of assay should be guided by the specific research question and the anticipated mechanism of cell death.
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Measures the metabolic activity of viable cells by the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[10] | Well-established, cost-effective, and suitable for high-throughput screening. | Requires a solubilization step for the formazan crystals and can be affected by compounds that interfere with mitochondrial respiration. |
| LDH Release Assay | Quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[11][12][13][14][15] | Measures cell membrane integrity, providing a direct marker of cytolysis. The assay is sensitive and can be used to monitor cytotoxicity over time.[11] | LDH in the serum of cell culture medium can lead to high background. It does not distinguish between apoptosis and necrosis. |
| Neutral Red Uptake Assay | Based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[16][17][18][19][20] | Sensitive, reproducible, and distinguishes viable from dead cells based on lysosomal integrity.[17][18] | The efficiency of dye uptake can be influenced by changes in lysosomal pH. |
For an initial broad-spectrum cytotoxicity screen of this compound, the MTT assay is a robust and cost-effective choice. Its reliance on mitochondrial function provides a good overall indicator of cell health.
Experimental Protocol: MTT Assay for Cytotoxicity Profiling
This protocol provides a detailed methodology for determining the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line (e.g., HeLa or A549).
I. Materials
-
HeLa (or other suitable cancer cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
II. Step-by-Step Procedure
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[21]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the various concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent like doxorubicin).
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the cell line's doubling time and the compound's expected mechanism of action.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).[21]
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[22]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
III. Data Analysis
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration on a logarithmic scale.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve using non-linear regression analysis.
Visualizing the Workflow and Potential Mechanism
Experimental Workflow: MTT Assay
Caption: Figure 1: A schematic representation of the key steps in the MTT cytotoxicity assay.
Potential Mechanism of Cytotoxicity: DNA Alkylation
Caption: Figure 2: A proposed mechanism of cytotoxicity via DNA alkylation.
Interpreting the Data: A Comparative Perspective
The IC50 value obtained for this compound should be interpreted in comparison to established cytotoxic agents and structurally related, non-iodinated analogs.
-
Comparison with a Non-iodinated Analog: A crucial control experiment would be to test the cytotoxicity of Methyl (S)-2-(Boc-amino)butanoate (the non-iodinated parent compound). A significantly lower IC50 for the iodinated version would strongly suggest that the iodine moiety is critical for its cytotoxic activity, likely through an alkylation mechanism.
-
Comparison with Known Alkylating Agents: Comparing the IC50 value to those of known alkylating drugs (e.g., chlorambucil, melphalan) can provide a benchmark for its potency.[3] It is important to note that direct comparison should be made with caution, as factors like cell uptake and metabolism can vary significantly between compounds.
-
Cell Line Specificity: It is advisable to screen the compound against a panel of cancer cell lines from different tissue origins, as well as a non-cancerous cell line (e.g., fibroblasts), to assess for any selective cytotoxicity.
Conclusion: From Cytotoxicity Profile to Therapeutic Potential
A thorough and well-controlled assessment of the cytotoxicity of this compound is an indispensable step in its development for any biological application. The experimental framework provided in this guide, centered on the robust MTT assay, offers a reliable starting point for this evaluation. By contextualizing the results through comparison with appropriate controls and considering the potential for a DNA alkylation mechanism, researchers can gain valuable insights into the safety and therapeutic promise of this versatile synthetic building block. This foundational data will be critical in guiding future medicinal chemistry efforts to modulate its activity, enhance its selectivity, and unlock its full potential in drug discovery.
References
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- Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. Benchchem.
- How do alkylating agents (chemotherapy drugs) interact with tumor cells and minimize damage to normal healthy cells?. Dr.Oracle.
- Analysis of Cell Viability by the Lactate Dehydrogenase Assay. PubMed.
- LDH Cytotoxicity Assay FAQs. G-Biosciences.
- Alkylating Agents. Oncohema Key.
- LDH Assay Kit. Cytotoxicity. LDH Release. (ab65393/K313). Abcam.
- LDH Cytotoxicity Assay Kit #37291. Cell Signaling Technology.
- Alkylating Agent. FPnotebook.
- Assaying Cellular Viability Using the Neutral Red Uptake Assay. PubMed.
- Mechanism of action of alkylating agents. A. Formation of... ResearchGate.
- Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Semantic Scholar.
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
- Neutral Red Uptake Assay. RE-Place.
- Neutral Red Cell Cytotoxicity Assay Kit (BN00689). Assay Genie.
- Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro | Request PDF. ResearchGate.
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Safety Operating Guide
Proper Disposal of Methyl (S)-2-(Boc-amino)-4-iodobutanoate: A Comprehensive Guide for Laboratory Personnel
Introduction
Methyl (S)-2-(Boc-amino)-4-iodobutanoate is a chiral building block integral to the synthesis of various biologically active compounds and peptidomimetics in pharmaceutical research and development.[1] Its utility in enabling cross-coupling reactions and offering versatility in molecular design underscores its importance in the modern laboratory.[1] However, its chemical nature as a halogenated organic compound necessitates stringent adherence to proper disposal protocols to ensure the safety of laboratory personnel and the protection of our environment.[2][3]
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound. Moving beyond a simple checklist, we delve into the rationale behind these procedures, grounding our recommendations in established safety standards and regulatory requirements. Our objective is to foster a culture of safety and environmental responsibility, empowering researchers with the knowledge to manage chemical waste effectively.
Hazard Identification and Immediate Safety Precautions
Before handling this compound, it is crucial to understand its potential hazards. While specific toxicological data for this compound is not extensively documented in readily available safety data sheets, its classification as a halogenated organic compound warrants a cautious approach.[2][3][4] Halogenated compounds can be toxic upon inhalation and ingestion and may pose long-term environmental risks if not disposed of correctly.[2]
Personal Protective Equipment (PPE)
A foundational aspect of laboratory safety is the consistent and correct use of PPE. When handling this compound, the following PPE is mandatory:
| PPE Component | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and accidental contact with the eyes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. Always check the glove manufacturer's specifications for compatibility with halogenated organic compounds. |
| Body Protection | A lab coat or other impervious clothing | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Minimizes the risk of inhaling any potential vapors or aerosols. |
Engineering Controls
All handling of this compound, including weighing, transfer, and the addition to reaction mixtures, should be conducted within a properly functioning chemical fume hood.[2] This engineering control is the primary defense against inhalation exposure.
Waste Segregation: The Cornerstone of Proper Disposal
Effective chemical waste management begins with meticulous segregation at the point of generation. Due to its iodine content, this compound and any materials contaminated with it must be classified as halogenated organic waste .[2][4]
Under no circumstances should this compound or its waste be mixed with non-halogenated organic waste. [5] Co-mingling waste streams can lead to dangerous chemical reactions and significantly increases the cost and complexity of disposal.[3]
Waste Stream Classification Workflow
The following diagram illustrates the decision-making process for segregating waste contaminated with this compound.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

